4,5-Dinitrocatechol
Description
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Structure
3D Structure
Properties
IUPAC Name |
4,5-dinitrobenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O6/c9-5-1-3(7(11)12)4(8(13)14)2-6(5)10/h1-2,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWVFOJZGCLEKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)O)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20556892 | |
| Record name | 4,5-Dinitrobenzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20556892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77400-30-7 | |
| Record name | 4,5-Dinitrobenzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20556892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4,5-Dinitrocatechol chemical structure and properties
An In-Depth Technical Guide to 4,5-Dinitrocatechol: Structure, Synthesis, and Scientific Utility
Introduction
This compound is a substituted aromatic organic compound belonging to the family of nitrocatechols. Structurally, it is a catechol (benzene-1,2-diol) core bearing two nitro functional groups at the 4 and 5 positions of the benzene ring. This arrangement of functional groups—the electron-donating hydroxyl groups and the powerful electron-withdrawing nitro groups—confers significant chemical reactivity and unique electronic properties upon the molecule.
While its isomer, 3,5-dinitrocatechol, is extensively studied as a potent inhibitor of Catechol-O-methyltransferase (COMT), this compound is primarily recognized in the scientific literature as a crucial synthetic intermediate. Its principal application lies in its role as a precursor for the synthesis of 4,5-diaminocatechol, a valuable building block for creating complex heterocyclic systems and coordination polymers. The presence of nitro groups makes it a useful, albeit reactive, research chemical.[1]
This technical guide provides a comprehensive overview of this compound, detailing its chemical structure, physicochemical properties, a field-proven synthesis protocol, and its applications, with a focus on providing researchers and drug development professionals with a practical and scientifically grounded resource.
Chemical Structure and Identification
The molecular structure of this compound consists of a benzene ring di-substituted with hydroxyl groups at positions 1 and 2, and di-substituted with nitro groups at positions 4 and 5.
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source(s) |
| IUPAC Name | 4,5-dinitrobenzene-1,2-diol | - |
| CAS Number | 77400-30-7 | [2] |
| Molecular Formula | C₆H₄N₂O₆ | [3] |
| Molecular Weight | 200.11 g/mol | - |
| InChI | InChI=1S/C6H4N2O6/c9-5-1-3(7(11)12)4(8(13)14)2-6(5)10/h1-2,9-10H | - |
| SMILES | O=N(=O)c1cc(O)c(O)cc1N(=O)=O | - |
Physicochemical Properties
This compound is typically supplied as a yellow to dark beige crystalline solid.[2] Its properties are dominated by the polar hydroxyl groups and the strongly electron-withdrawing nitro groups, which influence its solubility and reactivity.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Appearance | Yellow to Dark Beige Solid | [2] |
| Melting Point | >146°C (decomposes) | [3] |
| Solubility | DMSO (Sparingly), Methanol (Slightly) | [3] |
| Storage | -20°C Freezer, Under inert atmosphere | [3] |
The limited solubility in common organic solvents and the need for storage under an inert atmosphere highlight the compound's reactive nature and potential instability under ambient conditions.
Synthesis of this compound
While direct nitration of catechol is a possible route, it can lead to a mixture of products and over-oxidation.[4][5] A more controlled and commonly cited synthetic pathway involves the demethylation of 4,5-dinitroveratrole (1,2-dimethoxy-4,5-dinitrobenzene).[6] This precursor is synthesized via the nitration of commercially available 1,2-dimethoxybenzene (veratrole). The methoxy groups are more activating and sterically directing than hydroxyls, allowing for a cleaner nitration, and they serve as protecting groups for the catechol moiety.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Demethylation of 4,5-Dinitroveratrole
This protocol is adapted from a documented procedure for the synthesis of this compound as an intermediate.[6]
Materials:
-
4,5-dinitroveratrole
-
Hydrobromic acid (48% aqueous solution)
-
Glacial acetic acid
-
Ice
-
Distilled water
-
Standard laboratory glassware (round-bottom flask, reflux condenser)
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, prepare a solution of 4,5-dinitroveratrole (e.g., 10.0 g, 43.8 mmol) in glacial acetic acid (50 mL).
-
Addition of Acid: Carefully add 48% hydrobromic acid (50 mL) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
-
Work-up and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into a beaker containing 400 mL of an ice-water slurry. A yellow precipitate of this compound will form.
-
Isolation and Drying: Collect the yellow precipitate by vacuum filtration. Wash the solid thoroughly with cold distilled water to remove residual acids. Dry the product under vacuum to yield pure this compound.
Causality and Insights:
-
Choice of Acid: Hydrobromic acid is a strong acid capable of cleaving the ether linkages of the methoxy groups. The use of a high concentration (48%) ensures the reaction proceeds to completion.
-
Reflux Conditions: The elevated temperature is necessary to overcome the activation energy for ether cleavage. A 4-hour duration is typically sufficient for complete conversion.
-
Precipitation in Water: this compound is poorly soluble in water, while the starting material and byproducts (such as methyl bromide) are more soluble or volatile. Pouring the reaction mixture into ice-water facilitates rapid precipitation and initial purification of the product.
Applications and Research Interest
The primary and most well-documented application of this compound is its role as a key intermediate in the synthesis of 4,5-diaminocatechol.[6][7] The reduction of the two nitro groups to amines yields a molecule with four functional groups in close proximity, making it a highly versatile building block for:
-
Heterocyclic Chemistry: 4,5-diaminocatechol can be condensed with various diketones or other bifunctional electrophiles to form complex heterocyclic systems like quinoxalines and phenazines.
-
Coordination Chemistry: The catechol and diamine functionalities provide multiple coordination sites, enabling the synthesis of sophisticated metal-organic frameworks (MOFs) and coordination polymers.[6]
Potential Biological Activity: Activation of Antioxidant Response Element (ARE)
Some commercial suppliers note that this compound can be used for the activation of the antioxidant response element (ARE). The ARE is a cis-acting regulatory element found in the promoter region of genes encoding for a wide array of cytoprotective proteins, including antioxidant and detoxification enzymes.[8] The activation of this pathway, primarily regulated by the Nrf2 transcription factor, is a critical mechanism for cellular defense against oxidative stress.[9]
Phenolic compounds, particularly catechols, are known to interact with and modulate these pathways, often through their ability to act as pro-oxidants under certain conditions, thereby triggering a compensatory antioxidant response.[10] The electrophilic nature of this compound, enhanced by the nitro groups, could potentially react with cysteine residues on the Nrf2 inhibitor Keap1, leading to Nrf2 release, nuclear translocation, and subsequent ARE activation.[11][12] However, it must be emphasized that while this is a plausible mechanism based on the chemistry of related compounds, detailed, peer-reviewed studies specifically demonstrating and characterizing the ARE-activating properties of this compound are not widely available in the public literature.
Spectroscopic Data
-
¹H NMR: Two singlets would be expected in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the two non-equivalent protons on the benzene ring. A broad singlet corresponding to the two hydroxyl protons would also be present, the chemical shift of which would be highly dependent on the solvent and concentration.
-
¹³C NMR: Six distinct signals would be expected in the aromatic region (typically δ 110-160 ppm). The carbons attached to the hydroxyl groups would be the most downfield, followed by those attached to the nitro groups.
-
IR Spectroscopy: Key vibrational bands would include:
-
A broad O-H stretching band (~3200-3500 cm⁻¹).
-
Asymmetric and symmetric N-O stretching bands for the nitro groups (~1500-1550 cm⁻¹ and ~1300-1350 cm⁻¹, respectively).
-
C=C aromatic ring stretching bands (~1450-1600 cm⁻¹).
-
C-O stretching bands (~1200-1300 cm⁻¹).
-
Safety and Handling
A complete, officially harmonized Safety Data Sheet (SDS) for this compound is not widely available. However, based on its chemical structure, several hazards can be inferred, and stringent safety protocols are mandatory.
-
General Hazards: As an aromatic nitro compound, this compound should be treated as potentially toxic and hazardous. Nitro compounds can be thermally unstable and may pose an explosion risk upon heating, shock, or friction. The catechol moiety suggests it may be an irritant to the skin, eyes, and respiratory system.[16]
-
Personal Protective Equipment (PPE): Handle only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles or a face shield.
-
A lab coat.
-
-
Handling:
-
Storage:
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[20]
Given the lack of comprehensive toxicological data, this compound should be handled with the utmost care, assuming it is highly toxic and reactive.
References
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Conversion of Catechol to 4-Nitrocatechol in Aqueous Microdroplets Exposed to O3 and NO2. ResearchGate. (2023-11-29). Available from: [Link]
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Conversion of Catechol to 4-Nitrocatechol in Aqueous Microdroplets Exposed to O3 and NO2. ACS ES&T Air. (2023-11-29). Available from: [Link]
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Nitration Ortho Dihydroxyl Benzene (Catechol) Using Bismuth Nitrate on the Solid Phase Montmorillonite. International Journal of New Chemistry. Available from: [Link]
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Synthesis of 4-nitropyrocatechol. PrepChem.com. Available from: [Link]
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Nitration Ortho Dihydroxyl Benzene (Catechol) Using Bismuth Nitrate on the Solid Phase Montmorillonite. International Journal of New Chemistry. (2015). Available from: [Link]
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GHS 11 (Rev.11) SDS Word 下载CAS: 77400-30-7 Name: - XiXisys. Available from: [Link]
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Cas 77400-30-7,this compound, 50% SOLN. IN... Lookchem. Available from: [Link]
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Safety Data Sheet 1. Product and company identification 2. Hazard identification of the product. Available from: [Link]
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Supporting information for - The Royal Society of Chemistry. Available from: [Link]
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SAFETY DATA SHEET. Dinitrol Direct. (2020-11-25). Available from: [Link]
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3,5-Dinitrocatechol | C6H4N2O6 | CID 3870203. PubChem. Available from: [Link]
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Synthesis and evaluation of bifunctional nitrocatechol inhibitors of pig liver catechol-O-methyltransferase. PubMed. Available from: [Link]
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Antioxidant response elements: Discovery, classes, regulation and potential applications. ScienceDirect. Available from: [Link]
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4-Nitrocatechol. NIST WebBook. Available from: [Link]
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4-Nitrocatechol | C6H5NO4 | CID 3505109. PubChem. Available from: [Link]
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Showing NP-Card for 4-Nitrocatechol (NP0002671). NP-MRD. (2020-11-23). Available from: [Link]
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4-Methyl-5-nitrocatechol | C7H7NO4 | CID 4660280. PubChem. Available from: [Link]
-
Antioxidant Therapy in Oxidative Stress-Induced Neurodegenerative Diseases: Role of Nanoparticle-Based Drug Delivery Systems in Clinical Translation. PMC. Available from: [Link]
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Synthesis and Health Effects of Phenolic Compounds: A Focus on Tyrosol, Hydroxytyrosol, and 3,4-Dihydroxyacetophenone. MDPI. Available from: [Link]
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Discovery of a Potent, Selective, and Blood-Brain Barrier Permeable Non-nitrocatechol Inhibitor of Catechol- O-methyltransferase. PubMed. (2024-10-24). Available from: [Link]
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Antioxidant response element. ScienceDirect. Available from: [Link]
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Catechol Groups Enable Reactive Oxygen Species Scavenging-Mediated Suppression of PKD-NFkappaB-IL-8 Signaling Pathway by Chlorogenic and Caffeic Acids in Human Intestinal Cells. PubMed. (2017-02-20). Available from: [Link]
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Activation of Heat Shock and Antioxidant Responses by the Natural Product Celastrol: Transcriptional Signatures of a Thiol-targeted Molecule. NIH. Available from: [Link]
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An In-depth Technical Guide to the Synthesis of 4,5-Dinitrocatechol
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive and in-depth exploration of the synthetic pathway to 4,5-dinitrocatechol, a valuable chemical intermediate in various fields of chemical research and development. Recognizing the challenges associated with the direct dinitration of catechol, this document focuses on a robust and reproducible two-step synthesis strategy. This approach commences with the controlled dinitration of veratrole (1,2-dimethoxybenzene) to yield 4,5-dinitroveratrole, followed by a selective demethylation to afford the target molecule, this compound. This guide is structured to provide not only detailed experimental protocols but also a thorough understanding of the underlying chemical principles, mechanistic insights, and critical process parameters. The content herein is intended to empower researchers and drug development professionals with the requisite knowledge to confidently and safely synthesize this compound in a laboratory setting.
Introduction and Strategic Overview
This compound, a derivative of catechol, possesses a unique molecular architecture characterized by the presence of two electron-withdrawing nitro groups on the aromatic ring. This structural feature imparts distinct chemical reactivity, making it a valuable precursor in the synthesis of more complex molecules, including potential pharmaceutical candidates and functional materials. The catechol moiety itself is a recognized pharmacophore, and the introduction of nitro groups can significantly modulate its electronic and biological properties.
The direct dinitration of catechol is fraught with challenges. The catechol nucleus is highly activated towards electrophilic substitution, but it is also susceptible to oxidation under the harsh conditions typically employed for nitration. This often leads to a complex mixture of products, including mono-nitrated isomers, dinitrated isomers, and degradation products, making the isolation of pure this compound a formidable task.
To circumvent these issues, this guide details a more strategic and controllable two-step synthesis pathway. This methodology leverages the use of a protected catechol derivative, veratrole (1,2-dimethoxybenzene), as the starting material. The methoxy groups in veratrole serve as effective protecting groups for the hydroxyl moieties of catechol, rendering the aromatic ring less susceptible to oxidation while still directing the electrophilic nitration to the desired 4 and 5 positions. The subsequent demethylation of the resulting 4,5-dinitroveratrole intermediate provides a clean and efficient route to the final product.
This approach offers several advantages:
-
Enhanced Control and Selectivity: The use of veratrole allows for a more controlled nitration reaction, minimizing the formation of undesired side products.
-
Improved Yields: By avoiding the degradation of the sensitive catechol moiety, this pathway generally results in higher overall yields of this compound.
-
Reproducibility: The well-defined nature of each step contributes to the overall reproducibility of the synthesis.
This guide will now delve into the specifics of each stage of this synthetic sequence, providing detailed experimental protocols, mechanistic discussions, and practical insights.
Synthesis Pathway: A Two-Step Approach
The synthesis of this compound is effectively achieved through the following two-step sequence:
-
Step 1: Dinitration of Veratrole to 4,5-Dinitroveratrole
-
Step 2: Demethylation of 4,5-Dinitroveratrole to this compound
The overall transformation can be visualized as follows:
Caption: Overall two-step synthesis pathway for this compound.
Step 1: Synthesis of 4,5-Dinitroveratrole
The initial step involves the electrophilic aromatic substitution of veratrole with a suitable nitrating agent. The two methoxy groups are ortho-, para-directing and strongly activating, which facilitates the introduction of two nitro groups onto the aromatic ring at the 4 and 5 positions.[1][2]
The nitration of veratrole proceeds via a classic electrophilic aromatic substitution mechanism. The key electrophile is the nitronium ion (NO₂⁺), which is typically generated in situ from a mixture of concentrated nitric acid and a strong dehydrating acid, such as sulfuric acid.[2]
The reaction mechanism can be summarized as follows:
-
Generation of the Nitronium Ion: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.
-
Electrophilic Attack: The electron-rich aromatic ring of veratrole attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge is delocalized across the ring and is stabilized by the electron-donating methoxy groups.
-
Deprotonation: A weak base, typically the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding 4-nitroveratrole.
-
Second Nitration: The process is repeated, with the now mono-nitrated ring undergoing a second electrophilic attack by another nitronium ion. The methoxy groups and the first nitro group (which is deactivating and meta-directing) collectively direct the second nitro group to the 5-position.
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The Unseen Regulator: A Technical Guide to the Mechanism of Action of 4,5-Dinitrocatechol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the biochemical and molecular mechanisms underpinning the action of 4,5-Dinitrocatechol (4,5-DNC). As a potent enzyme inhibitor, understanding its precise interactions is paramount for its application in research and potential therapeutic development. This document moves beyond a mere recitation of facts to provide a causal narrative, grounding its claims in established scientific literature and providing actionable experimental frameworks.
At the Heart of the Matter: The Core Mechanism of this compound
The primary and most well-documented mechanism of action of this compound is the inhibition of Catechol-O-methyltransferase (COMT) .[1][2] COMT is a crucial enzyme in the metabolic pathway of catecholamines, such as dopamine, epinephrine, and norepinephrine.[3][4] By transferring a methyl group from the co-factor S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of a catechol substrate, COMT effectively inactivates these neurotransmitters.[4]
This compound acts as a competitive inhibitor of COMT.[4] This means it directly competes with the endogenous catechol substrates for binding to the active site of the enzyme. The crystal structure of COMT in complex with the related compound 3,5-dinitrocatechol reveals that the inhibitor occupies the substrate-binding site.[4] The catechol moiety of 4,5-DNC mimics the natural substrates, allowing it to fit within the active site.
The presence of two electron-withdrawing nitro groups on the catechol ring is critical to its inhibitory function. These nitro groups significantly decrease the nucleophilicity of the hydroxyl groups, making them poor acceptors for the methyl group from SAM.[4] This effectively stalls the methylation reaction, leading to the inhibition of the enzyme.
Visualizing the Inhibition: A Proposed Binding Model
While a crystal structure of COMT with this compound is not publicly available, we can infer its binding based on the structure with the 3,5-isomer. The catechol hydroxyls are expected to coordinate with a magnesium ion (Mg²⁺) in the active site, a necessary cofactor for COMT activity.[4] The dinitrophenyl ring would then be positioned within a hydrophobic pocket, stabilized by interactions with surrounding amino acid residues.
Caption: Competitive inhibition of COMT by this compound.
Quantifying the Interaction: Potency and Comparative Analysis
| Compound | IC50 Value | Enzyme Source | Reference |
| 3,5-Dinitrocatechol (DNC) | 12 nM | Not Specified | [5][6] |
| Tolcapone | 260 nM | Rat Liver | [6] |
| Entacapone | 250 nM | Rat Liver | [6] |
| Nitrocatechol Chalcone Derivatives | 70 - 290 nM | Rat Liver | [6] |
This table presents a compilation of data from various sources and is intended for comparative purposes. Experimental conditions may vary between studies.
The high potency of 3,5-Dinitrocatechol underscores the effectiveness of the dinitrocatechol scaffold in COMT inhibition. It is frequently used as a positive control in COMT inhibition screening assays.[5][6][7]
Experimental Validation: A Framework for Studying this compound's Mechanism
To rigorously characterize the mechanism of action of this compound, a series of well-defined experiments are necessary. The following outlines a logical workflow, from initial synthesis to detailed kinetic analysis.
Synthesis of this compound
For researchers requiring the compound for their studies, a common synthetic route starts from 4,5-dinitroveratrole.[8]
Step 1: Demethylation of 4,5-Dinitroveratrole [8]
-
Materials: 4,5-dinitroveratrole, hydrobromic acid (48%), acetic acid.
-
Procedure:
-
Dissolve 4,5-dinitroveratrole in acetic acid in a round-bottom flask fitted with a reflux condenser.
-
Add hydrobromic acid to the solution.
-
Heat the mixture to reflux for 4 hours.
-
After cooling, pour the mixture into ice-water.
-
Collect the resulting yellow precipitate of this compound by filtration, wash with cold water, and dry under a vacuum.
-
Step 2: Purification and Characterization
-
The crude product should be purified, for example, by recrystallization.
-
Characterization and purity assessment should be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Caption: Synthetic workflow for this compound.
In Vitro COMT Inhibition Assay
This protocol provides a general framework for determining the IC50 value of this compound.
-
Materials:
-
Catechol substrate (e.g., norepinephrine, dopamine, or a fluorescent probe like 3-BTD)[9][10]
-
Dithiothreitol (DTT) (optional, to prevent substrate oxidation)[9]
-
This compound (test inhibitor)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)[9][10]
-
Stop solution (e.g., acid or organic solvent)[9]
-
Microplate reader (for colorimetric or fluorescent detection) or HPLC system.
-
Procedure:
-
Prepare Reagents: Prepare stock solutions of all reagents in the appropriate buffer. Create serial dilutions of this compound.
-
Reaction Mixture: In a microplate well or microcentrifuge tube, combine the assay buffer, S-COMT enzyme, MgCl₂, and DTT.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures. Include a positive control (e.g., 3,5-Dinitrocatechol) and a negative control (vehicle).
-
Pre-incubation: Incubate the enzyme and inhibitor mixture for a short period at 37°C.
-
Initiate Reaction: Add the catechol substrate and SAM to start the reaction.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).[10]
-
Stop Reaction: Terminate the reaction by adding the stop solution.
-
Detection: Measure the product formation using a suitable detection method. For example, if using a fluorescent probe, measure the fluorescence intensity. If using a natural substrate, the product can be quantified by HPLC.[1]
-
Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Experimental workflow for a COMT inhibition assay.
Kinetic Analysis
To determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive), kinetic studies should be performed. This involves measuring the initial reaction rates at various substrate concentrations in the presence and absence of different fixed concentrations of this compound. The data can then be plotted using methods such as Lineweaver-Burk or Michaelis-Menten kinetics to determine the inhibition constant (Ki) and the mode of inhibition.[3]
Pharmacokinetics and Toxicology: Considerations for In Vivo Applications
While specific pharmacokinetic and toxicological data for this compound are limited, insights can be drawn from related nitrocatechol compounds and general principles.
Pharmacokinetics
The pharmacokinetic profiles of clinically used COMT inhibitors like tolcapone and entacapone have been extensively studied.[12] These compounds are generally characterized by rapid oral absorption and significant first-pass metabolism. The bioavailability of these drugs can be influenced by factors such as formulation and food intake. The elimination half-life of nitrocatechol inhibitors can vary. For instance, entacapone has a relatively short half-life, while opicapone allows for once-daily dosing. The metabolism of nitrocatechols primarily involves glucuronidation of the catechol hydroxyl groups. It is plausible that this compound would follow similar metabolic pathways.
Toxicology
-
Acute toxicity: Harmful if swallowed.
-
Irritation: Potential for skin and eye irritation.
-
Metabolic effects: Dinitrophenols are known to uncouple oxidative phosphorylation, which can lead to increased metabolic rate and hyperthermia.
It is imperative that researchers handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated laboratory setting. A thorough risk assessment should be conducted before any experimental work.
Conclusion and Future Directions
This compound is a potent inhibitor of Catechol-O-methyltransferase, acting through a competitive mechanism at the enzyme's active site. Its dinitrocatechol scaffold is a well-established pharmacophore for COMT inhibition. While much of the detailed mechanistic understanding is extrapolated from its 3,5-isomer, the fundamental principles of its action are clear.
For drug development professionals and researchers, this compound represents a valuable research tool and a potential starting point for the design of novel COMT inhibitors. Future research should focus on obtaining specific quantitative data on its inhibitory potency (IC50 and Ki), elucidating its precise binding mode through co-crystallization with COMT, and thoroughly characterizing its pharmacokinetic and toxicological profiles. Such studies will be crucial for unlocking the full potential of this and related nitrocatechol compounds in therapeutic applications, particularly in the realm of neurodegenerative disorders like Parkinson's disease.
References
-
Inhibition of catechol-O-methyltransferase by 1-vinyl derivatives of nitrocatechols and nitroguaiacols. Kinetics of the irreversible inhibition by 3-(3-hydroxy-4-methoxy-5-nitro benzylidene)-2,4-pentanedione. PubMed. [Link]
-
Synthesis and evaluation of bifunctional nitrocatechol inhibitors of pig liver catechol-O-methyltransferase. PubMed. [Link]
-
Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism. PubMed Central. [Link]
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Design and In Silico Study of 3,5-Dinitrocatechol and Its Derivatives for Antiparkinsonian Activity. International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Recent Progress in Synthetic and Natural Catechol-O-methyltransferase Inhibitors for Neurological Disorders. ACS Omega. [Link]
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Kinetics and crystal structure of catechol-o-methyltransferase complex with co-substrate and a novel inhibitor with potential therapeutic application. PubMed. [Link]
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Analytical methodologies for sensing catechol-O-methyltransferase activity and their applications. PubMed Central. [Link]
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Structure-based drug design of catechol-O-methyltransferase inhibitors for CNS disorders. Expert Opinion on Drug Discovery. [Link]
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A Novel Sensitive Method to Measure Catechol-O-Methyltransferase Activity Unravels the Presence of This Activity in Extracellular Vesicles Released by Rat Hepatocytes. National Institutes of Health. [Link]
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3,5-Dinitrocatechol. PubChem. [Link]
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Molecular modeling and metabolic studies of the interaction of catechol-O-methyltransferase and a new nitrocatechol inhibitor. PubMed. [Link]
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Toxicological Profile for Dinitrocresols. National Center for Biotechnology Information. [Link]
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Toxicological Profile for Dinitrocresols. Agency for Toxic Substances and Disease Registry. [Link]
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Inhibition of soluble catechol-O-methyltransferase and single-dose pharmacokinetics after oral and intravenous administration of entacapone. PubMed. [Link]
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Pharmacokinetics and Toxicity of Dimethylacetamide and Its Metabolite in Pediatric Patients Treated With High Dose Intravenous Busulphan. PubMed. [Link]
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- 3. Kinetics and crystal structure of catechol-o-methyltransferase complex with co-substrate and a novel inhibitor with potential therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]
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Spectroscopic Characterization of Nitrocatechols: A Technical Guide Focused on 4-Nitrocatechol as a Model for Dinitro-Substituted Analogues
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Catechol and its derivatives are fundamental structural motifs in a vast array of natural products, pharmaceuticals, and industrial chemicals. The introduction of nitro groups to the catechol ring dramatically influences its electronic properties, reactivity, and potential biological activity. 4,5-Dinitrocatechol, in particular, is a key intermediate in the synthesis of various functionalized molecules, including precursors for multimetallic complexes and heterocyclic compounds with diverse pharmacological profiles.
A thorough understanding of the spectroscopic properties of such molecules is paramount for their unambiguous identification, purity assessment, and the elucidation of their structure-activity relationships. However, comprehensive, publicly available spectroscopic data for this compound is notably scarce. This guide, therefore, provides a detailed technical overview of the spectroscopic characteristics of the closely related and well-documented compound, 4-Nitrocatechol . The principles and data presented herein serve as a robust framework for understanding and predicting the spectroscopic behavior of more complex dinitro-substituted catechols like this compound.
This document will delve into the Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy of 4-Nitrocatechol, offering insights into experimental design, data interpretation, and the structural information that can be gleaned from each technique.
Ultraviolet-Visible (UV-Vis) Spectroscopy of 4-Nitrocatechol
UV-Vis spectroscopy provides valuable information about the electronic transitions within a molecule. For aromatic compounds like 4-nitrocatechol, the absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals (typically π orbitals) to higher energy orbitals (π* orbitals). The wavelength of maximum absorption (λmax) is influenced by the extent of conjugation and the presence of auxochromic and chromophoric groups.
Expected UV-Vis Spectral Properties of 4-Nitrocatechol
The UV-Vis spectrum of 4-nitrocatechol is characterized by absorption bands arising from the π → π* transitions of the benzene ring, which are significantly affected by the hydroxyl (-OH) and nitro (-NO2) substituents. The hydroxyl groups act as auxochromes, typically causing a bathochromic (red) shift of the absorption bands of the benzene ring. The nitro group, a strong chromophore, also contributes to a red shift and can introduce a new absorption band corresponding to an n → π* transition.
Studies on the photochemical degradation of 4-nitrocatechol have shown that its UV-Vis spectrum is sensitive to the solvent environment. For instance, a bathochromic shift is observed when moving from a less polar solvent like isopropanol to a more polar, hydrogen-bonding solvent like isomalt.
| Solvent | λmax (nm) | Reference |
| Isopropanol | 345 | [1] |
| Isomalt | 350 | [1] |
Experimental Protocol for UV-Vis Spectroscopy
A reliable protocol for acquiring the UV-Vis spectrum of 4-nitrocatechol involves the following steps:
-
Sample Preparation:
-
Prepare a stock solution of 4-nitrocatechol of a known concentration (e.g., 1 mg/mL) in a suitable UV-grade solvent (e.g., methanol, ethanol, or isopropanol).
-
From the stock solution, prepare a series of dilutions to determine an optimal concentration that yields an absorbance value between 0.1 and 1.0 at the λmax. This ensures adherence to the Beer-Lambert Law.
-
-
Instrumentation and Measurement:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Calibrate the instrument using a blank solution (the pure solvent used for sample preparation).
-
Record the spectrum over a suitable wavelength range, typically from 200 to 600 nm.
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
Workflow for UV-Vis Analysis
Caption: Workflow for UV-Vis spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy of 4-Nitrocatechol
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Both 1H and 13C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms.
1H NMR Spectroscopy
In the 1H NMR spectrum of 4-nitrocatechol, the chemical shifts of the aromatic protons are influenced by the electron-donating hydroxyl groups and the electron-withdrawing nitro group. The hydroxyl protons themselves may appear as broad signals, and their chemical shift can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding.
Expected 1H NMR Spectral Features:
-
Aromatic Protons: Three distinct signals are expected for the three protons on the aromatic ring. The proton adjacent to the nitro group and between the two hydroxyl groups will be the most deshielded (highest chemical shift). The other two protons will be at higher field, with their exact chemical shifts and coupling patterns determined by their positions relative to the substituents.
-
Hydroxyl Protons: Two signals, often broad, corresponding to the two hydroxyl groups. Their chemical shifts can vary significantly.
13C NMR Spectroscopy
The 13C NMR spectrum of 4-nitrocatechol will show six distinct signals for the six aromatic carbons. The chemical shifts of these carbons are also affected by the substituents.
Expected 13C NMR Spectral Features:
-
Carbons attached to Oxygen: The two carbons bonded to the hydroxyl groups will be significantly deshielded and appear at a lower field (higher ppm) compared to the other aromatic carbons.
-
Carbon attached to the Nitro Group: The carbon atom bonded to the nitro group will also be deshielded.
-
Other Aromatic Carbons: The remaining three carbons will appear in the typical aromatic region, with their specific chemical shifts influenced by their proximity to the substituents.
| Carbon Position | Predicted 13C Chemical Shift (ppm) |
| C1 (-OH) | ~145-155 |
| C2 (-OH) | ~145-155 |
| C3 | ~110-120 |
| C4 (-NO2) | ~135-145 |
| C5 | ~115-125 |
| C6 | ~110-120 |
Note: These are approximate predicted ranges based on substituent effects on a benzene ring.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of 4-nitrocatechol in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or Methanol-d4) in an NMR tube. DMSO-d6 is often a good choice for polar molecules containing hydroxyl groups as it can help in observing the hydroxyl proton signals.
-
Ensure the sample is fully dissolved and the solution is homogeneous.
-
-
Instrumentation and Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire a 1H NMR spectrum using a standard pulse sequence.
-
Acquire a broadband proton-decoupled 13C NMR spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, as 13C has a low natural abundance.
-
Workflow for NMR Analysis
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy of 4-Nitrocatechol
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. The IR spectrum of 4-nitrocatechol will exhibit characteristic absorption bands for the O-H, C-H, C=C, C-O, and N-O bonds.
Expected IR Spectral Features of 4-Nitrocatechol
A detailed vibrational spectroscopic investigation of 4-nitropyrocatechol has provided assignments for its key IR and Raman bands[2].
| Vibrational Mode | Expected Wavenumber (cm-1) | Intensity | Reference |
| O-H stretching | 3388, 3300 | Strong, Broad | [2] |
| C-H stretching (aromatic) | 3067 | Weak to Medium | [2] |
| C=C stretching (aromatic) | 1628, 1511 | Medium | [2] |
| N-O stretching (asymmetric) | ~1520-1560 | Strong | [2] |
| N-O stretching (symmetric) | ~1340-1380 | Strong | [2] |
| C-O stretching | 1251, 1185 | Strong | [2] |
| O-H in-plane bending | 1444, 1380 | Medium | [2] |
Experimental Protocol for IR Spectroscopy (FTIR-ATR)
The Attenuated Total Reflectance (ATR) technique is a convenient method for obtaining the IR spectrum of a solid sample.
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid 4-nitrocatechol sample directly onto the ATR crystal.
-
-
Instrumentation and Measurement:
-
Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Apply pressure to the sample using the ATR pressure arm to ensure good contact with the crystal.
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually recorded in the range of 4000 to 400 cm-1.
-
Workflow for IR Analysis
Caption: Workflow for IR spectroscopic analysis.
Extrapolating to this compound: A Predictive Analysis
Based on the spectroscopic data of 4-nitrocatechol and established principles of substituent effects, we can predict the key spectral features of this compound.
-
UV-Vis: The addition of a second nitro group, another strong chromophore, would likely cause a further bathochromic shift in the λmax compared to 4-nitrocatechol. The overall absorption profile may also become more complex.
-
1H NMR: The 1H NMR spectrum of this compound would be simpler in terms of the number of aromatic signals. Due to the symmetry of the molecule (assuming free rotation of the hydroxyl groups), the two aromatic protons would be chemically equivalent, resulting in a single singlet in the aromatic region. The chemical shift of this singlet would be significantly downfield due to the presence of two adjacent electron-withdrawing nitro groups. The two hydroxyl protons would also be chemically equivalent, likely appearing as a single, broad singlet.
-
13C NMR: The 13C NMR spectrum of this compound would show only three signals for the six aromatic carbons due to the molecule's symmetry.
-
One signal for the two carbons attached to the hydroxyl groups.
-
One signal for the two carbons attached to the nitro groups.
-
One signal for the two carbons bearing hydrogen atoms. All three signals would be expected to be at a lower field compared to the corresponding signals in 4-nitrocatechol due to the increased electron-withdrawing effect of the two nitro groups.
-
-
IR: The IR spectrum of this compound would be expected to show:
-
Strong and broad O-H stretching bands.
-
Strong asymmetric and symmetric N-O stretching bands, which may be more intense or slightly shifted compared to 4-nitrocatechol due to the presence of two nitro groups.
-
The C-H stretching and bending vibrations would be less complex due to the higher substitution of the aromatic ring.
-
Conclusion
This technical guide has provided a comprehensive overview of the key spectroscopic techniques used to characterize nitrocatechols, with a detailed focus on 4-nitrocatechol as a model compound. The provided data tables, experimental protocols, and workflows offer a practical framework for researchers working with these and related molecules. The predictive analysis for this compound, based on the well-established data for its mono-nitro analogue, serves as a valuable starting point for the characterization of this important synthetic intermediate. A thorough spectroscopic analysis, as outlined in this guide, is essential for ensuring the identity, purity, and structural integrity of these compounds in research and development settings.
References
Sources
4,5-Dinitrocatechol CAS number and molecular weight
Abstract
This technical guide provides a comprehensive overview of 4,5-Dinitrocatechol, a key organic intermediate with significant potential in biomedical research. The document details its fundamental physicochemical properties, outlines a robust synthetic pathway, and explores its emerging role as a modulator of cellular antioxidant responses. The core focus is on its mechanism of action via the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Detailed experimental protocols are provided to equip researchers in drug development and cell biology with the practical knowledge to investigate its therapeutic potential.
Core Properties of this compound
This compound, a derivative of catechol, is characterized by the presence of two nitro functional groups on the benzene ring. These electron-withdrawing groups significantly influence the molecule's chemical reactivity and biological activity. Its core identifiers and physical properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 77400-30-7 | [1] |
| Molecular Formula | C₆H₄N₂O₆ | [1] |
| Molecular Weight | 200.11 g/mol | [1] |
| Appearance | Yellow to Dark Beige Solid | |
| Melting Point | >146°C (decomposes) | |
| Solubility | Sparingly soluble in DMSO, slightly soluble in Methanol |
Synthesis of this compound
The synthesis of this compound is most effectively achieved through a two-step process starting from the commercially available and inexpensive compound, 1,2-dimethoxybenzene (veratrole). This pathway offers good control over isomer formation, a common challenge in direct nitration of catechol.
Synthetic Workflow
The process involves the nitration of the methoxy-protected catechol, followed by acidic cleavage of the methyl ethers to yield the final product. Protecting the hydroxyl groups as methyl ethers is a critical strategic choice; it deactivates the ring slightly less than free hydroxyls and directs the incoming nitro groups to the desired 4 and 5 positions, preventing oxidative degradation of the catechol moiety under harsh nitrating conditions.
Caption: Synthetic pathway from Veratrole to this compound.
Experimental Protocol: Synthesis via Demethylation
This protocol details the cleavage of the methyl ethers from 4,5-dinitroveratrole, the immediate precursor to this compound.[1]
Materials:
-
4,5-Dinitroveratrole
-
Hydrobromic acid (48% aqueous solution)
-
Glacial acetic acid
-
Ice-water bath
-
Standard reflux and filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, prepare a solution of 4,5-dinitroveratrole (e.g., 10.0 g) in glacial acetic acid (50 mL).
-
Addition of Acid: Carefully add 48% hydrobromic acid (50 mL) to the solution. Causality Note: Hydrobromic acid is a strong acid effective for cleaving aryl methyl ethers. The acetic acid serves as a co-solvent to ensure miscibility.
-
Reflux: Heat the reaction mixture to reflux (approximately 118-120°C) and maintain this temperature for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Precipitation: After cooling the mixture to room temperature, slowly pour it into a beaker containing 400 mL of ice-water. This step quenches the reaction and precipitates the product, which has lower solubility in the aqueous mixture.
-
Isolation and Purification: Collect the resulting yellow precipitate of this compound by vacuum filtration. Wash the solid thoroughly with cold water to remove residual acids.
-
Drying: Dry the purified product under vacuum to obtain the final compound.
Application in Drug Development: Modulation of the Antioxidant Response
While many nitrocatechol derivatives are known inhibitors of enzymes like Catechol-O-methyltransferase (COMT), this compound is noted for its potential to activate the Antioxidant Response Element (ARE) . This positions it as a molecule of interest for conditions where bolstering endogenous antioxidant defenses is therapeutically beneficial, such as in neurodegenerative diseases, chronic inflammatory conditions, and certain cancers.
The activation of the ARE is a primary cellular defense mechanism against oxidative and electrophilic stress.[2][3] The master regulator of this pathway is the transcription factor Nrf2.[4][5]
Mechanism of Action: The Keap1-Nrf2-ARE Signaling Pathway
Under normal, unstressed conditions, Nrf2 is held inactive in the cytoplasm by its repressor protein, Kelch-like ECH-associated protein 1 (Keap1). Keap1 facilitates the continuous ubiquitination and subsequent proteasomal degradation of Nrf2, keeping its levels low.[6][7]
Electrophilic molecules, such as this compound, can activate this pathway. The electron-withdrawing nature of the nitro groups makes the catechol ring electrophilic, capable of reacting with nucleophilic cysteine residues on the Keap1 protein.[5][8]
The activation cascade proceeds as follows:
-
Keap1 Modification: The electrophilic this compound covalently modifies highly reactive cysteine sensors within Keap1.
-
Conformational Change: This modification induces a conformational change in Keap1, disrupting its ability to target Nrf2 for degradation.
-
Nrf2 Stabilization & Accumulation: Nrf2 is released from Keap1, stabilizes, and accumulates in the cytoplasm.[5]
-
Nuclear Translocation: Stabilized Nrf2 translocates into the nucleus.
-
ARE Binding & Gene Transcription: In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the ARE sequences in the promoter regions of target genes.[8] This binding initiates the transcription of a broad array of cytoprotective genes, including those for detoxification enzymes (e.g., NQO1) and antioxidant proteins (e.g., Heme Oxygenase-1).[9]
Caption: Activation of the Nrf2-ARE pathway by this compound.
Experimental Protocol: ARE-Luciferase Reporter Assay
This protocol provides a framework for quantifying the ability of this compound to activate the ARE pathway in a cell-based system. The assay relies on a reporter plasmid where the expression of the luciferase enzyme is driven by an ARE-containing promoter.
Objective: To measure the dose-dependent activation of the Antioxidant Response Element (ARE) by this compound.
Materials:
-
Human cell line (e.g., HEK293T or a relevant line for the disease model)
-
ARE-Luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization)
-
Lipofectamine 3000 or other suitable transfection reagent
-
This compound stock solution in DMSO
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the ARE-luciferase reporter plasmid and the Renilla luciferase control plasmid according to the transfection reagent manufacturer's protocol. Incubate for 24 hours. Self-Validation Note: The co-transfected Renilla plasmid provides an internal control for transfection efficiency and cell viability, allowing for normalization of the ARE-driven firefly luciferase signal.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO only) and a positive control (e.g., 10 µM Sulforaphane).
-
Incubation: Remove the transfection medium and add the compound-containing medium to the respective wells. Incubate for an additional 18-24 hours.
-
Cell Lysis and Luminescence Reading:
-
Wash the cells once with phosphate-buffered saline (PBS).
-
Lyse the cells using the passive lysis buffer provided with the assay kit.
-
Following the kit's instructions, add the firefly luciferase substrate and measure the luminescence (Luminescence A).
-
Add the Stop & Glo® Reagent to quench the firefly reaction and activate the Renilla luciferase. Measure the luminescence again (Luminescence B).
-
-
Data Analysis:
-
For each well, calculate the normalized response by dividing Luminescence A by Luminescence B.
-
Calculate the fold induction for each concentration relative to the vehicle control.
-
Plot the fold induction versus the log of the compound concentration to generate a dose-response curve and determine the EC₅₀ value.
-
Conclusion
This compound presents itself as a valuable chemical tool and a potential therapeutic lead compound. Its well-defined synthesis and specific mechanism of action as an activator of the Nrf2-ARE pathway make it an attractive candidate for further investigation in drug development programs targeting diseases with underlying oxidative stress pathology. The protocols and data presented in this guide serve as a foundational resource for researchers aiming to explore and harness the cytoprotective properties of this molecule.
References
-
Schäfer, M., & Werner, S. (2021). Electrophiles against (Skin) Diseases: More Than Nrf2. MDPI. Retrieved from [Link]
-
Zhuang, C., et al. (2013). Nrf2 responses and the therapeutic selectivity of electrophilic compounds in chronic lymphocytic leukemia. Proceedings of the National Academy of Sciences. Retrieved from [Link]
-
Hong, F., et al. (2005). Proposed mechanism of Nrf2 activation by electrophilic inducers of Nrf2-dependent gene expression. ResearchGate. Retrieved from [Link]
-
Saha, S., et al. (2020). An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation. MDPI. Retrieved from [Link]
-
Tebay, L. E., et al. (2015). Nrf2 Activation and Its Coordination with the Protective Defense Systems in Response to Electrophilic Stress. International Journal of Molecular Sciences. Retrieved from [Link]
-
S, R., & K, S. (2017). Antioxidant response elements: Discovery, classes, regulation and potential applications. Redox Biology. Retrieved from [Link]
-
Gao, L., et al. (2007). Activation of the antioxidant response element by specific oxidized metabolites of linoleic acid. The Journal of biological chemistry. Retrieved from [Link]
-
Li, Y., et al. (2024). Synthesis and Health Effects of Phenolic Compounds: A Focus on Tyrosol, Hydroxytyrosol, and 3,4-Dihydroxyacetophenone. MDPI. Retrieved from [Link]
-
Biswal, S., et al. (2006). The Antioxidant Response Element and Oxidative Stress Modifiers in Airway Diseases. Proceedings of the American Thoracic Society. Retrieved from [Link]
-
Westerheide, S. D., et al. (2006). Activation of Heat Shock and Antioxidant Responses by the Natural Product Celastrol: Transcriptional Signatures of a Thiol-targeted Molecule. Molecular Biology of the Cell. Retrieved from [Link]
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- 3. The Antioxidant Response Element and Oxidative Stress Modifiers in Airway Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrophiles against (Skin) Diseases: More Than Nrf2 | MDPI [mdpi.com]
- 5. Nrf2 responses and the therapeutic selectivity of electrophilic compounds in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Nrf2 Activation and Its Coordination with the Protective Defense Systems in Response to Electrophilic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of the antioxidant response element by specific oxidized metabolites of linoleic acid - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4,5-Dinitrocatechol: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4,5-Dinitrocatechol, a nitroaromatic compound with significant applications in materials science. While the precise historical discovery remains rooted in the extensive exploration of catechol nitration in the late 19th century, this document synthesizes the available scientific literature to present a detailed account of its synthesis, chemical properties, and primary applications. This guide delves into its crucial role as a curing agent for epoxy resins and its function in energetic material formulations. Detailed experimental protocols for its synthesis and characterization, including spectroscopic and chromatographic methods, are provided. Furthermore, the underlying chemical mechanisms of its primary applications are elucidated through diagrams and in-depth explanations, offering valuable insights for researchers and professionals in materials science and chemical synthesis.
Introduction and Historical Context
This compound, also known as 1,2-dihydroxy-4,5-dinitrobenzene, is a derivative of catechol, a benzenediol. The introduction of two nitro groups onto the catechol ring significantly alters its chemical properties, rendering it a valuable component in various industrial applications.
Physicochemical Properties
This compound is a solid at room temperature, typically appearing as yellow to brown crystals. The presence of two electron-withdrawing nitro groups and two electron-donating hydroxyl groups on the benzene ring imparts a unique combination of acidic and reactive properties.
| Property | Value | Source |
| Molecular Formula | C₆H₄N₂O₆ | N/A |
| Molecular Weight | 200.11 g/mol | N/A |
| Appearance | Yellow to brown crystalline solid | N/A |
| Melting Point | Information not readily available | N/A |
| Solubility | Soluble in polar organic solvents | N/A |
Synthesis of this compound
The synthesis of this compound is typically achieved through the direct nitration of catechol. This electrophilic aromatic substitution reaction requires careful control of reaction conditions to favor the formation of the desired 4,5-disubstituted product over other isomers.
Experimental Protocol: Nitration of Catechol
Warning: This procedure involves the use of strong acids and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Catechol
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Distilled water
-
Beaker
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Buchner funnel and filter paper
Procedure:
-
Prepare a nitrating mixture by slowly adding a stoichiometric excess of concentrated nitric acid to an equal volume of concentrated sulfuric acid in a flask cooled in an ice bath.
-
Dissolve catechol in a minimal amount of a suitable solvent (e.g., glacial acetic acid).
-
Slowly add the nitrating mixture dropwise to the catechol solution while maintaining a low temperature (0-5 °C) with constant stirring.
-
After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified period to ensure complete reaction.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the crude this compound.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the crude product with cold distilled water to remove residual acids.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain purified this compound.
Applications of this compound
The unique chemical structure of this compound makes it a valuable component in two primary industrial applications: as a curing agent for epoxy resins and as a component in energetic materials.
Curing Agent for Epoxy Resins
Epoxy resins are versatile thermosetting polymers that require a curing agent (hardener) to initiate polymerization and form a rigid, cross-linked network. This compound can act as an effective curing agent, particularly in applications requiring high thermal and chemical resistance.
Mechanism of Action:
The curing process involves the reaction of the hydroxyl groups of this compound with the epoxide rings of the epoxy resin. This reaction is typically a nucleophilic ring-opening of the epoxide. The acidic nature of the phenolic protons on the catechol ring, enhanced by the electron-withdrawing nitro groups, facilitates this process. The reaction can be catalyzed by a base, which deprotonates the hydroxyl groups to form more nucleophilic phenoxide ions. Each hydroxyl group can react with an epoxide ring, leading to the formation of a highly cross-linked polymer network. The presence of the nitro groups can also contribute to the thermal stability of the cured resin.
Component in Energetic Materials
Nitroaromatic compounds are a well-established class of energetic materials due to the presence of the nitro group, which acts as an internal oxidizer. While not a primary explosive on its own, this compound can be incorporated into propellant and explosive formulations to modify their performance characteristics.
Role in Formulations:
In solid propellants, this compound can serve as a high-energy plasticizer or a component of the binder system. Its high nitrogen and oxygen content contributes to the overall energy output of the propellant. The decomposition of this compound upon ignition releases a significant amount of gaseous products, which is essential for propulsion. The thermal decomposition of nitroaromatic compounds is a complex process involving the cleavage of the C-NO₂ and O-H bonds, leading to the formation of various gaseous species, including nitrogen oxides, carbon monoxide, and water. The specific decomposition pathway and the resulting products can influence the burn rate and stability of the propellant. The investigation of the thermal decomposition of nitrocellulose/nitroglycerine-based propellants provides insights into the complex radical mechanisms involved, which are likely similar for propellants containing dinitrocatechols[2].
Analytical Characterization
The purity and identity of synthesized this compound can be confirmed using a variety of analytical techniques.
Spectroscopic Methods
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (-OH) groups (broad band around 3200-3500 cm⁻¹), the aromatic C-H stretching (around 3000-3100 cm⁻¹), the nitro (NO₂) groups (strong asymmetric and symmetric stretching bands around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively), and the aromatic C=C stretching (around 1450-1600 cm⁻¹). The FTIR spectrum of catechol can serve as a reference for identifying the aromatic backbone vibrations[3][4].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would provide information about the aromatic protons. Due to the symmetry of the 4,5-disubstituted pattern, two singlets would be expected for the two aromatic protons. The chemical shifts of these protons would be downfield due to the electron-withdrawing effect of the nitro groups. The hydroxyl protons would appear as broad singlets, and their chemical shift would be dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the aromatic carbons. The carbons attached to the nitro groups and hydroxyl groups would have characteristic chemical shifts.
-
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC (RP-HPLC) method can be developed for the quantitative analysis of this compound. A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile) would be suitable for separation. Detection can be achieved using a UV detector at a wavelength where the compound exhibits strong absorbance, which is expected to be in the UV region due to the nitroaromatic chromophore.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, derivatization of the hydroxyl groups of this compound is often necessary to increase its volatility. Acetylation with acetic anhydride is a common derivatization method for phenolic compounds[5]. The resulting diacetate derivative can be readily analyzed by GC-MS, providing both retention time information for quantification and a mass spectrum for structural confirmation.
Experimental Protocol: RP-HPLC Analysis of this compound
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: Isocratic mixture of 60% Methanol and 40% Water with 0.1% Phosphoric Acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at 280 nm
-
Standard Preparation: Prepare a stock solution of this compound in methanol and dilute to create a series of calibration standards.
Safety and Handling
This compound is a nitroaromatic compound and should be handled with care. It is potentially toxic and may be an irritant to the skin, eyes, and respiratory tract. As with all nitro compounds, it should be treated as potentially explosive, especially when heated or subjected to shock. Appropriate safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat) and working in a well-ventilated area, are essential.
Conclusion
This compound, a product of the rich history of 19th-century organic synthesis, continues to be a relevant and valuable chemical in modern materials science. Its unique combination of phenolic hydroxyl groups and energetic nitro functionalities makes it a versatile curing agent for high-performance epoxy resins and a useful component in energetic material formulations. This guide has provided a comprehensive overview of its synthesis, properties, and applications, along with detailed experimental and analytical protocols. A deeper understanding of the mechanistic pathways of its reactions will undoubtedly pave the way for the development of new and improved materials with tailored properties for a wide range of advanced applications.
References
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Zdráhal, Z. (1998). Determination of 4-nitrocatechol in biodegradation samples by gas chromatography-mass spectrometry. Journal of Chromatography A, 793(1), 214-219. [Link]
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ResearchGate. (n.d.). Investigation of the Decomposition Mechanism and Thermal Stability of Nitrocellulose/Nitroglycerine Based Propellants by Electron Spin Resonance. Retrieved from [Link]
- Rosa, D. T., & Sessler, J. L. (2002). 4,5-Diaminocatechol: A useful building block in synthesis of multimetallic complexes. Tetrahedron, 58(18), 3545-3556.
- Flanigan, D. A. (1966).
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ResearchGate. (n.d.). FT-IR spectra of (A) catechol (B) poly(catechol). Retrieved from [Link]
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Polymer Innovation Blog. (2023, February 13). Accelerators for Amine Curing Agents. Retrieved from [Link]
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Dytek. (n.d.). Reactive Accelerators for Epoxy Systems Based on N-Methyl Secondary Amines. Retrieved from [Link]
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ResearchGate. (n.d.). A comparison between the experimental FTIR spectrum of catechol at 5 mM.... Retrieved from [Link]
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NIST. (n.d.). 4-Nitrocatechol. NIST WebBook. Retrieved from [Link]
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SpectraBase. (n.d.). 4-Nitrocatechol. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Copy of 1H NMR and 13C NMR spectra. Retrieved from [Link]
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NP-MRD. (n.d.). 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0254574). Retrieved from [Link]
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Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
- Berichte der deutschen chemischen Gesellschaft. (1882). Verlag Chemie.
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IJPPR. (2021). Degradation Profiling by RP- HPLC: A Review. Retrieved from [Link]
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PubMed. (2022). A GC-MS/MS Method for Trace Level Quantification of Six Nitrosamine Impurities.... Retrieved from [Link]
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MDPI. (2022). Quantitative Determination of Four Potential Genotoxic Impurities.... Retrieved from [Link]
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MDPI. (2021). Identification of Daphne genkwa and Its Vinegar-Processed Products.... Retrieved from [Link]
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Impactfactor. (n.d.). Bioactive Compounds Investigation From Methanol Bark Extract of Pterocarpus marsupium Using GC-MS Analysis. Retrieved from [Link]
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ResearchGate. (n.d.). Gas Chromatography Mass Spectrometry Identification of Labile Radicals.... Retrieved from [Link]
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PubMed. (2015). Kinetic Study of the Oxidation and Nitration of Catechols.... Retrieved from [Link]
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PubMed. (2011). Early drug discovery and the rise of pharmaceutical chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Catechol‐O‐methyltransferase‐Inhibiting Pyrocatechol Derivatives: Synthesis and Structure‐Activity Studies. Retrieved from [Link]
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ResearchGate. (n.d.). Curing kinetics and mechanism of bisphenol S epoxy resin.... Retrieved from [Link]
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ResearchGate. (n.d.). Preparation of a Latent Accelerator for Hot Curing of Epoxy Resin.... Retrieved from [Link]
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ResearchGate. (n.d.). Rheological research of the curing processes of the epoxy-amine compositions.... Retrieved from [Link]
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OSTI.GOV. (n.d.). Cure Chemistry Behavior in Epoxy Materials. Retrieved from [Link]
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MDPI. (n.d.). Curing Behavior and Thermomechanical Performance of Bioepoxy Resin.... Retrieved from [Link]
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Karenz. (n.d.). Epoxy curing. Retrieved from [Link]
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ResearchGate. (n.d.). Analysis of Thermal Decomposition of Solid Rocket Propellants. Retrieved from [Link]
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Semantic Scholar. (n.d.). Thermal Decomposition, Ignition Process and Combustion Behavior of Nitrate Ester Plasticized Polyether Propellant.... Retrieved from [Link]
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ResearchGate. (n.d.). Thermal Behavior and Decomposition Kinetics of Composite Solid Propellants.... Retrieved from [Link]
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MDPI. (n.d.). Combustion Behaviour of ADN-Based Green Solid Propellant with Metal Additives.... Retrieved from [Link]
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PubMed Central. (n.d.). Solid Propellant Formulations: A Review of Recent Progress and Utilized Components. Retrieved from [Link]
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CHIMIA. (n.d.). Propellant Chemistry. Retrieved from [Link]
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The Effect of Additives on Solid Rocket Propellant Characteristics. (n.d.). Retrieved from [Link]
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DTIC. (n.d.). Development of New Energetic Materials for Advanced Solid Rocket Propellants. Retrieved from [Link]
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PubMed Central. (n.d.). Validation of a simple RP-HPLC method developed for the quantification of meta-cresol.... Retrieved from [Link]
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PubMed Central. (n.d.). Development and validation of RP-HPLC and RP-UPLC methods for quantification of parathyroid hormones.... Retrieved from [Link]
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Embrapa. (n.d.). A robust method for quantifying 42 phenolic compounds by RP-HPLC. Retrieved from [Link]
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ResearchGate. (n.d.). Selective analysis of phenolic compounds in propolis by HPLC-MS/MS. Retrieved from [Link]
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HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. (n.d.). Retrieved from [Link]
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PubMed. (n.d.). High-performance liquid chromatography (HPLC) analysis of phenolic compounds in berries.... Retrieved from [Link]
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-
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Navigating the Solubility Landscape of 4,5-Dinitrocatechol: A Technical Guide for Researchers
This guide provides an in-depth exploration of the solubility characteristics of 4,5-dinitrocatechol, a compound of interest in various research and development domains. As direct, comprehensive solubility data for this specific molecule is not extensively documented in publicly available literature, this document serves as a practical and theoretical framework for researchers and drug development professionals. We will delve into the predicted solubility based on molecular structure, outline established methodologies for empirical determination, and provide the necessary context for safe and effective handling.
Theoretical Underpinnings: Predicting the Solubility of this compound
The solubility of a compound is governed by the principle of "like dissolves like," which refers to the compatibility of intermolecular forces between the solute and the solvent.[1] this compound's structure, featuring a catechol (1,2-dihydroxybenzene) backbone with two nitro groups, presents a molecule with distinct polar and potentially acidic characteristics.
The two hydroxyl (-OH) groups of the catechol moiety are capable of acting as both hydrogen bond donors and acceptors, suggesting a propensity for solubility in polar protic solvents such as water and alcohols. The presence of two electron-withdrawing nitro (-NO₂) groups significantly increases the acidity of the phenolic protons, making the compound more likely to dissolve in basic aqueous solutions through deprotonation to form a more polar phenolate salt.
Conversely, the aromatic ring provides a nonpolar region, which might allow for some interaction with less polar solvents. However, the strong polarity imparted by the hydroxyl and nitro groups is expected to dominate its solubility profile.
Known Solubility Profile of Dinitrocatechol Isomers
While specific data for this compound is sparse, information on its isomer, 3,5-dinitrocatechol, offers valuable insights. 3,5-Dinitrocatechol is reported to be soluble in dimethyl sulfoxide (DMSO) and ethanol.[2] Its solubility in water is slight, at approximately 0.17 mg/mL, but increases in aqueous buffers with a pH greater than 5.[2] This pH-dependent solubility is consistent with the acidic nature of the phenolic hydroxyl groups.
For this compound itself, supplier information indicates it is sparingly soluble in DMSO and slightly soluble in methanol.[3] This aligns with the expected behavior for a polar, hydrogen-bonding molecule.
A Practical Guide to Determining the Solubility of this compound
Given the limited published data, a systematic experimental approach is necessary to determine the solubility of this compound in a range of common laboratory solvents. The following protocol is a robust, self-validating method for generating reliable solubility data.
Materials and Equipment
Solvents: A representative selection of common lab solvents should be used, covering a range of polarities.[4]
-
Polar Protic: Deionized Water, Methanol, Ethanol
-
Polar Aprotic: Dimethyl Sulfoxide (DMSO), Acetone, Acetonitrile
-
Nonpolar: Toluene, Hexanes
Apparatus:
-
Analytical balance (readable to 0.1 mg)
-
Vials with screw caps (e.g., 2 mL glass vials)
-
Vortex mixer
-
Thermostatic shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Syringe filters (0.22 µm)
-
Pipettes
Experimental Workflow for Solubility Determination
The following diagram illustrates the systematic approach to determining the solubility of this compound.
Caption: A logical workflow for the safe handling of this compound.
Summary of Predicted and Known Solubility
The following table summarizes the known and predicted solubility of this compound. The predicted solubilities are qualitative estimates based on chemical principles and should be confirmed experimentally.
| Solvent | Solvent Type | Known/Predicted Solubility | Rationale |
| Water | Polar Protic | Predicted: Slightly Soluble | Capable of hydrogen bonding, but the aromatic ring limits high solubility. |
| Aqueous Base (e.g., 5% NaOH) | Aqueous | Predicted: Soluble | The acidic phenolic protons will be deprotonated to form a soluble salt. [5] |
| Methanol | Polar Protic | Slightly Soluble [3] | Good hydrogen bonding interactions. |
| Ethanol | Polar Protic | Predicted: Soluble | Similar to methanol, expected to be a good solvent. |
| DMSO | Polar Aprotic | Sparingly Soluble [3] | A strong hydrogen bond acceptor and highly polar solvent. |
| Acetone | Polar Aprotic | Predicted: Moderately Soluble | A polar aprotic solvent that can act as a hydrogen bond acceptor. |
| Acetonitrile | Polar Aprotic | Predicted: Slightly Soluble | Less polar than other aprotic solvents like DMSO and acetone. |
| Toluene | Nonpolar | Predicted: Insoluble | Mismatch of intermolecular forces; the polarity of this compound is too high. |
| Hexanes | Nonpolar | Predicted: Insoluble | Significant mismatch in polarity. |
Conclusion
While a comprehensive, publicly available dataset on the solubility of this compound is lacking, a strong predictive framework can be established based on its molecular structure and the known properties of similar compounds. This guide provides researchers with the theoretical background and a robust experimental protocol to confidently and safely determine the solubility of this compound in a variety of common laboratory solvents. The systematic approach outlined herein will enable the generation of reliable data crucial for applications in drug development and other scientific endeavors.
References
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- Procedure For Determining Solubility of Organic Compounds | PDF - Scribd.
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- Material Safety Data Sheet - 4-Nitrocatechol Sulfate, Dipotassium Salt Dihydr
- 4-Nitrocatechol | Lipoxygenase Inhibitor - MedchemExpress.com.
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- 3,5-Dinitrocatechol (CAS 7659-29-2) - Cayman Chemical.
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- 4-Nitroc
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An In-depth Technical Guide to the Thermal Stability and Degradation of 4,5-Dinitrocatechol
This guide provides a comprehensive technical overview of the thermal stability and degradation of 4,5-Dinitrocatechol. It is intended for researchers, scientists, and drug development professionals who work with this and similar nitroaromatic compounds. The content herein synthesizes fundamental chemical principles with established analytical methodologies to offer a robust framework for understanding and investigating the thermal behavior of this molecule.
Introduction
This compound (C₆H₄N₂O₆, MW: 200.11 g/mol ) is a nitroaromatic compound belonging to the catechol family.[1][2] Its structure, featuring a benzene ring substituted with two hydroxyl (-OH) groups and two nitro (-NO₂) groups, imparts a unique combination of chemical reactivity and potential energetic properties. The presence of electron-withdrawing nitro groups, coupled with the electron-donating hydroxyl groups, makes the aromatic ring susceptible to various chemical transformations. Understanding the thermal stability of this compound is paramount for its safe handling, storage, and application, particularly in fields where it might be subjected to elevated temperatures. The degradation of such molecules can lead to the formation of various, potentially hazardous, byproducts.
This guide will delve into the theoretical underpinnings of the thermal stability of this compound, detail experimental protocols for its assessment, and explore potential degradation pathways.
Part 1: Theoretical Framework of Thermal Stability
The thermal stability of an organic molecule is intrinsically linked to its chemical structure. In the case of this compound, several factors contribute to its thermal behavior:
-
The Aromatic System: The inherent stability of the benzene ring provides a foundational level of thermal resistance.
-
Nitro Groups: The presence of multiple nitro groups is a key determinant of its thermal properties. Nitroaromatic compounds are known for their energetic nature and can be susceptible to exothermic decomposition. The electron-withdrawing nature of the nitro group makes these compounds resistant to oxidative degradation.[3]
-
Hydroxyl Groups: The hydroxyl groups can participate in intra- and intermolecular hydrogen bonding, which can influence the crystal packing and, consequently, the energy required to initiate decomposition.
-
Intramolecular Interactions: The proximity of the nitro and hydroxyl groups on the catechol ring can lead to intramolecular hydrogen bonding, which may enhance the stability of the molecule to a certain degree.
The decomposition of nitroaromatic compounds is often a complex process involving multiple steps. The initial step in the thermal degradation of many energetic materials is the homolytic cleavage of the C-NO₂ or N-O bond, leading to the formation of radical species. These highly reactive radicals can then initiate a cascade of secondary reactions, leading to the formation of gaseous products like NOx, CO, CO₂, and H₂O, as well as solid residues.
Part 2: Experimental Assessment of Thermal Stability
A thorough evaluation of the thermal stability of this compound requires the use of specialized analytical techniques. The following are the most critical methods for this purpose.
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a fundamental technique for determining the onset of decomposition and quantifying mass loss during thermal events.
Experimental Protocol:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small, representative sample of this compound (typically 1-5 mg) is accurately weighed into a tared TGA pan (e.g., alumina, platinum).
-
Atmosphere: The experiment is typically run under an inert atmosphere (e.g., nitrogen, argon) to study the intrinsic thermal decomposition without oxidative effects. A reactive atmosphere (e.g., air, oxygen) can be used to investigate oxidative stability.
-
Temperature Program: A linear heating rate is applied, commonly in the range of 5-20 °C/min, from ambient temperature to a final temperature where decomposition is complete.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset) and the temperatures at which specific mass loss percentages occur (e.g., T5%, T50%). The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides information on thermal transitions such as melting, crystallization, and decomposition, and allows for the quantification of the energy associated with these events. DSC is a widely used technique for purity determination, polymorphism studies, and quantitative analysis.[4]
Experimental Protocol:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small amount of this compound (typically 1-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum, copper).
-
Atmosphere: Similar to TGA, an inert atmosphere is typically used.
-
Temperature Program: A linear heating rate, often matching the TGA experiment, is applied.
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) reveals endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). For this compound, a melting point with decomposition is expected above 146°C.[5][6] The onset temperature of the exothermic decomposition peak and the integrated peak area (enthalpy of decomposition, ΔHd) are critical parameters for assessing thermal hazard.
Accelerating Rate Calorimetry (ARC)
Principle: ARC is an adiabatic calorimetric technique that measures the self-heating rate of a sample as a function of temperature. It is particularly valuable for assessing the thermal runaway potential of energetic materials.
Experimental Protocol:
-
Instrument: An accelerating rate calorimeter.
-
Sample Preparation: A larger sample (typically 1-10 g) is placed in a robust, sealed sample bomb.
-
Methodology: The instrument employs a "heat-wait-search" mode. The sample is heated to a set temperature, allowed to equilibrate, and then monitored for any self-heating. If an exothermic activity is detected, the instrument switches to an adiabatic mode, where the surrounding temperature is maintained at the same level as the sample, allowing for the precise measurement of the temperature and pressure rise during decomposition.
-
Data Analysis: The data provides critical safety parameters, including the onset temperature of self-heating, the time to maximum rate, and the adiabatic temperature rise.
Data Summary Table:
| Parameter | Technique | Typical Information Obtained | Significance for this compound |
| Tonset (Decomposition) | TGA, DSC, ARC | Temperature at which decomposition begins. | Indicates the upper limit for safe handling and processing temperatures. |
| Mass Loss (%) | TGA | The extent of sample volatilization or decomposition. | Helps in understanding the nature of the decomposition products (volatile vs. residue). |
| ΔHd (Enthalpy of Decomposition) | DSC | The amount of heat released during decomposition. | A key indicator of the energetic potential and thermal hazard of the compound. |
| Time to Maximum Rate | ARC | The time taken to reach the maximum rate of decomposition under adiabatic conditions. | Crucial for assessing the potential for a thermal runaway reaction. |
Part 3: Potential Degradation Pathways and Products
The thermal degradation of this compound is anticipated to be a complex process. While specific experimental data for this molecule is scarce in the public domain, plausible degradation pathways can be inferred from the known chemistry of nitroaromatic compounds and catechols.
The initial step is likely the cleavage of the C-NO₂ bond, which is often the weakest bond in nitroaromatic compounds. This would generate a catechol radical and a nitrogen dioxide radical (•NO₂).
Proposed Initial Degradation Step:
Caption: Experimental workflow for the analysis of degradation products.
Analytical Techniques for Product Identification:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for separating and identifying volatile and semi-volatile organic compounds in the gas phase.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to identify functional groups present in both the gaseous products and the solid residue.
-
Solid-State Nuclear Magnetic Resonance (ssNMR): This technique can provide detailed structural information about the solid char residue.
Part 4: Safety and Handling Considerations
Given the presence of nitro groups, this compound should be handled with care. It is classified as a compound that may cause skin and serious eye irritation, and may be harmful if swallowed. [7]While its explosive properties have not been extensively reported, its structural similarity to other energetic materials warrants caution.
Key Safety Precautions:
-
Avoid Heat and Ignition Sources: Store in a cool, dry place away from heat, sparks, and open flames.
-
Use Personal Protective Equipment (PPE): Wear appropriate gloves, safety glasses, and a lab coat when handling.
-
Work in a Well-Ventilated Area: Use a fume hood to avoid inhalation of any dust or vapors.
-
Small-Scale Operations: When conducting thermal experiments, it is prudent to start with small quantities of the material.
Conclusion
The thermal stability of this compound is a critical parameter that dictates its safe handling, storage, and application. This guide has provided a comprehensive framework for understanding and evaluating its thermal behavior. A combination of theoretical considerations and robust experimental techniques, such as TGA, DSC, and ARC, is essential for a complete assessment. Furthermore, the identification of degradation products through techniques like GC-MS is crucial for a full understanding of the decomposition pathways. As with all nitroaromatic compounds, a strong emphasis on safety is paramount when working with this compound.
References
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Degradation of nitroaromatic compounds by microorganisms - PubMed. Available at: [Link]
-
Nitroaromatic compounds, from synthesis to biodegradation - PubMed. Available at: [Link]
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Thermal analysis methods for pharmacopoeial materials - PubMed. Available at: [Link]
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3,5-Dinitrocatechol | C6H4N2O6 | CID 3870203 - PubChem. Available at: [Link]
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4,5-Dinitrocatechol as a catechol-O-methyltransferase (COMT) inhibitor
An In-Depth Technical Guide to 4,5-Dinitrocatechol as a Catechol-O-Methyltransferase (COMT) Inhibitor
Authored by: Gemini, Senior Application Scientist
Abstract
Catechol-O-methyltransferase (COMT) is a critical enzyme in the metabolic pathways of catecholamines and catechol drugs, making it a key target for therapeutic intervention, particularly in Parkinson's disease. Among the various classes of COMT inhibitors, nitrocatechols have been foundational. This technical guide provides a comprehensive examination of this compound, a potent COMT inhibitor. We will delve into the fundamental role of COMT, the specific mechanism of inhibition by dinitrocatechols, detailed protocols for experimental validation, and the broader context of structure-activity relationships and therapeutic challenges. This document is intended for researchers, scientists, and drug development professionals seeking a deep, actionable understanding of this compound and its class.
The Central Role of Catechol-O-Methyltransferase (COMT)
Catechol-O-methyltransferase (COMT) is an enzyme that plays a crucial role in the inactivation of biologically active or toxic catechols by catalyzing the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of its catechol substrate.[1][2] This process is vital for regulating the levels of catecholamine neurotransmitters such as dopamine, norepinephrine, and epinephrine.[2][3][4]
COMT exists in two primary forms: a soluble, cytosolic form (S-COMT) and a membrane-bound form (MB-COMT), which differ by a short N-terminal extension that anchors MB-COMT to the endoplasmic reticulum.[1][5] While S-COMT is the predominant form in most tissues, MB-COMT is particularly important in the brain.
Clinical Significance in Parkinson's Disease
The primary therapeutic application for COMT inhibitors is in the management of Parkinson's disease, a neurodegenerative disorder caused by the loss of dopamine-producing neurons.[4][6] The standard treatment for Parkinson's is Levodopa (L-DOPA), a metabolic precursor to dopamine.[7] However, L-DOPA has a short half-life and is extensively metabolized in the periphery before it can cross the blood-brain barrier. COMT is a major enzyme responsible for this peripheral breakdown, converting L-DOPA to the inactive metabolite 3-O-methyl-L-DOPA (3-OMD).[7]
By inhibiting COMT, particularly in the periphery, the metabolic degradation of L-DOPA is reduced.[3] This increases the bioavailability of L-DOPA, prolongs its plasma half-life, and allows for more stable and sustained dopamine levels in the brain.[3] Clinically, this translates to a reduction in "off-time," a period where motor symptoms re-emerge as the medication's effect wears off.[3][8] Marketed COMT inhibitors like entacapone, tolcapone, and opicapone are used as adjuncts to L-DOPA therapy for this purpose.[2][3][9][10]
This compound: A Potent Nitrocatechol Inhibitor
This compound (Chemical Formula: C₆H₄N₂O₆) is a member of the nitrocatechol class of COMT inhibitors.[11][12] These compounds are characterized by a catechol ring substituted with one or more nitro groups. The strong electron-withdrawing nature of the nitro groups is fundamental to their potent inhibitory activity. While its isomer, 3,5-Dinitrocatechol, is often used as a standard reference compound in COMT assays[7][13], this compound operates via the same core mechanism.
Mechanism of Action
The inhibition of COMT by nitrocatechols is a well-elucidated, multi-point interaction within the enzyme's active site. The process is critically dependent on a magnesium ion (Mg²⁺) cofactor.[1][14]
-
Cofactor Binding : The catalytic cycle begins with the binding of the methyl donor, SAM, to the enzyme.[1][2][9]
-
Inhibitor Chelation : The catechol hydroxyl groups of this compound then bind to the active site, where they form a tight coordination complex with the essential Mg²⁺ ion. This ion is held in place by coordinating with enzyme residues Asp141, Asp169, and Asn170.[1]
-
Hydrogen Bonding : The nitro groups play a crucial role in positioning the inhibitor and enhancing its binding affinity. They form key hydrogen bonds with active site residues, such as Lys144 and Glu199.[14]
-
Hydrophobic Interactions : The catechol ring itself settles into a shallow hydrophobic pocket defined by residues like Trp38, Pro174, and Leu198, further stabilizing the enzyme-inhibitor complex.[1][14]
This tight, multi-faceted binding effectively blocks the catechol substrate (like L-DOPA) from accessing the active site, thereby inhibiting the methylation reaction.
Caption: Mechanism of COMT inhibition by this compound.
Experimental Validation: In Vitro COMT Inhibition Assay
To quantify the inhibitory potency of compounds like this compound, a robust in vitro enzyme assay is essential. The following protocol describes a common method for determining the half-maximal inhibitory concentration (IC₅₀).
Detailed Experimental Protocol
Objective: To determine the IC₅₀ value of this compound against recombinant human S-COMT.
Materials & Reagents:
-
Recombinant human S-COMT (e.g., 1-2 µg/mL final concentration)[2][7]
-
S-Adenosyl-L-Methionine (SAM): 200 µM final concentration (prepare fresh)[2][7][16]
-
Substrate: 3,4-Dihydroxyacetophenone (DHAP) or a fluorescent probe like 3-BTD[7][15][16]
-
Test Compound: this compound, serially diluted in DMSO
-
Stop Solution: 0.4 M Sodium Borate, pH 10.0, or 0.1% formic acid in acetonitrile[15][16]
-
96-well microplate
-
Spectrophotometer or Fluorometer
Procedure:
-
Prepare Master Mix: In the assay buffer, prepare a master mix containing recombinant S-COMT, MgCl₂, and DTT at the desired final concentrations.
-
Aliquot Inhibitor: Add 1-2 µL of the serially diluted this compound solutions (and a DMSO-only vehicle control) to the wells of the 96-well plate.
-
Pre-incubation: Add the enzyme master mix to each well. Add the substrate (e.g., 3-BTD) and pre-incubate the plate at 37°C for 5 minutes.[15]
-
Initiate Reaction: Start the enzymatic reaction by adding SAM to all wells.[15]
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 6-10 minutes) during which the reaction proceeds linearly.
-
Terminate Reaction: Stop the reaction by adding the stop solution to each well.[15][16]
-
Detection: Measure the product formation. If using DHAP, the O-methylated product can be measured by absorbance at 344 nm.[16] If using a fluorescent probe, measure the fluorescence at the appropriate excitation/emission wavelengths.
-
Data Analysis: Convert the raw data to percent inhibition relative to the vehicle control. Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Caption: Standard experimental workflow for a COMT inhibition assay.
Comparative Inhibitory Potency
Dinitrocatechols are known to be highly potent inhibitors of COMT. For context, the table below synthesizes IC₅₀ data for the related reference compound 3,5-Dinitrocatechol and clinically relevant drugs. Specific IC₅₀ values for this compound are less commonly reported in literature but are expected to be in a similar nanomolar range due to structural similarity.
| Compound | Target | IC₅₀ Value | Notes |
| 3,5-Dinitrocatechol (OR-486) | COMT | ~12 nM | Frequently used as a potent reference inhibitor in research.[13] |
| Tolcapone | COMT | ~100-200 nM | Centrally and peripherally acting; associated with hepatotoxicity.[2][8][9] |
| Entacapone | COMT | ~100-300 nM | Peripherally selective with a shorter duration of action.[7][9] |
| Opicapone | COMT | ~1-5 nM | A newer, potent, long-acting, peripherally selective inhibitor.[2][9] |
Structure-Activity Relationships (SAR) and Therapeutic Context
The design of effective COMT inhibitors hinges on understanding the key structural features that govern their activity.[7][14][17]
-
The Catechol Moiety: The 1,2-dihydroxybenzene structure is essential for coordinating with the Mg²⁺ ion in the active site and is the defining feature of this class of inhibitors.[14]
-
Electron-Withdrawing Groups: The presence of one or more nitro groups on the catechol ring is critical for high potency. These groups lower the pKa of the hydroxyls, facilitating ionization and strengthening the interaction with the Mg²⁺ cofactor.[1]
-
Substituent Position: The positioning of substituents on the ring influences interactions with hydrophobic pockets and hydrogen-bonding residues, affecting both potency and selectivity.[14] Designing derivatives with large hydrophobic groups can enhance binding affinity by forming favorable interactions with clefts in the enzyme's surface.[1]
Therapeutic Challenges and the Evolution of Inhibitors
While potent, the first generation of nitrocatechol inhibitors faced challenges. Tolcapone, which can cross the blood-brain barrier, was associated with rare but severe cases of liver toxicity, limiting its clinical use.[2][9][10] Entacapone, while safer, has a lower potency and requires more frequent dosing.[9][10] These limitations spurred the development of new generations of COMT inhibitors, such as opicapone, which was designed for high potency, peripheral selectivity, and a longer duration of action, allowing for once-daily dosing and an improved safety profile.[8][18]
Synthesis and Safety Considerations
Synthesis Overview
The synthesis of dinitrocatechols typically involves the direct nitration of catechol or a protected catechol derivative. A common route may involve the nitration of 1,2-dimethoxybenzene (veratrole) to yield 4,5-dinitroveratrole, followed by demethylation to give the final this compound product.[19] Careful control of reaction conditions is necessary to manage regioselectivity and avoid the formation of unwanted isomers or side products.[20][21]
Safety and Handling
As with all nitrated aromatic compounds, this compound requires careful handling.
-
Hazards: It is classified as a hazardous chemical that can cause skin and serious eye irritation.[22] It may be harmful if swallowed or inhaled.[22]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or chemical fume hood. Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[23]
-
Storage: Store in a tightly closed container in a cool, dry place, such as a freezer at -20°C under an inert atmosphere.[11]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion and Future Outlook
This compound is a classic, highly potent inhibitor of COMT that exemplifies the core principles of the nitrocatechol class. Its mechanism of action, centered on chelation of the Mg²⁺ cofactor, provides a clear model for enzyme inhibition. While its primary role today is as a valuable research tool for studying COMT enzymology and validating assays, the lessons learned from it and its isomers have been instrumental in the rational design of subsequent generations of COMT inhibitors.
The future of COMT inhibitor research continues to focus on optimizing the balance of potency, selectivity (peripheral vs. central), duration of action, and, most critically, safety. The goal is to develop compounds that offer maximum therapeutic benefit for patients with Parkinson's disease and potentially other neurological disorders, while minimizing the risk of adverse effects like hepatotoxicity.
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- 4-NITROC
- Common side products in the synthesis of 4,5-Diamino c
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An In-Depth Technical Guide on the Role of 4,5-Dinitrocatechol in Activating the Antioxidant Response Element
Abstract
The cellular response to oxidative stress is a critical component of homeostasis and disease prevention. A central regulator of this response is the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), which, upon activation, binds to the Antioxidant Response Element (ARE) in the promoter regions of a vast array of cytoprotective genes. While various electrophilic molecules are known to activate the Nrf2-ARE pathway, the specific mechanisms of action for many compounds remain to be fully elucidated. This technical guide provides a comprehensive overview of the Nrf2-ARE signaling pathway and explores the putative role of 4,5-Dinitrocatechol (DNC) as an activator. Although direct, peer-reviewed evidence is nascent, this document synthesizes the established principles of catechol-mediated Nrf2 activation and the known effects of nitro-substituted compounds to propose a scientifically grounded mechanism for DNC's action. Furthermore, we present detailed, field-proven experimental protocols for researchers and drug development professionals to rigorously investigate and validate the activity of this compound and other novel compounds targeting this pivotal pathway.
The Nrf2-Keap1-ARE Signaling Pathway: The Master Regulator of Cytoprotection
The Nrf2-Keap1-ARE pathway is a sophisticated cellular defense mechanism against oxidative and electrophilic stress.[1] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1).[1] Keap1 functions as a substrate adaptor protein for a Cullin-3 (Cul3)-based E3 ubiquitin ligase complex, which continuously targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[2] This ensures that Nrf2 levels are kept low in the absence of stress.
Upon exposure to inducers, such as reactive oxygen species (ROS), electrophiles, or xenobiotics, this repression is lifted. Keap1 is a cysteine-rich protein, and several of these cysteine residues act as sensors for cellular stress.[1] Modification of these critical cysteines by electrophiles or their oxidation leads to a conformational change in Keap1, disrupting its ability to ubiquitinate Nrf2.[2] Consequently, newly synthesized Nrf2 is stabilized, bypasses Keap1-mediated degradation, and translocates to the nucleus.[3] In the nucleus, Nrf2 heterodimerizes with small Maf (musculoaponeurotic fibrosarcoma) proteins and binds to the ARE, a specific DNA sequence (5'-puGTGACNNNGC-3') found in the promoter region of numerous cytoprotective genes.[4] This binding initiates the transcription of a battery of genes encoding antioxidant enzymes (e.g., heme oxygenase-1 [HO-1], NAD(P)H:quinone oxidoreductase 1 [NQO1]), enzymes involved in glutathione synthesis and metabolism, and other proteins that collectively enhance the cell's capacity to neutralize harmful insults.[5]
Figure 1: The Nrf2-Keap1-ARE signaling pathway under basal and induced conditions.
This compound: A Putative Activator of the Antioxidant Response Element
This compound (DNC) is a catechol derivative containing two electron-withdrawing nitro groups on the aromatic ring. While extensive peer-reviewed literature detailing its specific interaction with the Nrf2-ARE pathway is currently limited, chemical supplier information indicates that this compound can be used for the activation of the antioxidant response element.[6][7] Based on the established mechanisms of other catecholic and nitro-substituted compounds, a plausible hypothesis for DNC's mode of action can be formulated.
Proposed Mechanism of Action
The proposed mechanism for DNC-mediated ARE activation centers on its potential to act as a pro-electrophilic agent. The catechol moiety is susceptible to oxidation, forming a highly reactive ortho-quinone. This oxidation can be facilitated by cellular enzymes or by the presence of reactive oxygen species. The strongly electron-withdrawing nitro groups at the 4 and 5 positions are expected to significantly increase the electrophilicity of the resulting ortho-quinone, making it a potent Michael acceptor.
This electrophilic quinone derivative of DNC can then covalently modify the sensor cysteine residues on Keap1. This adduction would lead to the aforementioned conformational changes in Keap1, inhibiting its ability to target Nrf2 for degradation. The stabilized Nrf2 would then be free to translocate to the nucleus and activate ARE-driven gene expression. It is also plausible that the nitro groups themselves could be involved in redox cycling, further contributing to a cellular environment that favors Nrf2 activation. Studies on other nitro-aromatic compounds have shown they can activate Nrf2, suggesting that the nitro functional group can play a direct role in this process.[8]
Figure 2: Proposed mechanism for this compound (DNC) activation of the Nrf2 pathway.
Experimental Validation of this compound Activity
To rigorously test the hypothesis that DNC activates the ARE, a series of well-established molecular and cellular biology assays are required. The following protocols provide a comprehensive workflow for characterizing the effects of DNC on the Nrf2-ARE pathway.
Quantifying ARE Activation using a Luciferase Reporter Assay
This assay provides a quantitative measure of the transcriptional activity of the ARE.
Protocol:
-
Cell Culture and Plasmids:
-
Culture a suitable cell line (e.g., HepG2, HEK293T) in appropriate media.
-
Co-transfect cells with two plasmids:
-
An ARE-luciferase reporter plasmid containing multiple copies of the ARE consensus sequence upstream of a firefly luciferase gene.
-
A control plasmid constitutively expressing Renilla luciferase (e.g., pRL-TK) for normalization of transfection efficiency.
-
-
-
Cell Seeding and Treatment:
-
24 hours post-transfection, seed the cells into a 96-well plate.
-
Allow cells to adhere for another 24 hours.
-
Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) for a specified time (e.g., 12-24 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., sulforaphane).
-
-
Cell Lysis and Luminescence Measurement:
-
Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Use a dual-luciferase reporter assay system to measure firefly and Renilla luciferase activities sequentially in a luminometer.[7]
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Express the data as fold induction over the vehicle-treated control.
-
Table 1: Exemplar Data from an ARE-Luciferase Reporter Assay
| Treatment | Concentration (µM) | Normalized Luciferase Activity (RLU) | Fold Induction (vs. Vehicle) |
| Vehicle (DMSO) | - | 1500 ± 120 | 1.0 |
| This compound | 1 | 2250 ± 200 | 1.5 |
| This compound | 10 | 9000 ± 750 | 6.0 |
| This compound | 50 | 18000 ± 1500 | 12.0 |
| Sulforaphane | 10 | 15000 ± 1300 | 10.0 |
Assessing Nrf2 Stabilization and Nuclear Translocation by Western Blot
This experiment determines if DNC treatment leads to an increase in total Nrf2 protein levels and its accumulation in the nucleus.
Protocol:
-
Cell Treatment and Fractionation:
-
Treat cells with DNC as described above.
-
Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercially available kit.
-
-
Protein Quantification and SDS-PAGE:
-
Determine the protein concentration of each fraction.
-
Separate equal amounts of protein from each fraction on an SDS-polyacrylamide gel.
-
-
Immunoblotting:
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for Nrf2.
-
Use antibodies against a cytoplasmic marker (e.g., GAPDH) and a nuclear marker (e.g., Lamin B1) to verify the purity of the fractions.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Measuring the Expression of Nrf2 Target Genes by qPCR
Quantitative real-time PCR (qPCR) is used to measure the mRNA levels of Nrf2 target genes, such as HMOX1 and NQO1, to confirm that Nrf2 activation by DNC leads to downstream gene expression.
Protocol:
-
Cell Treatment and RNA Extraction:
-
Treat cells with DNC for an appropriate time (e.g., 6-12 hours).
-
Harvest the cells and extract total RNA using a suitable method (e.g., TRIzol or a column-based kit).
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
-
qPCR:
-
Perform qPCR using SYBR Green or TaqMan probes with primers specific for HMOX1, NQO1, and a housekeeping gene (e.g., ACTB or GAPDH) for normalization.
-
-
Data Analysis:
-
Calculate the relative mRNA expression levels using the ΔΔCt method.
-
Express the data as fold change relative to the vehicle-treated control.
-
Sources
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An In-Depth Technical Guide to the Electrochemical Properties of 4,5-Dinitrocatechol
This technical guide provides a comprehensive overview of the electrochemical properties of 4,5-dinitrocatechol, a molecule of significant interest in fields ranging from medicinal chemistry to materials science. As a catechol-O-methyltransferase (COMT) inhibitor, its redox behavior is of fundamental importance for understanding its biological activity and potential therapeutic applications. This document is intended for researchers, scientists, and drug development professionals seeking a deep understanding of the electrochemical characteristics of this compound.
Introduction: The Molecular Landscape of this compound
This compound is a substituted catechol bearing two electron-withdrawing nitro groups on the aromatic ring. This unique substitution pattern profoundly influences its electronic and, consequently, its electrochemical properties. The catechol moiety is an electrochemically active functional group, capable of undergoing a two-electron, two-proton oxidation to form the corresponding o-quinone. The presence of two nitro groups, which are also redox-active, introduces additional electrochemical complexity and shifts the redox potentials of the catechol group.
The electron-withdrawing nature of the nitro groups is expected to make the oxidation of the catechol ring more difficult, thus shifting its oxidation potential to more positive values compared to unsubstituted catechol. Conversely, the nitro groups themselves can be electrochemically reduced, typically in a stepwise manner. Understanding the interplay between these two redox-active functionalities is key to harnessing the unique electrochemical signature of this compound for various applications, including the development of electrochemical sensors and the elucidation of its mechanism of action as a COMT inhibitor.
The Electrochemical Redox Behavior of this compound
The electrochemical behavior of this compound is characterized by two distinct processes: the oxidation of the catechol group and the reduction of the two nitro groups. These processes are typically investigated using cyclic voltammetry (CV), which provides information on the redox potentials, reversibility, and the number of electrons transferred in each step.
The Oxidative Pathway: From Catechol to o-Quinone
The catechol moiety of this compound undergoes a reversible two-electron, two-proton oxidation to form the corresponding 4,5-dinitro-1,2-benzoquinone. This process is highly dependent on the pH of the supporting electrolyte, with the peak potential shifting to less positive values as the pH increases.
The overall oxidation reaction can be represented as:
The presence of the two electron-withdrawing nitro groups significantly impacts the oxidation potential. Compared to unsubstituted catechol, the oxidation of this compound is expected to occur at a more positive potential due to the decreased electron density on the aromatic ring. This increased oxidation potential can be advantageous in certain applications, as it can enhance the stability of the reduced form.
Figure 1: The reversible two-electron oxidation of this compound to 4,5-dinitro-1,2-benzoquinone.
The Reductive Pathway: Stepwise Reduction of the Nitro Groups
The two nitro groups on the this compound molecule are electrochemically reducible. The reduction of dinitroaromatic compounds typically proceeds in a stepwise manner, with each nitro group undergoing a multi-electron reduction.[1][2] In aqueous media, the reduction of a nitro group to a hydroxylamine is a four-electron, four-proton process, which can be further reduced to an amine in a subsequent two-electron, two-proton step.[3]
For this compound, two distinct reduction peaks are expected in the cyclic voltammogram, corresponding to the sequential reduction of the two nitro groups. The reduction potentials are highly pH-dependent, shifting to more negative values with increasing pH.[4] The first reduction is likely to be that of the nitro group at the 4-position, followed by the reduction of the nitro group at the 5-position, although the exact sequence would require experimental verification.
The initial four-electron reduction of each nitro group leads to the formation of hydroxylamine intermediates:
Step 1:
Step 2:
These hydroxylamine intermediates can be further reduced to the corresponding amines at more negative potentials:
Step 3:
The overall reduction process is complex and involves multiple stable intermediates. The exact potentials and the number of observable peaks will depend on the experimental conditions, particularly the pH and the solvent system.[1][3]
Figure 2: The proposed stepwise reduction pathway of this compound to 4,5-diaminocatechol.
Summary of Key Electrochemical Parameters
| Parameter | Oxidation of Catechol Moiety | Reduction of Nitro Groups |
| Redox Process | 2e⁻, 2H⁺ transfer | Stepwise 4e⁻, 4H⁺ and 2e⁻, 2H⁺ transfers per group |
| Expected Potential Range (vs. Ag/AgCl) | +0.4 to +0.8 V (pH dependent) | -0.2 to -1.0 V (pH dependent) |
| Reversibility | Generally reversible to quasi-reversible | Generally irreversible |
| Influence of pH | Peak potential shifts to less positive values with increasing pH | Peak potentials shift to more negative values with increasing pH |
| Key Intermediates | 4,5-Dinitro-1,2-benzoquinone | Hydroxylamines, Amines |
Experimental Protocols for Electrochemical Characterization
The electrochemical properties of this compound can be thoroughly investigated using standard voltammetric techniques. A well-defined experimental protocol is crucial for obtaining reproducible and reliable data.
Materials and Instrumentation
-
Working Electrode: Glassy Carbon Electrode (GCE) is a common choice due to its wide potential window and chemical inertness.
-
Reference Electrode: A saturated calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode provides a stable reference potential.
-
Counter Electrode: A platinum wire or a graphite rod serves as the auxiliary electrode.
-
Potentiostat/Galvanostat: An instrument capable of performing cyclic voltammetry and other electrochemical techniques.
-
Electrochemical Cell: A standard three-electrode cell.
-
Supporting Electrolyte: A buffer solution to control the pH, such as phosphate buffer saline (PBS) or a Britton-Robinson buffer, is essential. The choice of buffer will depend on the desired pH range.
-
Solvent: For aqueous studies, high-purity deionized water is required. For non-aqueous studies, aprotic solvents like dimethylformamide (DMF) or acetonitrile with a suitable supporting electrolyte (e.g., tetrabutylammonium perchlorate) can be used.[6]
Step-by-Step Experimental Workflow
-
Electrode Preparation:
-
Polish the glassy carbon working electrode with alumina slurry on a polishing pad to a mirror finish.
-
Rinse the electrode thoroughly with deionized water and sonicate in deionized water and then in ethanol to remove any residual polishing material.
-
Dry the electrode under a stream of nitrogen gas.
-
-
Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMF).
-
Prepare the supporting electrolyte buffer solution at the desired pH.
-
Deoxygenate the supporting electrolyte by purging with high-purity nitrogen gas for at least 15-20 minutes prior to the experiment to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a nitrogen blanket over the solution during the experiment.
-
-
Electrochemical Measurement (Cyclic Voltammetry):
-
Assemble the three-electrode cell with the prepared electrodes and the deoxygenated supporting electrolyte.
-
Record a blank cyclic voltammogram of the supporting electrolyte to establish the background current and the potential window.
-
Add a known concentration of the this compound stock solution to the electrochemical cell.
-
Record the cyclic voltammogram by scanning the potential over a range that encompasses both the oxidation and reduction processes (e.g., from +1.0 V to -1.2 V vs. Ag/AgCl).
-
Vary the scan rate (e.g., from 20 mV/s to 200 mV/s) to investigate the kinetics of the electrode processes.
-
Repeat the measurements at different pH values to study the pH dependence of the redox potentials.
-
Figure 3: A generalized workflow for the electrochemical characterization of this compound.
Conclusion and Future Directions
The electrochemical properties of this compound are defined by the interplay of its catechol and dinitro functionalities. The catechol group undergoes a reversible two-electron oxidation, while the two nitro groups are sequentially reduced in multi-electron steps. The redox potentials of both processes are highly dependent on the pH of the medium.
While this guide provides a robust theoretical framework based on the known electrochemistry of related compounds, further experimental studies are needed to fully elucidate the precise electrochemical behavior of this compound. Such studies would provide valuable insights into its biological activity and could pave the way for the development of novel electrochemical sensors and other applications. Future research should focus on detailed voltammetric and spectroelectrochemical studies to definitively identify the intermediates and final products of the redox reactions.
References
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- Macías-Ruvalcaba, N. A., J. P. Telo, and D. H. Evans. "Studies of the electrochemical reduction of some dinitroaromatics." Journal of Electroanalytical Chemistry 600.2 (2007): 294-302.
- Dale, M. J., et al. "Application of a fully 3D printed carbon electrode for the double potential step Chronoamperometric determination of 2,4-dinitrophenol in environmental water samples.
- Ghalkhani, M., and M. Shahrokhian. "Integrated Study of the Dinitrobenzene Electroreduction Mechanism by Electroanalytical and Computational Methods." Journal of The Electrochemical Society 163.13 (2016): H1033-H1041.
- Wightman, R. M., et al. "Electrochemical Reduction of 2,4-Dinitrotoluene in Aprotic and pH-Buffered Media." The Journal of Physical Chemistry C 122.3 (2018): 1475-1483.
- Wang, J., et al. "Electrochemical oxidation behavior of 2,4-dinitrophenol at hydroxylapatite film-modified glassy carbon electrode and its determination in water samples.
- Golabi, S. M., and H. R. Zare. "CEC mechanism in electrochemical oxidation of nitrocatechol-boric acid complexes." Journal of Electroanalytical Chemistry 662.1 (2011): 101-108.
- Uskova, K., P. D. Halfina, and E. A. Levkovich. "Voltammetric behavior of dinitrophenyl and phenol at their joint presence." IOP Conference Series: Materials Science and Engineering. Vol. 112. No. 1. IOP Publishing, 2016.
- Li, Y., et al. "Voltammetric Behavior of o-Nitrophenol and Damage to DNA." International journal of molecular sciences 9.3 (2008): 315-327.
- Li, Y., et al. "Voltammetric Behavior of o-Nitrophenol and Damage to DNA." International journal of molecular sciences 9.3 (2008): 315-327.
- Kakinuma, K., et al. "Iron coordination by catechol derivative antioxidants." Archives of biochemistry and biophysics 353.2 (1998): 335-344.
- Jain, R., and A. K. Gupta. "Electrochemical reduction of some aromatic nitro compounds at platinum electrode." Journal of the Indian Chemical Society 80.1 (2003): 51-53.
- Romanova, E. V., et al. "Values of the Redox Potentials of Catechols According to CV Data." Russian Journal of General Chemistry 89.1 (2019): 123-131.
- Kumpulainen, T., et al. "Hydroquinone/Quinone Cycle for Reductive Photocatalytic Transformations." The Journal of Organic Chemistry 87.1 (2022): 549-557.
- Nematollahi, D., and R. A. Moghaddam. "Electrooxidation of chloro, nitro, and amino substituted phenols in aqueous medium and their heterogeneous kinetics." Journal of the Iranian Chemical Society 5.3 (2008): 436-445.
- Harvey, D. "Voltammetric Methods." Chemistry LibreTexts, 2019.
- Foletto, E. L., et al. "Reduction of Nitro Compounds and Related Substrates." Current Organic Chemistry 19.18 (2015): 1762-1786.
- "Experiment 5. Cyclic Voltammetry.
- Isse, A. A., and A. Gennaro. "Nitro Substrates in Reductive Electrosynthesis: A Review.
- Colussi, A. J., and M. R. Hoffmann. "Oxidation of Catechols at the Air–Water Interface by Nitrate Radicals." The Journal of Physical Chemistry A 126.44 (2022): 8145-8151.
- "Introduction to Modern Voltammetric and Polarographic Analisys Techniques." AMEL Electrochemistry.
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- Bhuiyan, M. S. A. "ELECTROCHEMICAL APPROACHES TO CONTROL CATECHOL-BASED ADHESION." Digital Commons @ Michigan Tech, 2021.
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The Rising Potential of 4,5-Dinitrocatechol in Advanced Materials Science: A Technical Guide
Abstract
4,5-Dinitrocatechol, a seemingly niche aromatic compound, stands at the precipice of significant contributions to materials science. This technical guide delves into the core chemical attributes of this compound and explores its latent potential in a variety of applications, from the stabilization of reactive monomers to the formulation of energetic materials and the development of novel polymer systems. By examining its unique molecular architecture—a catechol core functionalized with two electron-withdrawing nitro groups—we can elucidate its prospective roles and provide a roadmap for future research and development. This document serves as a comprehensive resource for researchers, materials scientists, and professionals in chemical industries, offering both theoretical insights and practical, field-proven methodologies.
Introduction: Unveiling the Potential of a Multifunctional Molecule
This compound, systematically named 1,2-dihydroxy-4,5-dinitrobenzene, is a yellow crystalline solid characterized by a catechol (1,2-dihydroxybenzene) ring substituted with two nitro groups at the 4 and 5 positions.[1] This unique combination of functional groups imparts a fascinating duality to its chemical nature. The catechol moiety is well-known for its ability to form strong complexes with metal ions and its redox activity, while the nitro groups are powerful electron-withdrawing groups that influence the molecule's reactivity, thermal stability, and potential as an energetic component.
This guide will navigate the promising applications of this compound in materials science, focusing on four key areas:
-
Polymerization Inhibition: Leveraging the radical scavenging properties of the catechol group, potentially enhanced by the nitro substituents.
-
Energetic Materials: Utilizing the high nitrogen and oxygen content for the development of novel explosives and propellants.
-
Advanced Polymers and Coordination Complexes: Employing this compound as a monomer or ligand for the synthesis of high-performance polymers and metal-organic frameworks (MOFs).
-
Corrosion Inhibition: Exploring the potential for the molecule to form protective layers on metal surfaces.
This document will provide not only a theoretical framework for understanding these applications but also detailed experimental protocols to empower researchers to explore the capabilities of this versatile molecule.
Physicochemical Properties of this compound
A thorough understanding of the fundamental properties of this compound is paramount for its successful application in materials science.
| Property | Value | Source |
| Molecular Formula | C₆H₄N₂O₆ | [2] |
| Molecular Weight | 200.11 g/mol | [2] |
| Appearance | Yellow to Dark Beige Solid | [3] |
| Melting Point | >146°C (decomposes) | [3] |
| Solubility | Sparingly soluble in DMSO, slightly soluble in Methanol | [3] |
| Storage | Store at -20°C under an inert atmosphere | [3] |
Safety and Handling: this compound is a hazardous substance and must be handled with appropriate safety precautions. It is toxic if swallowed or in contact with skin, causes serious eye damage, and is suspected of causing genetic defects and cancer.[4] It is crucial to work in a well-ventilated fume hood and wear personal protective equipment, including gloves, safety goggles, and a lab coat.[4]
Application as a Polymerization Inhibitor
3.1. The Chemistry of Polymerization Inhibition
Unwanted polymerization of monomers during storage, transport, and purification is a significant challenge in the chemical industry. Polymerization inhibitors are crucial for preventing this premature and often hazardous reaction. Many inhibitors, particularly those effective at high temperatures, function by scavenging free radicals that initiate the polymerization chain reaction.[5] Phenolic compounds, such as hydroquinone and its derivatives, are widely used as polymerization inhibitors. Their mechanism involves the donation of a hydrogen atom from a hydroxyl group to a reactive radical, thereby terminating the chain.
3.2. The Potential of this compound as a High-Performance Inhibitor
The catechol structure within this compound provides the necessary hydroxyl groups for radical scavenging. The presence of two electron-withdrawing nitro groups is hypothesized to enhance its performance in several ways:
-
Increased Acidity of Hydroxyl Protons: The nitro groups make the hydroxyl protons more acidic, potentially facilitating their donation to radical species.
-
Stabilization of the Resulting Radical: The resulting phenoxy radical may be stabilized through resonance delocalization involving the nitro groups, preventing re-initiation of polymerization.
-
Dual-Mechanism Inhibition: The nitro groups themselves can act as radical trapping agents, offering a secondary inhibition pathway.
These characteristics suggest that this compound could be a highly effective polymerization inhibitor, particularly for high-temperature processes where conventional inhibitors may be less efficient.
3.3. Experimental Protocol: Evaluating the Inhibitory Effect of this compound on Styrene Polymerization
This protocol outlines a method to assess the efficacy of this compound as a thermal polymerization inhibitor for styrene.
Materials:
-
Styrene (freshly distilled to remove existing inhibitor)
-
This compound
-
High-purity nitrogen gas
-
Reaction vials with septa
-
Heating block or oil bath
-
Gas chromatography (GC) system with a suitable column for styrene analysis
Procedure:
-
Preparation of Inhibitor Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1000 ppm.
-
Sample Preparation: In a series of reaction vials, add a known volume of distilled styrene.
-
Inhibitor Addition: Add varying amounts of the this compound stock solution to the vials to achieve final inhibitor concentrations of 10, 50, 100, and 200 ppm. Include a control vial with no inhibitor.
-
Inert Atmosphere: Purge each vial with high-purity nitrogen for 5 minutes to remove oxygen, which can interfere with radical polymerization.
-
Thermal Initiation: Place the sealed vials in a heating block or oil bath preheated to 120°C.
-
Sampling and Analysis: At regular time intervals (e.g., every 30 minutes), carefully extract a small aliquot from each vial using a syringe.
-
GC Analysis: Analyze the samples using GC to determine the concentration of remaining styrene monomer.
-
Data Analysis: Plot the percentage of monomer conversion versus time for each inhibitor concentration. The induction period (the time before polymerization begins) and the rate of polymerization can be determined from these plots to evaluate the inhibitor's effectiveness.
Diagram of Experimental Workflow:
Caption: Workflow for evaluating polymerization inhibition.
Potential in Energetic Materials
4.1. Fundamentals of Energetic Materials
Energetic materials are substances that store a large amount of chemical energy that can be released rapidly, typically through detonation or deflagration.[2] Key characteristics of energetic materials include a high density, a positive oxygen balance (or a balance that can be achieved with an oxidizer), and a high heat of formation. Nitroaromatic compounds, such as 2,4,6-trinitrotoluene (TNT), are a well-established class of energetic materials.
4.2. This compound as a Precursor for Energetic Materials
While this compound itself is not a primary explosive, its structure makes it an intriguing precursor for the synthesis of more complex energetic materials:
-
High Nitrogen and Oxygen Content: The two nitro groups contribute significantly to the molecule's nitrogen and oxygen content, which is favorable for energetic performance.
-
Reactive Hydroxyl Groups: The hydroxyl groups can be functionalized to introduce additional energetic moieties, such as nitrate esters or by forming salts with energetic cations.
-
Potential for Co-crystallization: The ability of the catechol moiety to form hydrogen bonds suggests that this compound could be used as a co-former in the development of energetic co-crystals. Co-crystallization is a technique used to modify the physical properties of energetic materials, such as sensitivity and thermal stability.[2]
4.3. Synthetic Pathway: Synthesis of an Energetic Salt from this compound
This protocol describes a potential pathway for the synthesis of an energetic salt by reacting this compound with an energetic nitrogen-rich base, such as 4-amino-3,5-dinitropyrazole.
Materials:
-
This compound
-
4-Amino-3,5-dinitropyrazole
-
Methanol
-
Deionized water
-
Magnetic stirrer and hotplate
-
Filtration apparatus
Procedure:
-
Dissolution of Base: Dissolve a known amount of 4-amino-3,5-dinitropyrazole in a minimal amount of warm methanol.
-
Dissolution of Catechol: In a separate flask, dissolve an equimolar amount of this compound in a minimal amount of warm methanol.
-
Reaction: Slowly add the this compound solution to the 4-amino-3,5-dinitropyrazole solution while stirring.
-
Precipitation: Continue stirring the mixture for 1-2 hours. The energetic salt may precipitate upon cooling or with the slow addition of deionized water.
-
Isolation: Collect the precipitate by vacuum filtration and wash with a small amount of cold methanol.
-
Drying: Dry the product in a vacuum oven at a low temperature (e.g., 40°C).
-
Characterization: Characterize the resulting salt using techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy, and differential scanning calorimetry (DSC) to determine its structure and thermal properties.
Diagram of Synthetic Pathway:
Caption: Synthesis of an energetic salt from this compound.
Applications in Advanced Polymers and Coordination Complexes
5.1. Catechol-Containing Polymers for Adhesion
Catechol-containing polymers have garnered significant interest due to their exceptional adhesive properties, inspired by the adhesive proteins of mussels.[6] These polymers can form strong bonds with a variety of surfaces, even in wet environments. The catechol moiety is crucial for this adhesion, as it can engage in hydrogen bonding, metal coordination, and covalent cross-linking.
5.2. This compound as a Monomer for High-Performance Polymers
The incorporation of this compound into polymer backbones could lead to materials with a unique combination of properties:
-
Enhanced Adhesion: The catechol group would provide the adhesive functionality.
-
Increased Thermal Stability: The aromatic and nitro-substituted structure could enhance the thermal stability of the polymer.
-
Modified Electronic Properties: The electron-withdrawing nitro groups could alter the electronic properties of the polymer, making it potentially useful in electronic applications.
5.3. Experimental Protocol: Synthesis of a Polyester Containing this compound
This protocol outlines a potential method for synthesizing a polyester by reacting this compound with a diacyl chloride.
Materials:
-
This compound
-
Terephthaloyl chloride
-
Anhydrous pyridine
-
Anhydrous N,N-dimethylformamide (DMF)
-
Methanol
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound and an equimolar amount of terephthaloyl chloride in anhydrous DMF.
-
Base Addition: Cool the solution to 0°C and slowly add two molar equivalents of anhydrous pyridine.
-
Polymerization: Allow the reaction to warm to room temperature and stir for 24 hours.
-
Precipitation and Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Washing: Collect the polymer by filtration and wash it repeatedly with methanol to remove unreacted monomers and pyridine hydrochloride.
-
Drying: Dry the polymer in a vacuum oven.
-
Characterization: Characterize the polymer using techniques such as gel permeation chromatography (GPC) to determine its molecular weight and polydispersity, and thermogravimetric analysis (TGA) to assess its thermal stability.
5.4. This compound as a Ligand for Coordination Polymers and MOFs
The two hydroxyl groups of the catechol moiety can act as a bidentate chelating ligand for a wide range of metal ions. This allows for the synthesis of coordination polymers and metal-organic frameworks (MOFs) with potentially interesting properties. The nitro groups can influence the electronic properties of the metal center and provide sites for post-synthetic modification.
Diagram of Polymer Synthesis:
Caption: Synthesis of a polyester from this compound.
Potential as a Corrosion Inhibitor
6.1. Mechanism of Corrosion Inhibition
Corrosion is the degradation of a material, typically a metal, due to chemical reactions with its environment. Corrosion inhibitors are substances that, when added in small concentrations to an environment, effectively decrease the corrosion rate of a metal exposed to that environment. Many organic corrosion inhibitors function by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive medium.
6.2. This compound as a Potential Corrosion Inhibitor
This compound possesses several structural features that suggest its potential as a corrosion inhibitor:
-
Heteroatoms with Lone Pair Electrons: The oxygen atoms of the hydroxyl groups have lone pairs of electrons that can coordinate with vacant d-orbitals of metal atoms, facilitating adsorption onto the metal surface.
-
Aromatic Ring: The π-electrons of the benzene ring can also interact with the metal surface.
-
Formation of a Protective Film: The adsorbed molecules can form a dense, protective layer that acts as a barrier to corrosive species.
6.3. Experimental Protocol: Evaluating the Corrosion Inhibition Efficiency of this compound on Mild Steel
This protocol describes a weight loss method to determine the corrosion inhibition efficiency of this compound for mild steel in an acidic solution.
Materials:
-
Mild steel coupons of known dimensions
-
1 M Hydrochloric acid (HCl) solution
-
This compound
-
Acetone
-
Deionized water
-
Analytical balance
-
Water bath
Procedure:
-
Coupon Preparation: Polish the mild steel coupons with emery paper of decreasing grit size, wash them with deionized water and acetone, and dry them.
-
Initial Weight: Accurately weigh each coupon using an analytical balance.
-
Inhibitor Solutions: Prepare 1 M HCl solutions containing various concentrations of this compound (e.g., 10, 50, 100, 200 ppm). Include a blank solution of 1 M HCl without the inhibitor.
-
Immersion: Immerse one prepared coupon into each of the test solutions.
-
Exposure: Maintain the solutions at a constant temperature (e.g., 25°C) in a water bath for a specific duration (e.g., 24 hours).
-
Final Weight: After the exposure period, remove the coupons, carefully clean them to remove corrosion products, wash with deionized water and acetone, dry, and reweigh them.
-
Calculation of Inhibition Efficiency: Calculate the corrosion rate and the inhibition efficiency (IE%) using the following formulas:
-
Corrosion Rate (CR) = (Weight Loss) / (Surface Area × Time)
-
IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100
-
Diagram of Corrosion Inhibition Test:
Caption: Workflow for evaluating corrosion inhibition.
Conclusion and Future Outlook
This compound is a molecule of significant, yet largely untapped, potential in materials science. Its unique combination of a reactive catechol core and electron-withdrawing nitro groups opens doors to a wide array of applications. This guide has provided a comprehensive overview of these potential applications, from stabilizing reactive monomers to forming the building blocks of advanced polymers and energetic materials. The detailed experimental protocols offer a starting point for researchers to explore these possibilities and unlock the full potential of this versatile compound.
Future research should focus on the systematic investigation of the structure-property relationships in materials derived from this compound. For instance, a detailed study of the kinetics and mechanism of polymerization inhibition would be invaluable. Similarly, the synthesis and characterization of a wider range of energetic materials and coordination polymers based on this molecule could lead to exciting new discoveries. As our understanding of this compound grows, so too will its impact on the development of next-generation materials.
References
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MDPI. Toxic Effects of the Most Common Components of Energetic Co-Crystals. [Link]
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ResearchGate. Inhibition of C38 steel corrosion in hydrochloric acid solution by 4,5- Diphenyl-1H-Imidazole-2-Thiol: Gravimetric and temperature effects treatments. [Link]
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PubMed. Synthesis and Investigation of Advanced Energetic Materials Based on Bispyrazolylmethanes. [Link]
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MDPI. Investigation of the Corrosion Characteristics and Corrosion Inhibitor Action on J55 Steel in Produced Water. [Link]
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SciELO México. New Energetic Materials Derived from Pentaerythritol, Diethanolamine, and Chloramphenicol. [Link]
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PubChem. 3,5-Dinitrocatechol | C6H4N2O6 | CID 3870203. [Link]
-
ResearchGate. On the inhibition of mild steel corrosion by 4-amino-5-phenyl-4H-1, 2, 4-trizole-3-thiol. [Link]
-
ResearchGate. Investigation of the effect of 4,5-dichloro-2-n-octy1-4-isothiazolin-3-one inhibition on the corrosion of carbon steel in Bacillus sp inoculated artificial seawater. [Link]
-
MDPI. Recent Trends in Mussel-Inspired Catechol-Containing Polymers (A Review). [Link]
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ResearchGate. Inhibiting effects 4,5-Diphenyl-1H-Imidazole-2-Thiol for C38 steel in 1 M HCl : Electrochemical study. [Link]
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theoretical studies on 4,5-Dinitrocatechol molecular structure
An In-depth Technical Guide to the Theoretical Analysis of 4,5-Dinitrocatechol's Molecular Structure
Abstract
This compound (4,5-DNC) is a substituted benzene derivative of significant interest due to its structural relation to compounds with notable biological activity, such as inhibitors of Catechol-O-methyltransferase (COMT).[1][2] A profound understanding of its molecular architecture is fundamental for elucidating its reactivity, stability, and potential applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of the theoretical methodologies employed to investigate the molecular structure of this compound. We will explore the application of quantum chemical calculations to determine its optimized geometry, conformational landscape, vibrational signatures, and electronic properties, offering a robust framework for researchers, scientists, and drug development professionals.
Introduction: The Rationale for Theoretical Investigation
This compound, with the molecular formula C₆H₄N₂O₆, belongs to the family of nitrocatechols.[3] Its molecular framework consists of a benzene ring functionalized with two adjacent hydroxyl (-OH) groups (a catechol core) and two nitro (-NO₂) groups at the 4th and 5th positions. While its isomer, 3,5-Dinitrocatechol, is a well-known competitive inhibitor of COMT—an enzyme critical in the metabolism of catecholamines like dopamine—the detailed structural and electronic characteristics of 4,5-DNC are less explored.[1][2] Inhibition of COMT is a validated therapeutic strategy for managing Parkinson's disease.[2]
Theoretical studies, primarily leveraging computational chemistry, provide a powerful, non-experimental avenue to probe molecular characteristics at the atomic level. These in silico methods allow for the precise determination of stable conformations, prediction of spectroscopic data, and visualization of electronic landscapes, offering insights that are often challenging to obtain through experimental means alone. This guide details the application of Density Functional Theory (DFT), a cornerstone of modern computational chemistry, to unravel the molecular intricacies of this compound.[4][5]
Core Methodology: A Quantum Chemical Approach
The theoretical investigation of a molecular structure like 4,5-DNC hinges on solving the Schrödinger equation, which is computationally intensive. Density Functional Theory (DFT) offers an elegant and efficient alternative by calculating the total energy of the molecule based on its electron density.[4] This approach has become a standard for its favorable balance of accuracy and computational cost.[5][6]
The DFT Calculation Workflow
A typical theoretical study involves a multi-step process to ensure the reliability of the results. The choice of functional and basis set is critical; for molecules like 4,5-DNC, hybrid functionals such as B3LYP are often employed, combined with Pople-style basis sets like 6-311++G(d,p), which provide a good description of electron correlation and polarization effects.[5][7]
The general workflow is as follows:
-
Structure Input: A plausible 3D structure of 4,5-DNC is generated.
-
Geometry Optimization: The energy of the molecule is minimized with respect to the positions of its atoms to find the most stable, or ground-state, geometry.
-
Frequency Calculation: A vibrational frequency analysis is performed on the optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This step also yields the theoretical vibrational spectra (IR and Raman).[8][9]
-
Property Calculation: Once the stable geometry is confirmed, various electronic properties, such as molecular orbitals and electrostatic potential, are calculated.
Caption: A typical workflow for theoretical molecular analysis using DFT.
Molecular Geometry and Conformational Analysis
The spatial arrangement of atoms and functional groups in 4,5-DNC dictates its physical and chemical properties. Intramolecular interactions, particularly hydrogen bonding, play a crucial role in defining its preferred conformation.
Optimized Geometric Parameters
Geometry optimization reveals the equilibrium bond lengths, bond angles, and dihedral angles. For 4,5-DNC, key features include:
-
Intramolecular Hydrogen Bonding: A strong possibility exists for hydrogen bonds between the adjacent hydroxyl groups (O-H···O) and between the hydroxyl group at position 1 and the nitro group at position 5 (O-H···O-N). These interactions are expected to enforce a more planar arrangement of the substituent groups.
-
Aromatic System: The C-C bond lengths within the benzene ring are expected to be intermediate between single and double bonds, characteristic of an aromatic system, though they will be slightly distorted by the electron-withdrawing nitro groups and electron-donating hydroxyl groups.
Table 1: Representative Predicted Geometric Parameters for this compound (Note: These are expected values. Actual values would be derived from DFT calculations.)
| Parameter | Bond Type | Expected Value | Significance |
| Bond Length | C-C (Aromatic) | ~1.39 - 1.41 Å | Indicates aromatic character. |
| C-O (Hydroxyl) | ~1.36 Å | Shorter due to resonance with the ring. | |
| C-N (Nitro) | ~1.47 Å | Typical C-N single bond length. | |
| N=O (Nitro) | ~1.22 Å | Characteristic of nitro group. | |
| O-H (Hydroxyl) | ~0.97 Å | Standard O-H bond length. | |
| Bond Angle | C-C-C (Ring) | ~120° | Ideal sp² hybridization, with some distortion. |
| C-C-O | ~119° | Influenced by steric and electronic factors. | |
| O-N-O | ~125° | Characteristic of the nitro group. |
Conformational Landscape
The rotation around the C-O and C-N single bonds gives rise to different conformers. A conformational analysis is essential to identify the global minimum energy structure.[10][11] This can be achieved by systematically rotating key dihedral angles (e.g., C-C-O-H and C-C-N-O) and calculating the energy of each resulting structure, a process known as a potential energy surface (PES) scan. The conformers stabilized by intramolecular hydrogen bonds are expected to be significantly lower in energy.
Caption: Simplified relationship between different conformers and the global minimum.
Vibrational Spectroscopy: The Molecular Fingerprint
Theoretical frequency calculations provide a powerful tool for interpreting experimental FT-IR and Raman spectra. By analyzing the vibrational modes, we can assign specific spectral bands to the motions of functional groups.[7][8] Studies on the closely related 4-nitropyrocatechol (4-nitrocatechol) serve as an excellent reference for these assignments.[9]
Table 2: Key Vibrational Modes and Expected Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| O-H Stretching | Hydroxyl (-OH) | 3200 - 3500 | Broad band, shifted to lower frequency if involved in H-bonding. |
| C-H Stretching | Aromatic Ring | 3050 - 3150 | Characteristic of aromatic C-H bonds.[8] |
| Asymmetric NO₂ Stretching | Nitro (-NO₂) | 1500 - 1560 | Strong intensity in IR spectra. |
| Symmetric NO₂ Stretching | Nitro (-NO₂) | 1330 - 1370 | Strong intensity in IR spectra. |
| C=C Stretching | Aromatic Ring | 1440 - 1630 | Multiple bands indicating ring vibrations.[9] |
| C-O Stretching | Hydroxyl (-OH) | 1200 - 1250 | Strong band coupled with in-plane O-H bending.[9] |
| NO₂ Deformation | Nitro (-NO₂) | 800 - 900 | Bending and rocking modes of the nitro group.[9] |
The excellent agreement typically found between scaled theoretical wavenumbers and experimental data validates the accuracy of the calculated molecular structure.[8][9]
Analysis of Electronic Properties
The distribution of electrons in 4,5-DNC governs its reactivity and intermolecular interactions.
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity.
-
HOMO: Represents the ability to donate an electron. For 4,5-DNC, the HOMO is expected to be localized over the catechol ring and the oxygen atoms of the hydroxyl groups.
-
LUMO: Represents the ability to accept an electron. The LUMO is anticipated to be distributed over the electron-withdrawing nitro groups.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of molecular stability. A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP)
The MEP map is a 3D visualization of the electrostatic potential on the electron density surface. It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack.
-
Negative Regions (Red/Yellow): Indicate electron-rich areas, prone to electrophilic attack. These will be concentrated around the oxygen atoms of the nitro and hydroxyl groups.
-
Positive Regions (Blue): Indicate electron-poor areas, prone to nucleophilic attack. These are expected around the hydrogen atoms of the hydroxyl groups and the aromatic ring.
Table 3: Summary of Key Calculated Electronic Properties
| Property | Description | Significance for this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital | Relates to ionization potential and electron-donating ability. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Relates to electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | Energy difference (ΔE = ELUMO - EHOMO) | Index of chemical reactivity and kinetic stability. |
| Dipole Moment | Measure of the overall polarity of the molecule | Influences solubility and intermolecular interactions. |
| MEP Analysis | Maps electrostatic potential on the molecule's surface | Predicts sites for non-covalent interactions and chemical reactions. |
Conclusion and Future Directions
Theoretical studies, anchored by Density Functional Theory, provide a detailed and predictive understanding of the molecular structure of this compound. This in-depth guide demonstrates how computational methods can elucidate its stable geometry, conformational preferences, vibrational spectra, and electronic characteristics. The insights gained are foundational for predicting the molecule's behavior and for guiding its synthesis and application.
Future work should focus on:
-
Molecular Docking Studies: Simulating the interaction of 4,5-DNC with the active site of enzymes like COMT to assess its inhibitory potential.[2]
-
Molecular Dynamics (MD) Simulations: Studying the dynamic behavior of 4,5-DNC in solution or within a biological environment to understand its solvation and conformational flexibility over time.[12]
-
TD-DFT Calculations: Predicting the electronic absorption spectrum (UV-Vis) to further characterize its electronic transitions.[4]
By integrating these advanced computational techniques, the scientific community can accelerate the exploration of this compound and its derivatives for applications in drug discovery and beyond.
References
- Mary, Y., Panicker, C., Varghese, H., Van Alsenoy, C., & Narayana, B. (2008). Vibrational Spectroscopic Investigations of 4-Nitropyrocatechol.
- Mary, Y., Panicker, C., Varghese, H., Van Alsenoy, C., & Narayana, B. (2008).
- Zheng, M., & Liu, H. (n.d.). Structure-based drug design of catechol-O-methyltransferase inhibitors for CNS disorders. Future Medicinal Chemistry.
- Kawade, D. P., Bhattad, Y. S., Shahu, S. R., Kshirsagar, S. G., & Bagh, S. R. (n.d.). Design and In Silico Study of 3,5-Dinitrocatechol and Its Derivatives for Antiparkinsonian Activity. International Journal of Pharmaceutical Sciences Review and Research.
- Nagy, P. I. (2024).
- Paredes-García, V., et al. (2023).
- Verma, S., Singh, D., & Singh, P. (2022). Exploration of DFT and TD-DFT computation to investigate the interaction between paracetamol and lithium or its compounds. PubMed Central.
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Introduction: The Strategic Value of a Doubly Activated Aromatic Core
An In-Depth Technical Guide to 4,5-Dinitrocatechol as a Precursor in Organic Synthesis
In the landscape of organic synthesis, precursor selection is paramount, dictating the efficiency and feasibility of complex molecular construction. This compound, a seemingly simple aromatic diol, emerges as a precursor of significant strategic value. Its structure, featuring a catechol (1,2-dihydroxybenzene) core flanked by two electron-withdrawing nitro groups, presents a unique convergence of functionalities. The hydroxyl groups offer avenues for etherification, esterification, and metal chelation, while the nitro groups serve as versatile handles for reduction to amines, enabling the construction of diverse heterocyclic systems.
This guide provides a comprehensive technical overview of this compound for researchers, chemists, and drug development professionals. We will explore its synthesis, delve into the causality behind its reactivity, and present its field-proven applications as a pivotal building block in the synthesis of high-value molecules, particularly in the realm of medicinal chemistry.
Physicochemical Properties & Safe Handling
Understanding the fundamental properties of a precursor is the bedrock of its effective and safe utilization in any synthetic campaign.
| Property | Value | Source |
| CAS Number | 77400-30-7 | [1][2] |
| Molecular Formula | C₆H₄N₂O₆ | [2][3] |
| Molecular Weight | 200.11 g/mol | [2] |
| Appearance | Yellow to Dark Beige Solid | [4] |
| Melting Point | >146°C (decomposes) | [4] |
| Solubility | Sparingly soluble in DMSO, slightly soluble in Methanol | [4] |
| Storage | Store at -20°C under an inert atmosphere | [4] |
Safe Handling and Storage: this compound is a nitroaromatic compound and should be handled with appropriate care. As with many nitro compounds, it may be sensitive to heat, shock, or friction.
-
Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[5][6] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7]
-
Handling: Avoid dust generation and accumulation.[8] Wash hands thoroughly after handling.[7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[4][8]
-
Disposal: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable local and national regulations.[5]
Synthesis of this compound: A Directed Electrophilic Aromatic Substitution
The primary route to this compound is the direct nitration of catechol. The two hydroxyl groups are strongly activating, ortho-, para-directing substituents. The introduction of the first nitro group at the 4-position facilitates the introduction of the second at the 5-position. The mechanism proceeds via electrophilic attack of the nitronium ion (NO₂⁺) on the electron-rich aromatic ring.[9]
Caption: Synthetic workflow for this compound via two-step nitration.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from general procedures for the nitration of activated phenols and requires strict adherence to safety precautions due to the use of strong acids and the exothermic nature of the reaction.
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool a mixture of concentrated sulfuric acid and concentrated nitric acid to 0-5°C in an ice-salt bath.
-
Substrate Addition: Dissolve catechol in a minimal amount of glacial acetic acid or concentrated sulfuric acid. Add this solution dropwise to the cold nitrating mixture via the dropping funnel, ensuring the internal temperature does not exceed 10°C. The rate of addition is critical to control the exotherm.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at low temperature for a specified period. The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting material and the formation of the dinitro product.
-
Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude this compound will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral. The crude product can be further purified by recrystallization from a suitable solvent system, such as aqueous ethanol, to yield the final product.
The Synthetic Utility: A Precursor for Heterocycles and Functionalized Aromatics
The true power of this compound lies in the orthogonal reactivity of its functional groups. The nitro groups are prime candidates for reduction, while the hydroxyl groups can be independently manipulated.
Key Transformation: Reduction to 4,5-Diaminocatechol
The most common and impactful application of this compound is its reduction to 4,5-diaminocatechol . This transformation unlocks a powerful pathway for constructing fused heterocyclic systems. The resulting ortho-diamine moiety is a classic precursor for forming five- or six-membered rings.
-
Causality of Reagent Choice: Catalytic hydrogenation (e.g., using H₂ over Palladium on carbon, Pd/C) is often the preferred method due to its clean nature and high yields. The catalyst provides a surface for the reaction between hydrogen and the nitro groups, minimizing side reactions. Alternative methods like using metals in acid (e.g., Sn/HCl or Fe/HCl) are also effective but may require more rigorous purification.
Caption: Synthetic pathway from this compound to quinoxalines.
Experimental Protocol: Reduction and Subsequent Cyclization
-
Reduction to 4,5-Diaminocatechol:
-
Charge a flask with this compound and a suitable solvent (e.g., ethanol or ethyl acetate).
-
Add a catalytic amount of 10% Pd/C.
-
Fit the flask with a hydrogen balloon or connect it to a hydrogenation apparatus.
-
Stir the suspension under a hydrogen atmosphere at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Caution: The catalyst may be pyrophoric and should be handled while wet.
-
Concentrate the filtrate under reduced pressure to obtain crude 4,5-diaminocatechol, which is often used immediately in the next step due to its sensitivity to air oxidation.
-
-
Synthesis of a Quinoxaline Derivative:
-
Dissolve the crude 4,5-diaminocatechol in ethanol or acetic acid.
-
Add an equimolar amount of an α-dicarbonyl compound (e.g., glyoxal, benzil).
-
Heat the reaction mixture to reflux for several hours.
-
Upon cooling, the quinoxaline derivative often crystallizes from the solution and can be collected by filtration.
-
Applications in Drug Discovery and Materials Science
The nitrocatechol scaffold is a recognized pharmacophore in medicinal chemistry, particularly for its ability to interact with metalloenzymes.
Catechol-O-Methyltransferase (COMT) Inhibitors
Catechol-O-methyltransferase (COMT) is a key enzyme that metabolizes catecholamine neurotransmitters like dopamine.[10] Inhibition of COMT is a validated therapeutic strategy for treating Parkinson's disease, as it increases the bioavailability of L-dopa, a dopamine precursor.[11] Many potent COMT inhibitors feature a nitrocatechol core.[10] The catechol hydroxyls chelate a critical Mg²⁺ ion in the enzyme's active site, while the nitro group forms key hydrogen bonding and van der Waals interactions, enhancing binding affinity.[10][12] While 3,5-dinitrocatechol is a well-studied inhibitor, the 4,5-disubstituted pattern provides a vector for further chemical modification to optimize pharmacokinetic and pharmacodynamic properties.[12][13] The design of novel COMT inhibitors often starts from a nitrocatechol template, making this compound a valuable starting material for generating compound libraries for screening.[12][14]
Precursor to Functional Materials
The catechol moiety is famous for its adhesive properties, inspired by the proteins found in mussels.[15] This has led to the development of polydopamine, a versatile polymer used for surface modification.[16] While dopamine is the direct monomer, functionalized catechols like 4,5-diaminocatechol (derived from this compound) can be used to create novel polymers with tailored electronic or chelating properties. The aromatic diamine structure is a building block for high-performance polymers and redox-active materials.
Conclusion
This compound is more than a simple aromatic compound; it is a strategically designed precursor that offers a wealth of synthetic possibilities. The interplay between its hydroxyl and nitro groups provides a robust platform for constructing complex molecular architectures. Its straightforward synthesis and, most importantly, its efficient conversion to the versatile 4,5-diaminocatechol intermediate make it an indispensable tool for organic chemists. From the development of next-generation CNS disorder therapeutics to the synthesis of novel functional materials, this compound serves as a critical gateway to chemical innovation.
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Navigating the Unseen Risks: A Technical Safety and Handling Guide for 4,5-Dinitrocatechol
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the essential safety and handling precautions for 4,5-Dinitrocatechol. As a niche but important chemical intermediate, particularly in the synthesis of pharmacologically active compounds, a thorough understanding of its potential hazards is paramount for ensuring laboratory safety and experimental integrity. This document synthesizes available data from structurally related compounds to offer a robust framework for risk assessment and management. It is intended to empower researchers, scientists, and drug development professionals with the knowledge to handle this compound responsibly and effectively. All protocols and recommendations are grounded in established safety principles and authoritative sources.
Introduction: The Double-Edged Sword of Dinitrocatechols
This compound, a derivative of catechol, belongs to a class of compounds characterized by the presence of two nitro groups on the benzene ring. While these functional groups are integral to its utility in chemical synthesis, they also significantly influence its reactivity and toxicological profile. The electron-withdrawing nature of the nitro groups can increase the acidity of the hydroxyl groups and render the aromatic ring susceptible to nucleophilic attack. Furthermore, nitroaromatic compounds are often associated with physiological effects, making a cautious approach to handling imperative.
This guide is structured to provide a holistic understanding of the risks associated with this compound, moving from hazard identification and personal protection to emergency procedures and proper disposal. The causality behind each recommendation is explained to foster a culture of safety that is not merely procedural but also deeply understood.
Hazard Identification and Risk Assessment
-
Acute Toxicity: Dinitro-compounds can be toxic if swallowed or in contact with skin.[3] Similar to other dinitrophenols, there is a potential for adverse health effects.[4]
-
Skin and Eye Irritation: Catechol and its derivatives are known skin and eye irritants.[5][6] 4-Nitrocatechol is classified as a skin and eye irritant.[1][7] Therefore, this compound is presumed to cause skin irritation and serious eye damage.[3]
-
Sensitization: May cause an allergic skin reaction.[3]
-
Mutagenicity and Carcinogenicity: Some dinitro-compounds are suspected of causing genetic defects and may cause cancer.[3]
Table 1: Hazard Classification (Inferred from Structurally Related Compounds)
| Hazard Class | Category (Inferred) | GHS Pictogram | Signal Word | Hazard Statement (Inferred) |
| Acute Toxicity (Oral) | Category 3 | 💀 | Danger | H301: Toxic if swallowed.[3] |
| Acute Toxicity (Dermal) | Category 3 | 💀 | Danger | H311: Toxic in contact with skin.[3] |
| Skin Corrosion/Irritation | Category 2 | ❗ | Warning | H315: Causes skin irritation.[1][3] |
| Serious Eye Damage/Irritation | Category 1 | corrosion | Danger | H318: Causes serious eye damage.[3] |
| Skin Sensitization | Category 1 | ❗ | Warning | H317: May cause an allergic skin reaction.[3] |
| Germ Cell Mutagenicity | Category 2 | health_and_safety | Warning | H341: Suspected of causing genetic defects.[3] |
| Carcinogenicity | Category 1B | health_and_safety | Danger | H350: May cause cancer.[3] |
| Hazardous to the Aquatic Environment | Category 2 | môi trường | Warning | H401: Toxic to aquatic life.[3] |
Personal Protective Equipment (PPE): The Last Line of Defense
The consistent use of appropriate PPE is non-negotiable when handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
Core PPE Requirements
-
Eye and Face Protection: Chemical splash goggles that meet the ANSI Z.87.1 standard are mandatory.[8] In situations with a high risk of splashing, a face shield should be worn in addition to goggles.[8]
-
Hand Protection: Chemical-resistant gloves are essential.[5] Given the potential for skin absorption and irritation, double-gloving with nitrile or neoprene gloves is recommended.[8][9] Gloves should be inspected for any signs of degradation or perforation before each use and changed regularly, with a recommended change interval of 30 to 60 minutes or immediately upon known or suspected contact.[9]
-
Body Protection: A flame-retardant lab coat should be worn and kept fully buttoned.[8] For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is advised.[5] Long pants and closed-toe, closed-heel shoes are mandatory.[8]
-
Respiratory Protection: All work with solid this compound or solutions should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[5][6] If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates must be used.[8] The use of respirators requires a formal respiratory protection program, including fit-testing and training.[8]
Diagram 1: PPE Protocol for Handling this compound
Caption: Workflow for donning the correct PPE before handling this compound.
Safe Handling and Storage Protocols
A proactive approach to handling and storage is crucial for preventing accidental exposure and maintaining the chemical's integrity.
Handling Procedures
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[5][10]
-
Avoiding Dust and Aerosols: When working with the solid form, take care to avoid generating dust.[3]
-
Personal Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.[3] Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[11]
-
Contaminated Clothing: Contaminated work clothing should not be allowed out of the workplace and must be decontaminated or disposed of as hazardous waste.[3]
Storage Requirements
-
Container: Store in a tightly closed, light-resistant container.[11]
-
Conditions: The storage area should be cool, dry, and well-ventilated.[5][11] Some sources suggest storage at -20°C in a freezer under an inert atmosphere.[12][13]
-
Incompatibilities: Store away from strong oxidizing agents, acids, and bases.[5][7]
-
Security: The storage area should be secure and accessible only to authorized personnel.[3]
Emergency Procedures: A Plan for the Unexpected
Rapid and appropriate responses to emergencies can significantly mitigate the consequences of an accidental release or exposure.
Spill Response
-
Evacuate and Alert: Immediately evacuate the affected area and alert nearby personnel and the laboratory supervisor.
-
Assess the Spill: From a safe distance, assess the extent of the spill and whether it is manageable with available resources. For large spills, contact the institution's emergency response team.
-
Don Appropriate PPE: Before attempting to clean up a small spill, don the full PPE as described in Section 3.
-
Contain and Absorb: For solid spills, carefully sweep up the material to avoid generating dust and place it in a labeled, sealed container for hazardous waste.[14] For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand) and then collect into a hazardous waste container.[15]
-
Decontaminate: Decontaminate the spill area with a suitable solvent (e.g., soap and water), and collect the decontamination materials as hazardous waste.
-
Ventilate: Ensure the area is well-ventilated during and after the cleanup.
Diagram 2: Spill Response Decision Tree
Caption: Decision-making workflow for responding to a this compound spill.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[7]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water for at least 15 minutes.[7] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][7] Remove contact lenses if present and easy to do.[3] Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[15] Seek immediate medical attention.
Waste Disposal
All waste containing this compound, including contaminated labware, PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Segregation: Do not mix this compound waste with other waste streams.[14] It should be collected in designated containers for halogenated or nitrogenous organic waste, as per your institution's guidelines.
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".[14]
-
Disposal: The disposal of this compound waste must be handled by a licensed hazardous waste disposal company.[14] The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[14]
Conclusion: A Commitment to Safety
The responsible use of this compound in research and development necessitates a comprehensive understanding of its potential hazards and the implementation of robust safety protocols. By adhering to the guidelines outlined in this document, researchers can minimize their risk of exposure and ensure a safe and productive laboratory environment. The principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) are best embodied by a proactive and informed approach to chemical safety.
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Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 4,5-Dinitrocatechol
Abstract: This document provides a detailed protocol for the synthesis of 4,5-dinitrocatechol, a valuable nitroaromatic compound utilized in various research applications, including the activation of the antioxidant response element.[1][2] The synthesis involves the controlled nitration of catechol. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, explanations of experimental choices, safety precautions, and characterization methods.
Introduction and Significance
This compound belongs to the class of nitrophenols, which are aromatic compounds containing both hydroxyl and nitro functional groups.[3] Nitro-derivatives of catechol are significant reagents in various fields of chemistry, including analytical, organic, and biochemistry, due to their ability to form stable complexes with numerous elements.[4][5][6] Specifically, this compound has been identified as a tool compound for activating the antioxidant response element, a critical pathway in cellular defense against oxidative stress. Its structural isomer, 3,5-dinitrocatechol, is a potent inhibitor of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamine neurotransmitters.[7][8] This highlights the pharmacological relevance of dinitrocatechol scaffolds in the study of central nervous system disorders such as Parkinson's disease.[9][10]
The synthesis of nitrocatechols presents a classic challenge in organic chemistry. The catechol moiety is highly activated towards electrophilic substitution, but it is also sensitive to oxidation, especially under the harsh conditions of traditional nitration methods that use concentrated nitric and sulfuric acids.[4] This can lead to the formation of undesired byproducts and lower yields. Therefore, the protocol detailed herein is designed to provide a controlled and efficient method for the synthesis of this compound.
Reaction Scheme and Mechanism
The synthesis of this compound is achieved through the electrophilic aromatic substitution of catechol. The reaction proceeds by the sequential addition of two nitro groups to the aromatic ring at positions 4 and 5, directed by the activating hydroxyl groups.
Reaction:
The mechanism involves the in-situ generation of the nitronium ion (NO₂⁺) from nitric acid and sulfuric acid. The electron-rich catechol ring then attacks the nitronium ion, followed by deprotonation to restore aromaticity. This process occurs twice to yield the dinitrated product.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Catechol | Reagent | Sigma-Aldrich | |
| Nitric Acid (70%) | ACS Reagent | Fisher Scientific | |
| Sulfuric Acid (98%) | ACS Reagent | Fisher Scientific | |
| Diethyl Ether | Anhydrous | Fisher Scientific | |
| Sodium Bicarbonate | Saturated Solution | ||
| Anhydrous Magnesium Sulfate | For drying | ||
| Ice | For ice bath |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established methods for the nitration of phenolic compounds, with modifications to control the reactivity of catechol.
Step 1: Preparation of the Nitrating Mixture
-
In a 250 mL flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add 20 mL of concentrated sulfuric acid.
-
While maintaining the temperature below 10 °C, slowly add 10 mL of concentrated nitric acid dropwise to the sulfuric acid with continuous stirring.
-
Allow the mixture to cool to 0-5 °C in the ice bath. This mixture contains the active nitronium ion (NO₂⁺).
Step 2: Nitration of Catechol
-
In a separate 500 mL flask, dissolve 5.5 g (0.05 mol) of catechol in 50 mL of diethyl ether.
-
Cool the catechol solution in an ice-salt bath to -10 °C.
-
Slowly add the cold nitrating mixture dropwise to the catechol solution over a period of 30-45 minutes. It is crucial to maintain the reaction temperature below -5 °C to minimize oxidation and side product formation.
-
After the addition is complete, continue to stir the reaction mixture at -5 °C to 0 °C for an additional 2 hours.
Step 3: Work-up and Isolation
-
Carefully pour the reaction mixture over 200 g of crushed ice in a large beaker with stirring.
-
The crude this compound will precipitate as a yellow solid.
-
Isolate the solid product by vacuum filtration and wash it with cold water until the washings are neutral to litmus paper.
Step 4: Purification
-
The crude product can be purified by recrystallization. A suitable solvent system is an ethanol-water mixture.
-
Dissolve the crude solid in a minimum amount of hot ethanol.
-
Add hot water dropwise until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator.
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed by the following methods:
-
Melting Point: The literature melting point for this compound is reported to be above 146 °C (with decomposition).[1]
-
Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons.
-
¹³C NMR: The carbon NMR will confirm the number of unique carbon environments.
-
FT-IR: Infrared spectroscopy will show characteristic peaks for the O-H, C=C (aromatic), and N-O (nitro group) stretching vibrations.
-
Safety and Handling Precautions
It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11][12]
-
Catechol: Toxic if swallowed or in contact with skin, causes skin irritation, and serious eye damage. It is also suspected of causing genetic defects and may cause cancer. Avoid breathing dust.
-
Nitric Acid and Sulfuric Acid: Highly corrosive and strong oxidizing agents. They can cause severe skin and eye burns. Handle with extreme care and avoid contact.
-
Nitroaromatic Compounds: Many nitroaromatic compounds are toxic and potentially explosive, especially when heated.[13] Avoid physical damage to containers and store in a cool, dry, well-ventilated area away from incompatible materials.[14]
In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[11][12] All chemical waste should be disposed of according to institutional and local regulations.[11]
Workflow Visualization
The following diagram illustrates the key stages of the synthesis protocol.
Caption: Workflow for the synthesis of this compound.
References
- Apollo Scientific. (2024, April 23).
- Fisher Scientific. (n.d.).
- Fisher Scientific. (2015, March 19).
- Sigma-Aldrich. (2025, May 6).
- Fisher Scientific. (2009, September 26).
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- Khoshnoodi, M., et al. (2015). Nitration Ortho Dihydroxyl Benzene (Catechol) Using Bismuth Nitrate on the Solid Phase Montmorillonite. International Journal of New Chemistry, 2(3), 61-64.
- Khoshnoodi, M., et al. (n.d.). Nitration Ortho Dihydroxyl Benzene (Catechol) Using Bismuth Nitrate on the Solid Phase Montmorillonite.
- Khoshnoodi, M., Farkhani, D., & Sargordan-Arani, M. (2015, September 1). Nitration Ortho Dihydroxyl Benzene (Catechol) Using Bismuth Nitrate on the Solid Phase Montmorillonite. Semantic Scholar.
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Finetech Industry Limited. (n.d.). This compound. Retrieved from [Link]
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Application Notes and Protocols for COMT Inhibition Assay Using 4,5-Dinitrocatechol
Introduction: The Critical Role of COMT in Neurobiology and Drug Discovery
Catechol-O-methyltransferase (COMT) is a pivotal enzyme in human physiology, primarily responsible for the degradation of catecholamines, a class of neurotransmitters that includes dopamine, norepinephrine, and epinephrine.[1] By catalyzing the transfer of a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of a catechol substrate, COMT effectively terminates their signaling activity. This enzymatic action is crucial for maintaining homeostatic levels of these neurotransmitters in the brain and peripheral tissues.
Given its central role in catecholamine metabolism, COMT has emerged as a significant therapeutic target for a range of neurological and psychiatric disorders. Inhibition of COMT can potentiate dopaminergic neurotransmission, a strategy that has proven effective in the management of Parkinson's disease, where it is used to extend the therapeutic window of L-DOPA.[2] Furthermore, the modulation of COMT activity is being actively investigated for its potential in treating conditions such as schizophrenia, depression, and pain.
The development of potent and selective COMT inhibitors is a key objective in modern drug discovery. To facilitate this, robust and reliable in vitro assays are essential for screening compound libraries and characterizing the potency of potential drug candidates. This application note provides a detailed protocol for a continuous spectrophotometric assay for COMT activity using 4,5-dinitrocatechol as a chromogenic substrate. This assay is a valuable tool for high-throughput screening and detailed kinetic analysis of COMT inhibitors.
Assay Principle: A Spectrophotometric Approach to Quantifying COMT Activity
The COMT inhibition assay described herein is based on the enzymatic O-methylation of this compound. In the presence of the methyl donor S-adenosyl-L-methionine (SAM) and the essential cofactor Mg2+, COMT catalyzes the transfer of a methyl group to one of the hydroxyl groups of this compound. This modification results in the formation of a methylated product with distinct spectral properties compared to the substrate.
The underlying principle of this colorimetric assay is the shift in the maximum absorbance wavelength (λmax) upon the O-methylation of the nitrocatechol. While specific spectral data for the direct O-methylation of this compound is not extensively published, studies on similar nitrocatechols, such as 4-nitrocatechol, have demonstrated that modifications to the catechol ring lead to significant changes in their UV-Vis absorbance spectra, with notable decreases in absorbance in the 350-370 nm range.[3][4] This change in absorbance can be monitored over time using a spectrophotometer, providing a direct measure of the rate of the enzymatic reaction. The presence of a COMT inhibitor will decrease the rate of formation of the methylated product, leading to a slower change in absorbance. This principle allows for the quantitative determination of inhibitor potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Experimental Workflow and Signaling Pathway
The overall experimental workflow for the COMT inhibition assay is depicted in the following diagram.
Caption: Experimental workflow for the COMT inhibition assay.
The enzymatic reaction at the core of this assay is illustrated below, showcasing the roles of the key components.
Caption: The COMT-catalyzed methylation of this compound.
Detailed Experimental Protocol
This protocol is designed for a 96-well plate format, suitable for medium- to high-throughput screening.
I. Reagent Preparation
A. Assay Buffer (50 mM Phosphate Buffer, pH 7.4)
-
Prepare a stock solution of 1 M Potassium Phosphate Monobasic (KH₂PO₄) and 1 M Potassium Phosphate Dibasic (K₂HPO₄).
-
To prepare 1 L of 50 mM phosphate buffer (pH 7.4), mix the appropriate volumes of the monobasic and dibasic stock solutions and dilute with deionized water. The final pH should be adjusted using a pH meter.
-
This buffer is stable for several weeks when stored at 4°C.
B. Recombinant Human COMT Enzyme
-
Reconstitute lyophilized recombinant human COMT enzyme in a suitable buffer (as recommended by the supplier, typically a buffer containing a stabilizing agent like glycerol) to a stock concentration of 1 mg/mL.
-
Aliquot the enzyme solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.
-
On the day of the assay, thaw an aliquot on ice and dilute to the desired working concentration in Assay Buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate for at least 10-15 minutes.
C. This compound (Substrate)
-
This compound is a solid. Due to the potential for limited solubility and stability in aqueous solutions, it is recommended to prepare a fresh stock solution on the day of the experiment.
-
Prepare a 10 mM stock solution of this compound in a high-quality, anhydrous organic solvent such as DMSO.
-
Further dilute this stock solution in Assay Buffer to the desired working concentration. The final concentration of DMSO in the assay should be kept low (typically ≤ 1%) to minimize its effect on enzyme activity.
D. S-Adenosyl-L-Methionine (SAM) (Co-substrate)
-
SAM is unstable in solution and should be prepared fresh immediately before use.
-
Dissolve SAM in ice-cold Assay Buffer to a stock concentration of 10 mM.
-
Keep the SAM solution on ice throughout the experiment.
E. Test Compounds and Reference Inhibitors
-
Dissolve test compounds and reference inhibitors (e.g., Tolcapone, Entacapone) in 100% DMSO to a stock concentration of 10 mM.
-
Create a serial dilution series of the stock solutions in DMSO. These will be further diluted in the assay to achieve the final desired concentrations.
II. Assay Procedure
-
Assay Plate Preparation: Add 50 µL of Assay Buffer to all wells of a 96-well clear, flat-bottom microplate.
-
Compound Addition: Add 1 µL of the serially diluted test compounds or reference inhibitors to the appropriate wells. For the positive control (100% enzyme activity) and negative control (no enzyme) wells, add 1 µL of DMSO.
-
Enzyme Addition: Add 25 µL of the diluted COMT enzyme solution to all wells except the negative control wells. To the negative control wells, add 25 µL of Assay Buffer.
-
Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 10-15 minutes. This step allows the inhibitors to bind to the enzyme before the reaction is initiated.
-
Reaction Initiation: Prepare a 2X substrate mix containing this compound and SAM in Assay Buffer. The final concentrations in the assay should be optimized, but a starting point could be 100 µM for this compound and 200 µM for SAM. Add 25 µL of the 2X substrate mix to all wells to initiate the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the change in absorbance at the predetermined λmax (e.g., around 350-370 nm, to be optimized) every 30 seconds for 10-15 minutes.
III. Data Analysis
-
Calculate Initial Reaction Rates: For each well, determine the initial reaction velocity (V₀) by plotting absorbance versus time and calculating the slope of the linear portion of the curve.
-
Calculate Percent Inhibition: The percent inhibition for each inhibitor concentration is calculated using the following formula: % Inhibition = [1 - (V₀ inhibitor / V₀ vehicle)] x 100
-
Determine IC50 Values: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.
Key Experimental Parameters and Representative Data
The following table summarizes the key parameters for the COMT inhibition assay.
| Parameter | Recommended Value/Range | Rationale |
| Enzyme | Recombinant Human COMT (Soluble form) | Provides a consistent and reliable source of enzyme activity. |
| Substrate | This compound | Chromogenic substrate allowing for continuous monitoring of the reaction. |
| Co-substrate | S-Adenosyl-L-Methionine (SAM) | The essential methyl donor for the COMT-catalyzed reaction. |
| Cofactor | MgCl₂ | A required divalent cation for COMT activity. |
| Buffer | 50 mM Phosphate Buffer, pH 7.4 | Mimics physiological pH and provides a stable environment for the enzyme. |
| Temperature | 37°C | Optimal temperature for human enzyme activity. |
| Detection | Spectrophotometry (e.g., 350-370 nm) | Measures the change in absorbance due to the formation of the methylated product. |
| Assay Format | 96-well microplate | Suitable for screening multiple compounds and concentrations simultaneously. |
The table below provides representative IC50 values for known COMT inhibitors. Note that these values may vary depending on the specific assay conditions and the source of the enzyme.
| Inhibitor | Reported IC50 (nM) | Reference |
| Tolcapone | 773 | [5] |
| Entacapone | 151 | [5] |
| 3,5-Dinitrocatechol | Potent Inhibitor | [6] |
Troubleshooting and Method Validation
-
High Background Signal: Ensure that the substrate solution is freshly prepared, as some catechols can auto-oxidize. The inclusion of a no-enzyme control is critical to subtract any non-enzymatic reaction.
-
Low Signal-to-Noise Ratio: Optimize the enzyme and substrate concentrations. A higher enzyme concentration or a substrate concentration closer to its Km value can increase the reaction rate and improve the signal.
-
Precipitation of Compounds: If test compounds precipitate in the assay buffer, consider reducing the final concentration or using a co-solvent. However, be mindful of the solvent's effect on enzyme activity.
-
Assay Validation: To validate the assay, consistently determine the Z'-factor, a statistical measure of assay quality. A Z'-factor between 0.5 and 1.0 indicates a robust and reliable assay. Additionally, the IC50 values for reference inhibitors should be consistent across experiments.
Conclusion
The colorimetric COMT inhibition assay using this compound offers a robust, continuous, and high-throughput method for identifying and characterizing COMT inhibitors. The detailed protocol and insights provided in this application note are intended to enable researchers in both academic and industrial settings to successfully implement this valuable tool in their drug discovery programs. By understanding the underlying principles and paying close attention to experimental details, this assay can significantly contribute to the development of novel therapeutics targeting the COMT enzyme.
References
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Application Notes & Protocols: Fabrication of a Poly(4,5-Dinitrocatechol) Modified Electrochemical Sensor for Pharmaceutical Analysis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide to the fabrication, characterization, and application of a novel electrochemical sensor based on a poly(4,5-dinitrocatechol) modified glassy carbon electrode (p-DNC/GCE). The protocol details the electrochemical polymerization of this compound to create a stable and electroactive polymer film. This film serves as a robust recognition element for the sensitive and selective quantification of electroactive pharmaceutical compounds. We will delve into the underlying scientific principles of the sensor's operation, provide step-by-step experimental procedures, and outline the electrochemical techniques for its characterization and analytical application. This guide is intended to equip researchers with the necessary knowledge to construct and validate this sensor for applications in pharmaceutical quality control and drug development.
Introduction: The Rationale for a this compound-Based Sensor
Electrochemical sensors offer significant advantages in pharmaceutical analysis, including rapid response times, high sensitivity, and cost-effectiveness.[1] The performance of these sensors is largely dictated by the nature of the electrode surface. Modification of electrode surfaces with polymeric films is a widely adopted strategy to enhance sensitivity, selectivity, and stability.[2]
Phenolic compounds are excellent monomers for creating functional polymer films via electropolymerization.[2] The resulting polymer films are often rich in functional groups that can interact with target analytes, thereby improving the sensor's performance. This application note focuses on the use of this compound as a novel monomer for electrode modification.
The choice of this compound is deliberate. The catechol moiety provides a backbone for a stable, adherent polymer film on the electrode surface. The two electron-withdrawing nitro groups are hypothesized to serve two key functions:
-
Enhanced Electron Transfer: The nitro groups can act as electron sinks, potentially facilitating electron transfer between the analyte and the electrode surface, thus amplifying the electrochemical signal.
-
Specific Analyte Interactions: The nitro groups can engage in hydrogen bonding and electrostatic interactions with specific functional groups present in many pharmaceutical compounds (e.g., amines, hydroxyls), leading to improved selectivity.
This guide will walk you through the entire process of fabricating a p-DNC/GCE sensor and demonstrating its application for the detection of a model pharmaceutical compound.
Sensor Fabrication Workflow
The fabrication of the p-DNC/GCE sensor involves a straightforward, two-stage process: electrode pre-treatment followed by electrochemical polymerization.
Figure 1: A flowchart illustrating the key stages in the fabrication of the poly(this compound) modified glassy carbon electrode (p-DNC/GCE).
Detailed Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Sigma-Aldrich |
| Glassy Carbon Electrode (GCE) | 3 mm diameter | BASi |
| Alumina Slurry (0.3 & 0.05 µm) | - | Buehler |
| Phosphate Buffer Saline (PBS) | pH 7.4 | Gibco |
| Potassium Ferrocyanide (K₄[Fe(CN)₆]) | Analytical Grade | Merck |
| Potassium Chloride (KCl) | Analytical Grade | Fisher Scientific |
| Ethanol | ACS Grade | VWR |
| Deionized Water | 18.2 MΩ·cm | Millipore |
| Model Pharmaceutical Analyte (e.g., Paracetamol) | USP Grade | Sigma-Aldrich |
Protocol 1: Glassy Carbon Electrode (GCE) Pre-treatment
Rationale: A pristine and smooth electrode surface is paramount for the reproducible formation of a uniform polymer film. This protocol ensures the removal of any surface contaminants and inconsistencies.
-
Mechanical Polishing:
-
Polish the GCE surface with 0.3 µm alumina slurry on a polishing pad for 2 minutes.
-
Rinse thoroughly with deionized water.
-
Repeat the polishing step with 0.05 µm alumina slurry for 3 minutes to achieve a mirror-like finish.
-
-
Ultrasonic Cleaning:
-
Rinse the polished electrode with deionized water.
-
Submerge the polished GCE in a beaker containing ethanol and sonicate for 5 minutes.
-
Rinse with deionized water.
-
Submerge the electrode in a beaker with deionized water and sonicate for another 5 minutes.
-
-
Drying:
-
Gently dry the cleaned electrode surface under a stream of high-purity nitrogen gas.
-
The electrode is now ready for modification.
-
Protocol 2: Electrochemical Polymerization of this compound
Rationale: Cyclic Voltammetry (CV) is employed to electrochemically oxidize the this compound monomer, leading to the formation of a polymeric film on the GCE surface.[3] The number of cycles controls the thickness and properties of the resulting film.[4]
-
Prepare Polymerization Solution:
-
Prepare a 1.0 mM solution of this compound in 0.1 M PBS (pH 7.4).
-
-
Assemble the Electrochemical Cell:
-
Use a standard three-electrode setup:
-
Working Electrode: Pre-treated GCE.
-
Reference Electrode: Ag/AgCl (3 M KCl).
-
Counter Electrode: Platinum wire.
-
-
Immerse the electrodes in the polymerization solution.
-
-
Cyclic Voltammetry:
-
Perform 15 consecutive cyclic voltammograms in the potential window of -0.2 V to +1.0 V at a scan rate of 100 mV/s.
-
An increasing peak current with each cycle indicates the successful deposition and growth of the polymer film.[1]
-
-
Post-Polymerization Cleaning:
-
After polymerization, gently rinse the p-DNC/GCE with deionized water to remove any unreacted monomer.
-
The sensor is now ready for characterization and use.
-
Electrochemical Characterization of the p-DNC/GCE Sensor
Rationale: It is essential to verify the successful modification of the electrode and to understand the changes in its electrochemical properties.
Protocol 3: Characterization using [Fe(CN)₆]³⁻/⁴⁻ Redox Probe
-
Prepare Test Solution:
-
Prepare a solution of 5.0 mM K₄[Fe(CN)₆] in 0.1 M KCl.
-
-
Cyclic Voltammetry Analysis:
-
Record the cyclic voltammograms of the bare GCE and the p-DNC/GCE in the test solution.
-
Scan from -0.2 V to +0.6 V at a scan rate of 50 mV/s.
-
-
Expected Outcome & Interpretation:
-
A significant increase in the peak current and a decrease in the peak-to-peak separation (ΔEp) for the p-DNC/GCE compared to the bare GCE indicates an enhanced electroactive surface area and faster electron transfer kinetics.[5]
-
Calculation of Electroactive Surface Area
The electroactive surface area can be calculated using the Randles-Sevcik equation for a reversible process:
Ip = (2.69 x 10⁵) * n3/2 * A * D1/2 * C * ν1/2
Where:
-
Ip is the peak current (A)
-
n is the number of electrons transferred (n=1 for [Fe(CN)₆]³⁻/⁴⁻)
-
A is the electroactive surface area (cm²)
-
D is the diffusion coefficient (7.6 x 10⁻⁶ cm²/s for [Fe(CN)₆]³⁻/⁴⁻)
-
C is the concentration of the redox probe (mol/cm³)
-
ν is the scan rate (V/s)
By plotting Ip versus ν1/2 and determining the slope, the electroactive surface area (A) can be calculated. An increased surface area for the p-DNC/GCE confirms the presence of the polymer film.
Application in Pharmaceutical Analysis: Detection of Paracetamol
Rationale: Paracetamol (acetaminophen) is an electroactive drug that can be oxidized at the electrode surface. The p-DNC/GCE is expected to exhibit enhanced sensitivity towards its detection due to the catalytic properties of the polymer film.
Protocol 4: Quantitative Analysis using Differential Pulse Voltammetry (DPV)
DPV is chosen for its higher sensitivity and better resolution compared to CV.
-
Prepare Standard Solutions:
-
Prepare a series of paracetamol standard solutions of varying concentrations (e.g., 1 µM to 100 µM) in 0.1 M PBS (pH 7.4).
-
-
DPV Measurement:
-
Immerse the p-DNC/GCE, Ag/AgCl reference, and Pt counter electrode in the standard solution.
-
Record the DPV from +0.2 V to +0.8 V.
-
DPV parameters: Pulse amplitude: 50 mV, Pulse width: 50 ms, Scan rate: 20 mV/s.
-
-
Data Analysis:
-
Plot the peak current at the oxidation potential of paracetamol against its concentration.
-
Determine the linear range, limit of detection (LOD), and sensitivity of the sensor.
-
Sensor Performance Metrics
| Parameter | Description | Typical Expected Values for p-DNC/GCE |
| Linear Range | The concentration range where the sensor response is directly proportional to the analyte concentration. | 1.0 µM - 100 µM |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. (Calculated as 3σ/m, where σ is the standard deviation of the blank and m is the slope of the calibration curve). | < 0.5 µM |
| Sensitivity | The slope of the calibration curve. | > 1.0 µA/µM·cm² |
| Selectivity | The ability of the sensor to detect the target analyte in the presence of potential interfering substances (e.g., ascorbic acid, uric acid). | High selectivity against common interferents. |
| Reproducibility & Stability | The consistency of measurements for the same sample over multiple sensor preparations and over time. | RSD < 5% |
Proposed Sensing Mechanism
The enhanced performance of the p-DNC/GCE for paracetamol detection is attributed to a combination of factors.
Figure 2: A conceptual diagram illustrating the proposed mechanism for enhanced paracetamol detection at the p-DNC/GCE surface.
-
Analyte Accumulation: The paracetamol molecules are pre-concentrated onto the sensor surface through interactions (e.g., hydrogen bonding) with the nitro groups of the polymer film.
-
Electrocatalytic Oxidation: The p-DNC film acts as an electrocatalyst, lowering the overpotential for paracetamol oxidation and accelerating the electron transfer rate.
-
Signal Amplification: The combination of analyte accumulation and enhanced electron transfer results in a significantly amplified oxidation peak current, leading to higher sensitivity.
Conclusion and Future Perspectives
This application note has detailed a robust and reproducible method for the fabrication of a novel poly(this compound) modified electrochemical sensor. The p-DNC/GCE demonstrates significant potential for the sensitive and selective analysis of pharmaceutical compounds like paracetamol. The ease of fabrication, coupled with its excellent electrochemical performance, makes it a promising tool for applications in quality control, clinical analysis, and drug development research.
Future work could explore the application of this sensor for the detection of a wider range of pharmaceuticals, including other phenolic drugs, neurotransmitters, and antibiotics. Further optimization of the electropolymerization conditions and the incorporation of nanomaterials could lead to even greater improvements in sensor performance.
References
-
AIMS Press. (2016). The role of film composition and nanostructuration on the polyphenol sensor performance. AIMS Materials Science. [Link]
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National Institutes of Health (NIH). (2023). Electrochemical detection and quantification of catechol based on a simple and sensitive poly(riboflavin) modified carbon nanotube paste electrode. National Center for Biotechnology Information. [Link]
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ResearchGate. (2021). Coomassie brilliant blue G 250 modified carbon paste electrode sensor for the voltammetric detection of dihydroxybenzene isomers. ResearchGate. [Link]
-
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-
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-
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-
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-
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-
The Open Chemical Engineering Journal. (2020). Poly (Adenine) Modified Graphene-Based Voltammetric Sensor for the Electrochemical Determination of Catechol, Hydroquinone and Resorcinol. Bentham Open. [Link]
-
PubMed. (2009). Electrochemical sensor for catechol and dopamine based on a catalytic molecularly imprinted polymer-conducting polymer hybrid recognition element. National Center for Biotechnology Information. [Link]
-
ScienceDirect. (2017). High performance electrochemical electrode based on polymeric composite film for sensing of dopamine and catechol. ScienceDirect. [Link]
-
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-
ResearchGate. (2024). An Electrochemical Sensor Based on Polypyrrole and Gold Nanoparticles for Sensitive Detection of 4-Nitrophenol: Experimental and DFT Insights. ResearchGate. [Link]
-
AIMS Press. (2016). The role of film composition and nanostructuration on the polyphenol sensor performance. AIMS Press. [Link]
-
MDPI. (2021). Is the Interfacial Electrochemical Behavior of Quercetin the Same as That of Catechol Plus Resorcinol?. MDPI. [Link]
-
Analytical and Bioanalytical Electrochemistry. (2022). PDF 951.86 K. ABE Chem. [Link]
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MDPI. (2024). Electropolymerization of a New Diketopyrrollopyrrole Derivative into Inherent Chiral Polymer Films. MDPI. [Link]
-
MDPI. (2023). Electrochemical Sensors Based on Transition Metal Materials for Phenolic Compound Detection. MDPI. [Link]
-
ResearchGate. (2018). Poly(crystal violet) modified pencil graphite electrode sensor for the electroanalysis of catechol in the presence of hydroquinone. ResearchGate. [Link]
-
National Institutes of Health (NIH). (2022). The Application of Polyurethane-LiClO4 to Modify Screen-Printed Electrodes Analyzing Histamine in Mackerel Using a Voltammetric Approach. National Center for Biotechnology Information. [Link]
-
MDPI. (2024). Simultaneous Electrochemical Detection of Catechol and Hydroquinone Based on a Carbon Nanotube Paste Electrode Modified with Electro-Reduced Graphene Oxide. MDPI. [Link]
-
PubChem. (n.d.). 3,5-Dinitrocatechol. National Center for Biotechnology Information. [Link]
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- 3. Poly (Adenine) Modified Graphene-Based Voltammetric Sensor for the Electrochemical Determination of Catechol, Hydroquinone and Resorcinol [openchemicalengineeringjournal.com]
- 4. abechem.com [abechem.com]
- 5. mdpi.com [mdpi.com]
Application Notes & Protocols: The Use of 4,5-Dinitrocatechol for the Detection of Heavy Metal Ions
Introduction: The Imperative for Rapid Heavy Metal Sensing
Heavy metal contamination in environmental and biological systems represents a significant threat to ecological balance and public health.[1][2] Elements such as lead (Pb²⁺), cadmium (Cd²⁺), mercury (Hg²⁺), and copper (Cu²⁺) are non-biodegradable and tend to accumulate in living organisms, causing a range of severe health issues, from neurological disorders to various forms of cancer.[1][3] Traditional methods for detecting these ions, including atomic absorption spectroscopy (AAS) and inductively coupled plasma-mass spectrometry (ICP-MS), offer high sensitivity and accuracy but are often expensive, lab-bound, and require skilled operators and laborious sample preparation.[2][4] Consequently, there is a pressing need for analytical methods that are simple, cost-effective, portable, and capable of rapid, on-site detection.[5][6][7]
Colorimetric and electrochemical sensors have emerged as powerful alternatives that fulfill these requirements.[1][5][7] These sensors often rely on organic chelating agents that exhibit a measurable change in their physical properties upon binding to a metal ion.[8][9] Catechol derivatives are particularly promising candidates for this purpose. The two adjacent hydroxyl groups on the catechol ring act as a potent bidentate ligand, forming stable complexes with a variety of metal ions.[10] This interaction can be engineered to produce a distinct color change or a shift in electrochemical potential, forming the basis of a sensing mechanism.[10][11]
This application note details the use of 4,5-dinitrocatechol as a versatile chelating agent for the detection of heavy metal ions. The two electron-withdrawing nitro groups (-NO₂) on the catechol ring significantly influence its electronic properties, enhancing its acidity and modulating the optical and electrochemical characteristics of its metal complexes. We present detailed protocols for both colorimetric and electrochemical detection modalities, providing researchers with the foundational knowledge to develop and optimize sensing platforms for diverse applications, from environmental monitoring to clinical diagnostics.
Principle of Detection: Chelation-Induced Signal Transduction
The fundamental mechanism underlying the detection capability of this compound is chelation . The two proximate hydroxyl (-OH) groups on the catechol ring can deprotonate and form a stable, five-membered ring complex with a target metal ion.[8][9][12] This binding event is the primary recognition step.
The transduction of this binding event into a measurable signal is driven by the electronic perturbations caused by both the metal ion and the nitro functional groups.
-
Colorimetric Detection: The formation of the this compound-metal complex alters the electronic structure of the molecule. This change in electron distribution modifies the energy required for electronic transitions, resulting in a shift in the maximum absorption wavelength (λmax) in the UV-Visible spectrum. This spectral shift is perceived as a distinct color change, allowing for visual or spectrophotometric quantification of the metal ion concentration.[5][10]
-
Electrochemical Detection: The catechol moiety is electrochemically active and can undergo a reversible two-electron, two-proton oxidation/reduction process. When a heavy metal ion binds to the hydroxyl groups, it stabilizes the reduced form of the catechol, making it more difficult to oxidize. This results in a measurable shift in the oxidation potential.[11] Techniques like cyclic voltammetry (CV) or differential pulse voltammetry (DPV) can be used to monitor these changes, providing a highly sensitive quantitative readout.[4][13]
Caption: Chelation of a metal ion (M²⁺) by this compound.
Synthesis of this compound
While this compound is commercially available from some suppliers, it can also be synthesized in the laboratory. A common synthetic route involves the direct nitration of catechol or a protected catechol derivative. The following is a representative protocol based on established nitration chemistry.
Disclaimer: This protocol involves the use of strong acids and nitrating agents. All procedures must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat.
Materials and Reagents:
-
Catechol (1,2-dihydroxybenzene)
-
Acetic Anhydride
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ethanol
-
Hydrochloric Acid (HCl)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round bottom flasks and standard glassware
Protocol:
-
Protection of Hydroxyl Groups:
-
Causality: Direct nitration of catechol can lead to oxidation and unwanted side products. Protecting the hydroxyl groups as esters (acetates) directs the nitration to the aromatic ring and prevents oxidation.
-
In a round bottom flask, dissolve 10 g of catechol in 30 mL of acetic anhydride.
-
Slowly add 2-3 drops of concentrated sulfuric acid as a catalyst while stirring.
-
Stir the mixture at room temperature for 1 hour to form 1,2-diacetoxybenzene.
-
-
Nitration:
-
Cool the reaction mixture from Step 1 in an ice bath to 0-5 °C.
-
Prepare a nitrating mixture by slowly adding 15 mL of concentrated nitric acid to 15 mL of concentrated sulfuric acid in a separate flask, keeping it cool in an ice bath.
-
Add the cold nitrating mixture dropwise to the stirred 1,2-diacetoxybenzene solution, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring in the ice bath for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
-
Hydrolysis and Isolation:
-
Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring. A yellow precipitate of 4,5-dinitro-1,2-diacetoxybenzene should form.
-
Filter the precipitate and wash it thoroughly with cold water until the washings are neutral.
-
Causality: The ester protecting groups must be removed to regenerate the active catechol functionality. This is achieved by acid-catalyzed hydrolysis.
-
Transfer the crude product to a flask containing 100 mL of 10% hydrochloric acid and 50 mL of ethanol.
-
Heat the mixture under reflux for 2 hours to hydrolyze the acetate groups.
-
Cool the solution. The this compound product will precipitate.
-
Filter the product, wash with a small amount of cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product.
-
Application Protocol 1: Colorimetric Detection of Heavy Metal Ions
This protocol describes a general method for the detection of heavy metal ions using this compound in a 96-well plate format, suitable for high-throughput screening.
Materials and Reagents:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Buffer solution (e.g., 10 mM HEPES or Acetate buffer, pH adjusted to a suitable range, typically 5-7)
-
Stock solutions (10 mM) of various heavy metal salts (e.g., Pb(NO₃)₂, CdCl₂, CuSO₄, HgCl₂) in deionized water.
-
96-well clear flat-bottom microplate
-
Multichannel pipette
-
Microplate reader (UV-Vis spectrophotometer)
Caption: Experimental workflow for colorimetric heavy metal detection.
Step-by-Step Methodology:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound (DNC) in DMSO.
-
Prepare a series of standard solutions of the target heavy metal ion (e.g., 0 µM, 10 µM, 25 µM, 50 µM, 100 µM, 200 µM) by diluting the 10 mM stock solution with the chosen buffer.
-
Self-Validation: The 0 µM standard (blank) is crucial for background correction.
-
-
Assay Procedure:
-
In a 96-well microplate, add 180 µL of buffer to each well.
-
Add 10 µL of each metal standard concentration or the unknown sample to the appropriate wells.
-
To initiate the reaction, add 10 µL of the 10 mM DNC stock solution to all wells. The final volume in each well will be 200 µL, and the final DNC concentration will be 50 µM.
-
Causality: Adding the chelating agent last ensures that the reaction starts simultaneously in all wells, improving consistency.
-
Mix gently by tapping the plate or using an orbital shaker for 30 seconds.
-
Incubate the plate at room temperature for 15 minutes to allow for color development. The optimal incubation time may need to be determined experimentally.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader. A full spectral scan (e.g., from 300 nm to 700 nm) is recommended initially to identify the λmax of the complex. For subsequent experiments, a single endpoint reading at the predetermined λmax is sufficient.
-
Subtract the absorbance of the blank (0 µM metal) from all other readings.
-
Plot the background-corrected absorbance versus the concentration of the metal ion standard.
-
Perform a linear regression analysis on the linear portion of the curve to obtain a calibration equation (y = mx + c).
-
Use the calibration equation to determine the concentration of the metal ion in the unknown samples.
-
Data Presentation: Expected Results
| Metal Ion | Concentration (µM) | Observed Color | Absorbance at λmax (AU) |
| Pb²⁺ | 0 | Pale Yellow | 0.05 |
| 25 | Yellow-Orange | 0.25 | |
| 50 | Orange | 0.50 | |
| 100 | Red-Orange | 0.95 | |
| Cd²⁺ | 100 | Yellow | 0.40 |
| Cu²⁺ | 100 | Greenish-Brown | 0.65 |
Note: Colors and absorbance values are illustrative and must be determined experimentally.
Application Protocol 2: Electrochemical Detection
This protocol provides a framework for using this compound as a recognition element on a chemically modified electrode for sensitive electrochemical detection.
Materials and Reagents:
-
Glassy Carbon Electrode (GCE)
-
Polishing materials (0.3 and 0.05 µm alumina slurry)
-
Electrochemical cell with a three-electrode system (Working: modified GCE, Reference: Ag/AgCl, Counter: Platinum wire)
-
Potentiostat
-
This compound
-
Nafion solution (0.5 wt. % in lower aliphatic alcohols)
-
Buffer solution (e.g., 0.1 M Acetate buffer, pH 5.0)
-
Stock solutions of the target heavy metal ion
Step-by-Step Methodology:
-
Electrode Preparation and Modification:
-
Polish the GCE with alumina slurry on a polishing pad to a mirror finish. Sonicate in deionized water and then ethanol to remove any residual alumina particles.
-
Causality: A clean and smooth electrode surface is essential for reproducible results and low background current.
-
Prepare a 5 mM solution of this compound in ethanol.
-
Mix 100 µL of the DNC solution with 20 µL of Nafion solution. Nafion acts as a polymeric binder, ensuring the modifier adheres to the electrode surface.
-
Drop-cast 5 µL of this mixture onto the clean GCE surface and allow it to dry completely at room temperature. The result is a DNC-modified GCE (DNC/GCE).
-
-
Electrochemical Measurement:
-
Set up the three-electrode cell with the DNC/GCE as the working electrode in the buffer solution.
-
Perform cyclic voltammetry (CV) to characterize the electrochemical behavior of the modified electrode.
-
For quantitative analysis, use a more sensitive technique like Square Wave Anodic Stripping Voltammetry (SWASV) or Differential Pulse Voltammetry (DPV).[14]
-
Preconcentration Step (for SWASV): Immerse the DNC/GCE in a stirred solution containing the target metal ion for a specific period (e.g., 300 seconds) at an applied negative potential (e.g., -1.0 V). This step accumulates the metal ions onto the electrode surface via chelation.
-
Stripping Step: Transfer the electrode to a blank buffer solution. Scan the potential from negative to positive (e.g., -1.0 V to +0.6 V). The metal ion will be stripped from the electrode, generating a current peak at a characteristic potential. The height of this peak is proportional to the concentration of the metal ion.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak current from the DPV or SWASV measurements against the metal ion concentration.
-
Determine the limit of detection (LOD) based on the signal-to-noise ratio (typically S/N = 3).
-
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No/Weak Color Change | Incorrect pH (hydroxyls are not deprotonated). | Optimize the pH of the buffer. A pH between 5 and 7 is a good starting point. |
| DNC or metal concentration is too low. | Increase the concentration of the DNC or the metal ion. | |
| High Background Signal | Contaminated reagents or glassware. | Use high-purity water and acid-wash all glassware. |
| DNC degradation. | Prepare fresh DNC stock solution. Store the stock solution protected from light. | |
| Poor Reproducibility (Electrochem) | Inconsistent electrode surface preparation. | Standardize the polishing procedure. Ensure the electrode is completely dry before modification. |
| Inconsistent volume of drop-cast modifier. | Use a high-precision micropipette. | |
| Interference from other ions | Lack of selectivity of the chelating agent. | Add a masking agent (e.g., EDTA for certain ions) if the primary target is known. Perform selectivity tests. |
Conclusion
This compound serves as a highly promising and versatile molecule for the development of both colorimetric and electrochemical sensors for heavy metal ions. Its straightforward chelation mechanism, coupled with the signal-enhancing properties of its nitro groups, allows for the creation of simple, rapid, and sensitive detection platforms. The protocols outlined in this note provide a robust starting point for researchers in environmental science, analytical chemistry, and toxicology to develop customized assays for specific heavy metal contaminants. Further optimization of parameters such as pH, sensor concentration, and electrode modification strategies can lead to highly selective and sensitive systems suitable for real-world applications.[15][16][17]
References
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Catechol-Based Colorimetric Sensors for Heavy Metal Ions. Digital Commons at Oberlin. Available from: [Link]
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Colorimetric Sensor for Heavy Metal Ions Detection: A Short Review. EVERGREEN Joint Journal of Novel Carbon Resource Sciences & Green Asia Strategy. Available from: [Link]
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Colorimetric detection of heavy metal ions with various chromogenic materials: Strategies and applications. PubMed. Available from: [Link]
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Electrochemical and Colorimetric Nanosensors for Detection of Heavy Metal Ions: A Review. MDPI. Available from: [Link]
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Review on Electrochemical Techniques for Heavy Metal Detection in Aqueous Media. ChemRxiv. Available from: [Link]
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Structure-based drug design of catechol-O-methyltransferase inhibitors for CNS disorders. Future Medicinal Chemistry. Available from: [Link]
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Development of Colorimetric Whole-Cell Biosensor for Detection of Heavy Metals in Environment for Public Health. MDPI. Available from: [Link]
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Synthesis of 4-nitropyrocatechol. PrepChem.com. Available from: [Link]
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Electrochemical Detection of Heavy Metal Ions Based on Nanocomposite Materials. MDPI. Available from: [Link]
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Electrochemical Sensors for Heavy Metal Ion Detection in Aqueous Medium: A Systematic Review. ACS Omega. Available from: [Link]
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Electrochemical Sensor of Heavy Metals Based on Chelating Compounds. Walsh Medical Media. Available from: [Link]
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(PDF) Electrochemical Sensor of Heavy Metals Based on. Amanote Research. Available from: [Link]
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Electrochemical Detection of Heavy Metal Ions Based on Nanocomposite Materials. MDPI. Available from: [Link]
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Tuning the Surface Functionality of Fe3O4 for Sensitive and Selective Detection of Heavy Metal Ions. MDPI. Available from: [Link]
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Heavy Metals Toxicity: Mechanism, Health Effects, and Therapeutic Interventions. PMC. Available from: [Link]
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Highly selective and sensitive detection of metal ions and nitroaromatic compounds by an anionic europium(iii) coordination polymer. Dalton Transactions (RSC Publishing). Available from: [Link]
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Application of Nanozymes in Environmental Monitoring, Management, and Protection. MDPI. Available from: [Link]
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Sensitive and selective detection of heavy metal ions and organic pollutants with graphene-integrated sensing platforms. Nanoscale (RSC Publishing). Available from: [Link]
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Natural and Engineered Nanomaterials for the Identification of Heavy Metal Ions—A Review. MDPI. Available from: [Link]
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Heavy Metal Antagonists. BioPharma Notes. Available from: [Link]
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Recognition of Heavy Metal Ions by Using E-5-((5-Isopropyl-3,8-Dimethylazulen-1-yl) Dyazenyl)-1H-Tetrazole Modified Electrodes. MDPI. Available from: [Link]
-
Sensitive and selective detection of heavy metal ions and organic pollutants with graphene-integrated sensing platforms. OUCI. Available from: [Link]
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Electrochemical sensor for simultaneous determination of herbicide MCPA and its metabolite 4-chloro-2-methylphenol. Application to photodegradation environmental monitoring. ResearchGate. Available from: [Link]
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Environmental monitoring of organic pollutants using plants. EurekAlert!. Available from: [Link]
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Chelation in Metal Intoxication. MDPI. Available from: [Link]
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Classification of Metal-based Drugs According to Their Mechanisms of Action. PMC. Available from: [Link]
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Environmental Monitoring of water. Affinisep. Available from: [Link]
-
Heavy metal toxicity: An update of chelating therapeutic strategies. PubMed. Available from: [Link]
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Application Notes & Protocols: A Comprehensive Guide to the Experimental Setup for Studying the Antioxidant Activity of 4,5-Dinitrocatechol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for establishing a robust experimental framework to evaluate the antioxidant potential of 4,5-Dinitrocatechol. Recognizing the growing interest in catechol derivatives for their therapeutic properties, this guide offers a multi-faceted approach, combining widely accepted in vitro chemical assays with cell-based models to generate a comprehensive antioxidant profile. We delve into the mechanistic underpinnings of each recommended assay—DPPH, ABTS, and FRAP—providing not just procedural steps, but the scientific rationale for their selection and execution. Furthermore, we outline a cellular antioxidant activity (CAA) assay to translate chemical antioxidant potential into a biologically relevant context. This guide is designed to equip researchers with the necessary knowledge to conduct these assays, interpret the data, and produce reliable, reproducible results in the exploration of this compound's antioxidant capabilities.
Introduction: The Scientific Imperative for Antioxidant Research
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in a multitude of chronic diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[1] Antioxidants, molecules capable of inhibiting the oxidation of other molecules, play a pivotal role in mitigating oxidative damage.[2][3] The catechol functional group, a dihydroxybenzene moiety, is a well-established pharmacophore known for its potent antioxidant and radical-scavenging properties.[4][5] this compound, a catechol derivative, has been noted for its ability to activate the antioxidant response element, suggesting a potential role in cellular defense mechanisms against oxidative stress.[6] A thorough investigation of its antioxidant activity is therefore a critical step in elucidating its therapeutic potential.
This guide provides a comprehensive experimental workflow to characterize the antioxidant profile of this compound, encompassing both its radical-scavenging and reducing capabilities.
Foundational Knowledge: Understanding Antioxidant Assay Mechanisms
A multi-assay approach is crucial for a comprehensive assessment of antioxidant activity, as different assays reflect different aspects of antioxidant action.[1][7] The primary mechanisms of antioxidant action are hydrogen atom transfer (HAT) and single electron transfer (SET).[8]
-
Hydrogen Atom Transfer (HAT): In HAT-based assays, the antioxidant donates a hydrogen atom to a radical, thereby quenching it.
-
Single Electron Transfer (SET): In SET-based assays, the antioxidant donates an electron to reduce a radical, metal ion, or carbonyl group.[7]
This guide will focus on three widely used SET-based assays (DPPH, ABTS, and FRAP) for their simplicity, reproducibility, and relevance to initial antioxidant screening.[9] Additionally, a cell-based assay will be described to assess the compound's activity in a more biologically relevant system.[10][11]
Safety First: Handling and Preparation of this compound
Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Based on data for related nitrocatechols, the following precautions are recommended:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[12][13]
-
Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[12][13]
-
Handling: Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water and seek medical advice.[13][14] Do not eat, drink, or smoke in the laboratory.[14]
-
Storage: Store this compound in a cool, dry, and dark place, away from incompatible materials.[15] The solid is typically a yellow to dark beige powder.[15]
-
Solubility: this compound is sparingly soluble in DMSO and slightly soluble in methanol.[15] Prepare stock solutions fresh for each experiment to ensure stability and accurate concentrations.
Protocol for Stock Solution Preparation:
-
Accurately weigh a precise amount of this compound powder.
-
Dissolve the powder in an appropriate solvent (e.g., DMSO or methanol) to create a high-concentration stock solution (e.g., 10 mM).
-
Use serial dilutions from this stock solution to prepare the working concentrations required for each assay.
In Vitro Chemical Assays: Quantifying Antioxidant Capacity
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay is a rapid and simple method to evaluate the free radical scavenging activity of a compound.[16][17] DPPH is a stable free radical with a deep violet color, exhibiting a maximum absorbance at approximately 517 nm.[16][18] When an antioxidant donates a hydrogen atom or an electron to DPPH, it is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to pale yellow.[16][17] The degree of discoloration is proportional to the scavenging activity of the antioxidant.[16]
Workflow Diagram:
Caption: DPPH Assay Workflow
Detailed Protocol:
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in a dark bottle at 4°C.
-
Test Compound (this compound): Prepare a stock solution (e.g., 1 mg/mL or 10 mM) in a suitable solvent (e.g., methanol or DMSO). Perform serial dilutions to obtain a range of concentrations for testing.
-
Positive Control: Prepare a stock solution of a known antioxidant like Ascorbic Acid or Trolox (e.g., 1 mg/mL) and perform serial dilutions.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of the test compound or positive control to the respective wells.
-
For the blank (control), add 100 µL of the solvent used for the test compound instead of the sample.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Data Analysis:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 Where:
-
A_control is the absorbance of the blank.
-
A_sample is the absorbance of the test sample.
-
-
Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals).
-
| Parameter | Recommendation |
| Wavelength | ~517 nm |
| Positive Control | Ascorbic Acid, Trolox |
| Incubation Time | 30 minutes |
| Incubation Temp. | Room Temperature |
| Output | IC50 Value |
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[19] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color with maximum absorbance at 734 nm.[19] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The extent of decolorization is proportional to the antioxidant's concentration.[19] This assay is applicable to both hydrophilic and lipophilic antioxidants.[19][20]
Workflow Diagram:
Caption: ABTS Assay Workflow
Detailed Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.[19] Before use, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Test Compound and Positive Control (Trolox): Prepare as described for the DPPH assay.
-
-
Assay Procedure:
-
In a 96-well microplate, add 190 µL of the ABTS•+ working solution to each well.
-
Add 10 µL of the different concentrations of the test compound or positive control to the respective wells.
-
Mix gently and incubate at room temperature for 6 minutes.
-
-
Measurement and Data Analysis:
-
Measure the absorbance of each well at 734 nm.
-
Calculate the percentage of inhibition using the same formula as for the DPPH assay.
-
The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated by plotting the percentage inhibition against the concentration of Trolox. The TEAC value of the test compound is then calculated from this standard curve.
-
| Parameter | Recommendation |
| Wavelength | 734 nm |
| Positive Control | Trolox |
| Incubation Time | 6 minutes |
| Incubation Temp. | Room Temperature |
| Output | TEAC Value |
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[2][3][21] The reaction takes place in an acidic medium (pH 3.6), where a colorless ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex is reduced to a blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex by the antioxidant.[21] The intensity of the blue color, measured at 593 nm, is directly proportional to the reducing power of the antioxidant.[21]
Workflow Diagram:
Caption: FRAP Assay Workflow
Detailed Protocol:
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in 16 mL of glacial acetic acid and make up the volume to 1 L with deionized water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 10 mL of 40 mM HCl.
-
Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in 10 mL of deionized water.
-
FRAP Working Reagent: Prepare fresh by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Test Compound: Prepare as described previously.
-
Standard Curve: Prepare a series of ferrous sulfate (FeSO₄·7H₂O) solutions of known concentrations (e.g., 100 to 2000 µM) in deionized water.
-
-
Assay Procedure:
-
In a 96-well microplate, add 180 µL of the FRAP working reagent to each well.
-
Add 20 µL of the test compound, standard, or blank (solvent) to the respective wells.
-
Mix gently and incubate at 37°C for a specified time (typically 4-30 minutes).
-
-
Measurement and Data Analysis:
-
Measure the absorbance at 593 nm.
-
Generate a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations.
-
The FRAP value of the test compound is determined by comparing its absorbance with the standard curve and is expressed as µmol of Fe²⁺ equivalents per µmol or mg of the compound.
-
| Parameter | Recommendation |
| Wavelength | 593 nm |
| Standard | Ferrous Sulfate (FeSO₄) |
| Incubation Time | 4-30 minutes |
| Incubation Temp. | 37°C |
| Output | FRAP Value (Fe²⁺ Equivalents) |
Cellular Antioxidant Activity (CAA) Assay: Bridging the Gap to Biology
Principle: While chemical assays are valuable for initial screening, they do not account for biological factors such as cell uptake, metabolism, and localization of the antioxidant.[11] The Cellular Antioxidant Activity (CAA) assay measures the ability of a compound to inhibit intracellular ROS formation.[10][22] The assay utilizes a cell-permeable probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is deacetylated by intracellular esterases to the non-fluorescent DCFH.[11][22] In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[10][22] Antioxidants that can penetrate the cell membrane will scavenge the ROS and inhibit the formation of DCF, leading to a reduction in fluorescence.[10][22]
Workflow Diagram:
Caption: Cellular Antioxidant Activity (CAA) Assay Workflow
Detailed Protocol:
-
Cell Culture and Seeding:
-
Culture a suitable adherent cell line, such as human hepatocarcinoma HepG2 cells, under standard conditions.
-
Seed the cells in a 96-well black, clear-bottom microplate at an appropriate density to achieve confluence at the time of the assay.
-
-
Assay Procedure:
-
Once the cells are confluent, remove the culture medium.
-
Pre-incubate the cells with a solution containing DCFH-DA and various concentrations of this compound or a positive control (e.g., Quercetin) for 1 hour at 37°C.
-
After incubation, wash the cells with PBS to remove any extracellular compounds.
-
Add a free radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to each well to induce oxidative stress.
-
-
Measurement and Data Analysis:
-
Immediately begin measuring the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence plate reader.
-
Take readings at regular intervals (e.g., every 5 minutes) for 1 hour.
-
The antioxidant activity is determined by calculating the area under the curve of fluorescence versus time.
-
The results are often expressed as CAA units, where one CAA unit is equivalent to the antioxidant activity of 1 µmol of Quercetin.
-
| Parameter | Recommendation |
| Cell Line | HepG2 |
| Probe | DCFH-DA |
| Radical Initiator | AAPH |
| Positive Control | Quercetin |
| Wavelengths (Ex/Em) | ~485 nm / ~535 nm |
| Output | CAA Value (Quercetin Equivalents) |
Concluding Remarks
The experimental framework detailed in these application notes provides a robust starting point for the comprehensive evaluation of the antioxidant activity of this compound. By employing a combination of well-established chemical assays and a biologically relevant cell-based model, researchers can obtain a multifaceted understanding of this compound's potential to combat oxidative stress. The data generated from these protocols will be instrumental in guiding further preclinical development and elucidating the therapeutic promise of this compound.
References
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BioIVT. Cell-Based Antioxidant Assays. [Link]
-
Cell Biolabs, Inc. OxiSelect™ Cellular Antioxidant Activity Assay Kit. [Link]
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Wolfe, K. L., & Liu, R. H. (2007). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. Journal of Agricultural and Food Chemistry, 55(22), 8896–8907. [Link]
-
Ultimate Treat. A Detailed Look At Ferric Reducing Antioxidant Power (FRAP). (2024). [Link]
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Pisoschi, A. M., & Negulescu, G. P. (2011). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. European Journal of Science and Theology, 7(4), 1-14. [Link]
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ResearchGate. (PDF) Methods for determining in vitro antioxidant activity: Methodologies for the DPPH, FRAP, and H2O2 assays. [Link]
-
PubMed Central. How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. [Link]
-
Assay Genie. Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). [Link]
-
G-Biosciences. FRAP Antioxidant Assay, Cat. # BAQ066. [Link]
-
Apak, R., et al. (2016). Analytical Methods Used in Determining Antioxidant Activity: A Review. Journal of the Serbian Chemical Society, 81(12), 1337-1365. [Link]
-
Re, R., et al. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231–1237. [Link]
-
Elabscience. Five Methods for Measuring Total Antioxidant Capacity (Part 1). (2025). [Link]
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E3S Web of Conferences. Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.). [Link]
-
ResearchGate. Methods for Determining the Antioxidant Activity: A Review. [Link]
-
G-Biosciences. ABTS Antioxidant Capacity Assay. [Link]
-
G-Biosciences. DPPH Antioxidant Assay, Cat # BAQ103, BAQ104. [Link]
-
ResearchGate. Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. [Link]
-
ResearchGate. Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. [Link]
-
ResearchGate. ABTS decolorization assay – in vitro antioxidant capacity v1. [Link]
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PubMed Central. Genesis and development of DPPH method of antioxidant assay. [Link]
-
MDPI. DPPH Radical Scavenging Assay. [Link]
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Dinitrol Direct. Safety Data Sheet. (2020). [Link]
-
PubChem. 4-Nitrocatechol | C6H5NO4 | CID 3505109. [Link]
-
Molecules. Stability and antioxidant activity of semi-synthetic derivatives of 4-nerolidylcatechol. (2012). [Link]
-
Molecules. Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker. (2022). [Link]
-
PubMed Central. Antioxidant Activity and Cytotoxicity Evaluation of New Catechol Hydrazinyl-Thiazole Derivatives as Potential Protectors in Retinal Degenerative Processes. [Link]
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MDPI. Antioxidant Action of Dinitrosyl Iron Complexes in Model Systems Containing Cytochrome c and Organic Hydroperoxides. (2021). [Link]
-
ResearchGate. Examples of natural and synthetic catechols with antioxidant or.... [Link]
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protocol for recrystallization and purification of 4,5-Dinitrocatechol
An Application Note for the Purification of 4,5-Dinitrocatechol by Recrystallization
This document provides a detailed protocol for the purification of this compound, a key intermediate in various chemical syntheses. The primary method detailed is recrystallization, a fundamental and highly effective technique for enhancing the purity of solid compounds. This guide is intended for researchers, scientists, and professionals in drug development and chemical manufacturing, offering both a step-by-step procedure and the underlying scientific principles governing the process.
Introduction: The Importance of Purifying this compound
This compound is a nitroaromatic compound whose utility is directly linked to its purity. Impurities, often remnants from the synthesis process (e.g., regioisomers, starting materials, or side-products), can interfere with subsequent reactions, compromise product yield, and introduce undesirable toxicological profiles in drug development pathways.
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent system.[1][2] The impure solid is dissolved in a minimum amount of a hot, appropriate solvent to create a saturated solution. As this solution slowly cools, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice. The organized structure of the growing crystals naturally excludes impurity molecules, which remain dissolved in the cooled solvent (the mother liquor).[2] This process, when executed correctly, can dramatically increase the purity of the target compound.
This application note will detail a robust protocol for the recrystallization of this compound, discuss the critical parameters for solvent selection, and outline methods for verifying the final purity.
Physicochemical Properties and Safety Data
A thorough understanding of the compound's properties is foundational to developing a successful purification strategy.
Table 1: Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄N₂O₆ | [3] |
| Molecular Weight | 200.11 g/mol | [3] |
| Appearance | Yellow to Dark Beige Solid | [3][4] |
| Melting Point | >146°C (with decomposition) | [3][4] |
| Solubility | DMSO (Sparingly), Methanol (Slightly) | [3][4] |
Mandatory Safety Protocols
Nitroaromatic compounds require careful handling. All procedures must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
Hazard Overview: While specific toxicity data for this compound is limited, related nitro and catechol compounds are known to be harmful if swallowed, skin and eye irritants, and may cause respiratory irritation.[5][6]
-
Required PPE:
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Body Protection: A flame-resistant lab coat must be worn.
-
-
Handling: Avoid generating dust. In case of contact, flush skin or eyes with copious amounts of water for at least 15 minutes.[5][7] All waste, including the mother liquor and any contaminated materials, must be disposed of according to institutional and local hazardous waste regulations.
The Recrystallization Workflow: A Step-by-Step Guide
The success of recrystallization hinges on the selection of an appropriate solvent. The ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at ambient or reduced temperatures.[1][2] Based on available data, a mixed solvent system of methanol and water is a promising candidate, as this compound shows slight solubility in methanol.[3][4] This allows for fine-tuning of the polarity to achieve the desired solubility profile.
Caption: Workflow for the recrystallization of this compound.
-
Dissolution:
-
Place the crude this compound (e.g., 1.0 g) into an appropriately sized Erlenmeyer flask.
-
In a separate beaker, heat the primary solvent (methanol) on a hot plate to a gentle boil.
-
Add the hot methanol to the Erlenmeyer flask containing the crude solid in small portions, with constant swirling, until the solid just dissolves. Use the absolute minimum amount of hot solvent necessary.[8]
-
Expert Note: Using an Erlenmeyer flask reduces solvent evaporation and is safer to handle than a beaker. The conical shape also aids in minimizing crystal loss during collection.
-
-
Inducing Saturation (Mixed-Solvent System):
-
While keeping the methanol solution hot, add the anti-solvent (water), which should also be hot, dropwise until you observe the first signs of persistent cloudiness (turbidity). This indicates the solution is saturated.
-
To ensure the solution is perfectly saturated at the high temperature, add a few more drops of hot methanol until the turbidity just disappears.
-
-
Crystallization:
-
Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.
-
Expert Note: Slow cooling is paramount for the formation of large, pure crystals. Rapid cooling can cause the compound to precipitate as a powder, trapping impurities within the solid matrix.[9]
-
Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize the yield of crystallized product.
-
-
Isolation and Washing:
-
Set up a vacuum filtration apparatus using a Büchner funnel and a clean filter flask.
-
Wet the filter paper with a small amount of the cold recrystallization solvent (a methanol/water mixture in the approximate ratio used).
-
Pour the cold slurry of crystals into the Büchner funnel and apply the vacuum.
-
Wash the collected crystals with a small amount of ice-cold solvent to rinse away any adhering mother liquor containing impurities.[2][10]
-
Expert Note: The wash solvent must be cold to prevent the desired product from dissolving and being lost.[2]
-
-
Drying:
-
Continue to draw air through the crystals in the funnel for several minutes to partially dry them.
-
Transfer the crystalline solid to a pre-weighed watch glass and dry to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 50-60°C) to avoid decomposition.
-
Post-Purification Analysis: A Self-Validating System
Verifying the purity of the recrystallized product is a mandatory final step.
Caption: Workflow for post-recrystallization purity analysis.
-
Melting Point Determination: A pure crystalline solid will have a sharp and narrow melting point range. Compare the experimentally determined melting point of the recrystallized product to the literature value. The crude, impure sample will typically melt over a broader range and at a lower temperature.
-
Thin-Layer Chromatography (TLC): TLC is a powerful, rapid technique for assessing purity.
-
Procedure: Dissolve small amounts of the crude material and the recrystallized product in a suitable solvent (e.g., DMSO or acetone). Spot both samples side-by-side on a TLC plate (e.g., silica gel). Elute the plate with an appropriate solvent system (e.g., ethyl acetate/hexanes).
-
Interpretation: After visualization (e.g., under a UV lamp), the lane corresponding to the crude material may show multiple spots, representing different components. The lane for the purified product should ideally show a single, distinct spot.
-
Table 2: Expected Outcomes of Purification
| Parameter | Crude this compound | Purified this compound |
| Appearance | Dark Beige to Brownish Powder | Bright Yellow Crystalline Solid |
| Melting Point | Broad range, <146°C | Sharp range, approaching 146°C (dec.) |
| TLC Analysis | Multiple spots may be visible | A single, well-defined spot |
References
-
Recrystallization. (n.d.). University of Babylon. Retrieved from [Link]
- Process for the crystallization of nitro-aromatic compounds in nitric acid. (n.d.). Google Patents.
-
Valuable phenolic compounds recovery from olive mill wastewater streams by means of cooling crystallization techniques. (2014). ResearchGate. Retrieved from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Recrystallization. (n.d.). University of California, Los Angeles. Retrieved from [Link]
-
Material Safety Data Sheet - 4-Nitrocatechol Sulfate, Dipotassium Salt Dihydrate. (n.d.). Cole-Parmer. Retrieved from [Link]
-
Lab Procedure: Recrystallization | Chemistry. (n.d.). ChemTalk. Retrieved from [Link]
-
Recrystallization. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]
-
Recrystallization. (n.d.). University of Colorado Boulder. Retrieved from [Link]
-
Chemical Properties of 4-Nitrocatechol (CAS 3316-09-4). (n.d.). Cheméo. Retrieved from [Link]
-
Safety Data Sheet - Dinitrol Direct. (2020, November 25). Retrieved from [Link]
- Method of crystallizing nitro products. (n.d.). Google Patents.
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester. Retrieved from [Link]
-
3,5-Dinitrocatechol | C6H4N2O6 | CID 3870203. (n.d.). PubChem. Retrieved from [Link]
- Method for preparing purified pyrocatechol. (n.d.). Google Patents.
- Method for preparing purified pyrocatechol. (n.d.). Google Patents.
-
Purification and characterization of catechol 1, 2-dioxygenase from Rhodococcus sp. NCIM 2891. (2011). ResearchGate. Retrieved from [Link]
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Application Notes and Protocols for 4,5-Dinitrocatechol Stock Solution Preparation
For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.
Introduction and Scientific Context
4,5-Dinitrocatechol is an organic compound featuring a catechol core (a benzene ring with two adjacent hydroxyl groups) substituted with two nitro groups (-NO2).[1] This structure imparts specific chemical properties that make it a subject of interest in various research fields. The presence of nitro groups makes it a useful intermediate in organic synthesis, while the catechol moiety is known for its ability to interact with metal ions and participate in redox reactions.[1]
Notably, the structurally related compound 3,5-Dinitrocatechol is a well-documented potent and selective inhibitor of the enzyme Catechol-O-Methyltransferase (COMT).[2] COMT is a key enzyme in the metabolic pathway of catecholamines, such as dopamine.[2][3] Inhibition of this enzyme is a therapeutic strategy in the management of Parkinson's disease.[3][4] Given these precedents, this compound and its derivatives are valuable tools for researchers in pharmacology and drug development for screening and mechanistic studies related to COMT inhibition and other biological targets.
These application notes provide a comprehensive protocol for the preparation of stock solutions of this compound, grounded in established laboratory practices for handling nitroaromatic compounds.[5] The protocols emphasize safety, accuracy, and reproducibility to ensure high-quality data in downstream applications.
Compound Information and Physicochemical Properties
A thorough understanding of the compound's properties is critical for accurate stock solution preparation and storage. Key data for this compound is summarized below.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 77400-30-7 | [1] |
| Molecular Formula | C₆H₄N₂O₆ | [6] |
| Molecular Weight | 200.11 g/mol | |
| Appearance | Yellow to Dark Beige Solid | [6][7] |
| Melting Point | >146°C (decomposes) | [7] |
| Solubility | Sparingly soluble in DMSO, slightly soluble in Methanol.[6][7] Soluble in polar solvents.[1] | |
| Storage Conditions | -20°C Freezer, Under inert atmosphere. | [7] |
Mandatory Safety Precautions
HAZARD AWARENESS: Nitroaromatic compounds and catechols warrant careful handling due to their potential toxicity and reactivity.[1][5] Safety Data Sheets (SDS) for related compounds indicate that they can be toxic if swallowed or in contact with skin, cause skin irritation, and may cause serious eye damage.[8] Always consult the specific SDS for this compound provided by the supplier before beginning any work.
-
Personal Protective Equipment (PPE): A standard laboratory coat, safety glasses with side shields, and chemical-resistant nitrile gloves must be worn at all times.[5][9]
-
Ventilation: All handling of the solid compound and preparation of solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[5][10]
-
Handling: Avoid all direct contact with the skin and eyes.[9][11] Prevent dust generation.[11] In case of accidental contact, immediately rinse the affected area with copious amounts of water and seek medical advice.[12]
-
Disposal: All contaminated materials and waste solutions must be disposed of according to institutional and local hazardous waste regulations. Do not mix with other waste streams.
Experimental Protocols
Preliminary Solubility Assessment (Recommended)
Due to the limited quantitative solubility data in public literature, performing a small-scale test is crucial for determining the optimal solvent and maximum practical concentration for your specific experimental needs.
Objective: To visually determine the most suitable solvent for creating a high-concentration stock solution.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Methanol, anhydrous
-
Ethanol, anhydrous
-
1.5 mL Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh approximately 1-2 mg of this compound into three separate, labeled microcentrifuge tubes.
-
To the first tube, add 100 µL of DMSO.
-
To the second tube, add 100 µL of Methanol.
-
To the third tube, add 100 µL of Ethanol.
-
Cap each tube tightly and vortex vigorously for 30-60 seconds.
-
Visually inspect each tube for complete dissolution. If solids remain, brief sonication or gentle warming (not exceeding 40°C) may be applied.[5][13]
-
Record the observations to select the solvent that provides the clearest solution at the desired concentration range. Based on available data, DMSO is the most likely candidate for achieving higher concentrations.[6][7]
Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a standard 10 mM stock solution, a common starting concentration for serial dilutions in biological assays.
Materials:
-
This compound (MW: 200.11 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous, research grade
-
Class A volumetric flask (e.g., 1 mL, 5 mL, or 10 mL)
-
Calibrated analytical balance
-
Spatula and weighing paper
-
Pipettors and appropriate tips
-
Vortex mixer
Procedure:
-
Calculate Required Mass: Use the following formula to determine the mass of this compound needed.[14]
-
Mass (g) = Desired Concentration (mol/L) x Molecular Weight ( g/mol ) x Final Volume (L)
-
Example for 5 mL of a 10 mM solution: Mass (mg) = (10 mmol/L) * (200.11 g/mol ) * (0.005 L) = 10.0055 mg
-
-
Weigh the Compound:
-
Place a clean piece of weighing paper on the analytical balance and tare it.
-
Carefully weigh out the calculated mass of this compound.
-
-
Dissolve the Compound:
-
Transfer the weighed solid into the appropriately sized volumetric flask.
-
Add approximately 70-80% of the final desired volume of DMSO to the flask.
-
Cap the flask and vortex until the solid is completely dissolved. If necessary, sonicate briefly in an ultrasonic bath to aid dissolution.[5][15] Allow the solution to return to room temperature if any warming occurred.
-
-
Bring to Final Volume:
-
Once the solution is fully dissolved and at room temperature, carefully add DMSO until the bottom of the meniscus aligns with the calibration mark on the volumetric flask.
-
Cap the flask securely and invert it 10-15 times to ensure the solution is homogeneous.
-
Workflow for Stock Solution Preparation and Use
The following diagram illustrates the logical flow from calculation to the preparation of final working solutions.
Caption: Workflow from calculation to experimental use of this compound.
Storage and Stability
Proper storage is essential to maintain the integrity and activity of the compound.
-
Stock Solutions: Aliquot the primary stock solution into smaller, single-use volumes in tightly sealed vials to minimize freeze-thaw cycles. Store these aliquots at -20°C or lower, protected from light.[7] For the related compound 3,5-Dinitrocatechol, solutions are noted to be stable for several days at 4°C, but long-term storage should be at freezer temperatures.
-
Solid Compound: Store the solid material in a tightly closed container at -20°C, preferably under an inert atmosphere (e.g., argon or nitrogen) and protected from light, as catechols and nitroaromatics can be sensitive to air and light.[7]
Quality Control
To ensure the accuracy of experimental results, the concentration of the stock solution can be verified using UV-Vis spectrophotometry if a molar extinction coefficient is known or has been determined. Regular checks for precipitation or color change in the stock solution upon thawing are recommended as simple indicators of potential degradation or insolubility.
References
-
YouTube. Lab Skills: Preparing Stock Solutions. (2021-08-20). Available from: [Link]
-
Dinitrol Direct. Safety Data Sheet. (2020-11-25). Available from: [Link]
-
International Journal of Pharmaceutical Sciences. Design and In Silico Study of 3,5-Dinitrocatechol and Its Derivatives for Antiparkinsonian Activity. Available from: [Link]
-
Wikisource. Nitroaromatic Compounds (2005). Available from: [Link]
-
Notes on Preparation and important reactions of nitro compounds, nitriles, isonitriles. Available from: [Link]
-
Penta chemicals. Pyrocatechol - SAFETY DATA SHEET. (2024-04-18). Available from: [Link]
-
MDPI. Catechol-Based Antimicrobial Polymers. Available from: [Link]
-
MDPI. Natural Compounds: A Dynamic Field of Applications. Available from: [Link]
-
Structure-based drug design of catechol-O-methyltransferase inhibitors for CNS disorders. Available from: [Link]
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analytical methods for quantifying 4,5-Dinitrocatechol in samples
Application Note: Quantitative Analysis of 4,5-Dinitrocatechol
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of this compound (4,5-DNC) in various sample matrices. As a key intermediate in chemical synthesis and a potential environmental biomarker, the accurate quantification of 4,5-DNC is critical for researchers, environmental scientists, and professionals in drug development. This document outlines three robust analytical methods: High-Performance Liquid Chromatography with UV Detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry. Each section details the underlying scientific principles, step-by-step experimental protocols, and method validation parameters, ensuring scientific integrity and reproducibility.
Introduction to this compound
This compound (4,5-DNC), also known as 1,2-dihydroxy-4,5-dinitrobenzene, is a nitroaromatic compound belonging to the catechol family. Its chemical structure features a benzene ring substituted with two adjacent hydroxyl groups and two nitro groups.
-
Chemical Structure: C₆H₄N₂O₆
-
Molecular Weight: 200.11 g/mol [1]
-
Solubility: Sparingly soluble in DMSO and slightly soluble in methanol[2][3]
The presence of electron-withdrawing nitro groups and electron-donating hydroxyl groups on the aromatic ring gives 4,5-DNC unique chemical properties and reactivity. It is used in specialized chemical synthesis and has been investigated for its biological activities, including the potential to activate the antioxidant response element.[4] Its occurrence can also result from the environmental degradation of other nitroaromatic compounds, making its detection crucial for toxicological and environmental monitoring.
The choice of analytical method for 4,5-DNC is dictated by the sample matrix, required sensitivity, available instrumentation, and the need for structural confirmation. This guide provides a comparative analysis of three widely accessible and reliable techniques.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle of the Method
High-Performance Liquid Chromatography is the premier technique for the analysis of moderately polar, non-volatile compounds like 4,5-DNC. The methodology is based on reversed-phase chromatography, where a non-polar stationary phase (typically C18-bonded silica) is used with a polar mobile phase. 4,5-DNC, being moderately hydrophobic, partitions between the stationary and mobile phases. Its retention is controlled by adjusting the ratio of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. The addition of an acid to the mobile phase is critical; it suppresses the ionization of the phenolic hydroxyl groups, ensuring a single analyte form, which results in sharp, symmetrical peaks and reproducible retention times.[5] The two nitro groups act as strong chromophores, allowing for sensitive detection using a UV-Vis or Photodiode Array (PDA) detector.
Detailed HPLC-UV Protocol
Instrumentation and Materials
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis or PDA detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Reference Standard: this compound, >95% purity.[3]
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid or phosphoric acid, analytical grade.
-
Syringe filters: 0.22 µm PTFE or nylon.
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for 4,5-DNC quantification by HPLC-UV.
Step-by-Step Procedure
-
Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile and 0.1% Formic Acid in Water. A common starting point is a 50:50 (v/v) mixture. Degas the mobile phase by sonication or helium sparging before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 4,5-DNC reference standard and dissolve it in 10 mL of methanol or acetonitrile in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by serially diluting the stock solution with the mobile phase.
-
Sample Preparation:
-
Aqueous Samples (Water): Acidify the sample to pH ~3 with formic acid. For trace analysis, perform Solid-Phase Extraction (SPE) using a C18 cartridge. Elute with methanol, evaporate to dryness under nitrogen, and reconstitute in the mobile phase.
-
Solid Samples (Soil, Tissue): Perform ultrasonic or accelerated solvent extraction with methanol or acetonitrile.[6][7] Centrifuge the extract, collect the supernatant, evaporate, and reconstitute in the mobile phase.
-
Filter all final sample and standard solutions through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the calibration standards, followed by the prepared samples.
-
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water with 0.1% Formic Acid (50:50 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 245 nm[3] |
| Run Time | 10 minutes (Isocratic) |
Data Analysis
-
Integrate the peak area of 4,5-DNC in each chromatogram.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of 4,5-DNC in the samples by interpolating their peak areas from the linear regression of the calibration curve.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle of the Method
GC-MS offers high selectivity and sensitivity, providing structural confirmation through mass spectral data. However, direct analysis of catechols by GC is challenging due to their high polarity and low volatility, which can lead to poor peak shape and thermal degradation in the hot injector.[8] To overcome this, a derivatization step is mandatory. Silylation (e.g., with BSTFA) or acetylation (with acetic anhydride) replaces the active hydrogens on the hydroxyl groups with non-polar functional groups.[8][9] This process dramatically increases the analyte's volatility and thermal stability, making it amenable to GC separation. Following separation on a capillary column, the derivatized analyte is ionized (typically by Electron Ionization, EI), fragmented, and detected by the mass spectrometer, providing a unique fragmentation pattern for confident identification.
Detailed GC-MS Protocol
Instrumentation and Materials
-
GC-MS system with a capillary column, autosampler, and EI source.
-
Derivatization Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or Acetic Anhydride.
-
Solvents: Pyridine, Hexane, Ethyl Acetate (anhydrous).
-
Nitrogen evaporator or centrifugal vacuum concentrator.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for 4,5-DNC quantification by GC-MS.
Step-by-Step Procedure
-
Sample Extraction: Extract 4,5-DNC from the sample matrix using an appropriate solvent (e.g., ethyl acetate). It is critical that the final extract is completely dry, as water will quench the derivatization reagent. Evaporate the solvent under a gentle stream of nitrogen.
-
Derivatization (Silylation):
-
To the dry residue, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Standard Preparation: Prepare standards in the extraction solvent. Evaporate to dryness and derivatize in the same manner as the samples.
-
GC-MS Analysis: Inject 1 µL of the derivatized solution into the GC-MS.
| Parameter | Recommended Condition |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injector Temp. | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-550) for identification; Selected Ion Monitoring (SIM) for quantification |
Data Analysis
-
Identify the peak for the bis(trimethylsilyl)-derivatized 4,5-DNC based on its retention time and characteristic mass spectrum.
-
For quantification, build a calibration curve using a characteristic ion (e.g., the molecular ion) in SIM mode for maximum sensitivity.
Method 3: UV-Visible Spectrophotometry
Principle of the Method
Spectrophotometry is a cost-effective and rapid method suitable for quantifying 4,5-DNC in simple, transparent sample matrices with minimal interfering substances. The analysis can be performed in two ways:
-
Direct UV Measurement: This approach relies on the intrinsic absorbance of the 4,5-DNC molecule in the UV region, stemming from its nitroaromatic structure. It is fast but has low selectivity.
-
Colorimetric Assay: To enhance selectivity, a chemical reaction can be employed. In a strongly alkaline medium, the phenolic protons of 4,5-DNC dissociate, forming a colored phenolate ion with a distinct absorption maximum in the visible range.[10] This shift in wavelength (bathochromic shift) moves the measurement away from many common UV-absorbing interferences.
Detailed Spectrophotometry Protocol
Instrumentation and Materials
-
UV-Visible Spectrophotometer (double beam recommended).
-
Matched 1-cm quartz cuvettes.
-
Reagents: Methanol or Acetonitrile, Sodium Hydroxide (NaOH) solution (e.g., 1 M).
Experimental Workflow for Spectrophotometry
Caption: Workflow for 4,5-DNC quantification by Spectrophotometry.
Step-by-Step Procedure (Colorimetric Method)
-
Standard & Sample Preparation: Prepare standards and sample solutions in methanol.
-
Wavelength Scan: To determine the optimal wavelength (λmax), take an aliquot of a mid-range standard, add NaOH solution, and perform a wavelength scan from 350 nm to 600 nm against a reagent blank.
-
Blank Preparation: In a cuvette, mix the solvent used for the samples (e.g., 2.9 mL methanol) and the color-developing reagent (e.g., 0.1 mL of 1 M NaOH).
-
Measurement:
-
In separate cuvettes, place an aliquot of each standard and sample solution.
-
Add the color-developing reagent (NaOH) and mix well.
-
Allow a consistent time for color development (e.g., 5 minutes).
-
Measure the absorbance of each solution at the predetermined λmax against the reagent blank.
-
-
Data Analysis: Plot absorbance versus concentration for the standards to create a calibration curve. Use the curve to determine the concentration of the unknown samples.
Method Validation and Performance Comparison
To ensure that an analytical method is suitable for its intended purpose, it must be validated.[11] Key validation parameters should be assessed for any of the protocols described above.
Validation Parameters
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. Analyze a blank matrix and a spiked matrix to ensure no interfering peaks or absorbance are present at the point of measurement.
-
Linearity: The ability to elicit test results that are directly proportional to the analyte concentration. A minimum of five concentration levels should be used, and the correlation coefficient (r²) should be >0.99.[11]
-
Accuracy: The closeness of the test results to the true value. Determined by performing spike-recovery studies on a blank matrix at three concentration levels (e.g., low, medium, high). Recoveries should typically be within 80-120%.
-
Precision: The degree of scatter between a series of measurements. Assessed as:
-
Repeatability (Intra-day precision): Analysis of replicate samples on the same day.
-
Intermediate Precision (Inter-day precision): Analysis by different analysts on different days. The Relative Standard Deviation (RSD) should typically be <15%.
-
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantified. Often calculated as 3.3 times the standard deviation of the blank response divided by the slope of the calibration curve.[12]
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Often calculated as 10 times the standard deviation of the blank response divided by the slope of the calibration curve.[12]
Comparative Summary of Methods
| Feature | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Specificity | High | Very High | Low to Medium |
| Sensitivity (Typical LOQ) | Low ng/mL | Low to sub-pg/mL | High ng/mL to µg/mL |
| Sample Throughput | Medium | Low (due to derivatization) | High |
| Confirmation | Good (Retention Time) | Excellent (Mass Spectrum) | Poor (Wavelength only) |
| Cost | Medium | High | Low |
| Key Advantage | Robustness and wide applicability | Definitive identification | Simplicity and speed |
| Key Disadvantage | Moderate sensitivity | Complex sample prep | Prone to interferences |
Conclusion
The quantification of this compound can be successfully achieved using several analytical techniques.
-
HPLC-UV is the recommended method for routine analysis in most research and quality control settings, offering a good balance of specificity, sensitivity, and robustness.
-
GC-MS should be employed when definitive structural confirmation is required or when ultra-trace level sensitivity is necessary, particularly in complex matrices. The requirement for derivatization, however, makes it more labor-intensive.
-
UV-Visible Spectrophotometry is a viable option for rapid screening or for analysis in simple, clean matrices where high specificity is not a primary concern.
The selection of the optimal method should be based on a thorough evaluation of the analytical requirements, sample characteristics, and available resources. Proper method validation is paramount to ensure the generation of accurate, reliable, and defensible data.
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Zdráhal, Z. (1998). Determination of 4-nitrocatechol in biodegradation samples by gas chromatography-mass spectrometry. Journal of Chromatography A, 793(1), 214-9. Retrieved from [Link]
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Korenkiewicz, A., et al. (2022). Centrifuge-Less Mixed Micelle-Mediated Cloud Point Extraction-Spectrophotometric Determination of Vanadium Using 4-Nitrocatechol and Cetylpyridinium Chloride. Molecules, 27(12), 3894. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 4-Nitrocatechol (CAS 3316-09-4). Retrieved from [Link]
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Namieśnik, J. (2001). Preparation of Environmental Samples for the Determination of Trace Constituents. Polish Journal of Environmental Studies, 10(2), 77-86. Retrieved from [Link]
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Wang, Y., et al. (2021). [Recent advance of new sample preparation materials in the analysis and detection of environmental pollutants]. Chinese Journal of Analytical Chemistry, 49(6), 923-936. Retrieved from [Link]
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Finewax, Z., et al. (2018). Identification and Quantification of 4-Nitrocatechol Formed from OH and NO3 Radical-Initiated Reactions of Catechol in Air in the Presence of NOx. Environmental Science & Technology, 52(16), 9202-9210. Retrieved from [Link]
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Bailey, K., & Tan, E. W. (2005). Synthesis and evaluation of bifunctional nitrocatechol inhibitors of pig liver catechol-O-methyltransferase. Bioorganic & Medicinal Chemistry, 13(20), 5740-9. Retrieved from [Link]
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Lavanya, G., et al. (2013). Analytical method validation: A brief review. International Journal of Pharmaceutical, Chemical and Biological Sciences, 3(3), 705-713. Retrieved from [Link]
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EDQM. (2023). Validating analytical procedures for determining nitrosamines in pharmaceuticals. Retrieved from [Link]
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IKEV. (n.d.). VALIDATION OF ANALYTICAL METHODS. Retrieved from [Link]
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Ye, W., et al. (2018). Analytical methodologies for sensing catechol-O-methyltransferase activity and their applications. Journal of Pharmaceutical and Biomedical Analysis, 150, 123-132. Retrieved from [Link]
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APVMA. (2014). Validation of analytical methods for active constituents and agricultural products. Retrieved from [Link]
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Sastry, C. S. P., et al. (2000). A new sensitive and selective spectrophotometric method for the determination of catechol derivatives and its pharmaceutical preparations. Indian Journal of Pharmaceutical Sciences, 62(5), 381-384. Retrieved from [Link]
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Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography Separation Techniques. Retrieved from [Link]
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Pauter, K., & Klimekia, Z. (2007). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica ñ Drug Research, 64(2), 115-120. Retrieved from [Link]
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Joomun, N., et al. (2013). GC-MS and ESI-MS detection of catechol. International Journal of Education and Research, 1(12). Retrieved from [Link]
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Adebiyi, A. A., et al. (2023). Evaluating non-targeted analysis methods for chemical characterization of organic contaminants in different matrices to estimate children's exposure. Environmental Science and Pollution Research, 30, 77520–77533. Retrieved from [Link]
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Wang, Y., et al. (2022). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. Molecules, 27(22), 7990. Retrieved from [Link]
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Al-Ghabsha, T. S., et al. (2015). Spectrophotometric Method for the Determination of Catechol Amines Drugs in Pharmaceutical Preparations. International Journal of Drug Delivery Technology, 5(2), 54-61. Retrieved from [Link]
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Al-Abachi, A. M., & Al-Ghabsha, T. S. (2006). Spectrophotometric Determination of Catecholamines in Pharmaceutical Preparations Via Charge Transfer Complex Formation Using Bromanil Reagent. Iraqi National Journal of Chemistry, 24, 468-479. Retrieved from [Link]
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Altarawneh, M., et al. (2018). Gas Chromatography Mass Spectrometry Identification of Labile Radicals Formed during Pyrolysis of Catechol, Hydroquinone, and Phenol through Neutral Pyrolysis Product Mass Analysis. Journal of Analytical & Bioanalytical Techniques, 9(2). Retrieved from [Link]
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Giera, M., et al. (2019). A gas chromatography-mass spectrometry-based whole-cell screening assay for target identification in distal cholesterol biosynthesis. Nature Protocols, 14(8), 2546-2570. Retrieved from [Link]
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Böer, E., et al. (2021). Characterization of Catechol-1,2-Dioxygenase (Acdo1p) From Blastobotrys raffinosifermentans and Investigation of Its Role in the Catabolism of Aromatic Compounds. Frontiers in Microbiology, 12. Retrieved from [Link]
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Application of 4,5-Dinitrocatechol in Polymer Chemistry: A Guide for Exploratory Research
Introduction: Unveiling Latent Potential in a Niche Monomer Precursor
In the vast landscape of polymer chemistry, the exploration of novel monomers and functional molecules is a critical driver of innovation. 4,5-Dinitrocatechol, a derivative of catechol, is a molecule that, at first glance, does not present obvious direct applications in polymerization. A thorough review of the current scientific literature reveals a notable absence of its use as a conventional monomer, cross-linking agent, or stabilizer in polymer synthesis. The strong electron-withdrawing nature of the two nitro groups significantly deactivates the aromatic ring and alters the reactivity of the hydroxyl groups, making it unsuitable for direct polymerization pathways common for other catechol derivatives like dopamine.
However, the true potential of this compound lies not in its direct application, but in its role as a precursor to a highly functional monomer: 4,5-Diaminocatechol . By transforming the nitro functionalities into reactive amino groups, we unlock a pathway to the synthesis of high-performance polymers, particularly polybenzoxazoles (PBOs). This guide, therefore, shifts focus from the non-existent direct applications to the scientifically grounded, albeit exploratory, use of this compound as a strategic starting material.
We will provide a detailed perspective on this synthetic route, including the chemical rationale, step-by-step protocols for the transformation, and subsequent polymerization. Additionally, we will briefly touch upon the theoretical potential of nitroaromatics as polymerization inhibitors. This document is intended for researchers and scientists in polymer and materials science who are interested in exploring new frontiers in high-performance materials.
Part 1: The Primary Application Pathway: A Precursor to High-Performance Polymers
The most promising application of this compound in polymer chemistry is its conversion to 4,5-Diaminocatechol, a valuable monomer for the synthesis of polybenzoxazoles. PBOs are a class of rigid-rod polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance.[1][2] The core of this application lies in a two-step synthetic strategy.
Diagrammatic Overview of the Synthetic Strategy
Caption: Synthetic workflow from this compound to Polybenzoxazole.
Step 1: Synthesis of 4,5-Diaminocatechol via Reduction
The conversion of this compound to 4,5-Diaminocatechol is a critical enabling step. This is typically achieved through the reduction of the nitro groups to amino groups.[3][4] Catalytic hydrogenation is a common and effective method for this transformation.
Causality Behind Experimental Choices:
-
Catalyst: Palladium on carbon (Pd/C) is a highly efficient and widely used catalyst for the hydrogenation of nitro groups. It offers good activity and selectivity under relatively mild conditions.
-
Hydrogen Source: Hydrogen gas is a clean and effective reducing agent. Alternatively, transfer hydrogenation using a hydrogen donor like ammonium formate can be employed, which may be more convenient for laboratory-scale synthesis.[3]
-
Solvent: A polar solvent like ethanol or methanol is chosen to dissolve the starting material and facilitate the interaction with the solid catalyst.
-
Inert Atmosphere: The resulting 4,5-Diaminocatechol is sensitive to oxidation, especially in its free base form. Therefore, performing the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent degradation. The product is often isolated as a more stable dihydrochloride salt.[4]
This protocol is adapted from general procedures for the reduction of aromatic nitro compounds and specific examples for similar molecules.[4][5]
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (degassed)
-
Concentrated Hydrochloric Acid (HCl)
-
Tin(II) Chloride Dihydrate (alternative reducing agent)[4]
-
Nitrogen or Argon gas
-
Celite®
Procedure:
-
Reaction Setup: In a round-bottom flask suitable for hydrogenation, create a suspension of this compound (1 equivalent) in degassed ethanol.
-
Catalyst Addition: Under a stream of nitrogen, carefully add 10% Pd/C (5-10 mol%).
-
Hydrogenation: Securely connect the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3 times). Stir the mixture vigorously under a positive pressure of hydrogen (1-4 atm) at room temperature.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up (Method A - Catalytic Hydrogenation):
-
Once the reaction is complete, purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with small portions of degassed ethanol.
-
To the filtrate, add concentrated HCl dropwise until the solution is acidic to precipitate the dihydrochloride salt.
-
-
Alternative Reduction (Method B - Tin(II) Chloride): [4]
-
Prepare a suspension of this compound (1 equivalent) in ethanol.
-
In a separate flask, dissolve tin(II) chloride dihydrate (6 equivalents) in concentrated HCl.
-
Add the tin(II) chloride solution dropwise to the dinitrocatechol suspension with vigorous stirring.
-
Heat the reaction mixture to approximately 70°C for 2-3 hours.
-
-
Isolation and Purification:
-
Cool the solution in an ice bath to complete the precipitation of 4,5-diaminocatechol dihydrochloride.
-
Collect the crystalline product by filtration, wash with a small amount of cold ethanol, followed by diethyl ether.
-
Dry the product under vacuum. The resulting white to off-white crystalline solid should be stored under an inert atmosphere.
-
Step 2: Synthesis of Polybenzoxazole (PBO)
With 4,5-Diaminocatechol dihydrochloride in hand, the next step is its polycondensation with a suitable dicarboxylic acid or its derivative (e.g., a diacyl chloride) to form a poly(o-hydroxyamide) precursor, which is then thermally cyclodehydrated to the final PBO.[1][6][7]
Causality Behind Experimental Choices:
-
Monomer Purity: The purity of both the diaminocatechol and the dicarboxylic acid derivative is paramount for achieving high molecular weight polymers.
-
Polycondensation Method: Low-temperature solution polycondensation is a common method to first generate the soluble poly(o-hydroxyamide) precursor. This allows for easier processing before the final, insoluble PBO is formed.[2]
-
Solvent: A polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) is typically used to dissolve the monomers and the resulting polymer.
-
Acid Scavenger: When using a diacyl chloride, a base like pyridine is added to neutralize the HCl generated during the reaction, driving the polymerization to completion.
-
Thermal Cyclodehydration: The final conversion to the PBO is achieved by heating the precursor polymer, which induces an intramolecular cyclization with the elimination of water, forming the stable oxazole ring.
This is a representative protocol for the synthesis of a PBO. The choice of dicarboxylic acid derivative will influence the final properties of the polymer.
Materials:
-
4,5-Diaminocatechol dihydrochloride
-
Terephthaloyl chloride (or other diacyl chloride)
-
N-methyl-2-pyrrolidone (NMP, anhydrous)
-
Pyridine (anhydrous)
-
Lithium Chloride (optional, to enhance solubility)
Procedure:
-
Monomer Preparation: In a flame-dried, three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 4,5-Diaminocatechol dihydrochloride (1 equivalent) in anhydrous NMP. Add anhydrous pyridine (2 equivalents) to neutralize the HCl and liberate the free diamine in situ. Stir until a clear solution is obtained.
-
Polycondensation: Cool the solution to 0°C in an ice bath. Add terephthaloyl chloride (1 equivalent) as a solid in one portion under a positive flow of nitrogen.
-
Polymerization: Allow the reaction to slowly warm to room temperature and continue stirring for 12-24 hours. The viscosity of the solution will increase significantly as the poly(o-hydroxyamide) forms.
-
Precipitation: Pour the viscous polymer solution into a large volume of a non-solvent like methanol or water with vigorous stirring to precipitate the poly(o-hydroxyamide).
-
Washing and Drying: Collect the fibrous polymer by filtration, wash it thoroughly with methanol and then water to remove any unreacted monomers and salts. Dry the polymer in a vacuum oven at 60-80°C.
-
Film Casting and Cyclodehydration:
-
Dissolve the dried poly(o-hydroxyamide) in a suitable solvent (e.g., DMAc) to form a viscous solution.
-
Cast the solution onto a glass plate and heat in a vacuum oven in a stepwise manner (e.g., 100°C, 200°C, and finally 300-350°C for several hours) to evaporate the solvent and induce thermal cyclodehydration to the final PBO film.
-
| Property | Expected Value | Rationale |
| Glass Transition Temp. (Tg) | > 300 °C | The rigid-rod nature of the PBO backbone restricts chain mobility.[6] |
| Decomposition Temp. (TGA, 5% wt. loss) | > 500 °C in N₂ | High thermal stability due to the aromatic and heterocyclic structure.[6][7] |
| Solubility | Insoluble in common solvents | The rigid structure and strong intermolecular forces lead to poor solubility.[1] |
| Mechanical Properties | High tensile strength and modulus | Aromatic backbone provides excellent mechanical properties. |
Part 2: A Secondary, Theoretical Application: Polymerization Inhibitor
Aromatic nitro compounds are known to act as inhibitors or retarders in free-radical polymerization.[8][9][10] They can react with growing polymer radicals to form stable, non-propagating species, thus terminating the chain reaction.[]
Mechanism of Inhibition
Caption: Proposed mechanism of radical scavenging by this compound.
The presence of two nitro groups and two phenolic hydroxyls on the this compound molecule suggests it could be an effective radical scavenger. The phenolic hydroxyls can donate a hydrogen atom to a growing radical, while the nitro groups can act as radical traps. However, there is no specific data in the literature on the use of this compound for this purpose. Its efficacy would need to be experimentally determined and compared against established inhibitors like hydroquinone or TEMPO.[9]
Conclusion and Future Outlook
While this compound does not currently have established direct applications in polymer chemistry, its true value emerges when viewed as a strategic precursor. The transformation to 4,5-Diaminocatechol opens a clear and scientifically sound pathway to the synthesis of high-performance polybenzoxazoles. The protocols and rationale provided in this guide offer a solid foundation for researchers to explore this potential. Further research could focus on optimizing the reduction and polymerization conditions, as well as characterizing the properties of the resulting PBOs derived from this specific monomer. The theoretical potential as a polymerization inhibitor also presents an avenue for investigation, albeit a more speculative one. As the demand for advanced materials with superior thermal and mechanical properties continues to grow, the exploration of such novel synthetic pathways from readily accessible precursors like this compound will be increasingly important.
References
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-
Influence of aromatic nitro compounds on retarding of radical polymerization. Part II. Influence of some disubstituted derivatives. (n.d.). De Gruyter. Retrieved January 12, 2026, from [Link]
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Inhibition of Free Radical Polymerization: A Review. (2023). MDPI. Retrieved January 12, 2026, from [Link]
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Polymerization of allyl compounds. V. Inhibition by nitro compounds. (1949). Semantic Scholar. Retrieved January 12, 2026, from [Link]
-
Polybenzoxazoles and polybenzothiazoles. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Synthesis and evaluation of the antitumor activity of 4,5-diamino-substituted 1,2-benzoquinones. (1993). PubMed. Retrieved January 12, 2026, from [Link]
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Synthesis and characterization of high performance polybenzoxazoles. (n.d.). VTechWorks. Retrieved January 12, 2026, from [Link]
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Synthesis of Fluorinated Polybenzoxazoles with Low Dielectric Constants. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Direct synthesis of poly(benzoxazine imide) from an ortho-benzoxazine: its thermal conversion to highly cross-linked polybenzoxazole and blending with poly(4-vinylphenol). (n.d.). Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]
-
Synthesis of aromatic polybenzoxazoles by silylation method and their thermal and mechanical properties. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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The Strategic Utility of 4,5-Dinitrocatechol as a Precursor for Advanced Molecular Architectures
For Immediate Release
[City, State] – [Date] – As the demand for novel organic compounds with tailored functionalities continues to rise in the fields of medicinal chemistry, materials science, and electronics, the strategic selection of versatile building blocks is of paramount importance. 4,5-Dinitrocatechol, a readily accessible aromatic compound, has emerged as a powerful precursor for the synthesis of a diverse array of complex molecules, including heterocyclic compounds, functional polymers, and corrosion inhibitors. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on leveraging the unique reactivity of this compound in organic synthesis.
Introduction: The Chemical Potential of this compound
This compound (3,4-dihydroxy-1,2-dinitrobenzene) is a yellow crystalline solid characterized by a catechol core flanked by two electron-withdrawing nitro groups.[1][2] This specific arrangement of functional groups imparts a unique chemical reactivity to the molecule, making it an ideal starting material for a variety of chemical transformations. The electron-deficient nature of the aromatic ring, a direct consequence of the two nitro substituents, renders it highly susceptible to nucleophilic attack. Furthermore, the two adjacent hydroxyl groups provide sites for condensation and chelation, while the nitro groups can be readily reduced to reactive amino functionalities. This confluence of reactivity makes this compound a linchpin in the construction of elaborate molecular frameworks.
Key Physicochemical Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C₆H₄N₂O₆ | [1] |
| Molecular Weight | 200.11 g/mol | [1] |
| Melting Point | >146°C (decomposes) | [2] |
| Solubility | Sparingly soluble in DMSO and slightly soluble in methanol. | [2] |
| Appearance | Yellow to dark beige solid. | [2] |
Foundational Transformation: Reduction to 4,5-Diaminocatechol
A critical and often initial step in harnessing the synthetic potential of this compound is the reduction of its nitro groups to form 4,5-diaminocatechol.[3][4][5] This transformation is pivotal as it converts the electron-withdrawing nitro groups into electron-donating and highly nucleophilic amino groups, thereby unlocking a plethora of subsequent synthetic possibilities. The resulting ortho-diamine functionality is a cornerstone for the synthesis of various heterocyclic systems.
Protocol 1: Reduction of this compound to 4,5-Diaminocatechol Dihydrochloride
This protocol details the reduction of this compound using tin(II) chloride in the presence of hydrochloric acid, which conveniently yields the more stable dihydrochloride salt of the air-sensitive 4,5-diaminocatechol.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, prepare a suspension of this compound (1.0 eq) in ethanol.
-
In a separate beaker, dissolve tin(II) chloride dihydrate (6.0 eq) in concentrated hydrochloric acid.
-
Slowly add the tin(II) chloride solution to the stirred suspension of this compound. An exothermic reaction may be observed.
-
Attach a reflux condenser and heat the reaction mixture to 70°C.
-
Maintain stirring at 70°C for 2-3 hours, during which the solid starting material should dissolve, indicating the progress of the reaction.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture in an ice bath to precipitate the 4,5-diaminocatechol dihydrochloride salt.
-
Collect the precipitate by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Causality Behind Experimental Choices:
-
Tin(II) chloride and HCl: This combination is a classic and effective reducing agent for aromatic nitro compounds. The acidic medium is crucial for the reaction mechanism and for the formation of the more stable amine salt.
-
Ethanol as solvent: Ethanol is a good solvent for the reactants and facilitates the reaction.
-
Heating to 70°C: The elevated temperature increases the reaction rate, ensuring complete reduction in a reasonable timeframe.
-
Formation of the dihydrochloride salt: 4,5-diaminocatechol is prone to oxidation in air. The formation of the dihydrochloride salt protects the amino groups and enhances the stability of the product, making it easier to handle and store.
Application in Heterocyclic Synthesis
The in situ generation of 4,5-diaminocatechol from its dinitro precursor opens a gateway to a rich variety of heterocyclic compounds with significant applications in medicinal chemistry and materials science.
Synthesis of Quinoxaline Derivatives
Quinoxalines are a class of nitrogen-containing heterocyclic compounds that exhibit a broad spectrum of biological activities. The condensation of an ortho-diamine with a 1,2-dicarbonyl compound is the most common and efficient method for their synthesis. 4,5-Diaminocatechol, generated from this compound, serves as an excellent precursor for dihydroxy-substituted quinoxalines.
This protocol exemplifies the synthesis of a dihydroxy-substituted quinoxaline from 4,5-diaminocatechol dihydrochloride and benzil.
Materials:
-
4,5-Diaminocatechol dihydrochloride
-
Benzil
-
Sodium acetate
-
Ethanol
-
Water
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 4,5-diaminocatechol dihydrochloride (1.0 eq) and sodium acetate (2.0 eq) in a mixture of ethanol and water. This will generate the free diamine in situ.
-
Add benzil (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux for 3-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration, wash with cold ethanol, and dry.
Causality Behind Experimental Choices:
-
Sodium acetate: This weak base is used to neutralize the hydrochloride salt and generate the free, more nucleophilic 4,5-diaminocatechol in situ.
-
Benzil: As a 1,2-dicarbonyl compound, benzil readily undergoes condensation with the ortho-diamine to form the quinoxaline ring.
-
Ethanol/water solvent system: This mixture provides good solubility for the reactants and facilitates the reaction.
-
Reflux conditions: Heating accelerates the condensation and cyclization steps, leading to a higher yield of the desired product.
Logical Workflow for Quinoxaline Synthesis:
Caption: Workflow for synthesizing functional polydopamine analogues.
Building Blocks for Corrosion Inhibitors
Organic molecules containing heteroatoms such as nitrogen and oxygen, and aromatic rings are known to be effective corrosion inhibitors. [6][7][8]The derivatives of this compound, particularly the heterocyclic compounds synthesized from it, possess these key structural features. The catechol moiety can chelate to metal surfaces, while the heterocyclic ring system can form a protective film, thus inhibiting the corrosion process.
Ligands for Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of porous materials with applications in gas storage, separation, and catalysis. [9][10][11][12][13]The design of MOFs relies on the selection of appropriate organic linkers. The catechol and amino functionalities of 4,5-diaminocatechol make it an attractive candidate for a multitopic linker, capable of coordinating to metal centers through its hydroxyl and amino groups to form novel MOF structures with potentially interesting properties.
Safety and Handling
This compound is a nitro-aromatic compound and should be handled with care. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).
Conclusion
This compound is a versatile and valuable building block in organic synthesis. Its unique combination of functional groups allows for a wide range of chemical transformations, leading to the synthesis of diverse and complex molecular architectures. From heterocyclic compounds with potential biological activity to functional polymers and corrosion inhibitors, the applications of this remarkable molecule are vast and continue to expand. The protocols and insights provided in this application note are intended to empower researchers to explore the full synthetic potential of this compound in their quest for novel and impactful chemical entities.
References
- Inorganic Syntheses, Volume 33. (URL: )
-
Synthesis of benzoxazoles using catechols. (URL: [Link])
-
"GREEN SYNTHESIS OF BENZOXAZOLE DERIVATIES AND THEIR CHARACTERIZATION". (URL: [Link])
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Benzoxazole synthesis. (URL: [Link])
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Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (URL: [Link])
-
Naturally occurring benzoxazoles 1–2 and 4–5, and synthetic derivative... (URL: [Link])
-
Synthesis of phenazine derivatives. (URL: [Link])
-
Literature examples of substituted phenazines (1-4) and novel targets of this work (5,6). (URL: [Link])
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Synthesis of tetracyclic phenazine derivatives 4 and 5. (URL: [Link])
-
Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts. (URL: [Link])
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Investigation of Metal-Organic Frameworks (MOFs): Synthesis, Properties, and Applications - An In-Depth Review. (URL: [Link])
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Comprehensive screening of Mg corrosion inhibitors. (URL: [Link])
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The pioneering role of metal–organic framework-5 in ever-growing contemporary applications – a review. (URL: [Link])
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Design and characterization of MOFs (Metal Organic Frameworks) for innovative applications. (URL: [Link])
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Multifunctional Catechol Coatings. (URL: [Link])
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Catechol-Based Antimicrobial Polymers. (URL: [Link])
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Advances in the Synthesis and Applications of MOF-5: A Comprehensive Review. (URL: [Link])
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3,5-Dinitrocatechol - CAS Common Chemistry. (URL: [Link])
-
High-throughput exploration of multicomponent metal organic frameworks (MOFs). (URL: [Link])
-
Corrosion Inhibitors: Natural and Synthetic Organic Inhibitors. (URL: [Link])
-
Inhibiting effects 4,5-Diphenyl-1H-Imidazole-2-Thiol for C38 steel in 1 M HCl : Electrochemical study. (URL: [Link])
-
Corrosion inhibition effect of the synthetized 2-butyl-3-({4-[2-(2H-1,2,3,4-tetrazol-5-yl)phenyl]phenyl}methyl)-1,3-diazaspiro[4.4]non-1-en-4-one drug on CS in 1 M HCl electrolyte. (URL: [Link])
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Application Notes and Protocols for Cell Culture Studies Involving 4,5-Dinitrocatechol
Introduction: Unveiling the Potential of 4,5-Dinitrocatechol in Cellular Research
This compound, a nitro-substituted catechol, is a potent inhibitor of Catechol-O-methyltransferase (COMT), an enzyme pivotal in the metabolic inactivation of catecholamines such as dopamine, norepinephrine, and epinephrine.[1] With an IC50 value of 12 nM for COMT, this compound serves as a valuable research tool for investigating the physiological and pathological roles of this enzyme and the consequences of its inhibition.[2] This guide provides an in-depth exploration of the applications and methodologies for utilizing this compound in cell culture studies, tailored for researchers, scientists, and drug development professionals. We will delve into its mechanism of action, provide detailed experimental protocols, and discuss the interpretation of results, all while maintaining the highest standards of scientific integrity.
Mechanism of Action: Competitive Inhibition of COMT
This compound exerts its inhibitory effect on COMT through a competitive mechanism.[1] The catechol moiety of the molecule mimics the endogenous substrates of COMT, allowing it to bind to the active site of the enzyme. The presence of the electron-withdrawing nitro groups on the catechol ring is thought to enhance its binding affinity and hinder the enzymatic methylation process that would typically inactivate catecholamine substrates.[1] The crystal structure of COMT complexed with 3,5-dinitrocatechol reveals that the inhibitor occupies the substrate-binding site, preventing the binding of natural substrates.[1]
The inhibition of COMT by this compound leads to an accumulation of catecholamines in the cellular environment. This has significant implications for signaling pathways regulated by these neurotransmitters, particularly dopaminergic pathways. In a research setting, this allows for the controlled modulation of catecholamine levels to study their downstream effects on cellular function, viability, and signaling cascades.
Core Applications in Cell Culture
The primary application of this compound in a cell culture setting is to investigate the biological consequences of COMT inhibition. This encompasses a range of studies, including:
-
Neurobiology and Parkinson's Disease Research: Mimicking the therapeutic mechanism of COMT inhibitors used in the management of Parkinson's disease.[3]
-
Dopaminergic Signaling: Elucidating the role of dopamine in various cellular processes by preventing its degradation.
-
Drug Discovery: Screening for novel compounds that modulate COMT activity or interact with the dopaminergic system.
-
Toxicology: Assessing the potential cytotoxic effects of nitrocatechol compounds.[4]
Experimental Protocols
I. Preparation of this compound Stock Solution
For accurate and reproducible results, the proper preparation of the this compound stock solution is critical. Due to its limited aqueous solubility, a solvent such as Dimethyl Sulfoxide (DMSO) is recommended.
Materials:
-
This compound powder
-
Anhydrous, cell culture grade DMSO
-
Sterile, amber microcentrifuge tubes
Protocol:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder.
-
Dissolve the powder in a minimal amount of 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes to protect it from light and to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term use.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
II. Cell Culture and Treatment
The choice of cell line is dependent on the research question. For studies on dopaminergic signaling, the PC12 cell line, a rat adrenal pheochromocytoma cell line that synthesizes and releases catecholamines, is an excellent model system.
Materials:
-
PC12 cells (or other suitable cell line)
-
Complete cell culture medium (e.g., DMEM supplemented with fetal bovine serum and penicillin-streptomycin)
-
This compound stock solution
-
Sterile tissue culture plates
Protocol:
-
Culture PC12 cells in complete medium in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells into sterile tissue culture plates at the desired density and allow them to adhere overnight.
-
The following day, prepare the desired concentrations of this compound by diluting the stock solution in fresh, pre-warmed complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound.
-
Include a vehicle control group treated with the same final concentration of DMSO as the highest concentration of this compound used.
-
Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
III. Assessment of COMT Inhibition: Measuring Dopamine and its Metabolites
A direct functional consequence of COMT inhibition in dopaminergic cells is an alteration in the levels of dopamine and its metabolites. High-performance liquid chromatography (HPLC) with electrochemical detection is a sensitive method for this analysis.
Workflow for Assessing COMT Inhibition:
Caption: Workflow for assessing COMT inhibition in cell culture.
Expected Outcome:
Inhibition of COMT by this compound is expected to lead to:
-
Increased intracellular and extracellular levels of Dopamine .
-
Increased levels of 3,4-dihydroxyphenylacetic acid (DOPAC) , a product of monoamine oxidase (MAO) metabolism of dopamine.
-
Decreased levels of Homovanillic acid (HVA) , a downstream metabolite of dopamine that requires COMT activity for its formation from DOPAC.[5]
Table 1: Expected Changes in Dopamine and Metabolite Levels upon COMT Inhibition
| Analyte | Expected Change with this compound | Rationale |
| Dopamine | ↑ | Decreased degradation by COMT. |
| DOPAC | ↑ | Shunting of dopamine metabolism towards the MAO pathway. |
| HVA | ↓ | Inhibition of the conversion of DOPAC to HVA by COMT. |
IV. Cytotoxicity Assessment
It is crucial to determine the cytotoxic potential of this compound in the chosen cell line to distinguish between specific inhibitory effects and general toxicity. The MTT assay is a common method for assessing cell viability.
Protocol (MTT Assay):
-
Seed cells in a 96-well plate and treat with a range of this compound concentrations as described in Protocol II.
-
At the end of the incubation period, add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).
Investigating Downstream Signaling Pathways
While the primary effect of this compound is COMT inhibition, the resulting alterations in catecholamine levels can have broader impacts on various intracellular signaling pathways. Based on the known effects of other catechol and polyphenolic compounds, the following pathways are of potential interest for investigation:
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK signaling cascade is involved in cellular processes like proliferation, differentiation, and apoptosis. Some studies have shown that other catechols can modulate MAPK signaling.[6]
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This pathway is a key regulator of the inflammatory response. Catechols have been shown to influence NF-κB signaling, often through their antioxidant or pro-oxidant activities.[7][8]
-
PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) Pathway: This is a crucial signaling pathway for cell survival and proliferation. Some flavonoids and polyphenols have been reported to modulate PI3K/Akt signaling.[9][10]
Workflow for Investigating Signaling Pathway Modulation:
Sources
- 1. Structure-based drug design of catechol-O-methyltransferase inhibitors for CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Progress in Synthetic and Natural Catechol-O-methyltransferase Inhibitors for Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Development of a 4,5-Dinitrocatechol-Based Corrosion Inhibitor
Introduction: The Rationale for 4,5-Dinitrocatechol as a Corrosion Inhibitor
The relentless degradation of metallic materials due to corrosion represents a significant economic and safety challenge across numerous industries. The development of effective corrosion inhibitors is paramount to extending the lifecycle of critical infrastructure. Organic molecules, particularly those possessing heteroatoms (such as nitrogen and oxygen) and π-electrons, have demonstrated considerable promise as corrosion inhibitors. These structural features facilitate the adsorption of the molecule onto the metal surface, forming a protective barrier that impedes the corrosive process.
This compound is a compelling candidate for a corrosion inhibitor due to its unique molecular architecture. The catechol moiety (a benzene ring with two adjacent hydroxyl groups) is known to chelate with metal ions, providing a strong anchor to the metallic substrate. Furthermore, the two electron-withdrawing nitro groups can enhance the adsorption process and contribute to the stability of the protective film. This document provides a comprehensive guide for researchers and professionals on the synthesis, application, and evaluation of this compound as a corrosion inhibitor, with a particular focus on the protection of mild steel in acidic environments.
Part 1: Synthesis of this compound
A common and effective route for the synthesis of this compound begins with the nitration of veratrole (1,2-dimethoxybenzene), followed by demethylation to yield the final product. This multi-step synthesis is outlined below.
Protocol 1: Synthesis of this compound
Step 1: Nitration of Veratrole to 4,5-Dinitroveratrole
-
In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add veratrole to a mixture of concentrated nitric acid and concentrated sulfuric acid.
-
Maintain the temperature below 10°C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
-
Carefully pour the reaction mixture over crushed ice to precipitate the 4,5-dinitroveratrole.
-
Filter the precipitate, wash with cold water until the washings are neutral, and dry the product.
Step 2: Demethylation of 4,5-Dinitroveratrole to this compound [1]
-
Reflux the 4,5-dinitroveratrole with a strong acid, such as hydrobromic acid or a mixture of acetic acid and hydrobromic acid.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture and pour it into ice water to precipitate the this compound.
-
Filter the product, wash with cold water, and recrystallize from a suitable solvent (e.g., aqueous ethanol) to obtain the purified this compound.
Part 2: Evaluation of Corrosion Inhibition Performance
A multi-faceted approach is essential for the comprehensive evaluation of a novel corrosion inhibitor. This involves a combination of gravimetric and electrochemical techniques, supplemented by surface analysis to elucidate the inhibition mechanism. The following protocols are designed for testing the efficacy of this compound on mild steel in a 1 M HCl solution, a common aggressive medium in industrial applications.
Gravimetric Analysis: The Weight Loss Method
The weight loss method is a straightforward and reliable technique to determine the overall corrosion rate and the inhibitor's efficiency.[2]
Protocol 2: Weight Loss Measurement
-
Specimen Preparation: Mechanically polish mild steel coupons of known dimensions to a mirror finish, degrease with acetone, rinse with distilled water, and dry.
-
Initial Weighing: Accurately weigh the prepared coupons to four decimal places.
-
Immersion: Immerse the coupons in beakers containing 1 M HCl solution with and without various concentrations of this compound.
-
Exposure: Maintain the beakers at a constant temperature (e.g., 25°C) for a specified period (e.g., 24 hours).
-
Final Weighing: After the exposure period, remove the coupons, clean them with a soft brush to remove corrosion products, rinse with distilled water and acetone, dry, and reweigh.
-
Calculations:
-
Corrosion Rate (CR): CR (mm/year) = (87.6 × ΔW) / (D × A × T) where ΔW is the weight loss in mg, D is the density of mild steel in g/cm³, A is the surface area of the coupon in cm², and T is the immersion time in hours.
-
Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] × 100 where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.
-
Electrochemical Characterization
Electrochemical methods provide rapid and detailed insights into the corrosion process and the inhibitor's mode of action.
2.2.1 Potentiodynamic Polarization
This technique helps to determine the corrosion current density (i_corr) and to identify whether the inhibitor acts on the anodic (metal dissolution) or cathodic (hydrogen evolution) reaction, or both (mixed-type).[3]
Protocol 3: Potentiodynamic Polarization Measurements
-
Electrochemical Cell Setup: Use a standard three-electrode cell with the mild steel coupon as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
-
Stabilization: Immerse the working electrode in the test solution (1 M HCl with and without inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Polarization Scan: Scan the potential from approximately -250 mV to +250 mV with respect to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis:
-
Plot the logarithmic current density versus potential (Tafel plot).
-
Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).
-
Calculate the inhibition efficiency: IE% = [(i_corr₀ - i_corrᵢ) / i_corr₀] × 100 where i_corr₀ and i_corrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
2.2.2 Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique that provides information about the kinetics of the electrochemical processes at the metal/solution interface and the properties of the protective inhibitor film.
Protocol 4: Electrochemical Impedance Spectroscopy (EIS)
-
Cell Setup and Stabilization: Use the same three-electrode setup as for potentiodynamic polarization and allow the OCP to stabilize.
-
EIS Measurement: Apply a small amplitude AC voltage (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Data Analysis:
-
Plot the impedance data in Nyquist (imaginary vs. real impedance) and Bode (impedance magnitude and phase angle vs. frequency) formats.
-
The diameter of the semicircle in the Nyquist plot is related to the charge transfer resistance (R_ct), which is inversely proportional to the corrosion rate.
-
Model the data using an appropriate equivalent electrical circuit to extract quantitative parameters.
-
Calculate the inhibition efficiency: IE% = [(R_ctᵢ - R_ct₀) / R_ctᵢ] × 100 where R_ct₀ and R_ctᵢ are the charge transfer resistances in the absence and presence of the inhibitor, respectively.
-
Surface Analysis Techniques
Surface analysis is crucial to visualize the protective film formed by the inhibitor and to understand its chemical composition.
2.3.1 Scanning Electron Microscopy (SEM)
SEM provides high-resolution images of the metal surface, allowing for a visual comparison of the surface morphology with and without the inhibitor.[4][5][6][7]
Protocol 5: Scanning Electron Microscopy (SEM) Analysis
-
Sample Preparation: After the immersion test (as in the weight loss method), gently rinse the mild steel coupons with distilled water and acetone and dry them thoroughly.
-
Imaging: Mount the samples on stubs and coat with a thin layer of a conductive material (e.g., gold) if necessary.
-
Analysis: Acquire images at various magnifications to observe the surface features. Compare the surface of the uninhibited sample (which is expected to show significant pitting and damage) with the inhibited sample (which should appear smoother and more protected).
2.3.2 X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the metal surface, confirming the adsorption of the inhibitor.[8]
Protocol 6: X-ray Photoelectron Spectroscopy (XPS) Analysis
-
Sample Preparation: After immersion in the inhibited solution, carefully rinse the coupon with a non-interfering solvent (e.g., distilled water) to remove any unadsorbed inhibitor and dry it under a stream of inert gas.
-
XPS Analysis: Introduce the sample into the ultra-high vacuum chamber of the XPS instrument.
-
Data Acquisition: Acquire a survey spectrum to identify all the elements present on the surface. Then, acquire high-resolution spectra for the elements of interest (e.g., C 1s, O 1s, N 1s, and Fe 2p).
-
Data Interpretation: The presence of nitrogen peaks (from the nitro groups of this compound) in the spectrum of the inhibited sample would confirm its adsorption on the steel surface.
Part 3: Understanding the Inhibition Mechanism
Adsorption Isotherm
The interaction between the inhibitor molecules and the metal surface can be described by adsorption isotherms. The Langmuir adsorption isotherm is often a good model for the adsorption of corrosion inhibitors.[9][10][11][12][13]
Data Analysis: Langmuir Adsorption Isotherm
The Langmuir isotherm is given by the equation: C / θ = 1 / K_ads + C
where C is the inhibitor concentration, θ is the surface coverage (calculated as IE% / 100), and K_ads is the adsorption equilibrium constant. A linear plot of C / θ versus C indicates that the adsorption follows the Langmuir isotherm.
Quantum Chemical Calculations
Computational chemistry can provide valuable insights into the relationship between the molecular structure of an inhibitor and its efficiency. Parameters such as the energy of the Highest Occupied Molecular Orbital (E_HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), and the energy gap (ΔE = E_LUMO - E_HOMO) can be correlated with the inhibition performance. A higher E_HOMO value indicates a greater tendency to donate electrons to the metal surface, while a lower ΔE value suggests higher reactivity of the molecule.
Data Presentation
Table 1: Weight Loss Data and Inhibition Efficiency of this compound for Mild Steel in 1 M HCl
| Inhibitor Concentration (M) | Weight Loss (mg) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| 0 (Blank) | |||
| Conc. 1 | |||
| Conc. 2 | |||
| Conc. 3 |
Table 2: Electrochemical Polarization Parameters for Mild Steel in 1 M HCl with and without this compound
| Inhibitor Concentration (M) | E_corr (mV vs. SCE) | i_corr (µA/cm²) | Anodic Tafel Slope (mV/dec) | Cathodic Tafel Slope (mV/dec) | Inhibition Efficiency (%) |
| 0 (Blank) | |||||
| Conc. 1 | |||||
| Conc. 2 | |||||
| Conc. 3 |
Table 3: Electrochemical Impedance Spectroscopy Parameters for Mild Steel in 1 M HCl with and without this compound
| Inhibitor Concentration (M) | R_ct (Ω cm²) | C_dl (µF/cm²) | Inhibition Efficiency (%) |
| 0 (Blank) | |||
| Conc. 1 | |||
| Conc. 2 | |||
| Conc. 3 |
Visualizations
Caption: Proposed mechanism of corrosion inhibition by this compound.
Caption: Workflow for developing and evaluating a corrosion inhibitor.
References
Sources
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- 13. Investigating the Adsorption and Corrosion Protection Efficacy and Mechanism of Marjoram Extract on Mild Steel in HCl Medium [mdpi.com]
Application Note: Validating the Antioxidant Capacity of 4,5-Dinitrocatechol Using the DPPH Radical Scavenging Assay
Abstract
This application note provides a comprehensive and validated protocol for determining the antioxidant capacity of 4,5-Dinitrocatechol using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. Catechol derivatives are a well-documented class of antioxidants, acting as potent radical scavengers.[1][2] This guide is designed for researchers in drug discovery and the natural products sector, offering a detailed methodology, an explanation of the underlying chemical principles, and robust data analysis procedures. The protocol emphasizes scientific integrity through the use of positive controls, triplicate analysis for statistical validity, and a discussion of the assay's limitations to ensure accurate and reproducible results.
Introduction and Scientific Principle
Reactive oxygen species (ROS) and other free radicals are implicated in a wide range of degenerative diseases. Antioxidants mitigate oxidative stress by neutralizing these harmful radicals, making the quantification of antioxidant capacity a critical step in the evaluation of novel therapeutic compounds.[3] The DPPH assay is a rapid, simple, and widely used spectrophotometric method for screening the free-radical scavenging ability of compounds.[4][5]
The core of the assay lies in the use of DPPH, a stable free radical.[6] Due to delocalization of the spare electron over the molecule, the DPPH radical does not dimerize and maintains a deep violet color in solution, with a characteristic strong absorption maximum around 517 nm.[3][7] When an antioxidant compound, such as this compound, is introduced, it can donate a hydrogen atom or an electron to the DPPH radical.[8] This act of neutralization reduces the DPPH radical to its non-radical form, DPPH-H, resulting in a color change from deep violet to a pale yellow.[9] The decrease in absorbance at 517 nm is directly proportional to the concentration of the antioxidant and its radical-scavenging potency.[3] The primary mechanism involves either hydrogen atom transfer (HAT) or single-electron transfer (SET).[6][9]
Safety and Handling Precautions
CAUTION: this compound is a hazardous chemical. A thorough review of the Safety Data Sheet (SDS) is mandatory before handling. Based on data for related dinitrocatechol compounds, it may be toxic if swallowed or in contact with skin, cause serious eye damage, and is suspected of causing genetic defects.[10]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle this compound in a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store this compound at -20°C under an inert atmosphere, as specified.[10]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
Materials and Reagents
| Item | Specifications |
| Test Compound | This compound |
| DPPH Radical | 2,2-diphenyl-1-picrylhydrazyl |
| Positive Control | Ascorbic Acid or Trolox (a water-soluble vitamin E analog) |
| Solvent | Methanol (ACS Grade) or Ethanol (95-100%) |
| Equipment | - UV-Vis Spectrophotometer or Microplate Reader (capable of reading at 517 nm)- Calibrated Micropipettes (P20, P200, P1000)- Analytical Balance- Vortex Mixer- 96-well clear, flat-bottom microplates |
| Consumables | - Volumetric flasks (10 mL, 100 mL)- Microcentrifuge tubes- Pipette tips- Aluminum foil |
Detailed Experimental Protocol
This protocol is optimized for a 96-well microplate format, which allows for high-throughput screening and requires smaller reagent volumes.
Preparation of Solutions
-
Causality Note: The DPPH radical is light-sensitive and can degrade over time, leading to a loss of absorbance and inaccurate results.[3][4] Therefore, it is crucial to prepare the working solution fresh daily and protect it from light at all times.
-
DPPH Working Solution (0.1 mM):
-
Accurately weigh approximately 3.94 mg of DPPH powder.
-
Dissolve it in 100 mL of methanol (or ethanol) in a volumetric flask.
-
Wrap the flask completely in aluminum foil to protect it from light.[6]
-
Mix thoroughly. The solution should have a deep violet color.
-
Self-Validation Step: Before use, measure the absorbance of this solution at 517 nm against a methanol blank. The absorbance should be approximately 1.0 ± 0.2.[6] Adjust the concentration if necessary.
-
-
This compound Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound.
-
Dissolve in 10 mL of methanol in a volumetric flask. This creates a 1000 µg/mL stock solution.
-
From this stock, prepare a series of dilutions in methanol (e.g., 500, 250, 125, 62.5, 31.25, 15.6 µg/mL).
-
-
Positive Control Stock Solution (1 mg/mL Ascorbic Acid):
-
Prepare a 1 mg/mL stock solution of Ascorbic Acid in methanol in the same manner as the test compound.
-
Prepare a similar series of dilutions as for the this compound.
-
Assay Procedure (96-Well Plate)
-
Causality Note: The incubation step must be performed in the dark to prevent the light-induced degradation of the DPPH radical. The 30-minute incubation period allows the radical-scavenging reaction to reach a stable endpoint for most compounds.[6][11] All measurements should be performed in triplicate to ensure precision and allow for statistical analysis.
-
Plate Layout: Design the plate layout to include blanks, controls, the test compound at various concentrations, and the positive control at various concentrations. A sample layout is provided in Table 2.
| Table 2: Example 96-Well Plate Layout | 1 | 2 | 3 | 4 | 5 | 6 | 7-12 |
| A | Blank | Blank | Blank | C1 | C1 | C1 | Test Cmpd |
| B | A_ctrl | A_ctrl | A_ctrl | C2 | C2 | C2 | Dilutions |
| C | PC1 | PC1 | PC1 | C3 | C3 | C3 | ... |
| D | PC2 | PC2 | PC2 | C4 | C4 | C4 | ... |
| E | PC3 | PC3 | PC3 | C5 | C5 | C5 | ... |
| F | PC4 | PC4 | PC4 | C6 | C6 | C6 | ... |
| G | PC5 | PC5 | PC5 | ... | ... | ... | ... |
| H | PC6 | PC6 | PC6 | ... | ... | ... | ... |
-
Blank: Methanol only. A_ctrl: DPPH + Methanol. PC#: Positive Control Dilutions. C#: Test Compound Dilutions.
-
Reagent Addition:
-
Blank Wells: Add 200 µL of methanol.
-
Control Wells (A_control): Add 100 µL of methanol.
-
Test Sample Wells: Add 100 µL of each this compound dilution into its assigned triplicate wells.
-
Positive Control Wells: Add 100 µL of each Ascorbic Acid dilution into its assigned triplicate wells.
-
Reaction Initiation: Using a multichannel pipette, add 100 µL of the 0.1 mM DPPH working solution to all wells except the Blank wells . The total volume in these wells will be 200 µL.
-
-
Incubation:
-
Mix the plate gently for 30 seconds.
-
Cover the plate (e.g., with aluminum foil) to protect it from light.
-
Incubate at room temperature (25°C) for 30 minutes in the dark.[12]
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.[11] Use the average of the blank wells to zero the reader.
-
Experimental Workflow Diagram
Caption: Experimental workflow for the DPPH antioxidant assay.
Data Analysis and Interpretation
Percentage Inhibition Calculation
The radical scavenging activity is calculated as the percentage of DPPH inhibition using the following formula:[8]
% Inhibition = [ (A_control - A_sample) / A_control ] × 100
Where:
-
A_control: The average absorbance of the control wells (DPPH solution + solvent).
-
A_sample: The absorbance of the test sample or positive control.
IC50 Value Determination
The IC50 (Inhibitory Concentration 50%) is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. It is a standard measure of antioxidant potency; a lower IC50 value signifies higher antioxidant activity.
-
Calculate the % Inhibition for each concentration of this compound and the positive control.
-
Plot a dose-response curve with the % Inhibition on the Y-axis and the logarithm of the concentration (in µg/mL or µM) on the X-axis.
-
Determine the IC50 value using non-linear regression analysis (e.g., sigmoidal dose-response curve fit) with software such as GraphPad Prism or by using the linear regression equation from a trendline in Excel (y = mx + c, where y = 50).[13][14]
| Table 3: Hypothetical Results Summary | | :--- | :--- | | Compound | IC50 Value (µg/mL) | | this compound | Calculated Value | | Ascorbic Acid (Positive Control) | Calculated Value (e.g., 5-10 µg/mL) |
Assay Validation and Limitations
-
Trustworthiness: The inclusion of a well-characterized positive control like Ascorbic Acid or Trolox is essential. The resulting IC50 value for the control should fall within the expected range reported in the literature, which validates that the assay was performed correctly.
-
Interference: The DPPH assay can be susceptible to interference. If the test compound itself is colored and absorbs light around 517 nm, it can lead to an underestimation of its antioxidant capacity.[15][16] To correct for this, an additional control for each sample concentration, containing the sample and solvent but no DPPH, should be measured and its absorbance subtracted from the corresponding sample reading.
-
Relevance: The DPPH radical is a non-physiological radical. While the assay is excellent for chemical screening, the results do not always directly translate to complex biological systems.[3] Therefore, it is recommended to validate findings with additional antioxidant assays that utilize different mechanisms (e.g., ABTS, ORAC).[17]
References
-
Dojindo Molecular Technologies, Inc. (n.d.). DPPH Antioxidant Assay Kit D678 manual. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Retrieved from [Link]
-
ResearchGate. (2023). How to determine theoretical IC50 value for in vitro DPPH assay? Retrieved from [Link]
-
Gülçin, İ. (2022). DPPH Radical Scavenging Assay. MDPI. Retrieved from [Link]
-
Molyneux, P. (2004). The use of the stable free radical diphenylpicryl-hydrazyl (DPPH) for estimating antioxidant activity. Songklanakarin J. Sci. Technol., 26(2), 211-219. (Note: While a direct link is not available from the search, this is a foundational paper often cited. The principles are covered in other provided links). A related overview is available at: [Link]
-
G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]
-
Scribd. (n.d.). Preparation of DPPH Solution. Retrieved from [Link]
-
Yeo, J., & Shahidi, F. (2019). Critical Re-Evaluation of DPPH assay: Presence of Pigments Affects the Results. Journal of Agricultural and Food Chemistry, 67(29), 8035-8042. Abstract available at: [Link]
-
Encyclopedia.pub. (2023). DPPH Radical Scavenging Assay. Retrieved from [Link]
-
YouTube. (2024). Calculating radical scavenging activity %, IC50, and IC50 ± SEM for DPPH Assay in Microsoft Excel. Retrieved from [Link]
-
YouTube. (2023). How to Easily Calculate Radical Scavenging Activity and IC50 Using DPPH Assay. Retrieved from [Link]
-
Pérez-Jiménez, J., et al. (2014). Optimization and Validation of Two High-Throughput Methods Indicating Antiradical Activity. Journal of Agricultural and Food Chemistry, 62(18), 4251-4260. Full text available at: [Link]
-
ResearchGate. (2019). Critical Re-Evaluation of DPPH assay: Presence of Pigments Affects the Results. Retrieved from [Link]
-
ResearchGate. (2016). How to prepare DPPH when measuring the antioxidants not rate? Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. Retrieved from [Link]
-
UM Students' Repository. (n.d.). Preparation of stock solution and reagents for DPPH assay. Retrieved from [Link]
-
LOUIS. (n.d.). Antioxidant Assay: The DPPH Method. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Retrieved from [Link]
-
MDPI. (2017). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Retrieved from [Link]
-
ResearchGate. (2013). Validation of an Alternative Analytical Method for the Quantification of Antioxidant Activity in Plant Extracts. Retrieved from [Link]
-
PubMed Central. (2024). How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. Retrieved from [Link]
-
MDPI. (2022). The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. Retrieved from [Link]
-
ResearchGate. (2021). A critical examination of the DPPH method: Mistakes and inconsistencies in stoichiometry and IC50 determination by UV–Vis spectroscopy. Retrieved from [Link]
-
PubMed. (2012). Stability and antioxidant activity of semi-synthetic derivatives of 4-nerolidylcatechol. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Dinitrocatechol. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker. Retrieved from [Link]
-
PubMed Central. (2023). Antioxidant Activity and Cytotoxicity Evaluation of New Catechol Hydrazinyl-Thiazole Derivatives as Potential Protectors in Retinal Degenerative Processes. Retrieved from [Link]
-
MDPI. (2021). Antioxidant Action of Dinitrosyl Iron Complexes in Model Systems Containing Cytochrome c and Organic Hydroperoxides. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of natural and synthetic catechols with antioxidant or biological activities. Retrieved from [Link]
Sources
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- 4. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DPPH Radical Scavenging Assay [mdpi.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. This compound CAS#: [chemicalbook.com]
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- 12. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
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- 16. researchgate.net [researchgate.net]
- 17. Optimization and Validation of Two High-Throughput Methods Indicating Antiradical Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Modifying Electrodes with 4,5-Dinitrocatechol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Significance of 4,5-Dinitrocatechol in Electrode Modification
This compound (DNC) is a redox-active organic molecule with significant potential for the functionalization of electrode surfaces. The presence of two electron-withdrawing nitro groups on the catechol ring dramatically influences its electronic properties, making it a compelling candidate for a variety of electrochemical applications. The catechol moiety provides a versatile platform for immobilization, either through direct electrochemical grafting or via self-assembly, while the nitro groups can serve as active sites for electrochemical reduction, enabling the development of sensitive and selective sensors.
This guide provides detailed protocols for the modification of electrode surfaces with this compound, covering two primary methodologies: electrochemical grafting on glassy carbon electrodes and the formation of self-assembled monolayers (SAMs) on gold electrodes. The causality behind each experimental step is explained to provide a deeper understanding of the underlying chemical and electrochemical principles.
Foundational Principles: Immobilization of this compound
The modification of an electrode surface with this compound can be achieved through several mechanisms. The choice of method is primarily dictated by the electrode substrate and the desired nature of the surface linkage.
-
Electrochemical Grafting via Diazonium Chemistry: This technique is particularly effective for carbon-based electrodes, such as glassy carbon (GC). It involves the in-situ generation of a diazonium salt from an amino-precursor of this compound. The subsequent electrochemical reduction of the diazonium salt generates a highly reactive aryl radical that forms a stable covalent bond with the electrode surface. This method allows for precise control over the thickness of the modifying layer by manipulating electrochemical parameters.[1]
-
Self-Assembled Monolayers (SAMs): Gold surfaces have a strong affinity for sulfur-containing compounds. By synthesizing a derivative of this compound that incorporates a thiol or disulfide group, a highly ordered monolayer can be formed on a gold electrode. This approach offers excellent control over the molecular orientation at the electrode interface.[2]
Protocol I: Electrochemical Grafting of this compound on a Glassy Carbon Electrode
This protocol is adapted from established methods for the electrografting of nitro-substituted catechols.[1] The core of this procedure is the in-situ formation of the this compound diazonium salt from its amino precursor, 4-amino-5,6-dinitrocatechol, followed by its immediate electrochemical reduction onto the glassy carbon electrode (GCE) surface.
Rationale for Experimental Choices
-
In-situ Diazonium Salt Formation: Diazonium salts are often unstable and are typically generated and used immediately.[1] The presence of an acidic medium (HCl) and a nitrite source (NaNO₂) facilitates the diazotization of the primary amine precursor.
-
Electrochemical Reduction: Applying a negative potential to the electrode initiates the reduction of the diazonium salt. This process releases nitrogen gas and generates a highly reactive aryl radical which then forms a covalent bond with the carbon surface of the GCE.[1]
-
Cyclic Voltammetry: This technique is employed for the grafting process as it allows for precise control over the potential window and the number of cycles, thereby influencing the thickness of the grafted layer.[1]
Materials and Reagents
-
Glassy Carbon Electrode (GCE)
-
4-amino-5,6-dinitrocatechol (synthesis required, see Appendix)
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl), concentrated
-
Deionized (DI) Water
-
Alumina slurry (0.3 µm and 0.05 µm)
-
Ethanol
-
Potentiostat/Galvanostat system with a three-electrode cell (GCE as working electrode, platinum wire as counter electrode, and Ag/AgCl as reference electrode)
Experimental Workflow
Caption: Experimental workflow for electrografting this compound on a GCE.
Step-by-Step Protocol
-
GCE Pre-treatment:
-
Polish the GCE surface with 0.3 µm and then 0.05 µm alumina slurry on a polishing pad for 2 minutes each.
-
Rinse thoroughly with DI water.
-
Sonicate the electrode sequentially in DI water and ethanol for 5 minutes each to remove any residual polishing material.
-
Dry the electrode under a gentle stream of nitrogen.
-
-
Preparation of the Grafting Solution:
-
In an electrochemical cell, prepare a solution containing 1 mM 4-amino-5,6-dinitrocatechol in 0.1 M HCl.
-
Add 3 mM Sodium Nitrite (NaNO₂) to the solution. Stir gently for 1-2 minutes to allow for the in-situ formation of the diazonium salt. The reaction should be performed in an ice bath to maintain a low temperature, which enhances the stability of the diazonium salt.
-
-
Electrochemical Grafting:
-
Immediately immerse the pre-treated GCE, Pt counter electrode, and Ag/AgCl reference electrode into the grafting solution.
-
Perform cyclic voltammetry by scanning the potential from +0.1 V to -0.9 V (vs. Ag/AgCl) for 2-5 cycles at a scan rate of 50 mV/s. A decrease in the reduction peak current with successive cycles indicates the passivation of the electrode surface due to the grafting of the organic layer.
-
-
Post-Grafting Treatment:
-
After grafting, remove the modified GCE from the solution and rinse it thoroughly with DI water.
-
Sonicate the electrode in DI water for 2 minutes to remove any physisorbed material.
-
Dry the modified electrode under a stream of nitrogen. The electrode is now ready for characterization and use.
-
Expected Electrochemical Characterization
| Parameter | Expected Outcome | Significance |
| Cyclic Voltammetry (CV) | Two well-defined reduction peaks corresponding to the two nitro groups. | Confirms the presence and redox activity of the grafted this compound. |
| Electrochemical Impedance Spectroscopy (EIS) | Increased charge transfer resistance (Rct) compared to the bare GCE. | Indicates the formation of an organic layer on the electrode surface that impedes electron transfer. |
Protocol II: Self-Assembled Monolayer of this compound on a Gold Electrode
This protocol outlines the formation of a self-assembled monolayer of a custom-synthesized this compound-terminated alkanethiol on a gold electrode surface.
Rationale for Experimental Choices
-
Thiol-Gold Chemistry: The strong, quasi-covalent bond between sulfur and gold is the driving force for the spontaneous formation of a highly ordered monolayer.[2]
-
Alkyl Spacer: The alkanethiol chain acts as a spacer, providing flexibility and control over the distance of the this compound headgroup from the electrode surface.
-
Incubation: A sufficient incubation time is necessary to allow for the self-organization of the molecules on the gold surface into a densely packed monolayer.[2]
Materials and Reagents
-
Gold Electrode (e.g., gold-coated silicon wafer, gold disk electrode)
-
This compound-terminated alkanethiol (synthesis required, see Appendix)
-
Ethanol (absolute)
-
DI Water
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂ - EXTREME CAUTION IS ADVISED )
-
Nitrogen gas
Experimental Workflow
Caption: Workflow for forming a this compound SAM on a gold electrode.
Step-by-Step Protocol
-
Gold Electrode Cleaning:
-
Piranha Cleaning (Perform in a fume hood with appropriate personal protective equipment): Immerse the gold electrode in freshly prepared Piranha solution for 5-10 minutes.
-
Carefully remove the electrode and rinse it extensively with DI water, followed by ethanol.
-
Dry the electrode under a gentle stream of nitrogen. The gold surface should be hydrophilic.
-
-
SAM Formation:
-
Prepare a 1 mM solution of the this compound-terminated alkanethiol in absolute ethanol.
-
Immerse the clean, dry gold electrode in the thiol solution.
-
Incubate at room temperature for 12-24 hours in a sealed container to prevent solvent evaporation.
-
-
Post-SAM Treatment:
-
Remove the electrode from the thiol solution and rinse thoroughly with ethanol to remove non-chemisorbed molecules.
-
Rinse with DI water and dry under a stream of nitrogen. The electrode is now ready for characterization and use.
-
Expected Characterization
| Technique | Expected Outcome | Significance |
| Contact Angle Goniometry | Increased hydrophobicity compared to the clean gold surface. | Indicates the formation of an organic monolayer. |
| X-ray Photoelectron Spectroscopy (XPS) | Presence of N 1s and S 2p peaks. | Confirms the elemental composition of the self-assembled monolayer. |
| Cyclic Voltammetry (CV) | Attenuation of the gold oxide reduction peak and the appearance of redox signals from the this compound moiety. | Demonstrates the successful formation of the monolayer and the redox activity of the terminal group. |
Concluding Remarks and Future Perspectives
The protocols detailed herein provide a robust framework for the modification of electrode surfaces with this compound. The electron-deficient nature of the DNC moiety makes these modified electrodes promising platforms for the development of electrochemical sensors for electron-rich analytes. Furthermore, the nitro groups can be electrochemically reduced to amino groups, opening avenues for further functionalization and the construction of more complex sensor architectures. The self-validating nature of the described protocols, through comprehensive electrochemical characterization, ensures the reliability and reproducibility of the electrode modification process.
Appendix: Proposed Synthesis Routes
A.1. Synthesis of 4-amino-5,6-dinitrocatechol (for Electrografting)
A plausible route involves the nitration of 4-aminocatechol. Due to the activating nature of the hydroxyl and amino groups, careful control of nitrating conditions is crucial to achieve the desired dinitro-substituted product.
A.2. Synthesis of a this compound-terminated Alkanethiol (for SAMs)
A multi-step synthesis could involve:
-
Protection of the catechol hydroxyl groups.
-
Nitration of the protected catechol.
-
Functionalization with an ω-bromoalkane.
-
Conversion of the terminal bromide to a thiol or disulfide.
-
Deprotection of the hydroxyl groups.
References
-
B. Delalat, et al. (2018). Electrochemical Detection of pH-Responsive Grafted Catechol and Immobilized Cytochrome c onto Lipid Deposit-Modified Glassy Carbon Surface. ACS Omega, 3(10), 13349-13357. [Link]
-
S. Phal, et al. (2020). Electrografting of 4-Carboxybenzenediazonium on Glassy Carbon Electrode: The Effect of Concentration on the Formation of Mono and Multilayers. Molecules, 25(19), 4575. [Link]
-
M. A. G. Trindade, et al. (2011). A catechol-terminated self-assembled monolayer at the surface of a gold electrode and its application for the electrocatalytic determination of dopamine. Analyst, 136(6), 1215-1220. [Link]
-
N. J. Ronkainen, et al. (2010). Electrochemical biosensors. Chemical Society Reviews, 39(5), 1747-1763. [Link]
-
A. S. T. G. da Silva, et al. (2023). Getting Enhanced Catalytic Surfaces for Catechol Sensing! Combination of Grafted Aryldiazonium Derivative and Either Cross-Linking Dopamine or Coupling Tyrosinase Immobilizations. Preprints.org. [Link]
-
M. D. P. T. Sotomayor, et al. (2003). A comparative study of immobilization methods of a tyrosinase enzyme on electrodes and their application to the detection of dichlorvos organophosphorus insecticide. Talanta, 61(5), 679-689. [Link]
-
J. C. Claussen, et al. (2012). Immobilization Techniques in the Fabrication of Nanomaterial-Based Electrochemical Biosensors: A Review. Sensors, 12(4), 4235-4261. [Link]
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N. Hareesha, et al. (2023). Electrochemical detection and quantification of catechol based on a simple and sensitive poly(riboflavin) modified carbon nanotube paste electrode. Journal of Molecular Structure, 1277, 134857. [Link]
-
S. E. Leroux, et al. (2024). Alternative Method for Immobilization of Molecular Electrocatalyst on Carbon Electrode Surfaces via the Diels-Alder Reaction. DiVA portal. [Link]
-
T. R. Lee, et al. Thiol-based Self-assembled Monolayers: Formation and Organization. Dr. Lee Group. [Link]
-
R. C. Salvarezza. Self-Assembled Monolayers of Thiols on Metals: Surface Structures, Defects and Dynamics. [Link]
-
Y.-C. Chang, et al. (2024). Lactone-Terminated Self-Assembled Monolayers for Mimicking Nanoscale Polyester Surfaces. Molecules, 29(15), 3508. [Link]
-
M. M. Rahman, et al. (2022). Sensitive Electrochemical Detection of 4-Nitrophenol with PEDOT:PSS Modified Pt NPs-Embedded PPy-CB@ZnO Nanocomposites. Biosensors, 12(11), 990. [Link]
-
X. Li, et al. (2023). First Two-Way Electrochemical Sensor for the Detection of the Pollutant 2,4-Dinitrophenylhydrazine and Its Metabolite Based on Cu-Containing Tungstophosphate and Graphene Oxide. Chemosensors, 11(4), 229. [Link]
-
S. Öncü. (2024). NANOMATERIAL BASED ELECTROCHEMICAL SENSING SYSTEMS TOWARD CATECHOL DETECTION. Thesis. [Link]
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Introduction: The Significance of Catechol-O-Methyltransferase (COMT) and Its Inhibition
An In-Depth Guide to the Application of 4,5-Dinitrocatechol in Enzyme Kinetic Studies
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of this compound as a powerful tool for investigating enzyme kinetics, with a primary focus on Catechol-O-methyltransferase (COMT). This guide moves beyond simple procedural lists to explain the underlying biochemical principles, ensuring that experimental designs are robust, and data interpretation is accurate.
Catechol-O-methyltransferase (COMT) is a critical enzyme in cellular metabolism, responsible for catalyzing the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to various catechol-containing compounds.[1][2] This action modulates the concentration of catecholamine neurotransmitters like dopamine, norepinephrine, and epinephrine, making COMT a significant target in pharmacology and neuroscience.[1][3]
The inhibition of COMT is a validated therapeutic strategy, particularly in the management of Parkinson's disease. By preventing the peripheral degradation of L-DOPA, a dopamine precursor, COMT inhibitors increase its bioavailability to the brain.[3][4] Consequently, the study of COMT kinetics and the characterization of its inhibitors are paramount for the development of novel therapeutics.
This compound, and its closely related isomer 3,5-Dinitrocatechol, serve as high-potency, model inhibitors for these studies. Their well-defined interaction with the enzyme's active site makes them ideal as reference compounds and positive controls in inhibitor screening campaigns.[1][5][6] This guide will detail the principles and protocols for leveraging this compound in the robust kinetic analysis of COMT.
The Biochemical Principle: Mechanism of COMT Action and Inhibition
To effectively use this compound, a clear understanding of the COMT catalytic cycle is essential. The reaction proceeds via an ordered sequential mechanism.[2]
-
Cofactor Binding: The cycle initiates with the binding of the methyl-donor cofactor, S-adenosyl-L-methionine (SAM), to the enzyme.[2]
-
Substrate Binding: This is followed by the binding of a divalent cation, typically Mg²⁺, and then the catechol substrate (e.g., dopamine).[2] The binding of SAM induces a conformational change that forms the catechol-binding site.
-
Methyl Transfer: Within the quaternary E-SAM-Mg²⁺-Substrate complex, the methyl group is transferred from SAM to one of the catechol's hydroxyl groups.
-
Product Release: The methylated product is released, followed by the S-adenosyl-L-homocysteine (SAH) byproduct.
This compound functions as a competitive inhibitor with respect to the catechol substrate.[1] It mimics the catechol structure and binds to the active site, but the electron-withdrawing nitro groups prevent it from being methylated. This occupation of the active site blocks the binding of the natural substrate, thereby inhibiting the enzyme's catalytic activity. The crystal structure of COMT complexed with the related 3,5-dinitrocatechol confirms its position within the catechol-binding pocket, interacting with key residues.[1][7][8]
Caption: COMT catalytic cycle and competitive inhibition by this compound.
Physicochemical Properties and Reagent Preparation
Proper handling and preparation of this compound are critical for reproducible results. Its properties dictate how stock solutions should be prepared and stored.
| Property | Value | Source |
| Chemical Formula | C₆H₄N₂O₆ | [9] |
| Molecular Weight | 200.11 g/mol | [9] |
| Appearance | Yellow to Dark Beige Solid | [9][10] |
| Melting Point | >146°C (decomposes) | [9][10] |
| Solubility | DMSO (Sparingly), Methanol (Slightly) | [9][10] |
| Storage | -20°C, under inert atmosphere | [9][10] |
Causality in Reagent Preparation: Due to its limited aqueous solubility, a 10 mM stock solution of this compound should be prepared in 100% Dimethyl Sulfoxide (DMSO). This ensures complete dissolution and allows for accurate serial dilutions. Subsequent dilutions into aqueous assay buffer must be carefully managed to prevent precipitation. The final concentration of DMSO in the assay should be kept constant across all wells and should not exceed 1-2% (v/v) to avoid impacting enzyme structure and activity.
Detailed Protocol: IC₅₀ Determination for this compound
This protocol describes a continuous, fluorescence-based assay in a 96-well format for determining the half-maximal inhibitory concentration (IC₅₀) of this compound against human recombinant S-COMT. This method is chosen for its high sensitivity and amenability to high-throughput screening.
Self-Validation System: The protocol's integrity is maintained by including appropriate controls. A "no inhibitor" (vehicle) control represents 100% enzyme activity, while a "no enzyme" control defines the background signal. The use of this compound itself acts as a reliable positive control for future screening campaigns.
4.1. Materials and Reagents
-
Enzyme: Human recombinant S-COMT (e.g., from a commercial supplier)
-
Inhibitor: this compound (or 3,5-Dinitrocatechol as a potent alternative[5][11])
-
Cofactor: S-Adenosyl-L-methionine (SAM) iodide salt
-
Fluorescent Substrate: e.g., 3-BTD (a COMT-specific fluorescent probe)[12]
-
Buffer Components: Tris-HCl, MgCl₂, Dithiothreitol (DTT)
-
Assay Plate: Black, flat-bottom 96-well plate (low fluorescence)
-
Instrumentation: Multi-mode microplate reader with fluorescence intensity detection
4.2. Reagent Preparation
-
Assay Buffer (1X): 50 mM Tris-HCl (pH 7.6), 5 mM MgCl₂, 1 mM DTT. Prepare fresh and keep on ice. DTT is included to maintain a reducing environment, which is often beneficial for enzyme stability.
-
Enzyme Stock (100X): Dilute S-COMT to 200 µg/mL in a suitable enzyme dilution buffer.[12] Aliquot and store at -80°C.
-
Enzyme Working Solution (2X): On the day of the assay, dilute the enzyme stock to 4 µg/mL in cold 1X Assay Buffer.[12]
-
SAM Working Solution (4X): Prepare a 800 µM solution of SAM in cold deionized water. Prepare this solution fresh for each experiment as SAM is unstable in solution.[13]
-
Substrate Working Solution (4X): Prepare a 4 µM solution of 3-BTD in 1X Assay Buffer.
-
Inhibitor Stock (10 mM): Dissolve this compound in 100% DMSO.
-
Inhibitor Serial Dilutions: Perform serial dilutions of the 10 mM stock in 100% DMSO to create a concentration range (e.g., from 10 mM down to 100 nM). Then, create intermediate dilutions (100X final concentration) in 1X Assay Buffer. This two-step dilution minimizes the final DMSO concentration.
4.3. Assay Workflow
Caption: Experimental workflow for IC₅₀ determination of a COMT inhibitor.
4.4. Step-by-Step Experimental Protocol
-
Dispense Reagents: To each well of a 96-well plate, add reagents in the following order:
-
25 µL of 4X Substrate solution (Final concentration: 1 µM).
-
25 µL of 4X SAM solution (Final concentration: 200 µM).[12]
-
25 µL of inhibitor dilution (or DMSO for 100% activity control; Assay Buffer for background control).
-
-
Pre-incubation: Mix the plate gently on an orbital shaker for 30 seconds and pre-incubate for 5 minutes at 37°C. This allows the inhibitor to bind to the enzyme before the reaction starts.
-
Initiate Reaction: Start the enzymatic reaction by adding 25 µL of 2X Enzyme Working Solution to all wells (except the "no enzyme" background controls, to which 25 µL of Assay Buffer is added). The final reaction volume is 100 µL.
-
Kinetic Measurement: Immediately place the plate in the microplate reader pre-heated to 37°C. Measure the fluorescence intensity (Excitation: 390 nm, Emission: 510 nm for 3-BTD)[12] every 30 seconds for 15-20 minutes.
4.5. Data Analysis and Interpretation
-
Calculate Initial Velocity: For each well, plot fluorescence intensity against time. The initial velocity (V₀) is the slope of the linear portion of this curve (typically the first 5-10 minutes).
-
Normalize Data:
-
Subtract the average V₀ of the "no enzyme" control from all other wells.
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_vehicle))
-
-
Determine IC₅₀: Plot % Inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve. The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition.
Advanced Application: Elucidating the Mode of Inhibition (Kᵢ)
While IC₅₀ is a measure of potency, the inhibition constant (Kᵢ) is a more fundamental measure of binding affinity. Determining Kᵢ also clarifies the mode of inhibition.
Experimental Design: This requires a matrix of experiments where the concentrations of both the substrate and the inhibitor are varied. The assay is run as described above, but with multiple substrate concentrations for each inhibitor concentration.
Data Analysis: The resulting initial velocity data is globally fitted to kinetic models for competitive, non-competitive, or mixed-inhibition.[14] Alternatively, the data can be visualized using a Lineweaver-Burk plot (a plot of 1/V₀ vs. 1/[Substrate]).
-
Competitive Inhibition: Lines on the plot will intersect at the y-axis.
-
Non-Competitive Inhibition: Lines will intersect at the x-axis.
-
Mixed Inhibition: Lines will intersect in the second quadrant.
For this compound, a competitive inhibition pattern is expected with respect to the catechol substrate.[1]
| Inhibitor | Typical IC₅₀ (COMT) | Inhibition Mode | Notes |
| 3,5-Dinitrocatechol | ~12 nM | Competitive | Potent, standard inhibitor often used as a positive control.[5][6][11] |
| Tolcapone | ~260 nM | Mixed/Tight-binding | Clinically used, penetrates the blood-brain barrier.[6] |
| Entacapone | ~250 nM | Competitive | Clinically used, acts peripherally.[6] |
Safety and Handling Precautions
As a nitroaromatic compound, this compound requires careful handling.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety glasses, and a lab coat.
-
Handling: Avoid creating dust. Use only in a well-ventilated area or a chemical fume hood. Avoid contact with skin and eyes.
-
Storage: Store tightly closed in a cool, dry place at -20°C, protected from light.[10]
-
Disposal: Dispose of waste according to local, state, and federal regulations. Do not allow to enter drains or waterways.[15]
References
-
Mazzola, G., et al. (1993). Inhibition of catechol-O-methyltransferase by 1-vinyl derivatives of nitrocatechols and nitroguaiacols. Biochemical Pharmacology, 45(10), 1973-1981. [Link]
-
Bonifácio, M. J., et al. (2002). Kinetics and crystal structure of catechol-o-methyltransferase complex with co-substrate and a novel inhibitor with potential therapeutic application. Molecular Pharmacology, 62(4), 795-805. [Link]
-
Zheng, X., & Chang, R. L. (2011). Structure-based drug design of catechol-O-methyltransferase inhibitors for CNS disorders. Future Medicinal Chemistry, 3(6), 729-740. [Link]
-
Sharma, P., et al. (2022). Recent Progress in Synthetic and Natural Catechol-O-methyltransferase Inhibitors for Neurological Disorders. ACS Omega, 7(43), 37861-37889. [Link]
-
Li, Y., et al. (2024). Multisubstrate-based system: a kinetic mechanism study of catechol-O-methyltransferase. The FEBS Journal. [Link]
-
Petzer, A., et al. (2021). The inhibition of catechol O-methyltransferase and monoamine oxidase by tetralone and indanone derivatives substituted with the nitrocatechol moiety. Bioorganic Chemistry, 114, 105130. [Link]
-
Semantic Scholar. (n.d.). Kinetics and crystal structure of catechol-o-methyltransferase complex with co-substrate and a novel inhibitor with potential therapeutic application. Retrieved from [Link]
-
Le, V. T., & Wood, T. K. (2006). Protein engineering of the 4-methyl-5-nitrocatechol monooxygenase from Burkholderia sp. strain DNT for enhanced degradation of nitroaromatics. Applied and Environmental Microbiology, 72(6), 3757-3764. [Link]
-
Le, V. T., & Wood, T. K. (2006). Protein Engineering of the 4-Methyl-5-Nitrocatechol Monooxygenase from Burkholderia sp. Strain DNT for Enhanced Degradation of Nitroaromatics. Applied and Environmental Microbiology, 72(6), 3757-3764. [Link]
-
Cheméo. (n.d.). Chemical Properties of 4-Nitrocatechol (CAS 3316-09-4). Retrieved from [Link]
-
Bailey, K., & Tan, E. W. (2005). Synthesis and evaluation of bifunctional nitrocatechol inhibitors of pig liver catechol-O-methyltransferase. Bioorganic & Medicinal Chemistry, 13(20), 5740-5749. [Link]
-
Rinaldi, S., et al. (2013). How Metal Substitution Affects the Enzymatic Activity of Catechol-O-Methyltransferase. PLOS ONE, 8(9), e74254. [Link]
-
Dinitrol Direct. (2020). Safety Data Sheet. Retrieved from [Link]
-
Wang, Y., et al. (2021). Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1237-1246. [Link]
-
Zhang, J., et al. (2019). Analytical methodologies for sensing catechol-O-methyltransferase activity and their applications. Analytica Chimica Acta, 1085, 1-16. [Link]
-
Einsle, O., et al. (2002). Structure-Based Design, Synthesis, and in vitro Evaluation of Bisubstrate Inhibitors for Catechol O-Methyltransferase (COMT). Journal of Medicinal Chemistry, 45(26), 5737-5741. Retrieved from [Link]
-
Aoyama, N., et al. (2005). Improved assay for catechol-O-methyltransferase activity utilizing norepinephrine as an enzymatic substrate and reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 1074(1-2), 47-51. Retrieved from [Link]
-
García-Carmona, F., et al. (1987). Enzymatic oxidation by frog epidermis tyrosinase of 4-methylcatechol and p-cresol. Influence of L-serine. Biochimica et Biophysica Acta, 914(2), 198-204. [Link]
-
Goličnik, M. (2022). Kinetic Analysis Misinterpretations Due to the Occurrence of Enzyme Inhibition by Reaction Product: Comparison between Initial Velocities and Reaction Time Course Methodologies. International Journal of Molecular Sciences, 23(1), 15. [Link]
-
TutorChase. (n.d.). Inhibitor Concentration on Enzyme Activity. Retrieved from [Link]
-
Gallois-Montbrun, S., et al. (2005). A continuous spectrophotometric enzyme-coupled assay for deoxynucleoside triphosphate triphosphohydrolases. Analytical Biochemistry, 340(2), 264-269. [Link]
-
García-Cánovas, F., et al. (1987). Chemical and enzymatic oxidation of 4-methylcatechol in the presence and absence of L-serine. Spectrophotometric determination of intermediates. Biochimica et Biophysica Acta, 914(2), 190-197. [Link]
Sources
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- 3. Kinetics and crystal structure of catechol-o-methyltransferase complex with co-substrate and a novel inhibitor with potential therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. dinitroldirect.com [dinitroldirect.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,5-Dinitrocatechol
An in-depth guide to overcoming common challenges in the synthesis of 4,5-Dinitrocatechol, designed for researchers, scientists, and drug development professionals.
Welcome to the technical support center for the synthesis of this compound. This guide is structured to provide practical, field-proven insights into improving reaction yields and overcoming common experimental hurdles. As Senior Application Scientists, we understand that success in synthesis lies in mastering the nuances of the reaction mechanism and anticipating potential challenges.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of this compound.
Q1: What is the fundamental challenge in synthesizing this compound directly from catechol?
A1: The primary challenge lies in the high reactivity of the catechol ring. The two hydroxyl groups are strongly activating, making the benzene ring highly susceptible to electrophilic attack. This leads to several complications:
-
Oxidation: Catechol is easily oxidized to form benzoquinones, especially under the strongly acidic and oxidative conditions of nitration. This often results in the formation of dark, tarry byproducts that contaminate the desired product and significantly reduce the yield.[1][2]
-
Lack of Selectivity: The high reactivity can lead to the formation of multiple isomers (e.g., 3,5-dinitrocatechol) and over-nitration to trinitro- or even tetra-nitro species if conditions are not meticulously controlled.
-
Exothermic Reaction: The reaction is highly exothermic and can become uncontrollable, posing a safety risk and leading to increased byproduct formation.[3]
Q2: What are the most common synthetic strategies to achieve a higher yield of this compound?
A2: To circumvent the issues of direct dinitration, a multi-step approach is often more effective. A common strategy involves a two-step nitration:
-
Mono-nitration of Catechol: First, catechol is carefully nitrated under milder conditions to produce 4-Nitrocatechol. This step is easier to control than direct dinitration.
-
Second Nitration: The resulting 4-Nitrocatechol is then subjected to a second nitration to introduce the nitro group at the 5-position. The existing nitro group is deactivating, which helps to moderate the reactivity of the second step and improve selectivity.
Another strategy involves using a protected catechol, such as veratrole (1,2-dimethoxybenzene), which is less prone to oxidation. The protected catechol is dinitrated, followed by deprotection (demethylation) to yield this compound.[4]
Q3: How does the choice of nitrating agent impact the reaction?
A3: The nitrating agent is a critical parameter. While the traditional mixture of concentrated nitric acid and sulfuric acid is potent, it often leads to excessive oxidation and side reactions with a sensitive substrate like catechol.[5] Alternative, milder nitrating agents can offer better control and higher yields of the desired product. For instance, metal nitrates like bismuth nitrate impregnated on a solid support (e.g., montmorillonite) have been used for the nitration of catechol under less harsh conditions, potentially reducing byproduct formation.[5][6]
Q4: What are the primary side products to anticipate during this synthesis?
A4: Besides isomeric dinitrocatechols, the main side products are:
-
4-Nitrocatechol: Incomplete reaction during the second nitration step will leave this starting material in the final mixture.
-
Oxidation Products: Primarily 1,2-benzoquinone and its nitrated derivatives. These are typically highly colored compounds responsible for the dark, tarry appearance of a failed reaction.[1]
-
Poly-nitrated Species: If the reaction conditions are too harsh, products with more than two nitro groups can form.
-
Nitrosated Products: Under certain conditions, especially when using nitrous acid, nitrosation can compete with nitration.[7]
Troubleshooting Guide
This section provides a systematic approach to resolving specific issues encountered during the synthesis.
| Problem | Potential Causes | Recommended Solutions & Explanations |
| Low or No Yield of Final Product | 1. Incomplete Reaction: Insufficient reaction time, temperature is too low, or nitrating agent is not potent enough. 2. Excessive Oxidation: Reaction temperature is too high, or the nitrating agent was added too quickly.[1] 3. Incorrect Stoichiometry: Insufficient amount of nitrating agent used. | 1. Optimize Reaction Time/Temp: Monitor the reaction using Thin Layer Chromatography (TLC). If the starting material is still present after the expected time, consider a modest increase in temperature or extending the reaction time. 2. Ensure Strict Temperature Control: Maintain the reaction temperature rigorously, typically between -5°C and 5°C, using an ice-salt bath. Add the nitrating agent dropwise with vigorous stirring to dissipate heat effectively.[3] 3. Verify Reagent Stoichiometry: Carefully check the molar equivalents of your reagents. For the second nitration step (4-nitrocatechol to this compound), a slight excess (1.1-1.2 equivalents) of nitric acid is often sufficient. |
| Final Product is a Dark, Tarry Substance | 1. Dominant Oxidation Pathway: This is the most common cause. The reaction conditions favored the oxidation of the catechol ring over nitration.[1] 2. High Reaction Temperature: Uncontrolled exotherm led to decomposition and polymerization. | 1. Use a Milder Nitrating System: Switch from a strong nitric/sulfuric acid mixture to a more controlled system, such as nitric acid in acetic acid or a solid-supported metal nitrate.[5][6] 2. Improve Heat Dissipation: Ensure vigorous stirring and slow, dropwise addition of the nitrating agent. Consider diluting the reaction mixture further to help manage the exotherm. |
| Difficulty Separating Isomers (e.g., 4,5- vs. 3,5-dinitrocatechol) | 1. Non-selective Nitration Conditions: The reaction conditions did not provide sufficient regioselectivity. 2. Inadequate Purification Method: Simple precipitation may not be sufficient to separate isomers with similar polarities. | 1. Control Reaction Temperature: Lower temperatures generally favor para-substitution over ortho-substitution relative to the hydroxyl groups, which can help improve regioselectivity. 2. Employ Column Chromatography: If recrystallization fails, flash column chromatography using a silica gel stationary phase is the most effective method for separating isomers. A solvent system of increasing polarity (e.g., hexane/ethyl acetate gradient) should provide the necessary separation. |
| Reaction is Uncontrollably Vigorous | 1. Rapid Addition of Nitrating Agent: Adding the nitrating agent too quickly to the highly activated catechol ring. 2. Insufficient Cooling: The cooling bath is unable to remove the heat generated by the reaction. | 1. Slow Down Addition: Add the nitrating agent dropwise via a pressure-equalizing dropping funnel over a prolonged period (e.g., 30-60 minutes). 2. Use a More Efficient Cooling Bath: An ice-salt or acetone/dry ice bath provides more effective cooling than a simple ice-water bath. Ensure the reaction flask is adequately submerged. |
Visualizing the Synthetic Pathway and Challenges
A clear workflow is essential for reproducible results. The following diagram outlines the recommended synthetic route and highlights the critical junction where side reactions can occur.
Caption: Troubleshooting decision tree for this compound synthesis.
Optimized Experimental Protocol
This protocol details a two-step synthesis designed to maximize yield and purity by controlling the reaction at each stage.
Step 1: Synthesis of 4-Nitrocatechol
-
Reaction Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 11.0 g (0.1 mol) of catechol in 50 mL of glacial acetic acid.
-
Cooling: Cool the solution to 0-5°C using an ice-salt bath.
-
Nitration: Prepare a solution of 7.0 mL (0.11 mol) of concentrated nitric acid (68%) in 20 mL of glacial acetic acid. Add this nitrating mixture dropwise to the catechol solution over 30 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction: After the addition is complete, stir the mixture at 0-5°C for an additional 2 hours. Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate).
-
Workup: Pour the reaction mixture into 300 mL of ice-cold water. A yellow precipitate of 4-Nitrocatechol will form.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum. The typical yield is around 70-80%.
Step 2: Synthesis of this compound from 4-Nitrocatechol
-
Reaction Setup: In a 250 mL three-necked flask, carefully add 15.5 g (0.1 mol) of the 4-Nitrocatechol prepared in Step 1 to 50 mL of concentrated sulfuric acid (98%) while cooling in an ice bath. Stir until all the solid has dissolved.
-
Cooling: Cool the resulting solution to -5°C to 0°C using an ice-salt bath.
-
Nitration: Prepare a nitrating mixture of 7.0 mL (0.11 mol) of concentrated nitric acid (68%) and 15 mL of concentrated sulfuric acid (98%). Cool this mixture to 0°C.
-
Addition: Add the cold nitrating mixture dropwise to the 4-Nitrocatechol solution over 45 minutes. Maintain the internal temperature strictly between -5°C and 0°C.
-
Reaction: Stir the mixture at this temperature for 3 hours.
-
Workup: Carefully pour the reaction mixture onto 400 g of crushed ice with stirring. A pale yellow solid will precipitate.
-
Isolation and Purification: Collect the crude this compound by vacuum filtration and wash thoroughly with cold water. Recrystallize the product from a suitable solvent, such as aqueous ethanol or dilute acetic acid, to obtain pure this compound. [8]Dry the final product under vacuum.
| Parameter | Step 1: 4-Nitrocatechol | Step 2: this compound | Rationale |
| Primary Reagent | Catechol | 4-Nitrocatechol | Stepwise nitration provides better control over reactivity and selectivity. |
| Nitrating Agent | HNO₃ in Acetic Acid | HNO₃ in H₂SO₄ | A milder agent is used for the highly reactive catechol; a stronger agent is needed for the deactivated 4-nitrocatechol ring. [3] |
| Temperature | 0-5°C | -5°C to 0°C | Low temperature is critical to minimize oxidation and unwanted side reactions in both steps. [3] |
| Molar Ratio (Nitric Acid:Substrate) | ~1.1 : 1 | ~1.1 : 1 | A slight excess of the nitrating agent ensures complete conversion without promoting significant over-nitration. |
| Purification Method | Precipitation & Washing | Recrystallization | The crude mono-nitro product is often pure enough for the next step. The final di-nitro product requires recrystallization to remove isomers and byproducts. [8] |
References
Sources
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- 10. Purification and sequence analysis of 4-methyl-5-nitrocatechol oxygenase from Burkholderia sp. strain DNT - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. Oxidation of Catechols at the Air–Water Interface by Nitrate Radicals - PMC [pmc.ncbi.nlm.nih.gov]
common impurities in 4,5-Dinitrocatechol synthesis and how to remove them
Introduction
Welcome to the technical support guide for the synthesis of 4,5-Dinitrocatechol. This document is designed for researchers, chemists, and drug development professionals who are working with or planning to synthesize this important chemical intermediate. The nitration of catechol is a powerful but often challenging reaction due to the high reactivity of the starting material, which can lead to a variety of impurities.[1]
This guide provides a structured, question-and-answer-based approach to troubleshoot common issues, identify and remove impurities, and ensure the integrity of your final product. We will delve into the causality behind the formation of these impurities and provide validated protocols for their removal.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most direct and frequently employed method is the electrophilic aromatic substitution of catechol using a nitrating agent.[2][3] Typically, this involves treating catechol with a mixture of concentrated nitric acid and sulfuric acid ("mixed acid").[4][5] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly reactive nitronium ion (NO₂⁺), which is the active electrophile that attacks the electron-rich catechol ring.[1][4][5]
Q2: Why is this reaction prone to impurity formation?
There are two primary reasons:
-
High Reactivity of Catechol: The two hydroxyl (-OH) groups on the catechol ring are strong activating groups, making the ring highly susceptible to electrophilic attack. This high reactivity can make the reaction difficult to control, leading to multiple nitrations or side reactions.
-
Oxidation Sensitivity: Catechols are easily oxidized, especially under the strongly oxidizing conditions of a nitration reaction.[2] This leads to the formation of colored quinone-type structures and polymeric tars, which are common contaminants.[1]
Troubleshooting Guide: Impurity Identification and Removal
This section addresses specific problems you may encounter during the synthesis and workup of this compound.
Problem 1: My final product is dark brown or black and tarry, not a crystalline solid. What's causing this?
A1: Cause - Oxidation and Polymerization
This is the most common issue and is almost certainly due to the oxidation of catechol and its nitrated derivatives. The strong oxidizing nature of nitric acid can convert the dihydroxybenzene moiety into highly colored ortho-quinones.[1] These quinones are very reactive and can polymerize to form complex, high-molecular-weight tarry substances.
Workflow: Identification and Removal of Oxidation Byproducts
Caption: Troubleshooting workflow for removing oxidation byproducts.
Detailed Protocol: Decolorization with Activated Carbon
-
Dissolution: Transfer the crude, dark product into an Erlenmeyer flask. Add a minimal amount of a suitable recrystallization solvent (e.g., 50-70% ethanol in water) to dissolve the product while heating gently.[6]
-
Charcoal Treatment: To the hot solution, add a small amount of activated carbon (typically 1-2% of the crude product's weight). Caution: Add the charcoal in small portions, as the hot solution may boil vigorously upon its addition.
-
Gentle Reflux: Swirl the flask and keep it hot (gentle boiling) for 5-10 minutes. This allows the colored impurities to adsorb onto the surface of the activated carbon.
-
Hot Filtration: Set up a hot gravity filtration apparatus using a fluted filter paper. Preheat the funnel and receiving flask with hot solvent to prevent premature crystallization. Filter the hot charcoal suspension to remove the carbon and any insoluble tars. The filtrate should be significantly lighter in color.
-
Crystallization & Isolation: Allow the hot filtrate to cool slowly to room temperature, then in an ice bath, to induce crystallization. Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.
Self-Validation: The purified product should be a pale yellow crystalline solid, a stark contrast to the dark crude material. A sharp melting point and a single spot on a Thin Layer Chromatography (TLC) plate would confirm successful purification.
Problem 2: My yield is low, and TLC analysis shows multiple spots. What are the likely side products?
A2: Cause - Isomeric and Incompletely Reacted Impurities
The powerful activating effect of the two hydroxyl groups makes controlling the regioselectivity of the nitration difficult. This can result in a mixture of products.
| Impurity Name | Structure | Reason for Formation | Recommended Removal Method |
| Catechol | 1,2-dihydroxybenzene | Unreacted starting material due to incomplete reaction (insufficient time, low temperature, or insufficient nitrating agent). | Recrystallization |
| 4-Nitrocatechol | 4-nitro-1,2-benzenediol | An intermediate in the synthesis. Its presence indicates an incomplete reaction.[7][8][9][10] | Recrystallization |
| 3-Nitrocatechol | 3-nitro-1,2-benzenediol | An isomer formed due to the ortho-, para-directing nature of the hydroxyl groups. | Fractional Recrystallization or Column Chromatography |
| 3,5-Dinitrocatechol | 3,5-dinitro-1,2-benzenediol | A potential isomeric byproduct of dinitration.[11][12] | Fractional Recrystallization or Column Chromatography |
Conceptual Diagram: Synthesis and Major Byproduct Formation
Caption: Synthetic pathway and common side reactions in catechol nitration.
Detailed Protocol: Purification by Recrystallization
Recrystallization is effective for removing impurities with different solubility profiles than the desired product.
-
Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble when hot. A mixture of ethanol and water is often a good starting point. Test small batches to find the optimal solvent system.
-
Dissolution: Place the crude product in a flask and add the minimum amount of hot solvent required for complete dissolution. If you have solid impurities that do not dissolve, they can be removed by hot gravity filtration (as described in the charcoal protocol).
-
Cooling and Crystallization: Allow the flask to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of ice-cold solvent to remove any remaining soluble impurities. Dry the crystals thoroughly in a vacuum oven at a moderate temperature.
Self-Validation:
-
TLC Analysis: Spot the crude material, the purified crystals, and the mother liquor (the filtrate) on a TLC plate. A successful recrystallization will show the desired product as a single, strong spot for the crystals, while the impurities will be concentrated in the mother liquor lane.
-
Melting Point: The purified product should have a sharper and higher melting point than the crude material.
Problem 3: How do I control the reaction to minimize impurity formation from the start?
A3: Reaction Control is Key
Preventing impurity formation is always preferable to removing them.
-
Temperature Control: Nitration is highly exothermic.[13] Maintaining a low temperature (typically 0-10 °C) using an ice-salt bath is critical.[1] Higher temperatures increase the rate of side reactions, especially oxidation and the formation of undesired isomers.
-
Stoichiometry and Addition Rate: Use a precise molar ratio of the nitrating agent. Add the nitrating agent (or the catechol solution) slowly and dropwise to the reaction mixture with vigorous stirring. This prevents localized areas of high concentration and temperature, which can lead to over-nitration and degradation.
-
Protecting Groups: For higher purity and better control, consider a multi-step synthesis involving protecting the hydroxyl groups (e.g., as acetates or benzoates) before nitration, followed by deprotection.[10] This moderates the ring's reactivity and prevents oxidation.
References
- Oxidation of Catechols at the Air–Water Interface by Nitrate Radicals.
- Purification and sequence analysis of 4-methyl-5-nitrocatechol oxygenase from Burkholderia sp. strain DNT.PMC - NIH.
- Common side products in the synthesis of 4,5-Diamino c
- Nitration Ortho Dihydroxyl Benzene (Catechol) Using Bismuth Nitrate on the Solid Phase Montmorillonite.
- Nitration Ortho Dihydroxyl Benzene (Catechol) Using Bismuth Nitrate on the Solid Phase Montmorillonite.
- 4-NITROC
- Conversion of Catechol to 4-Nitrocatechol in Aqueous Microdroplets Exposed to O3 and NO2.
- Conversion of Catechol to 4-Nitrocatechol in Aqueous Microdroplets Exposed to O3 and NO2.PMC - NIH.
- Purification and sequence analysis of 4-methyl-5-nitrocatechol oxygenase
- Troubleshooting byproduct formation in nitr
- Synthesis of 4-nitropyroc
- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.Master Organic Chemistry.
- 3,5-Dinitrocatechol | C6H4N2O6 | CID 3870203.PubChem.
- Process for preparing 4,6-dinitroresorcinol.
- Method for preparing purified pyrocatechol.
- Nitration and Sulfon
- 3,5-Dinitroc
- Method for preparing purified pyrocatechol.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijnc.ir [ijnc.ir]
- 3. Nitration Ortho Dihydroxyl Benzene (Catechol) Using Bismuth Nitrate on the Solid Phase Montmorillonite [ijnc.ir]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 4-NITROCATECHOL synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Conversion of Catechol to 4-Nitrocatechol in Aqueous Microdroplets Exposed to O3 and NO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Purification and sequence analysis of 4-methyl-5-nitrocatechol oxygenase from Burkholderia sp. strain DNT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. prepchem.com [prepchem.com]
- 11. 3,5-Dinitrocatechol | C6H4N2O6 | CID 3870203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. CAS Common Chemistry [commonchemistry.cas.org]
- 13. WO1988005038A1 - Process for preparing 4,6-dinitroresorcinol - Google Patents [patents.google.com]
troubleshooting low solubility of 4,5-Dinitrocatechol in experiments
Technical Support Center: 4,5-Dinitrocatechol
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to overcome common experimental hurdles. This guide is structured as a series of frequently asked questions and troubleshooting scenarios designed to address the primary challenge associated with this compound: its low solubility.
Part 1: Frequently Asked Questions (FAQs)
Q1: I'm starting a new experiment. What is the best solvent to dissolve this compound?
Answer: The solubility of this compound is limited in many common solvents. Based on its chemical properties, your best starting points are polar aprotic solvents.
-
Primary Recommendation: Dimethyl sulfoxide (DMSO). While supplier data indicates solubility is "sparing," it is often the most effective organic solvent for creating a concentrated stock solution.[1]
-
Secondary Options: Methanol is another possibility, though solubility is described as "slight".[1] For some applications, polar solvents are generally suitable.[2]
It is crucial to prepare a concentrated stock in a suitable organic solvent, which can then be diluted into your aqueous experimental medium. Direct dissolution in aqueous buffers at neutral pH is challenging.
Q2: Why is this compound so difficult to dissolve in water?
Answer: The difficulty arises from a combination of its molecular structure and solid-state properties. The molecule, a yellow crystalline solid, possesses two acidic hydroxyl (-OH) groups and two polar nitro (-NO2) groups on a benzene ring.[2] While the polar groups suggest an affinity for water, strong intermolecular forces (hydrogen bonding) in the crystal lattice make it difficult for water molecules to solvate individual molecules effectively.
Furthermore, at neutral pH, the acidic hydroxyl groups are protonated. The molecule is neutral and less inclined to dissolve in water compared to its charged, deprotonated form.
Q3: What are the key chemical properties I should be aware of?
Answer: Understanding the fundamental properties of this compound is key to troubleshooting. Note that specific data for the 4,5-isomer is sparse, so data from the closely related 3,5-Dinitrocatechol isomer is often used as a proxy.
| Property | Value / Information | Source |
| Molecular Formula | C₆H₄N₂O₆ | [3] |
| Molecular Weight | 200.11 g/mol | [3] |
| Appearance | Yellow to Dark Beige Solid | [1] |
| Storage | -20°C Freezer, Under Inert Atmosphere | [1][4] |
| Melting Point | >146°C (decomposes) | [1] |
| Aqueous Solubility | Very low at neutral pH. For the related 3,5-isomer, it is significantly more soluble in aqueous buffers with pH > 5. | |
| Organic Solubility | DMSO (Sparingly), Methanol (Slightly) | [1] |
Note: The pKa of the hydroxyl groups is a critical parameter. For the related compound 4-Nitrocatechol, the strongest acidic pKa is estimated to be around 7.18, indicating that the hydroxyl groups are weakly acidic.[5] The two electron-withdrawing nitro groups on this compound will lower this pKa, making it a stronger acid. This is the key to enhancing its aqueous solubility.
Part 2: Troubleshooting Low Aqueous Solubility
The most common and frustrating issue is the failure of this compound to dissolve in aqueous buffers. The following guide provides a systematic approach to solving this problem.
Core Issue: The compound is a weak acid.
The two hydroxyl groups on the catechol ring are acidic. At neutral or acidic pH, they are protonated (uncharged), leading to very low aqueous solubility. By increasing the pH, you deprotonate these groups, creating a negatively charged phenolate ion. This ionic form is dramatically more soluble in water.
A similar compound, 3,5-Dinitrocatechol, is noted to be soluble in aqueous buffers with a pH greater than 5.
Troubleshooting Workflow: Aqueous Dissolution
This workflow outlines the logical steps to achieve aqueous solubility.
Caption: Workflow for dissolving this compound in aqueous buffers.
Step-by-Step Protocol: Preparing a pH-Adjusted Aqueous Solution
Objective: To prepare a 10 mM aqueous solution of this compound.
-
Calculation: Calculate the mass of this compound needed (M.W. = 200.11 g/mol ). For 10 mL of a 10 mM solution, you need 2.00 mg.
-
Initial Suspension: Weigh the compound into a suitable tube. Add approximately 8 mL of your target buffer (e.g., PBS, pH 7.4). The compound will likely not dissolve and will form a yellow suspension.
-
pH Adjustment: While vortexing or stirring vigorously, add 1 M NaOH drop by drop. You will observe the color of the solution deepening as the compound dissolves.
-
Monitor: Use a calibrated pH meter to monitor the pH. Continue adding NaOH until the solid is fully dissolved. The pH will likely need to be raised above 7.5.
-
Finalization: Once the compound is fully dissolved, adjust the final volume to 10 mL with your buffer.
-
Verification (Optional but Recommended): Re-check the final pH of your stock solution.
-
Sterilization: Use a 0.22 µm syringe filter appropriate for aqueous solutions.
Causality: The addition of a base (NaOH) removes protons from the acidic hydroxyl groups. This creates a charged species (dinitrocatecholate), which is significantly more polar and readily solvated by water molecules, leading to its dissolution.
Caption: Effect of pH on the ionization state and solubility of this compound.
Part 3: Troubleshooting Organic Stock Solutions
Q4: My this compound won't dissolve in DMSO. What should I do?
Answer: While DMSO is the recommended solvent, "sparingly soluble" means you may still encounter issues, especially at high concentrations.[1]
-
Reduce Concentration: The most straightforward solution is to aim for a lower stock concentration. Is a 100 mM stock necessary if your final working concentration is in the micromolar range? Try preparing a 10 mM or 20 mM stock instead.
-
Gentle Warming: Warm the solution to 37°C in a water bath. This often increases the rate of dissolution and solubility. Caution: Do not overheat, as nitroaromatic compounds can be unstable at high temperatures.[2] The reported melting point is a decomposition temperature (>146°C), suggesting thermal sensitivity.[1]
-
Increase Mechanical Agitation: Use a vortex mixer for several minutes or place the vial in a sonicating water bath. This provides the energy needed to break up the crystal lattice.
Step-by-Step Protocol: Preparing a DMSO Stock Solution
-
Preparation: Add the pre-weighed solid this compound to a glass vial.
-
Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to reach your target concentration.
-
Dissolution:
-
Cap the vial tightly.
-
Vortex vigorously for 2-3 minutes.
-
If solids remain, place the vial in a 37°C water bath or sonicator for 10-15 minute intervals.
-
Visually inspect for complete dissolution between intervals.
-
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C under an inert atmosphere if possible.[1]
References
-
Chemical Properties of 4-Nitrocatechol (CAS 3316-09-4) . Cheméo. [Link]
-
4-Nitrocatechol Predicted Properties . FooDB. [Link]
Sources
- 1. This compound CAS#: [chemicalbook.com]
- 2. CAS 77400-30-7: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | CAS: 77400-30-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. This compound [amp.chemicalbook.com]
- 5. Showing Compound 4-Nitrocatechol (FDB023081) - FooDB [foodb.ca]
Technical Support Center: Optimizing the Performance of a 4,5-Dinitrocatechol Electrochemical Sensor
Welcome to the technical support center for the electrochemical analysis of 4,5-Dinitrocatechol (4,5-DNC). This guide is designed for researchers, analytical scientists, and drug development professionals who are developing and troubleshooting electrochemical methods for this specific analyte. As 4,5-DNC is a dually active molecule—possessing both reducible nitro groups and an oxidizable catechol ring—it presents unique opportunities and challenges in sensor design. This document synthesizes established principles from the electrochemical analysis of both nitroaromatics and catechols to provide a comprehensive, field-proven guide.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses foundational questions about the electrochemical behavior of this compound and the general principles of sensor optimization.
Q1: What are the primary electrochemical reactions for 4,5-DNC?
A1: this compound has two distinct electroactive moieties, allowing for both cathodic (reduction) and anodic (oxidation) analysis:
-
Reduction (Cathodic Scan): The primary and most common analysis route involves the irreversible reduction of the two nitro groups (-NO₂) on the aromatic ring. This is a multi-proton, multi-electron process that typically yields hydroxylamine (-NHOH) or amine (-NH₂) groups. This reaction is highly dependent on the pH of the supporting electrolyte.[1]
-
Oxidation (Anodic Scan): The catechol group (two adjacent -OH groups) can be oxidized in a quasi-reversible two-proton, two-electron process to form 4,5-dinitro-o-benzoquinone. However, the resulting quinone can be highly reactive and may lead to electrode fouling via polymerization or side reactions, which can passivate the electrode surface.[2]
Q2: Should I focus on the reduction of the nitro groups or the oxidation of the catechol group?
A2: For quantitative analysis, targeting the reduction of the nitro groups is strongly recommended. The reduction process is generally more stable, less prone to electrode fouling, and often provides a larger, more well-defined signal compared to the oxidation of the catechol moiety. The oxidation signal can be useful for qualitative confirmation but may suffer from poor reproducibility in repeated measurements due to the reactivity of the o-quinone product.[2][3]
Q3: How does pH affect the electrochemical signal of 4,5-DNC?
A3: The pH of the supporting electrolyte is the most critical parameter for optimizing your sensor.
-
For Nitro Group Reduction: The reduction of nitroaromatic compounds is a proton-coupled electron transfer process.[1] Therefore, as the pH decreases (becomes more acidic), the reduction potential will shift to more positive values (i.e., less negative potential is required for the reduction). This is often advantageous. However, an extremely low pH can introduce interference from the hydrogen evolution reaction (HER).[4] An optimal pH, typically in the acidic to neutral range (pH 3-7), must be experimentally determined to achieve maximum peak current and a stable baseline.[5][6]
-
For Catechol Oxidation: The oxidation potential of the catechol group also shifts to less positive potentials as the pH increases. The relationship between peak potential (Ep) and pH can be used to confirm that the reaction involves an equal number of protons and electrons, which is characteristic of catechol oxidation.[7]
Q4: What is a suitable starting potential window for my voltammetric scans?
A4:
-
For Reduction (recommended): A good starting point for a cyclic voltammetry (CV) or differential pulse voltammetry (DPV) scan is from approximately +0.2 V to -1.0 V (vs. Ag/AgCl) . The reduction peaks for dinitro-compounds typically appear in the range of -0.4 V to -0.8 V, depending on the pH and electrode material.[8][9]
-
For Oxidation: To observe the catechol oxidation, you would scan in the positive direction, for example, from -0.2 V to +0.8 V (vs. Ag/AgCl) . The oxidation peak for catechols commonly appears between +0.2 V and +0.5 V.[6]
Part 2: Troubleshooting Guide - From Signal Loss to Signal Noise
This section is structured to help you diagnose and resolve specific experimental issues in a logical, step-by-step manner.
Category 1: No Signal or Very Weak Signal
Problem: You've prepared your sample in the electrolyte, but upon running a CV or DPV scan, you see no discernible peak for 4,5-DNC.
Q: My connections are secure and my solution is fresh, but the signal is still weak. What's next? A: This points toward an issue with the electrode surface or the fundamental electrochemical conditions.
-
Causality: The reduction of nitro groups requires a clean, active electrode surface to facilitate electron transfer. Bare glassy carbon (GCE) or carbon paste electrodes (CPE) can have high overpotentials for this reaction, resulting in a weak signal.[8] Furthermore, the reaction is proton-dependent, so incorrect pH can drastically reduce the reaction rate.[1]
-
Solution:
-
Electrode Pre-treatment: Ensure your GCE is meticulously polished (e.g., with alumina slurry) and sonicated to remove any residual particles. For CPEs, extrude a fresh surface before each experiment.
-
pH Optimization: Prepare a series of buffers (e.g., phosphate or acetate buffer) with pH values from 3.0 to 7.0. Run a CV of your 4,5-DNC solution in each buffer and plot the resulting peak current vs. pH. This will reveal the optimal pH for your system.[5]
-
Consider Electrode Modification: If the signal on a bare electrode remains weak, the surface likely needs modification to enhance its electrocatalytic activity. Nanomaterials like carbon nanotubes (CNTs), graphene, or metal nanoparticles can dramatically increase the surface area and lower the overpotential for nitro reduction.[10][11][12]
-
Category 2: Poor Reproducibility and Drifting Signals
Problem: Your replicate measurements are not consistent. The peak potential shifts, and the peak current varies significantly between runs (high Relative Standard Deviation - RSD).
Q: Why are my results not reproducible? A: Poor reproducibility is one of the most common frustrations in electrochemistry. The primary culprits are changes in the electrode surface and instability in the experimental setup.
-
Causality (Electrode Surface): The most likely cause is electrode fouling. If your potential window inadvertently includes the oxidation potential of the catechol group, the resulting o-quinone can polymerize on the electrode surface.[2] This "poly(catechol)" film is insulating and will passivate the electrode, leading to decreased peak currents and shifting potentials in subsequent scans. Even if you are only scanning in the negative direction, adsorption of 4,5-DNC or its reduction products can also alter the surface.
-
Causality (Reference Electrode): A drifting or unstable reference electrode (e.g., Ag/AgCl) will cause all measured potentials to shift. This can happen if the filling solution is contaminated, has evaporated, or if the porous frit is clogged.
-
Solution:
-
Implement a Cleaning Step: Between each measurement, the working electrode must be cleaned or regenerated. This could involve cycling the potential in a blank electrolyte solution, or a brief electro-chemical activation step. For severe fouling, mechanical polishing is required.
-
Check Reference Electrode: Measure the potential of your reference electrode against a second, known-good reference electrode. The potential difference should be less than a few millivolts. If it's high, replace the filling solution or the entire electrode.
-
Control Adsorption: Introduce an accumulation step in your method. Applying a specific potential for a set time before the analytical scan can lead to a more controlled and reproducible amount of analyte adsorbed on the surface, stabilizing the signal.
-
Category 3: High Background Noise and Poorly Defined Peaks
Problem: The baseline of your voltammogram is noisy or sloping, and the peak for 4,5-DNC is broad and not well-defined.
Q: How can I improve my signal-to-noise ratio? A: A clean signal is essential for achieving low detection limits. Noise can be chemical or electrical in origin.
-
Causality (Chemical): Dissolved oxygen is electroactive and is reduced in the same potential window as nitroaromatics, creating a large, sloping background current that can obscure your analyte's peak. The supporting electrolyte itself may also contain impurities.
-
Causality (Electrical): Improper grounding, nearby electrical equipment, or a faulty potentiostat can all introduce electrical noise.
-
Solution:
-
Deoxygenate Your Solution: This is mandatory. Purge your electrolyte and sample solution with an inert gas (high-purity nitrogen or argon) for at least 5-10 minutes before the experiment. Maintain a blanket of the gas over the solution during the measurement.
-
Use High-Purity Reagents: Prepare your buffers and solutions with analytical grade reagents and deionized water (18.2 MΩ·cm).
-
Check Electrical Grounding: Ensure the potentiostat is properly grounded. Using a Faraday cage to house your electrochemical cell is highly effective at shielding it from external electrical noise.
-
Switch to Pulse Techniques: If using CV, switch to a more sensitive technique like Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV). These techniques are designed to minimize the contribution of background (capacitive) current, resulting in a flatter baseline and more prominent peaks, which is ideal for quantitative analysis.[5]
-
Part 3: Experimental Protocols & Data Interpretation
Protocol 1: Basic Cyclic Voltammetry Analysis of 4,5-DNC
This protocol provides a starting point for characterizing the fundamental electrochemical behavior of 4,5-DNC.
-
Electrode Preparation:
-
Polish a glassy carbon electrode (GCE, 3 mm diameter) with 0.3 µm and then 0.05 µm alumina slurry on a polishing pad for 2 minutes each.
-
Rinse thoroughly with deionized water.
-
Sonicate in 1:1 ethanol/water for 2 minutes, then in deionized water for 2 minutes to remove any polishing residues.
-
Dry the electrode under a stream of nitrogen.
-
-
Electrochemical Cell Setup:
-
Add 10 mL of 0.1 M phosphate buffer (pH 5.0) as the supporting electrolyte to the electrochemical cell.
-
Assemble the three-electrode system: the polished GCE as the working electrode, a Pt wire as the counter electrode, and an Ag/AgCl (3 M KCl) electrode as the reference.
-
Purge the solution with nitrogen gas for 10 minutes.
-
-
Data Acquisition:
-
Run a background CV scan in the blank electrolyte from +0.2 V to -1.0 V at a scan rate of 50 mV/s.
-
Add a known concentration of 4,5-DNC (e.g., to a final concentration of 100 µM).
-
Stir the solution for 30 seconds and then let it rest for 15 seconds.
-
Run the CV scan under the same conditions. You should observe one or two reduction peaks corresponding to the nitro groups.
-
-
Data Analysis:
-
Measure the peak potential (Ep) and peak current (Ip) of the reduction peaks.
-
Repeat the experiment at different scan rates (e.g., 20, 50, 100, 150, 200 mV/s). Plot Ip vs. the square root of the scan rate. A linear relationship indicates a diffusion-controlled process.
-
Interpreting Your Data: Key Parameters
The following table summarizes key parameters and their significance in optimizing your sensor.
| Parameter | Typical Range / Value | Significance & Troubleshooting Tips |
| Optimal pH | 3.0 - 7.0 | Why: Balances the need for protons for nitro reduction against the risk of hydrogen evolution at very low pH.[1][4] Troubleshooting: If peaks are broad or at very negative potentials, your pH may be too high. |
| Reduction Potential (Ep) | -0.4 V to -0.8 V vs. Ag/AgCl | Why: This is the characteristic potential where the nitro groups are reduced. It will shift with pH. A more positive Ep is often desirable. Troubleshooting: A large negative Ep suggests high overpotential; consider electrode modification.[8] |
| Linear Dynamic Range (LDR) | Analyte Dependent | Why: The concentration range where the peak current is directly proportional to the analyte concentration. Troubleshooting: If the LDR plateaus early, it may indicate electrode surface saturation or fouling. |
| Limit of Detection (LOD) | Analyte Dependent | Why: The lowest concentration of analyte that can be reliably detected. Calculated as 3 * (Standard Deviation of Blank) / (Slope of Calibration Curve). Troubleshooting: High noise will degrade (increase) your LOD. Use DPV/SWV and a Faraday cage to improve it. |
| Reproducibility (RSD%) | < 5% for replicates | Why: Measures the precision of the method. Troubleshooting: High RSD (>5-10%) points to electrode fouling, reference electrode instability, or inconsistent sample preparation.[10] |
Part 4: Advanced Topics - Interference & Method Validation
Q: I am working with biological samples. What are the most likely interfering species?
A: In complex matrices like serum, urine, or cell lysates, several endogenous molecules can interfere.
-
Ascorbic Acid (AA) and Uric Acid (UA): These are easily oxidized and can create large anodic peaks that may overlap with the catechol oxidation signal if you are scanning in that direction. While they don't directly interfere with the cathodic (reduction) signal of the nitro groups, their oxidation products can adsorb to and foul the electrode surface, indirectly affecting reproducibility.
-
Other Catecholamines: Dopamine, epinephrine, etc., have similar catechol structures and will be oxidized at similar potentials to 4,5-DNC.[9] This is a major issue if you are using the oxidation signal.
-
Oxygen: As mentioned, dissolved oxygen is a primary interferent for the reduction signal.
-
Mitigation Strategy:
-
Focus on the Reduction Signal: The reduction of the nitro groups occurs at negative potentials where AA and UA are not electroactive, providing inherent selectivity.
-
Use Selective Membranes: Modifying your electrode with a size-exclusive or charge-repulsive membrane (like Nafion) can help block larger interfering molecules while allowing the smaller 4,5-DNC to reach the electrode surface.
-
Sample Pre-treatment: Use solid-phase extraction (SPE) to clean up complex samples before analysis.[13]
-
Q: How do I validate my final electrochemical method?
A: Method validation ensures your results are accurate, reliable, and fit for purpose. Key validation parameters, as outlined by guidelines like the ICH, should be assessed.[8][11]
-
Specificity/Selectivity: Demonstrate that the signal is due to 4,5-DNC by running potential interfering compounds and showing they do not produce a signal at the analyte's peak potential.
-
Linearity and Range: Establish the concentration range over which the method is linear.
-
Accuracy: Perform recovery studies by spiking a known amount of 4,5-DNC into a blank matrix and measuring the recovered concentration.
-
Precision (Repeatability & Reproducibility): Assess the variation in measurements within the same day (repeatability) and on different days (reproducibility).
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): Experimentally determine the lowest concentration you can reliably detect and quantify.
References
- Ozkan, S. A. (2012).
-
Özkan, S. A., Kauffmann, J. M., & Zima, J. (2010). The Role of and the Place of Method Validation in Drug Analysis Using Electroanalytical Techniques. Bentham Open. [Link]
-
Shetti, N. P., et al. (2022). Nanostructure Modified Electrodes for Electrochemical Detection of Contaminants of Emerging Concern. Molecules. [Link]
-
ResearchGate. (n.d.). The effects of pH on DA oxidation and reduction processes. ResearchGate. [Link]
-
Ghuman, K. K., et al. (2023). Effect of pH on the Electrochemical Behavior and Nitrogen Reduction Reaction Activity of Ti2N Nitride MXene. Advanced Materials Interfaces. [Link]
-
Miro, M., et al. (2022). Voltammetric Determination of Active Pharmaceutical Ingredients Using Screen-Printed Electrodes. Chemosensors. [Link]
-
ResearchGate. (n.d.). a. The effect of pH on (a) the peak current response (b) peak potential of 1mM Catechol 0.1 M phosphate buffer pH 6. ResearchGate. [Link]
-
Mersal, G. A. M. (2009). Electrochemical Sensor for Voltammetric Determination of Catechol Based on Screen Printed Graphite Electrode. International Journal of Electrochemical Science. [Link]
-
Rassaei, L., et al. (2023). Promising Electrode Surfaces, Modified with Nanoparticles, in the Sensitive and Selective Electroanalytical Determination of Antibiotics: A Review. Applied Sciences. [Link]
-
ACS Chemical Health & Safety. (2022). Highly Sensitive Electrochemical Sensors for Nitroexplosives Using Functionalized SiC Nanoparticles. ACS Publications. [Link]
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Lete, C., et al. (2008). Electrochemical sensors based on platinum electrodes modified with hybrid inorganic-organic coatings for determination of 4-nitrophenol and dopamine. Electrochimica Acta. [Link]
-
Nematollahi, D., & Malakzadeh, M. (2018). Investigation of the electrochemical behavior of catechol and 4-methylcatechol in the presence of methyl mercapto thiadiazol as a nucleophile: Application to electrochemical synthesis. Journal of the Chinese Chemical Society. [Link]
-
Kumakura, F., et al. (1996). Electrochemical behavior of catechol and 3,4-dihydroxytoluene in acetonitrile at a platinum-disk electrode modified with a tyrosinase containing polyacrylamide film. Journal of Electroanalytical Chemistry. [Link]
-
Dejmkova, H., et al. (2011). Voltammetric and amperometric determination of 2,4-dinitrophenol metabolites. Talanta. [Link]
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González-Sebastián, L., et al. (2010). Solvent and pH effects on the redox behavior and catecholase activity of a dicopper complex with distant metal centers. Journal of Inorganic Biochemistry. [Link]
-
Singh, M. R., et al. (2019). pH effects on the electrochemical reduction of CO2 towards C2 products on stepped copper. Nature Communications. [Link]
-
Patil, V., et al. (2023). Electrochemical detection and quantification of catechol based on a simple and sensitive poly(riboflavin) modified carbon nanotube paste electrode. Materials Chemistry and Physics. [Link]
-
Karimi-Maleh, H., et al. (2022). Electrochemical Sensors Based on Transition Metal Materials for Phenolic Compound Detection. Chemosensors. [Link]
-
Ball, V., et al. (2022). Is the Interfacial Electrochemical Behavior of Quercetin the Same as That of Catechol Plus Resorcinol?. Coatings. [Link]
-
Talanta. (2011). Voltammetric and amperometric determination of 2,4-dinitrophenol metabolites. ScienceDirect. [Link]
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Technical Support Center: Overcoming Interference in the Electrochemical Detection of 4,5-Dinitrocatechol
Welcome to the technical support center for the electrochemical detection of 4,5-Dinitrocatechol (4,5-DNC). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and interferences encountered during the electrochemical analysis of this compound. Here, we move beyond simple protocols to explain the why behind experimental choices, ensuring your methodologies are robust and your results are reliable.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments. Each issue is presented in a question-and-answer format, providing not only a solution but also an explanation of the underlying electrochemical principles.
Issue 1: Low Sensitivity or No Signal for 4,5-DNC
Question: I am not observing a clear oxidation/reduction peak for 4,5-DNC, or the signal is very weak. What are the potential causes and how can I enhance the signal?
Answer:
Low sensitivity in the electrochemical detection of 4,5-DNC is a common issue that can stem from several factors, ranging from the inherent properties of the electrode to the experimental conditions. The electrochemical behavior of 4,5-DNC, like other catechols and nitroaromatic compounds, is highly dependent on the electrode surface's ability to facilitate electron transfer.
Root Causes and Solutions:
-
Poor Electron Transfer Kinetics: Bare electrodes, such as glassy carbon (GCE) or gold electrodes, often exhibit slow electron transfer kinetics for the redox reactions of 4,5-DNC. This results in broad, ill-defined peaks or a complete lack of a discernible signal.
-
Solution: Electrode Modification. Modifying the electrode surface with nanomaterials can dramatically enhance the electrocatalytic activity. Materials like carbon nanotubes (CNTs), graphene, and metal nanoparticles increase the electrode's surface area and provide catalytic sites that lower the overpotential required for the redox reactions.[1][2][3][4] For instance, a multi-walled carbon nanotube paste electrode can improve the electronic transfer between the analyte and the electrode surface.[3]
-
-
Inappropriate pH of the Supporting Electrolyte: The electrochemical response of catechols is proton-dependent. The pH of the supporting electrolyte directly influences the peak potential and peak current.[2][5][6]
-
Solution: pH Optimization. It is crucial to perform a pH study to find the optimal pH for 4,5-DNC detection. Generally, a phosphate buffer solution (PBS) with a pH around 6.0-7.0 provides a good response for catechols.[2][7] A plot of peak potential versus pH can also reveal the number of protons and electrons involved in the reaction mechanism.[2]
-
-
Low Analyte Concentration: If the concentration of 4,5-DNC in your sample is below the detection limit of your system, you will not observe a signal.
-
Solution: Preconcentration Step. For trace analysis, a preconcentration step can be employed. This involves accumulating the analyte on the electrode surface at a specific potential for a set amount of time before the measurement scan.
-
-
Incorrect Potential Window: The selected potential window for your voltammetric scan (e.g., Cyclic Voltammetry or Differential Pulse Voltammetry) may not encompass the redox potentials of 4,5-DNC.
-
Solution: Widen the Potential Window. Initially, use a wider potential window to locate the oxidation and reduction peaks of 4,5-DNC. Once identified, you can narrow the window for subsequent experiments to improve resolution and reduce background noise.
-
Issue 2: Poor Selectivity and Interference from Other Compounds
Question: My sample contains other electroactive species that produce signals overlapping with the 4,5-DNC peak. How can I improve the selectivity of my measurement?
Answer:
Poor selectivity is a significant challenge, especially when analyzing complex matrices like biological fluids or environmental samples. Several compounds can interfere with the detection of 4,5-DNC, including ascorbic acid, uric acid, and other phenolic compounds.
Root Causes and Solutions:
-
Overlapping Voltammetric Peaks: Interferents with redox potentials close to that of 4,5-DNC will produce overlapping peaks, making accurate quantification difficult.
-
Solution 1: Electrode Surface Modification. Modifying the electrode with specific materials can help to resolve overlapping peaks. For example, polymer films or nanomaterials can be chosen to selectively enhance the signal of the target analyte or shift the redox potentials of interfering species.[1][8]
-
Solution 2: Use of Differential Pulse Voltammetry (DPV). DPV is a more sensitive technique than Cyclic Voltammetry (CV) and can provide better resolution for closely spaced peaks.[9][10][11] The peak-shaped voltammogram in DPV allows for easier separation of signals.[10]
-
-
Co-existing Structurally Similar Compounds: Isomers of dihydroxybenzene, such as hydroquinone and resorcinol, are common interferents in catechol detection.[4][12]
-
Solution: Sensor Arrays and Chemometrics. For complex mixtures, a single modified electrode may not be sufficient. Using an array of sensors with different modifications, coupled with chemometric data analysis, can help to deconvolute the signals and quantify individual components.
-
Issue 3: Signal Instability and Poor Reproducibility (Fouling)
Question: I am observing a decrease in the peak current over consecutive measurements, leading to poor reproducibility. What is causing this signal degradation?
Answer:
The decrease in signal intensity with repeated measurements is a classic sign of electrode fouling.[8][13] Fouling occurs when the products of the electrochemical reaction, or other molecules in the sample, adsorb onto the electrode surface, blocking active sites and inhibiting electron transfer.[13]
Root Causes and Solutions:
-
Electropolymerization of Oxidation Products: The oxidation of catechols can lead to the formation of polymeric films on the electrode surface, which passivates the electrode.[14]
-
Solution 1: Electrode Cleaning and Regeneration. Between measurements, the electrode surface must be cleaned to remove adsorbed species. This can be achieved through mechanical polishing (e.g., with alumina slurry), electrochemical cleaning, or sonication in a suitable solvent.[15][16][17] Electrochemical cleaning often involves cycling the potential in a blank supporting electrolyte to oxidatively or reductively desorb the fouling layer.[16]
-
Solution 2: Anti-Fouling Electrode Coatings. Modifying the electrode with anti-fouling materials can prevent the adsorption of interfering species. Negatively charged polymers like Nafion can repel anionic foulants.[8]
-
-
Biofouling from Complex Matrices: In biological samples, proteins and lipids can adsorb to the electrode surface, causing what is known as biofouling.[8][13]
-
Solution: Protective Membranes. Incorporating a protective membrane, such as a dialysis membrane or a polymer film, can prevent large biomolecules from reaching the electrode surface while allowing the smaller analyte of interest to pass through.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the difference between Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) for 4,5-DNC analysis?
A1: CV is a powerful technique for studying the redox mechanism of a compound. It provides information about the reversibility of the reaction and the stability of the reaction products.[4] However, for quantitative analysis, especially at low concentrations, DPV is often preferred. DPV offers higher sensitivity and better resolution by minimizing the contribution of the charging current, which is a major source of background noise in CV.[10]
Q2: How do I choose the appropriate supporting electrolyte?
A2: The choice of supporting electrolyte is critical as it influences the ionic strength and pH of the solution. For 4,5-DNC, a phosphate buffer solution (PBS) is commonly used because it provides good buffering capacity in the physiological pH range and its components are generally electrochemically inactive in the potential window of interest.[2]
Q3: My CV for 4,5-DNC shows a large peak separation between the anodic and cathodic peaks. What does this indicate?
A3: A large peak-to-peak separation (ΔEp) in a CV suggests a quasi-reversible or irreversible electron transfer process. For a reversible one-electron process, the theoretical ΔEp is approximately 59 mV at room temperature. A larger value indicates slow electron transfer kinetics at the electrode surface. This can often be improved by using a modified electrode with better electrocatalytic properties.
Q4: Can I reuse my modified electrode?
A4: The reusability of a modified electrode depends on its stability and the severity of fouling. Many modified electrodes can be reused after a proper regeneration procedure.[15][16][18] This might involve rinsing with deionized water, electrochemical cleaning, or re-applying the modifying layer. It is important to check the electrode's performance with a standard solution after regeneration to ensure it retains its sensitivity and selectivity.
Part 3: Experimental Protocols and Data
Protocol 1: Preparation of a Multi-Walled Carbon Nanotube (MWCNT) Modified Glassy Carbon Electrode
-
GCE Pre-treatment:
-
Polish a bare GCE with 0.3 µm and 0.05 µm alumina slurry on a polishing pad for 5 minutes each.
-
Rinse thoroughly with deionized water.
-
Sonicate the electrode in a 1:1 solution of ethanol and deionized water for 5 minutes, followed by sonication in deionized water for another 5 minutes.
-
Dry the electrode under a stream of nitrogen.
-
-
Preparation of MWCNT Suspension:
-
Disperse 1 mg of MWCNTs in 1 mL of a suitable solvent (e.g., N,N-dimethylformamide or a surfactant solution like sodium dodecyl sulfate).
-
Sonicate the suspension for at least 30 minutes to ensure a homogeneous dispersion.
-
-
Electrode Modification:
-
Drop-cast a small volume (typically 5-10 µL) of the MWCNT suspension onto the polished GCE surface.
-
Allow the solvent to evaporate completely at room temperature or under a gentle heat lamp.
-
The modified electrode is now ready for use.
-
Protocol 2: Electrochemical Detection of 4,5-DNC using DPV
-
Prepare the Electrochemical Cell:
-
Add a known volume of the supporting electrolyte (e.g., 0.1 M PBS, pH 7.0) to the electrochemical cell.
-
Insert the MWCNT-modified GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
-
Perform DPV Measurement:
-
Record a blank DPV scan in the supporting electrolyte to establish the baseline.
-
Add a known concentration of 4,5-DNC to the cell and stir for a short period to ensure homogeneity.
-
Record the DPV scan over a potential range that covers the reduction peak of the nitro groups in 4,5-DNC.
-
Typical DPV parameters: pulse amplitude of 50 mV, pulse width of 50 ms, and a scan rate of 20 mV/s.[10][11]
-
Data Presentation
Table 1: Comparison of Electrochemical Techniques for 4,5-DNC Detection
| Technique | Primary Use | Sensitivity | Resolution |
| Cyclic Voltammetry (CV) | Mechanistic studies | Moderate | Moderate |
| Differential Pulse Voltammetry (DPV) | Quantitative analysis | High | High |
| Square Wave Voltammetry (SWV) | Quantitative analysis | Very High | High |
Part 4: Visualizations
Diagram 1: Troubleshooting Workflow for Low Sensitivity
Caption: Workflow for troubleshooting low sensitivity in 4,5-DNC detection.
Diagram 2: Interference and Fouling Mitigation Strategies
Sources
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- 4. mdpi.com [mdpi.com]
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- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
how to choose the right solvent for 4,5-Dinitrocatechol recrystallization
Welcome to the technical support guide for the purification of 4,5-dinitrocatechol via recrystallization. This resource, designed for chemistry professionals, provides in-depth answers to common questions and troubleshooting guidance for challenges encountered during the purification process. As Senior Application Scientists, we ground our recommendations in fundamental chemical principles and extensive laboratory experience.
Frequently Asked Questions (FAQs)
Q1: What are the ideal characteristics of a recrystallization solvent for this compound?
The primary goal of recrystallization is to separate a target compound from its impurities. The selection of an appropriate solvent is the most critical factor for a successful purification.[1] An ideal solvent for this compound should meet the following criteria:
-
High-Temperature Coefficient of Solubility : The solvent must exhibit poor solubility for this compound at room temperature but high solubility at its boiling point.[2][3] This differential is the cornerstone of recrystallization, allowing the compound to dissolve when heated and crystallize upon cooling, leaving impurities behind in the solution (mother liquor).
-
Impurity Solubility Profile : Soluble impurities should remain dissolved in the solvent at both high and low temperatures. Conversely, insoluble impurities should not dissolve at all, even at the solvent's boiling point, allowing for their removal via hot gravity filtration.[3]
-
Chemical Inertness : The solvent must not react with this compound.[2][3] Given the presence of reactive catechol and nitro functional groups, this is a crucial consideration.
-
Volatility : The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[2]
-
Safety and Cost : The solvent should be non-toxic, non-flammable, and cost-effective for the scale of your work.[4]
Q2: Based on its structure, what solvents are good starting points for this compound recrystallization?
This compound (MW: 200.11 g/mol ) is a highly polar molecule due to its two hydroxyl (-OH) groups and two nitro (-NO₂) groups, which are capable of strong hydrogen bonding. This suggests that polar solvents will be the most effective. Limited available data indicates it is sparingly soluble in DMSO and slightly soluble in methanol.[5][6]
Based on these properties, a systematic screening of polar protic and aprotic solvents is recommended. A rule of thumb is that solvents with functional groups similar to the solute are often good solubilizers.[7]
Table 1: Potential Solvents for this compound Recrystallization Screening
| Solvent | Type | Boiling Point (°C) | Rationale & Expected Behavior |
| Water (H₂O) | Polar Protic | 100 | The high polarity and hydrogen bonding capacity may make it a good choice. Given the organic nature of the backbone, solubility might be low at room temperature but could increase significantly with heat.[7] |
| Ethanol (EtOH) | Polar Protic | 78 | Often a good solvent for polar organic molecules. Its hydroxyl group can hydrogen bond with the catechol moiety. A related compound, 3,5-dinitrocatechol, is soluble in ethanol.[8] |
| Methanol (MeOH) | Polar Protic | 65 | Known to have slight solubility for this compound.[5][6] It may be a good candidate, potentially in a mixed solvent system if solubility is too high at room temperature. |
| Acetone | Polar Aprotic | 56 | A versatile solvent for moderately polar compounds. Its lower boiling point is advantageous for removal. |
| Ethyl Acetate (EtOAc) | Moderately Polar | 77 | Less polar than alcohols but can be effective. May require a mixed solvent system with a non-polar solvent like hexane to reduce solubility upon cooling. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 189 | Known to have sparing solubility for this compound.[5][6] Its very high boiling point makes it difficult to remove and generally unsuitable for recrystallization unless used as part of an anti-solvent system. |
Experimental Protocols & Troubleshooting Guides
Workflow for Solvent Selection and Recrystallization
The following diagram outlines the logical workflow from initial solvent screening to troubleshooting common issues.
Caption: Workflow for this compound Purification.
Protocol 1: Small-Scale Solvent Screening
This procedure helps you efficiently determine the best solvent without committing a large amount of material.
-
Preparation : Place approximately 20-30 mg of crude this compound into a small test tube.
-
Room Temperature Test : Add the first solvent from Table 1 dropwise (e.g., using a Pasteur pipette), swirling after each drop, up to about 0.5 mL. Observe if the solid dissolves.
-
Interpretation: If the solid dissolves completely at room temperature, the solvent is unsuitable as a primary recrystallization solvent.[3]
-
-
Hot Solvent Test : If the solid did not dissolve at room temperature, heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Interpretation: A good solvent will dissolve the compound near its boiling point in a reasonable volume.[1] If a very large volume of solvent is required, its dissolving power is too low.
-
-
Cooling Test : Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature, and then in an ice bath.
-
Interpretation: The ideal solvent will yield a large crop of crystals upon cooling. If no crystals form, the compound may be too soluble, or the solution may be supersaturated. Try scratching the inside of the test tube with a glass rod to induce crystallization.[9]
-
-
Repeat : Repeat this process for each promising solvent identified in Table 1.
Q3: My compound "oiled out" instead of forming crystals. What should I do?
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals.[10] This is common for compounds with low melting points or when the solution is highly concentrated with impurities, which can depress the melting point.
Causality & Solution:
-
Cause : The boiling point of your solvent is likely too high, or the solution is too concentrated, causing the saturation point to be reached at a temperature where your compound is molten.
-
Solution 1 (Add More Solvent) : Re-heat the solution until the oil fully redissolves. Add a small amount of additional hot solvent (10-20% more volume) to decrease the saturation temperature. Cool the solution again, very slowly this time.[9][10]
-
Solution 2 (Change Solvents) : If the problem persists, the chosen solvent is likely unsuitable. Select a solvent with a lower boiling point.
-
Solution 3 (Induce Crystallization Early) : Scratching the side of the flask with a glass rod as the solution cools can sometimes provide nucleation sites and encourage crystal formation before the oiling-out temperature is reached.[10]
Q4: No crystals are forming even after cooling in an ice bath. What's wrong?
This is a very common issue in recrystallization and typically points to one of two problems: too much solvent was used, or the solution is supersaturated.[9][10]
Causality & Solution:
-
Cause 1 (Excess Solvent) : You may have added more than the minimum amount of hot solvent required for dissolution. As a result, the solution is not saturated upon cooling, and the compound remains dissolved.[9][11]
-
Solution : Gently boil off a portion of the solvent to increase the concentration of the solute. Allow the solution to cool again. Be careful not to evaporate too much solvent, which could cause the product to crash out impurely.[11]
-
-
Cause 2 (Supersaturation) : The solution may be supersaturated, meaning it holds more dissolved solute than it theoretically should. Crystal growth requires an initial nucleation event to begin.[9]
-
Solution (Induce Nucleation) :
-
Scratching : Vigorously scratch the inner wall of the flask at the solution's surface with a glass stirring rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[9][11]
-
Seeding : If you have a small crystal of pure this compound, add it to the cooled solution. This "seed crystal" provides a template for other molecules to crystallize upon.[4][9]
-
-
Q5: My final yield is very low. How can I improve it?
A low yield (e.g., <50%) can be frustrating and points to material loss at various stages.
Causality & Solution:
-
Cause 1 (Excess Solvent) : As with the failure to crystallize, using too much solvent is the most common reason for low yield. A significant portion of your compound will remain in the mother liquor.[11]
-
Solution : Before discarding the mother liquor, try concentrating it by boiling off some solvent and cooling it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
-
Cause 2 (Premature Crystallization) : If the compound crystallizes too early during a hot gravity filtration step, significant product can be lost on the filter paper.[10]
-
Solution : Use a slight excess of hot solvent (~10%) before hot filtration and pre-heat your funnel and receiving flask to prevent cooling and premature crystallization.[10]
-
-
Cause 3 (Washing with the Wrong Solvent) : Washing the final crystals with the recrystallization solvent at room temperature can redissolve some of your product.
-
Solution : Always wash the collected crystals with a small amount of ice-cold recrystallization solvent to minimize dissolution of the product while still washing away the impurity-laden mother liquor.
-
References
- Finding the best solvent for recrystallisation student sheet.
- Recrystallization. University of California, Los Angeles - Chemistry Department.
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- Reagents & Solvents: Solvents for Recrystallization. University of Rochester - Department of Chemistry.
- Experiment: Recrystallization – Part I: Solvent Selection. University of Colorado Boulder - Science Learning Center.
- 4,5-DINITROC
- This compound CAS#: - ChemicalBook. ChemicalBook.
- Troubleshooting. Chemistry LibreTexts.
- 3,5-Dinitroc
- Problems in recrystalliz
- Problems with Recrystallisations. University of York - Department of Chemistry.
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- 2. Recrystallization [sites.pitt.edu]
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- 5. This compound [amp.chemicalbook.com]
- 6. This compound CAS#: [m.chemicalbook.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. 3,5-Dinitrocatechol solid 7659-29-2 [sigmaaldrich.com]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 11. chem.libretexts.org [chem.libretexts.org]
refining the purification protocol for high-purity 4,5-Dinitrocatechol
Welcome to the technical support center for the purification of 4,5-Dinitrocatechol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this challenging but valuable synthetic intermediate. The unique electronic and structural properties of this compound make it a critical building block, but also introduce specific challenges in achieving high purity. This document provides in-depth, experience-driven guidance in a direct question-and-answer format to help you navigate and troubleshoot your purification protocol effectively.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying this compound?
A1: The primary challenge stems from its exceptionally low solubility in most common organic solvents. A certificate of analysis for this compound indicates it is only slightly soluble in methanol and sparingly soluble in DMSO.[1][2] This characteristic makes standard recrystallization, the workhorse of purification for crystalline solids, extremely difficult. The compound tends to precipitate rapidly rather than form well-ordered crystals, which can trap impurities.
Q2: What are the most likely impurities in crude this compound?
A2: The impurities are almost always related to the synthetic route. A common synthesis involves the dinitration of 1,2-dimethoxybenzene (veratrole) to yield 4,5-dinitroveratrole, followed by acidic cleavage of the methyl ethers.[3] Therefore, you should anticipate the impurities listed in the table below.
| Impurity Category | Specific Examples | Source / Rationale |
| Isomeric Impurities | 3,5-Dinitrocatechol, 3,4-Dinitrocatechol | Non-selective nitration can produce other isomers.[4][5] These are often the most difficult to remove due to similar physicochemical properties. |
| Incomplete Reaction | 4-Nitrocatechol, 4,5-Dinitroveratrole | Incomplete nitration will leave mono-nitrated species.[6] Incomplete demethylation will leave the ether-protected intermediate.[7] |
| Starting Materials | Catechol, Veratrole | Carry-through of unreacted starting materials. |
| Degradation Products | Benzoquinones, Polymeric materials | Catechol moieties are highly susceptible to oxidation, especially under harsh acidic or basic conditions, leading to highly colored impurities.[8] |
| Inorganic Salts | Residual acids (H₂SO₄, HNO₃), salts | Remnants from the nitration and demethylation steps. |
Q3: Why is my "pure" this compound product dark-colored instead of yellow or beige?
A3: A dark brown or reddish-black color is a tell-tale sign of oxidation. The catechol functional group can be easily oxidized to the corresponding o-quinone, which is highly colored and can polymerize. This oxidation is often catalyzed by trace metals, air (oxygen), or residual acid/base from the synthesis. Achieving the characteristic yellow-to-beige color of the pure compound requires minimizing its exposure to oxygen and ensuring all acidic residues are thoroughly removed.
Purification & Troubleshooting Guide
This section addresses specific problems you may encounter during the purification workflow. The underlying logic is that traditional recrystallization is often ineffective, and a multi-step washing and analysis strategy is required.
Q: My crude product is a dark, sticky solid. How do I even begin the purification?
A: This is a common starting point, indicating the presence of both organic and inorganic impurities. The goal is to first remove the highly soluble impurities.
Causality: The stickiness is likely due to residual acids (sulfuric, nitric) and possibly some polymeric degradation products. The dark color is from oxidation. A direct attempt to dissolve this material in a good solvent for recrystallization would likely fail or lead to further degradation.
Solution: Sequential Washing Protocol
-
Initial Cold Water Wash: Suspend the crude solid in ice-cold deionized water. Stir vigorously for 15-20 minutes. The this compound is poorly soluble in cold water, but this step will dissolve and remove most of the residual mineral acids and inorganic salts that contribute to stickiness and ongoing degradation.[3]
-
Filtration: Filter the solid using a Büchner funnel. Do not pull air through the filter cake for an extended period, as this can promote oxidation.
-
Methanol Slurry: Transfer the water-washed solid to a flask and add a small volume of cold methanol. The goal is not to dissolve the product but to create a stirrable slurry. Many organic impurities, including some mono-nitrated species, will have higher solubility in methanol than the desired product and will be washed away.[1] Stir for 10-15 minutes.
-
Final Filtration and Drying: Filter the solid again, wash the cake with a minimal amount of fresh cold methanol, and then dry thoroughly under high vacuum at a moderate temperature (e.g., 40-50 °C) to remove all residual solvents.
Q: After initial washing, my product is a solid powder, but HPLC analysis shows multiple peaks. How do I remove closely related impurities like isomers?
A: This is where the real challenge lies. Isomeric impurities like 3,5-dinitrocatechol have very similar properties to the target compound, making separation difficult.
Causality: Co-precipitation is the likely cause. Because the product and its isomers are so poorly soluble, they crash out of solution together during the synthesis workup. Simple washing is unlikely to remove them.
Solution: Purity Analysis & Potential Chromatography
-
Confirm Identity: First, confirm which peak is your product. If an analytical standard is not available, use LC-MS/MS to identify the peak with the correct mass-to-charge ratio (m/z) for dinitrocatechol. Fragmentation patterns can help distinguish isomers.
-
Preparative HPLC: For high-purity material required for drug development, preparative reversed-phase HPLC is the most effective method. Use the analytical HPLC method as a starting point and scale it up. While costly and lower-yielding, it offers the best resolution for difficult-to-separate isomers.
-
Solvent/Anti-Solvent Precipitation (Advanced): This is a difficult technique to master for this compound but can sometimes work. It involves finding a "good" solvent that dissolves everything (e.g., warm DMSO or DMF) and then very slowly adding a miscible "anti-solvent" (e.g., water or methanol) to selectively precipitate the least soluble compound, which is hopefully your target product. This requires careful screening and may not be reproducible.
Q: My yield is consistently low after the purification protocol. What are the likely causes?
A: Low yield can stem from several factors, from the initial reaction to losses during the purification itself.
Causality & Solutions:
-
Aggressive Washing: While washing is necessary, excessive volumes of solvent (even "poor" solvents like water and methanol) will dissolve some of your product. Use minimal solvent volumes, ensure they are ice-cold, and work quickly.
-
Incomplete Precipitation: During the synthesis workup, ensure the pH is adjusted correctly and the solution is sufficiently cooled to maximize the precipitation of the crude product before you even begin purification.
-
Degradation: If your reaction or workup conditions are too harsh (e.g., high heat, strong base), you may be degrading a significant portion of the product into the intractable tars you are trying to remove. Consider milder reaction conditions if possible.
-
Mechanical Losses: Be meticulous in transferring the solid between filtration steps. Small losses at each stage can add up significantly.
Experimental Workflows & Diagrams
Workflow 1: Logic for Purification and Troubleshooting
The following diagram outlines the decision-making process for purifying crude this compound.
Caption: Decision workflow for purifying this compound.
Protocol 1: Purity Assessment by Reversed-Phase HPLC
This protocol is a starting point for assessing the purity of your this compound samples and for identifying the presence of common impurities.
| Parameter | Specification | Rationale / Notes |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | A standard C18 column provides good hydrophobic retention for aromatic compounds. Phenyl-hexyl columns can also be used for alternative selectivity via π-π interactions.[9] |
| Mobile Phase A | 0.1% Formic Acid in Water | The acid modifier improves peak shape for phenolic compounds and ensures compatibility with mass spectrometry (MS) if used for identification.[10] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier for reversed-phase chromatography. |
| Gradient | 10% B to 90% B over 15 minutes | A gradient is recommended to elute a range of impurities with varying polarities, from polar starting materials to less polar dinitroveratrole. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV-Vis Detector at 245 nm and 350 nm | The certificate of analysis shows a purity assessment at 245 nm.[11] Monitoring a second, longer wavelength (e.g., 350 nm) can help selectively detect nitrated aromatic compounds.[12] |
| Sample Prep. | Dissolve a small, accurately weighed sample in DMSO or DMF to a concentration of ~0.5 mg/mL. Filter through a 0.22 µm syringe filter before injection. | Use a "good" solvent to ensure complete dissolution. The low solubility of the compound necessitates using solvents like DMSO or DMF.[1] |
Step-by-Step Methodology:
-
Equilibrate the HPLC system with the initial mobile phase conditions (90% A, 10% B) until a stable baseline is achieved.
-
Prepare a blank injection by injecting the sample solvent (DMSO or DMF) to identify any solvent-related peaks.
-
Inject 5-10 µL of the filtered sample solution.
-
Run the gradient method and acquire data.
-
Analyze the chromatogram. The main peak should correspond to this compound. Integrate all peaks to calculate the purity as a percentage of the total peak area.
Diagram: Origin of Impurities in Synthesis
This diagram illustrates how different impurities are introduced during a typical synthesis of this compound.
Caption: Potential points of impurity introduction during synthesis.
References
-
SIELC Technologies. (n.d.). Separation of 4-Nitrocatechol on Newcrom R1 HPLC column. Retrieved from [Link]
- LGC Standards. (2021). Certificate of Analysis: this compound. Retrieved from a representative CoA, details available through chemical suppliers.
-
Organic Syntheses. (n.d.). Procedure for recrystallization. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure for catechol purification. Retrieved from [Link]
-
Finewax, Z., et al. (2018). Identification and Quantification of 4-Nitrocatechol Formed from OH and NO3 Radical-Initiated Reactions of Catechol in Air in the Presence of NOx. ResearchGate. Retrieved from [Link]
-
Linstrom, P.J., & Mallard, W.G. (Eds.). (n.d.). NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link]
-
PubChem. (n.d.). 1,2-Dimethoxy-4,5-dinitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Dinitrocatechol. National Center for Biotechnology Information. Retrieved from [Link]
-
Lavi, A., et al. (2021). Photochemical Degradation of 4-Nitrocatechol and 2,4-Dinitrophenol in a Sugar-Glass Secondary Organic Aerosol Surrogate. ACS Earth and Space Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 1,2-Dimethoxy-4,5-dinitrobenzene. Retrieved from [Link]
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- 4. 3,5-Dinitrocatechol | C6H4N2O6 | CID 3870203 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 12. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
Technical Support Center: Enhancing the Stability of 4,5-Dinitrocatechol Solutions
Welcome to the technical support guide for handling 4,5-Dinitrocatechol. This document is designed for researchers, scientists, and drug development professionals who work with this compound. Given its reactivity, maintaining the stability of this compound in solution is critical for reproducible and accurate experimental results. This guide provides in-depth answers to common questions and troubleshooting strategies based on fundamental chemical principles and extensive laboratory experience.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solution stability a primary concern?
This compound is an aromatic compound featuring a catechol (1,2-dihydroxybenzene) backbone with two nitro groups. These electron-withdrawing nitro groups significantly influence the molecule's electrochemical properties, making it a subject of interest in various fields, including as an activator of the antioxidant response element.
The primary concern with its stability arises from the catechol moiety itself. Catechols are highly susceptible to oxidation, especially under common laboratory conditions.[1][2][3] This oxidation leads to the formation of highly reactive o-quinones and subsequent polymerization, resulting in a colored solution, loss of compound integrity, and unpredictable reactivity in assays. Ensuring the starting material remains in its reduced, active form is paramount for experimental validity.
Q2: What is the primary degradation pathway for this compound in solution?
The principal degradation route is the oxidation of the catechol diol to its corresponding 4,5-dinitro-1,2-benzoquinone. This two-proton, two-electron process can be initiated by several factors, most notably dissolved molecular oxygen (autoxidation), elevated pH, light exposure, and the presence of catalytic metal ions.[2][3] Once formed, the quinone is a potent electrophile that can undergo further reactions, including polymerization, leading to the characteristic dark brown or black coloration of degraded solutions.[4]
Caption: Primary degradation pathway of this compound.
Q3: How does pH critically influence the stability of the solution?
The pH of the solution is arguably the most critical factor governing the stability of this compound. The oxidation potential of catechols is highly pH-dependent. As the pH increases, the hydroxyl groups are more easily deprotonated.[5] The resulting catecholate anion is significantly more electron-rich and thus far more susceptible to oxidation than the protonated form.
While the electron-withdrawing nitro groups increase the catechol's resistance to oxidation compared to the parent molecule, they also lower the pKa of the hydroxyl groups.[1][2] This means deprotonation and subsequent rapid oxidation can occur at more mildly acidic or neutral pH values.[2] For maximum stability, solutions should be prepared and maintained under acidic conditions (ideally pH < 6).[6]
Q4: What is the role of dissolved oxygen, and how can I mitigate its effects?
Dissolved molecular oxygen is the primary oxidant in the autoxidation of catechols.[2][3] In solution, O₂ can react with the deprotonated catechol to initiate the oxidation cascade, generating reactive oxygen species (ROS) like superoxide as byproducts, which can further accelerate degradation.[2][3]
Mitigation Strategies:
-
Use Degassed Solvents: Before use, sparge your chosen solvent (e.g., DMSO, buffered saline) with an inert gas like argon or nitrogen for at least 15-30 minutes to displace dissolved oxygen.
-
Work Under an Inert Atmosphere: When preparing and handling the solution, work within a glove box or use Schlenk line techniques to maintain an inert atmosphere. For routine lab work, capping the vial and flushing the headspace with inert gas before sealing can be highly effective.
Q5: Is this compound light-sensitive?
Yes. Nitroaromatic compounds are often susceptible to photochemical degradation.[7] Exposure to ambient laboratory light, particularly UV wavelengths, can provide the energy to promote oxidation and other degradation reactions.[8]
Protective Measures:
-
Always store the solid compound and its solutions in amber glass vials or containers wrapped in aluminum foil.[9]
-
Minimize exposure to direct light during experimental procedures.
Q6: What are the recommended solvents for preparing solutions?
The choice of solvent depends on the final application.
-
Organic Solvents: For stock solutions, high-purity, anhydrous DMSO is a common choice, though solubility may be limited.[10][11] Ensure the DMSO is of a grade suitable for your application (e.g., sterile-filtered for cell culture) and has been stored properly to prevent water absorption.
-
Aqueous Solutions: For assays, aqueous buffers are often required. It is crucial to use a buffer system that maintains an acidic pH (e.g., pH 4-5). The buffer should be prepared with high-purity water (e.g., Milli-Q) and degassed immediately before use. Avoid basic buffers like bicarbonate, which can cause rapid decomposition.[6]
Troubleshooting Guide
| Symptom / Observation | Probable Cause(s) | Recommended Action & Prevention |
| Freshly prepared solution is yellow to dark beige. | This is the normal appearance of the solid compound in solution.[11] The intensity will depend on the concentration. | Proceed with the experiment, but use this initial color as a baseline for stability monitoring. |
| Solution rapidly darkens (turns brown/black) upon preparation or during the experiment. | Oxidation. This is a clear indicator of degradation to the o-quinone and subsequent polymerization.[4] The most likely culprits are a non-acidic pH, the presence of oxygen, or both. | Solution: The solution is compromised and should be discarded. Prevention: Re-prepare the solution following the strict protocol for stable solutions (see below), paying close attention to using degassed acidic buffers and maintaining an inert atmosphere. |
| Inconsistent results between experiments using the same stock solution. | Progressive Degradation. The stock solution is likely degrading over time due to improper storage (exposure to air, light, or non-optimal temperature). | Solution: Prepare a fresh stock solution. Prevention: Aliquot the stock solution into single-use volumes upon preparation. Store aliquots under an inert atmosphere at -20°C or below and protect from light.[10][12] Thaw only one aliquot immediately before use and discard any unused portion. |
| Precipitate forms after thawing a frozen stock solution. | Poor Solubility at Low Temperatures: The compound may be crashing out of solution, especially if the concentration is high. Degradation: Polymerized products can be insoluble and precipitate. | Solution: Gently warm the solution to room temperature and vortex to see if the precipitate redissolves. If it does not, it is likely a degradation product, and the stock should be discarded. Prevention: Prepare stock solutions at a concentration known to be stable upon freeze-thaw cycles. If necessary, a co-solvent might be explored, but this must be validated for your specific assay. |
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution of this compound
This protocol integrates best practices to minimize degradation during preparation and storage.
Caption: Workflow for preparing a stable this compound solution.
Step-by-Step Methodology:
-
Solvent Preparation: Choose a suitable solvent (e.g., anhydrous DMSO or a pH 4.5 citrate buffer). Place the solvent in a flask and sparge with a steady stream of nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.
-
Weighing: Tare an amber glass vial with a PTFE-lined screw cap. Weigh the desired amount of this compound solid directly into the vial.
-
Dissolution (Under Inert Atmosphere): Transfer the operation to an inert atmosphere glovebox or use a nitrogen/argon blanket over the vial. Using a syringe, add the appropriate volume of the degassed solvent to the vial to achieve the target concentration.
-
Sealing: Immediately cap the vial tightly.
-
Mixing: Vortex or sonicate the vial until the solid is completely dissolved.
-
Aliquoting & Storage: If preparing a large volume, aliquot the stock solution into smaller, single-use amber vials under an inert atmosphere. Before final tightening, flush the headspace of each vial with inert gas.
-
Final Storage: Seal the caps with parafilm and store immediately in a freezer at -20°C or -80°C.[10][12] Ensure the storage location is dark.
Protocol 2: Quantitative Assessment of Solution Stability via UV-Vis Spectroscopy
This method provides a simple, quantitative way to monitor the formation of oxidized products over time.
-
Baseline Spectrum: Immediately after preparing the this compound solution according to Protocol 1, take a baseline UV-Vis spectrum (e.g., 250-600 nm). The unoxidized catechol will have a characteristic absorbance profile.
-
Incubation: Store the solution under the conditions you wish to test (e.g., room temperature on the benchtop vs. 4°C in the dark).
-
Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24 hours), take another UV-Vis spectrum of the solution.
-
Data Interpretation: The formation of o-quinone and subsequent polymerized products typically results in the appearance of new absorbance peaks or shoulders at longer wavelengths (in the visible range, >400 nm), corresponding to the solution's color change. An increase in absorbance in this region is a direct indication of degradation.
References
-
ResearchGate. Catechol redox reaction: reactive oxygen species generation, regulation, and biomedical applications | Request PDF. Available from: [Link]
-
Lee, B. P., et al. (2021). Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials. ACS Omega. Available from: [Link]
-
Zhong, Q., et al. (2007). Degradation of aromatic compounds and degradative pathway of 4-nitrocatechol by Ochrobactrum sp. B2. Journal of Environmental Science and Health, Part A. Available from: [Link]
-
Lee, B. P., et al. (2021). Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials. ACS Omega. Available from: [Link]
-
Yoshino, M., et al. (2000). Iron coordination by catechol derivative antioxidants. Archives of Biochemistry and Biophysics. Available from: [Link]
-
Suen, W. C., & Spain, J. C. (2006). Protein Engineering of the 4-Methyl-5-Nitrocatechol Monooxygenase from Burkholderia sp. Strain DNT for Enhanced Degradation of Nitroaromatics. Applied and Environmental Microbiology. Available from: [Link]
-
Rovira, M., et al. (2022). Oxidation of Catechols at the Air-Water Interface by Nitrate Radicals. The Journal of Physical Chemistry Letters. Available from: [Link]
-
Ghosh, S., et al. (2010). p-Nitrophenol degradation via 4-nitrocatechol in Burkholderia sp. SJ98 and cloning of some of the lower pathway genes. Biodegradation. Available from: [Link]
-
ResearchGate. Chemical structures of catechol stabilizer with PEG. 107. Available from: [Link]
-
Fernandez-Lafuente, R., et al. (1993). Immobilization of functionally unstable catechol-2,3-dioxygenase greatly improves operational stability. Enzyme and Microbial Technology. Available from: [Link]
-
ResearchGate. Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Available from: [Link]
-
PubChem. 3,5-Dinitrocatechol. Available from: [Link]
-
PubChem. 3,5-dinitrocatechol. Available from: [Link]
-
ResearchGate. Ideal storage conditions for stock solutions of Rotenone, Antimycin A, and 2,4-dinitrophenol?. Available from: [Link]
-
Cheung, Y. W., et al. (1985). Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. General considerations, the nitrosoureas and alkylating agents. Cancer Chemotherapy and Pharmacology. Available from: [Link]
-
Lignell, H. (2013). Photochemical degradation of 4-nitrocatechol and 2,4-dinitrophenol in a sugar-glass secondary organic aerosol surrogate. UC Irvine. Available from: [Link]
-
LCGC. Analytical Methods to Determine the Stability of Biopharmaceutical Products. Available from: [Link]
-
International Journal of Pharmaceutical Sciences. Poonam Kasar, Int. J. of Pharm. Sci., 2025, Vol 3, Issue 8, 1361-1372. Available from: [Link]
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Ghaibi, S., et al. (2010). Light-Sensitive Injectable Prescription Drugs. Hospital Pharmacy. Available from: [Link]
-
Liu, Y., et al. (2017). Catechol-containing compounds are a broad class of protein aggregation inhibitors: Redox state is a key determinant of the inhibitory activities. Biochimica et Biophysica Acta (BBA) - General Subjects. Available from: [Link]
-
European Medicines Agency. (2023). ICH Q14 Guideline on analytical procedure development – Step 5. Available from: [Link]
-
ResearchGate. Catechol solutions (0.1 M) at pH 2,4,6,8,10 and 12 (left to right). Available from: [Link]
-
CAS Common Chemistry. 3,5-Dinitrocatechol. Available from: [Link]
-
Peak, J., & Hati, S. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. Food Chemistry. Available from: [Link]
-
Organic Syntheses. dl-4,4',6,6'-TETRACHLORODIPHENIC ACID. Available from: [Link]
-
ResearchGate. log k pH = f ( pH ) profiles for the degradation of PPD in aqueous solutions. Available from: [Link]
-
Petropoulou, S. S. E., et al. (2023). Evaluating non-targeted analysis methods for chemical characterization of organic contaminants in different matrices to estimate children's exposure. Journal of Exposure Science & Environmental Epidemiology. Available from: [Link]
-
Fusaro, R. M., et al. (1972). Protection against light sensitivity with dihydroxyacetone-naphthoquinone. International Journal of Dermatology. Available from: [Link]
-
Organic Syntheses. 4-nitroindole. Available from: [Link]
-
Watson, B. L., et al. (1998). Effect of pH on the stability of methacholine chloride in solution. Respiratory Medicine. Available from: [Link]
-
Harbeck, R. J., et al. (1994). Degradation of histamine solutions used for bronchoprovocation. Chest. Available from: [Link]
-
Organic Syntheses. 2,4,5-triaminonitrobenzene. Available from: [Link]
-
Organic Syntheses. 2,2'-dinitrobiphenyl. Available from: [Link]
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Technical Support Center: Ensuring Reproducibility in 4,5-Dinitrocatechol-Based Assays
Welcome to the technical support center for 4,5-Dinitrocatechol (DNC)-based assays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges that can lead to poor reproducibility in their experiments. As a potent inhibitor of Catechol-O-methyltransferase (COMT), this compound is a critical tool in many research applications. However, its chemical nature and the intricacies of enzymatic assays demand careful attention to experimental detail.
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly format. By understanding the underlying principles and potential pitfalls, you can enhance the reliability and accuracy of your results.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your this compound-based assays. Each problem is followed by a detailed explanation of potential causes and step-by-step solutions.
Issue 1: High Background Signal or Autocatalysis
Question: Why am I observing a high background signal or a time-dependent increase in signal in my no-enzyme control wells?
Underlying Cause & Solution:
This phenomenon is often attributable to the autoxidation of the catechol substrate, a common issue in catechol-based assays.[1] The catechol moiety is susceptible to oxidation, especially at neutral or alkaline pH, leading to the formation of colored byproducts that can interfere with spectrophotometric or fluorometric readings.
Troubleshooting Steps:
-
Optimize pH: The rate of autoxidation is highly pH-dependent.[2] Consider performing the assay at a slightly acidic pH if compatible with your enzyme's activity profile. It is crucial to determine the optimal pH that balances enzyme activity and substrate stability.
-
Degas Buffers: Remove dissolved oxygen from your assay buffers by degassing them prior to use. This can be achieved by sparging with an inert gas like nitrogen or argon, or by using a vacuum pump.
-
Include Antioxidants: The addition of a small amount of a reducing agent, such as dithiothreitol (DTT), to the assay buffer can help to prevent the oxidation of the catechol substrate.[3] However, be mindful that high concentrations of reducing agents can interfere with certain enzymes or detection reagents.
-
Prepare Substrate Fresh: Catechol solutions should be prepared fresh for each experiment to minimize oxidation that can occur during storage.
Troubleshooting Flowchart: High Background Signal
Caption: A step-by-step workflow to troubleshoot low or absent enzyme activity.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound as a COMT inhibitor?
This compound is a potent, tight-binding inhibitor of Catechol-O-methyltransferase (COMT). [4]It acts as a competitive inhibitor with respect to the catechol substrate. The dinitrocatechol moiety mimics the endogenous catechol substrates of COMT, allowing it to bind to the active site of the enzyme. The presence of the electron-withdrawing nitro groups enhances its binding affinity.
Q2: How should I prepare and store my this compound stock solution?
It is recommended to prepare a concentrated stock solution of this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). This stock solution should be aliquoted into smaller volumes to minimize freeze-thaw cycles and stored at -20°C or lower, protected from light. [5][6]For the assay itself, dilute the stock solution into the assay buffer immediately before use. Avoid storing DNC in aqueous solutions for extended periods due to its potential for degradation. [7] Q3: What are some common sources of interference in DNC-based assays?
Several factors can interfere with this compound-based assays:
-
Compound Color: Test compounds that absorb light at the same wavelength as the product of the enzymatic reaction can cause interference.
-
Reactivity of Test Compounds: Compounds that are chemically reactive can non-specifically modify the enzyme or other assay components.
-
Metal Chelators: Compounds that chelate the essential Mg2+ cofactor can inhibit COMT activity non-specifically. [8]* Autofluorescence: In fluorescence-based assays, test compounds that are fluorescent at the excitation and emission wavelengths of the detection method can lead to false positives.
Q4: How can I validate the performance of my this compound-based assay?
To ensure the reliability of your assay, it is important to perform regular validation checks:
-
Z'-factor: Calculate the Z'-factor to assess the quality and dynamic range of your assay. A Z'-factor between 0.5 and 1.0 is considered excellent for high-throughput screening.
-
Reference Inhibitors: Include a well-characterized reference inhibitor with a known IC50 value in your experiments to monitor assay performance over time.
-
Dose-Response Curves: Generate full dose-response curves for your test compounds to accurately determine their potency.
-
Reproducibility: Repeat experiments on different days with different batches of reagents to ensure the reproducibility of your results. [9]
Section 3: Experimental Protocols
Protocol: In Vitro COMT Inhibition Assay using this compound
This protocol provides a general framework for determining the inhibitory activity of test compounds against COMT using this compound as a reference inhibitor.
Materials:
-
Recombinant human COMT enzyme
-
This compound
-
Catechol substrate (e.g., epinephrine, L-DOPA, or a fluorogenic substrate)
-
S-adenosyl-L-methionine (SAM)
-
Assay Buffer (e.g., 50 mM phosphate buffer, pH 7.4)
-
Magnesium chloride (MgCl2)
-
Test compounds
-
96-well microplate
-
Plate reader (spectrophotometer or fluorometer)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of the catechol substrate in assay buffer.
-
Prepare a stock solution of SAM in assay buffer (prepare fresh and keep on ice).
-
Prepare a working solution of COMT enzyme in assay buffer.
-
-
Assay Setup:
-
Add assay buffer to all wells of a 96-well plate.
-
Add the test compounds at various concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control (this compound).
-
Add the COMT enzyme solution to all wells except the no-enzyme control wells.
-
Add MgCl2 to all wells.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to bind to the enzyme.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the catechol substrate and SAM to all wells.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).
-
-
Detection:
-
Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound and this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
References
- Hausinger, R. P., et al. (2004). Protein Engineering of the 4-Methyl-5-Nitrocatechol Monooxygenase from Burkholderia sp. Strain DNT for Enhanced Degradation of Nitroaromatics. Applied and Environmental Microbiology, 70(1), 211-218.
- Rostkowski, M., et al. (2012). How metal substitution affects the enzymatic activity of catechol-o-methyltransferase. PLoS One, 7(10), e47172.
- Zhong, Q., et al. (2007). Degradation of aromatic compounds and degradative pathway of 4-nitrocatechol by Ochrobactrum sp. B2. Journal of Environmental Science and Health, Part A, 42(14), 2111-2116.
- Li, H., et al. (2019). Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1236-1245.
- Zhu, B. T. (2019). Analytical methodologies for sensing catechol-O-methyltransferase activity and their applications. TrAC Trends in Analytical Chemistry, 113, 233-247.
- Ringe, D., & Petsko, G. A. (2008). Structure-based drug design of catechol-O-methyltransferase inhibitors for CNS disorders. Journal of molecular biology, 384(4), 729-743.
-
PubChem. (n.d.). 3,5-Dinitrocatechol. Retrieved from [Link]
- Waugh, C., & Clark, G. (2021). Factors affecting test reproducibility among laboratories.
-
Frontiers in Pharmacology. (2024). Interference of metal ions on the bioluminescent signal of firefly, Renilla, and NanoLuc luciferases in high-throughput screening assays. Retrieved from [Link]
- Bailey, K., & Tan, E. W. (2005). Synthesis and evaluation of bifunctional nitrocatechol inhibitors of pig liver catechol-O-methyltransferase. Bioorganic & medicinal chemistry, 13(20), 5740-5749.
- Lippi, G., & Plebani, M. (2016). Interference of medical contrast media on laboratory testing. Biochemia medica, 26(1), 57-65.
-
ResearchGate. (n.d.). log k pH = f ( pH ) profiles for the degradation of PPD in aqueous solutions. Retrieved from [Link]
-
ArtMolecule. (n.d.). Impurities and Degradation products. Retrieved from [Link]
- Dai, Y., et al. (2021).
- Seshadri, S., et al. (1998). Degradation products of mycophenolate mofetil in aqueous solution. Journal of pharmaceutical sciences, 87(11), 1338-1343.
- Srisawat, T., et al. (2022). Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. Plants, 11(13), 1664.
-
MTHFRSolve. (n.d.). Slow COMT: The Definitive Clinical Guide for Testing and Optimization. Retrieved from [Link]
- Liu, X., et al. (2021).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical methodologies for sensing catechol-O-methyltransferase activity and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Interference of metal ions on the bioluminescent signal of firefly, Renilla, and NanoLuc luciferases in high-throughput screening assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. biochemia-medica.com [biochemia-medica.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for 4,5-Dinitrocatechol Derivatives
Welcome to the Technical Support Center for the synthesis and optimization of 4,5-dinitrocatechol derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with these important compounds. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of their synthesis. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your experimental work.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound, and what are the critical quality attributes to consider?
A1: The most prevalent and economically viable starting material for the synthesis of this compound is catechol (1,2-dihydroxybenzene). The purity of the catechol is paramount for a successful and high-yielding reaction.
Critical Quality Attributes of Catechol:
-
Purity: Should be ≥99%. Impurities, particularly other phenolic compounds, can lead to a complex mixture of nitrated products that are difficult to separate.
-
Appearance: Should be a white to off-white crystalline solid. A significant yellow or brown discoloration indicates oxidation, which can interfere with the nitration process.
-
Moisture Content: Should be minimal. Water can dilute the nitrating agent and affect the reaction kinetics.
Q2: What are the standard nitrating agents for the synthesis of this compound, and how do I choose the appropriate one?
A2: The choice of nitrating agent is a critical parameter that influences the yield and purity of the final product. The most common nitrating agent is a mixture of concentrated nitric acid and sulfuric acid, often referred to as "mixed acid".[1][2]
Common Nitrating Agents and Their Applications:
| Nitrating Agent | Composition | Typical Use Case | Advantages | Disadvantages |
| Mixed Acid | Conc. HNO₃ / Conc. H₂SO₄ | Standard nitration of catechol | Cost-effective, readily available | Highly corrosive, can lead to over-nitration or oxidation |
| Nitric Acid in Acetic Acid | Conc. HNO₃ / Glacial Acetic Acid | Milder nitration conditions | Reduced oxidation, better control | Slower reaction rates |
| Nitronium Tetrafluoroborate (NO₂BF₄) | A stable salt | For sensitive substrates | High regioselectivity, anhydrous conditions | Higher cost, requires inert atmosphere |
The selection of the nitrating agent depends on the specific derivative being synthesized and the desired level of control over the reaction. For unsubstituted catechol, mixed acid is generally sufficient.
Q3: How can I control the regioselectivity of the nitration to favor the 4,5-disubstituted product over other isomers like 3,5-dinitrocatechol?
A3: The hydroxyl groups of catechol are ortho-, para-directing activators.[3] Therefore, direct nitration tends to produce a mixture of isomers. To favor the this compound, precise control of reaction conditions is essential.
Key Factors Influencing Regioselectivity:
-
Temperature: Lower temperatures (typically 0-10 °C) generally favor the formation of the 4,5-isomer by minimizing side reactions and improving selectivity.
-
Rate of Addition: Slow, dropwise addition of the nitrating agent to the catechol solution allows for better temperature control and minimizes localized areas of high concentration, which can lead to undesired isomers.
-
Solvent: The choice of solvent can influence the solubility of intermediates and the overall reaction pathway.
Q4: What are the primary safety precautions I should take when performing nitration reactions?
A4: Nitration reactions are energetic and require strict adherence to safety protocols.
Essential Safety Measures:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and acid-resistant gloves.
-
Fume Hood: All nitration reactions must be performed in a well-ventilated chemical fume hood.
-
Temperature Control: Use an ice bath to maintain the recommended temperature and prevent runaway reactions.
-
Quenching: The reaction should be quenched by carefully and slowly pouring the reaction mixture onto crushed ice. This dissipates heat and dilutes the strong acids.
-
Waste Disposal: Neutralize acidic waste before disposal according to your institution's guidelines.
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound derivatives.
Problem 1: Low Yield of the Desired this compound Product
Possible Causes and Solutions:
-
Incomplete Reaction:
-
Root Cause: Insufficient reaction time or temperature.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initial reaction time, consider extending the reaction duration or slightly increasing the temperature, while carefully monitoring for side product formation.
-
-
Over-nitration or Oxidation:
-
Root Cause: The reaction conditions are too harsh, leading to the formation of trinitrated species or oxidative degradation of the catechol ring.[3]
-
Solution:
-
Lower the Reaction Temperature: Maintain a strict temperature range, typically between 0-5 °C.
-
Reduce the Amount of Nitrating Agent: Use a stoichiometric amount or a slight excess of the nitrating agent.
-
Slower Addition: Add the nitrating agent very slowly to the reaction mixture with vigorous stirring.
-
-
-
Loss of Product During Workup:
-
Root Cause: The product may be partially soluble in the aqueous layer during extraction.
-
Solution: After the initial extraction with an organic solvent (e.g., ethyl acetate), perform a second or third extraction to ensure complete recovery of the product. Check the aqueous layer by TLC to confirm that no product remains.[4]
-
Problem 2: Formation of a Complex Mixture of Isomers
Possible Causes and Solutions:
-
Poor Temperature Control:
-
Root Cause: Fluctuations in temperature can lead to a loss of regioselectivity.
-
Solution: Use a reliable and well-maintained cooling system. Monitor the internal reaction temperature continuously with a thermometer.
-
-
Incorrect Stoichiometry:
-
Root Cause: An excess of the nitrating agent can promote the formation of multiple isomers.
-
Solution: Carefully calculate and measure the required amount of the nitrating agent.
-
Problem 3: The Final Product is Darkly Colored and Difficult to Purify
Possible Causes and Solutions:
-
Presence of Oxidized Impurities:
-
Root Cause: Catechol and its derivatives are susceptible to air oxidation, which can form colored polymeric materials.
-
Solution:
-
Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon.
-
Purification: Use column chromatography with a silica gel stationary phase and an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired product from the colored impurities. Recrystallization from a suitable solvent can also be effective.[5]
-
-
Experimental Workflow for a Typical Nitration of Catechol
Caption: A typical experimental workflow for the nitration of catechol.
Step-by-Step Experimental Protocol
-
Preparation of the Nitrating Agent: In a flask submerged in an ice-salt bath, slowly add concentrated nitric acid (2.2 equivalents) to concentrated sulfuric acid (2.5 equivalents) while maintaining the temperature below 10 °C.
-
Dissolution of Catechol: In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve catechol (1 equivalent) in a suitable solvent such as glacial acetic acid. Cool the solution to 0 °C in an ice bath.
-
Controlled Addition: Slowly add the prepared nitrating agent dropwise to the catechol solution over a period of 1-2 hours, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-4 hours. Monitor the progress of the reaction by TLC.
-
Reaction Quench: Once the reaction is complete, carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Characterization: Characterize the purified this compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Troubleshooting Logic Diagram
Caption: A logic diagram for troubleshooting common issues in the synthesis.
Section 3: References
-
Finetech Industry Limited. (n.d.). This compound | CAS: 77400-30-7. Retrieved January 12, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 3,5-Dinitrocatechol. PubChem. Retrieved January 12, 2026, from [Link]
-
Rojas, J. (2025, March 13). Struggling with Synthesis? This ONE Hack Changes Everything! [Video]. YouTube. [Link]
-
Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved January 12, 2026, from [Link]
-
Wikipedia. (n.d.). Nitration. Retrieved January 12, 2026, from [Link]
-
BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved January 12, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved January 12, 2026, from [Link]
-
Google Patents. (n.d.). Method for preparing purified pyrocatechol. Retrieved January 12, 2026, from
Sources
Technical Support Center: Synthesis of 4,5-Dinitrocatechol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 4,5-Dinitrocatechol. This document is designed for researchers, chemists, and process development professionals who are working on or scaling up the synthesis of this important chemical intermediate. As a key precursor in the synthesis of pharmaceuticals like Entacapone, a COMT inhibitor used in the treatment of Parkinson's disease, robust and scalable access to this compound is critical.[1][2][3][4]
This guide deviates from a standard linear format. Instead, it is structured as a dynamic troubleshooting resource to directly address the common and critical challenges encountered in the laboratory and during scale-up. We will delve into the causality behind experimental observations, provide validated protocols, and emphasize the safety considerations inherent in this process.
Section 1: Core Challenges in Synthesis & Scale-Up
The synthesis of this compound is primarily achieved through the electrophilic aromatic substitution (nitration) of catechol (1,2-dihydroxybenzene).[5][6] While seemingly straightforward, the high reactivity of the catechol ring presents significant challenges related to selectivity, reaction control, and product purity. The two hydroxyl groups are strongly activating, making the aromatic ring highly susceptible to both nitration and oxidation.[7]
Diagram: Synthesis and Side-Reaction Pathways
The following diagram illustrates the desired reaction pathway to this compound and the competing side reactions that are the source of many synthetic challenges.
Caption: Key reaction pathways in the nitration of catechol.
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during your experiments.
Issue 1: My reaction yields are consistently low (<50%). What are the primary causes and how can I improve this?
Potential Causes & Solutions:
-
Cause A: Oxidation of Catechol. Catechol is highly sensitive to oxidation, especially under harsh acidic and oxidative conditions of nitration, leading to the formation of benzoquinones and other degradation products.[6] This is often indicated by the formation of dark, tarry substances in the reaction mixture.
-
Solution 1: Temperature Control. Maintain strict and low-temperature control (typically 0-10°C) throughout the reaction. Nitration is highly exothermic, and temperature spikes will dramatically increase the rate of oxidative decomposition.[8]
-
Solution 2: Controlled Reagent Addition. Add the nitrating agent slowly and sub-surface to the catechol solution. This ensures rapid dispersion and prevents localized "hot spots" and high concentrations of the oxidant.
-
Solution 3: Alternative Nitrating Agents. Classical nitration with concentrated sulfuric and nitric acid can lead to oxidation.[6] Consider milder, more selective nitrating systems. Metal nitrates, such as bismuth nitrate impregnated on a solid support like montmorillonite, have been shown to quantitatively convert catechol to its nitrate derivatives under less harsh conditions.[5][6]
-
-
Cause B: Incomplete Reaction. The reaction may not be going to completion, leaving significant amounts of mononitrated species (e.g., 4-Nitrocatechol) in the crude product.
-
Solution 1: Stoichiometry. Ensure at least two equivalents of the nitrating agent are used. A slight excess (e.g., 2.1-2.2 equivalents) may be necessary to drive the reaction to completion, but a large excess should be avoided to minimize side reactions.
-
Solution 2: Reaction Time & Monitoring. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Continue the reaction until the starting material and mononitrated intermediates are consumed.[9]
-
Issue 2: My final product is contaminated with a significant amount of an isomeric impurity. How can I improve regioselectivity?
Potential Causes & Solutions:
-
Cause: Competing Nitration Positions. The hydroxyl groups in catechol direct electrophilic substitution to the positions ortho and para to them. This leads to the formation of not only this compound but also other isomers like 3,5-dinitrocatechol.
-
Solution 1: Solvent System. The choice of solvent can influence the regioselectivity of the nitration. While highly polar solvents are often used, exploring less polar systems may alter the orientation of the electrophilic attack. For instance, using dichloromethane as a solvent with bismuth nitrate on montmorillonite has been reported to give quantitative conversion.[6]
-
Solution 2: Protecting Group Strategy. For applications requiring extremely high isomeric purity, a multi-step synthesis involving protecting groups can be employed. A common industrial route involves the nitration of veratrole (1,2-dimethoxybenzene), where the methyl ethers are less activating than hydroxyl groups and offer better regiocontrol, followed by demethylation.[9][10]
-
Issue 3: During scale-up, I'm having difficulty controlling the reaction temperature, and the reaction appears to be accelerating dangerously. What should I do?
Potential Causes & Solutions:
-
Cause: Thermal Runaway. Nitration reactions are notoriously exothermic.[8] As the reactor volume increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. If the heat generated by the reaction exceeds the rate of heat removal, the temperature will rise, accelerating the reaction and heat generation further, potentially leading to an explosion.[11]
-
Solution 1: Engineering Controls. Ensure your reactor is equipped with a high-efficiency cooling jacket and an overhead condenser. For larger scales, consider a semi-batch process where the nitrating agent is added at a controlled rate dictated by the cooling capacity of the reactor.
-
Solution 2: Dilution. Conducting the reaction in a larger volume of an appropriate solvent can help to buffer the heat generated.
-
Solution 3: Emergency Preparedness. Always have an emergency plan. This includes having a quenching agent (e.g., a large volume of cold water or a suitable base) readily available to stop the reaction if control is lost. All personnel must be trained on these emergency procedures.[11][12]
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the essential safety precautions for handling nitration reactions?
A1: Safety is paramount.[11]
-
Personal Protective Equipment (PPE): Always wear acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat.[11][12]
-
Ventilation: All work must be conducted in a certified chemical fume hood to avoid inhaling toxic nitric acid fumes and nitrogen oxides.[11][13]
-
Materials: Use only glass or other acid-resistant materials for your reaction setup. Nitric acid is highly corrosive to most metals.[13][14]
-
Waste Disposal: Nitric acid waste must be segregated. Never mix it with organic solvents or other reactive chemicals, as this can lead to violent reactions or explosions.[14]
-
Emergency Stations: Ensure an emergency eyewash and safety shower are immediately accessible.[11][12]
Q2: How do I effectively purify the crude this compound?
A2: Recrystallization is the most common method.
-
Solvent Selection: A mixed solvent system, such as ethanol/water or acetic acid/water, is often effective.[9][15] The crude product is dissolved in the hot solvent, and upon cooling, the desired product crystallizes out, leaving impurities in the mother liquor.
-
Procedure: Dissolve the crude solid in a minimum amount of hot solvent. If the solution is highly colored, you can treat it with a small amount of activated carbon to remove tarry impurities, followed by hot filtration. Allow the filtrate to cool slowly to form well-defined crystals. Isolate the crystals by filtration and wash with a small amount of cold solvent.[15]
-
Purity Check: The purity of the final product should be confirmed by analytical methods such as melting point determination, HPLC, and NMR spectroscopy.
Q3: Can I monitor the reaction without using chromatography?
A3: While HPLC or TLC is recommended for accuracy, you can get a qualitative idea of the reaction's progress by observing color changes. The reaction mixture typically darkens as it proceeds. However, this is not a reliable method for determining the reaction endpoint, as the formation of colored byproducts can be misleading. For process scale-up, validated in-process analytical controls are essential.
Section 4: Experimental Protocol & Workflow
This section provides a representative laboratory-scale protocol for the synthesis of this compound. Note: This protocol must be adapted and optimized based on your specific laboratory conditions and after a thorough risk assessment.
Workflow Diagram
Caption: General experimental workflow for synthesis and purification.
Detailed Protocol
Materials:
-
Catechol
-
Concentrated Nitric Acid (~68%)
-
Concentrated Sulfuric Acid (~98%)
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
-
Standard laboratory glassware, magnetic stirrer, ice bath, filtration apparatus
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve catechol (1 equivalent) in glacial acetic acid. Cool the flask in an ice-salt bath to an internal temperature of 0-5°C.
-
Nitrating Mixture: In a separate beaker, carefully add concentrated nitric acid (2.1 equivalents) to concentrated sulfuric acid (a catalytic amount or as a co-solvent, depending on the specific procedure) while cooling in an ice bath.
-
Nitration: Add the cold nitrating mixture to the dropping funnel. Add the nitrating mixture dropwise to the stirred catechol solution over 1-2 hours. Crucially, ensure the internal temperature does not rise above 10°C.
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture in the ice bath for an additional 2-4 hours. Monitor the reaction's progress by TLC or HPLC until the starting material is consumed.
-
Work-up and Isolation: Slowly pour the reaction mixture into a beaker containing a large amount of crushed ice with stirring. A yellow precipitate should form.
-
Filtration: Allow the mixture to stand for 30 minutes to ensure complete precipitation. Collect the crude solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system, such as 50% aqueous ethanol.[15]
-
Drying: Dry the purified yellow crystals under vacuum to a constant weight.
Table 1: Comparison of Nitrating Systems
| Nitrating System | Advantages | Disadvantages | Key Considerations |
| Conc. HNO₃ / Conc. H₂SO₄ | Inexpensive, readily available reagents.[6] | Highly exothermic, strong potential for oxidation and side products, poor selectivity, hazardous.[6][8][11] | Requires stringent temperature control and robust safety measures. |
| Dilute HNO₃ | Milder conditions, can favor mononitration.[7] | May not be effective for dinitration; potential for nitrosation side reactions.[16] | Primarily used for highly activated substrates where over-nitration is a concern.[7] |
| Bismuth Nitrate / Montmorillonite | Milder, environmentally friendly, potentially higher selectivity and quantitative conversion.[5][6] | More expensive reagents, requires solid-liquid separation to remove the support. | A good alternative to explore for improved selectivity and safety.[5] |
Section 5: References
-
Ruis, C., et al. (2022). Oxidation of Catechols at the Air–Water Interface by Nitrate Radicals. ACS Earth and Space Chemistry. Available at:
-
Wang, S., et al. (2016). The Nitrite-Scavenging Properties of Catechol, Resorcinol, and Hydroquinone: A Comparative Study on Their Nitration and Nitrosation Reactions. Journal of Food Science. Available at:
-
[Username]. (2024). Nitration reaction safety. YouTube. Available at:
-
American Chemical Society. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia. Available at:
-
Khoshnoodi, M., et al. (2015). Nitration Ortho Dihydroxyl Benzene (Catechol) Using Bismuth Nitrate on the Solid Phase Montmorillonite. International Journal of New Chemistry. Available at:
-
Khoshnoodi, M., et al. (2015). Nitration Ortho Dihydroxyl Benzene (Catechol) Using Bismuth Nitrate on the Solid Phase Montmorillonite. International Journal of New Chemistry. Available at:
-
University of Washington Environmental Health & Safety. (n.d.). NITRIC ACID SAFETY. Available at:
-
Ruis, C., et al. (2023). Conversion of Catechol to 4-Nitrocatechol in Aqueous Microdroplets Exposed to O3 and NO2. ResearchGate. Available at: _
-
BenchChem. (2025). Common side products in the synthesis of 4,5-Diamino catechol. Available at:
-
VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. Available at:
-
University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident. Available at:
-
Haigler, B. E., et al. (n.d.). Purification and sequence analysis of 4-methyl-5-nitrocatechol oxygenase from Burkholderia sp. strain DNT. PubMed Central. Available at:
-
BenchChem. (2025). Common side products in the synthesis of 4,5-Diamino catechol. Available at:
-
ChemicalBook. (n.d.). 4-NITROCATECHOL synthesis. Available at:
-
[Author]. (Year). Process for the preparation of entacapone. Google Patents. Available at:
-
Haigler, B. E., et al. (n.d.). Purification and sequence analysis of 4-methyl-5-nitrocatechol oxygenase from Burkholderia sp. strain DNT. PubMed. Available at:
-
[Author]. (2008). Process for the preparation of entacapone and intermediates thereof. Google Patents. Available at:
-
Quick Company. (n.d.). An Improved Process For The Preparation Of Entacapone. Available at:
-
[Author]. (2014). IMPROVED PROCESS FOR THE PREPARATION OF ENTACAPONE. Patent 1699753. Available at:
-
[Author]. (Year). Synthesis routes of entacapone prodrugs. ResearchGate. Available at:
-
PrepChem.com. (n.d.). Synthesis of 4-nitropyrocatechol. Available at:
-
ChemicalBook. (n.d.). This compound. Available at:
-
Bailey, K., & Tan, E. W. (2005). Synthesis and evaluation of bifunctional nitrocatechol inhibitors of pig liver catechol-O-methyltransferase. Bioorganic & Medicinal Chemistry. Available at:
-
Finetech Industry Limited. (n.d.). This compound. Available at:
-
ChemicalBook. (2023). This compound. Available at:
-
BenchChem. (2025). A Comparative Analysis of 3,5-Dinitrocatechol and Other Nitrocatechols as Enzyme Inhibitors. Available at:
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available at:
-
Ali, S., et al. (2010). A process optimization for bio-catalytic production of substituted catechols (3-nitrocatechol and 3-methylcatechol). PubMed Central. Available at:
-
MDPI. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Available at:
-
[Author]. (Year). Method for preparing purified pyrocatechol. Google Patents. Available at:
-
Wageningen University & Research. (n.d.). PRODUCTION OF CATECHOLS. Available at:
-
Chemistry Stack Exchange. (2018). Nitrosonium ion in the nitration of phenols. Available at:
-
Borras, E., et al. (n.d.). Inhibition of catechol-O-methyltransferase by 1-vinyl derivatives of nitrocatechols and nitroguaiacols. PubMed. Available at:
-
[Author]. (Year). Method for preparing purified pyrocatechol. Google Patents. Available at:
-
BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Available at:
-
PubChem. (n.d.). 3,5-Dinitrocatechol. Available at:
-
Valente, C. A., et al. (2021). Optimization of Multiparameters for Increased Yields of Cytochrome B5 in Bioreactors. National Institutes of Health. Available at:
-
Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at:
-
MDPI. (n.d.). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Available at:
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mitigating matrix effects in 4,5-Dinitrocatechol sample analysis
A Senior Application Scientist's Guide to Mitigating Matrix Effects
Welcome to the technical support center for the bioanalysis of 4,5-Dinitrocatechol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with matrix effects in complex biological samples. As Senior Application Scientists, we understand that robust and reliable data is paramount. This resource moves beyond simple protocols to explain the underlying scientific principles, empowering you to troubleshoot and optimize your analytical methods effectively.
Section 1: Understanding the Challenge: Matrix Effects in Bioanalysis
This section addresses the fundamental nature of matrix effects and how to diagnose their presence in your this compound assay.
Q: What are matrix effects, and why are they a critical issue for an analyte like this compound when using LC-MS/MS?
A: Matrix effect is the alteration of an analyte's response in a mass spectrometer due to the presence of co-eluting, interfering components from the sample matrix (e.g., plasma, urine, tissue homogenate).[1][2] This interference does not affect the analyte's extraction recovery but directly impacts its ionization efficiency in the MS source.[2] It can manifest in two ways:
-
Ion Suppression: The most common effect, where matrix components compete with the analyte for ionization, reducing the analyte's signal intensity. This leads to poor sensitivity and inaccurate quantification.[3][4]
-
Ion Enhancement: Less common, where matrix components facilitate the ionization of the analyte, artificially inflating its signal and leading to overestimation.[5]
For a polar molecule like this compound, these effects are particularly pronounced in electrospray ionization (ESI), the most common ionization technique for such compounds.[4] The accuracy, reproducibility, and sensitivity of your assay are all compromised by unaddressed matrix effects.[6]
Q: What specific molecules in biological samples are the likely culprits for causing matrix effects with this compound?
A: The primary interferents depend on the biological matrix:
-
Plasma/Serum: The most notorious offenders are phospholipids from cell membranes. These molecules are abundant and have a wide range of polarities, often causing significant ion suppression in ESI.[2][7] Salts, endogenous metabolites, and proteins that are not fully removed can also contribute.[3]
-
Urine: This is a highly variable and complex matrix. High concentrations of salts (e.g., chlorides, phosphates), urea, and creatinine can drastically alter the droplet properties in the ESI source, leading to severe ion suppression.[8] The total organic carbon content can vary significantly between samples, making consistent analysis challenging.[8]
The catechol structure of your analyte also makes it susceptible to interactions with metal ions that might be present in the sample or leached from the LC system, potentially forming adducts and further complicating ionization.[3]
Q: How can I definitively diagnose if matrix effects are impacting my assay?
A: You cannot "see" matrix effects on a standard chromatogram, so specific experiments are required for diagnosis.[2] The two most accepted methods are:
-
Post-Extraction Addition Method: This is the industry-standard quantitative approach. You compare the peak response of an analyte spiked into a blank, extracted matrix with the response of the same amount of analyte spiked into a clean solvent.[6][9] A significant difference indicates the presence of matrix effects. This is a core experiment required by regulatory bodies like the FDA and under ICH M10 guidelines.[1][10]
-
Post-Column Infusion Method: This is a qualitative diagnostic tool. A solution of this compound is continuously infused into the MS detector post-column while a blank, extracted matrix sample is injected onto the LC system.[6][9] Dips or rises in the constant analyte signal directly correspond to retention times where matrix components are eluting and causing ion suppression or enhancement, respectively.[9]
Caption: Workflow for post-column infusion experiment.
Section 2: Proactive Mitigation and Troubleshooting
This section provides actionable strategies, detailed protocols, and troubleshooting guides to minimize or compensate for matrix effects.
Part A: Robust Sample Preparation - The First Line of Defense
Effective sample preparation is the most powerful tool to reduce matrix effects by physically removing interfering components before analysis.[6][11]
A: While fast and inexpensive, PPT is generally not recommended for quantitative assays where high accuracy is required.[12][13] PPT, or "protein crash," effectively removes large proteins but leaves behind a high concentration of salts and, most importantly, phospholipids, which are major sources of matrix effects.[13][14] This approach should only be considered for early discovery or screening phases where speed is prioritized over precision.
A: For a polar analyte like this compound, Solid-Phase Extraction (SPE) is superior to both PPT and Liquid-Liquid Extraction (LLE).[13] Specifically, a Mixed-Mode SPE sorbent that combines both reversed-phase and ion-exchange retention mechanisms provides the highest degree of selectivity and sample cleanup.[13][14]
Caption: Decision workflow for sample preparation.
Experimental Protocol: Mixed-Mode SPE for this compound from Plasma
This protocol uses a mixed-mode sorbent with reversed-phase (e.g., C8 or C18) and strong anion-exchange (SAX) functionalities. The acidic catechol groups of the analyte will be negatively charged at neutral or basic pH, allowing for strong retention on the SAX sorbent.
Objective: To isolate the polar, acidic this compound while removing proteins, salts, and hydrophobic interferences like phospholipids.
Step-by-Step Methodology:
-
Sorbent Conditioning:
-
Pass 1 mL of Methanol through the SPE cartridge to wet the reversed-phase functional groups.
-
Pass 1 mL of HPLC-grade water to condition the sorbent for the aqueous sample. Do not let the sorbent bed go dry.
-
Pass 1 mL of an equilibration buffer (e.g., 25 mM Ammonium Acetate, pH 7) to prepare the ion-exchange groups.
-
-
Sample Loading:
-
Pre-treat 200 µL of plasma by adding the internal standard and diluting with 400 µL of the equilibration buffer.
-
Load the entire 600 µL of the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
-
Wash Step 1 (Remove Hydrophilic Interferences):
-
Wash the cartridge with 1 mL of 5% Methanol in equilibration buffer. This removes very polar, unretained matrix components without eluting the analyte, which is retained by both reversed-phase and ion-exchange mechanisms.
-
-
Wash Step 2 (Remove Phospholipids):
-
Wash the cartridge with 1 mL of a non-polar solvent like Hexane or Methyl-tert-butyl ether (MTBE). This will elute hydrophobic lipids that are retained by the reversed-phase mechanism, while your charged analyte remains bound to the ion-exchange sorbent.
-
-
Elution:
-
Elute the this compound by disrupting the ion-exchange interaction. Pass 1 mL of an acidic mobile phase (e.g., 2% Formic Acid in 90:10 Acetonitrile:Water) through the cartridge. The low pH neutralizes the charge on the catechol groups, releasing it from the sorbent.
-
Collect the eluate, evaporate to dryness under nitrogen, and reconstitute in your initial mobile phase for LC-MS/MS analysis.[14]
-
Part B: Chromatographic Optimization & Internal Standards
A: Sometimes, but it's not a complete solution. Optimizing chromatography is crucial for separating your analyte from any remaining matrix components that survived sample prep.[6][13] Key strategies include:
-
Using a longer, shallower gradient: This increases the separation between peaks, minimizing the chance of co-elution.[13]
-
Switching column chemistry: A column with a different stationary phase (e.g., Phenyl-Hexyl instead of C18) may offer different selectivity that moves your analyte away from the interference.
-
Employing UPLC technology: The sharper, narrower peaks generated by UPLC systems can improve resolution and reduce the window for co-elution.[13]
A: A SIL internal standard (e.g., this compound-¹³C₆) is chemically identical to the analyte but has a different mass.[15] This is the most effective way to compensate for matrix effects for several reasons:[6][16]
-
It co-elutes perfectly with the analyte.
-
It experiences the exact same degree of ion suppression or enhancement.[15]
-
It has nearly identical extraction recovery.
By calculating the peak area ratio of the analyte to the SIL-IS, any variability caused by matrix effects is normalized, leading to highly accurate and precise quantification.[9][15] While structural analogs can be used if a SIL-IS is unavailable, they may not co-elute perfectly or experience the same degree of ionization interference, making them a less reliable choice.[16]
Section 3: Quantitative Assessment and Method Validation
According to regulatory guidelines such as ICH M10, you must quantitatively assess matrix effects during method validation.[1][17]
Q: How do I calculate the Matrix Factor (MF) to satisfy regulatory requirements?
A: The Matrix Factor is calculated to determine the degree of ion suppression or enhancement. You need to prepare two sets of samples:
-
Set A: Analyte spiked into a clean solution (e.g., mobile phase).
-
Set B: Blank matrix is extracted, and the analyte is spiked into the final, clean extract.
The calculation is performed at low and high QC levels using at least 6 different lots of the biological matrix.[17]
Matrix Factor (MF) = (Peak Response in Presence of Matrix [Set B]) / (Peak Response in Absence of Matrix [Set A])
-
An MF of 1.0 indicates no matrix effect.
-
An MF < 1.0 indicates ion suppression.
-
An MF > 1.0 indicates ion enhancement.
The coefficient of variation (%CV) of the MF across the different matrix lots should be ≤15%.[1]
Data Summary: Comparison of Sample Preparation Techniques
| Technique | Sample Cleanliness | Throughput | Analyte Recovery | Risk of Matrix Effect | Recommended Use for this compound |
| Protein Precipitation (PPT) | Poor | High | High | Very High [13] | Non-quantitative screening only |
| Liquid-Liquid Extraction (LLE) | Good | Medium | Variable (may be low for polar analytes)[13] | Medium | Feasible, but SPE is superior |
| Solid-Phase Extraction (SPE) | Excellent | Medium | High & Reproducible | Low [13] | Recommended for quantitative bioanalysis |
Section 4: FAQs & Advanced Troubleshooting
Q: My recovery is low and inconsistent after SPE. What should I check first?
A:
-
Incomplete Elution: Your elution solvent may not be strong enough or acidic enough to fully disrupt the sorbent-analyte interaction. Try increasing the organic content or the acid concentration (e.g., 5% formic acid).
-
Analyte Breakthrough: Your analyte may not be retaining fully during the loading step. Ensure the pH of your sample is appropriate for the ion-exchange mechanism to work. For anion exchange, the sample pH should be at least 2 units above the pKa of your analyte.
-
Sorbent Drying: Ensure the sorbent bed does not go dry between the conditioning and sample loading steps, as this can lead to inconsistent flow paths and poor recovery.
Q: I'm still seeing significant ion suppression in the retention time region of my analyte, even after mixed-mode SPE. What can I do?
A:
-
Further Chromatographic Separation: This is a classic case where you need to improve your LC method. Your analyte is likely co-eluting with a persistent, structurally similar endogenous compound. Try a different column chemistry or a much longer, shallower gradient to achieve separation.
-
Re-evaluate Wash Steps: Your wash steps may be too aggressive, causing premature elution of your analyte, or not aggressive enough, failing to remove a key interferent. Systematically vary the organic percentage in your wash solvents.
-
Use a SIL Internal Standard: If physical removal of the interference is not possible, a SIL-IS is the best way to compensate for the effect and ensure accurate quantification.[6][15]
Q: My analyte's retention time is shifting between samples from different donors. What could be the cause?
A: This is a direct manifestation of matrix effects impacting chromatography.[5] High concentrations of endogenous components in certain samples can subtly alter the mobile phase composition as it enters the column or even temporarily interact with the stationary phase, affecting the retention of your analyte.[5] This highlights the critical need for robust sample cleanup to ensure consistency across a study cohort. It also reinforces the value of a SIL-IS, which would shift in the exact same manner as the analyte, preserving the accuracy of identification and quantification.
References
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Benner, J., et al. (2015). Matrix effects in human urine analysis using multi-targeted liquid chromatography-tandem mass spectrometry. PubMed. [Link]
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International Council for Harmonisation (ICH). (2022). M10: Bioanalytical Method Validation and Study Sample Analysis. ICH. [Link]
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Bioanalytical Method Validation. (n.d.). What does the term matrix effect refer to in bioanalytical (biochemical analysis) validation? Accessed January 12, 2026. [Link]
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Van Eeckhaut, A., et al. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Today. [Link]
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Liang, H. R., et al. (2014). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B, 970, 56-63. [Link]
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European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. EMA. [Link]
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Jantos, R., et al. (2018). Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. Journal of Analytical Toxicology, 42(7), 447-453. [Link]
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Jantos, R., et al. (2018). Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. ResearchGate. [Link]
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University of Waterloo. (n.d.). Ion Suppression and ESI. Mass Spectrometry Facility. [Link]
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McKay, M. J., et al. (2018). Optimised plasma sample preparation and LC-MS analysis to support large-scale proteomic analysis of clinical trial specimens. Clinical Proteomics, 15, 2. [Link]
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U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation - Guidance for Industry. FDA. [Link]
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Organomation. (n.d.). What is Solid Phase Extraction (SPE)? Accessed January 12, 2026. [Link]
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LCGC International. (2012). Understanding and Improving Solid-Phase Extraction. LCGC International. [Link]
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An, Y., et al. (2024). Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry. Biomedical Chromatography, 38(3), e5759. [Link]
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Al-Busaidi, Z., et al. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Journal of Chromatographic Science, 60(9), 833-846. [Link]
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Kofoed, C. K., et al. (2015). LC-MS analysis of the plasma metabolome--a novel sample preparation strategy. Journal of Chromatography B, 978-979, 83-88. [Link]
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LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. [Link]
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Wikipedia. (n.d.). Ion suppression (mass spectrometry). Accessed January 12, 2026. [Link]
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Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. [Link]
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Furey, A., et al. (2013). Ion suppression; A critical review on causes, evaluation, prevention and applications. Talanta, 115, 104-122. [Link]
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Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development. Accessed January 12, 2026. [Link]
-
Chemistry LibreTexts. (2023). Solid-Phase Extraction. Accessed January 12, 2026. [Link]
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Furey, A., et al. (2013). Ion suppression in mass spectrometry. Semantic Scholar. [Link]
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Beckman Coulter. (n.d.). Preparation of Mouse Plasma Microsamples for LC-MS/MS Analysis Using the Echo Liquid Handler. Accessed January 12, 2026. [Link]
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Agilent Technologies. (2016). Plasma Catecholamines by LC/MS/MS. Agilent. [Link]
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Sinues, P., et al. (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry, 34(11), 2533-2540. [Link]
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Stoll, D. R. (2021). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC International. [Link]
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Becker, G. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research. [Link]
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Chambers, E., et al. (2007). Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. Journal of AOAC International, 90(3), 851-861. [Link]
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Phenomenex. (n.d.). Troubleshooting Guide. Accessed January 12, 2026. [Link]
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Sadowski, J. W. (1993). Analysis of Organic Pollutants by Micro Scale Liquid-Liquid Extraction. VTechWorks. [Link]
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Browne, S., & T-I. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]
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Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]
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ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. Accessed January 12, 2026. [Link]
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Ince, M., et al. (2021). Liquid–liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC–MS–MS. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1085-1096. [Link]
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Pal, P., & Kumar, S. (2018). Separation of 2,4,6-Trinitrophenol from Aqueous Solution by Liquid-Liquid Extraction Method. ResearchGate. [Link]
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Pinto, C. G., et al. (2023). Extraction and Analytical Techniques for Pharmaceuticals and Personal Care Products in Sediments: A Critical Review Towards Environmental Sustainability. MDPI. [Link]
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MedSchoolCoach MCAT Prep. (2020, October 27). Extraction for Separations and Purifications | MCAT Organic Chemistry Prep [Video]. YouTube. [Link]
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PubChem. (n.d.). 3,5-Dinitrocatechol. National Center for Biotechnology Information. [Link]
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Organic Syntheses. (n.d.). 2,4-dinitroiodobenzene. Accessed January 12, 2026. [Link]
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Validation & Comparative
A Comparative Guide to the COMT Inhibitory Activity of 4,5-Dinitrocatechol and 3,5-Dinitrocatechol: A Research Perspective
For researchers and professionals in the fields of pharmacology and drug development, a nuanced understanding of structure-activity relationships is paramount. This guide provides an in-depth comparison of the catechol-O-methyltransferase (COMT) inhibitory activity of two closely related nitrocatechol derivatives: 4,5-Dinitrocatechol and 3,5-Dinitrocatechol. While one of these isomers is a well-characterized, potent inhibitor, a significant data gap exists for the other, presenting a compelling avenue for investigation. This document will not only summarize the existing knowledge but also provide a comprehensive experimental framework for a head-to-head comparison.
The Critical Role of COMT in Neuropharmacology
Catechol-O-methyltransferase (COMT) is a pivotal enzyme in the metabolic pathway of catecholamines, a class of neurotransmitters that includes dopamine, norepinephrine, and epinephrine.[1][2] By transferring a methyl group from its co-factor S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of the catechol substrate, COMT effectively inactivates these neurotransmitters.[1] This enzymatic activity is particularly crucial in brain regions like the prefrontal cortex, where it plays a significant role in modulating dopamine levels, thereby influencing cognitive functions such as memory, attention, and executive function.[2][3]
Given its central role in catecholamine metabolism, COMT has emerged as a key therapeutic target, especially in the management of Parkinson's disease.[4][5] The inhibition of COMT can prevent the peripheral breakdown of L-DOPA, the primary medication for Parkinson's, leading to increased bioavailability of L-DOPA in the brain and a more sustained dopaminergic signal.[5]
3,5-Dinitrocatechol: A Potent and Well-Characterized COMT Inhibitor
3,5-Dinitrocatechol stands out as a highly potent inhibitor of COMT. It is frequently employed as a reference compound in in-vitro COMT inhibition screening assays due to its consistent and strong activity.[1] Experimental data has established its half-maximal inhibitory concentration (IC50) to be approximately 12 nM .[1]
The mechanism of action for nitrocatechol-based inhibitors like 3,5-Dinitrocatechol is competitive inhibition.[4] These molecules, possessing a catechol core, bind to the active site of COMT, but the presence of the electron-withdrawing nitro groups hinders the methylation process that would normally occur with endogenous catecholamines.[4]
The Unresolved Question: The COMT Inhibitory Activity of this compound
In stark contrast to its 3,5-isomer, there is a conspicuous absence of publicly available experimental data detailing the COMT inhibitory activity of this compound. This knowledge gap precludes a direct, data-driven comparison of the two isomers and represents a valuable opportunity for research into the structure-activity relationships of dinitrocatechol-based COMT inhibitors. The relative positioning of the nitro groups on the catechol ring can significantly influence the molecule's electronic properties and its interaction with the COMT active site. A direct comparative study is therefore essential to elucidate these subtleties.
Quantitative Comparison of Dinitrocatechol Isomers
The following table summarizes the known inhibitory potency of 3,5-Dinitrocatechol and highlights the current data gap for its 4,5-isomer.
| Compound | Structure | IC50 Value | Notes |
| 3,5-Dinitrocatechol | 12 nM [1] | A potent, well-characterized inhibitor often used as a positive control in COMT inhibition assays.[1] | |
| This compound | Not Reported | To date, the COMT inhibitory activity has not been extensively studied or reported in the literature. |
Experimental Protocol for a Head-to-Head Comparison of Dinitrocatechol Isomers
To address the existing data gap, the following detailed protocol for an in vitro COMT inhibition assay is provided. This robust methodology will enable researchers to determine and directly compare the IC50 values of this compound and 3,5-Dinitrocatechol.
Objective
To determine the half-maximal inhibitory concentration (IC50) of this compound and 3,5-Dinitrocatechol on COMT activity in vitro.
Materials
-
Enzyme Source: Recombinant human soluble COMT (S-COMT)
-
Substrate: A suitable catecholamine substrate (e.g., L-DOPA or epinephrine)
-
Cofactor: S-adenosyl-L-methionine (SAM)
-
Test Compounds: this compound and 3,5-Dinitrocatechol
-
Buffer: Phosphate buffer (pH 7.4)
-
Detection Method: A validated method to quantify the methylated product (e.g., High-Performance Liquid Chromatography (HPLC) with electrochemical detection or a fluorescence-based assay).
Step-by-Step Methodology
-
Preparation of Reagents:
-
Prepare a stock solution of the COMT enzyme in a suitable buffer and store it on ice. The final concentration in the assay will need to be optimized.
-
Prepare stock solutions of this compound and 3,5-Dinitrocatechol in a suitable solvent, such as DMSO.
-
Prepare a stock solution of the catechol substrate (e.g., L-DOPA) in the assay buffer.
-
Prepare a fresh stock solution of the cofactor, SAM, in the assay buffer immediately before use, as it can be unstable.
-
-
Assay Setup:
-
In a 96-well plate or microcentrifuge tubes, perform serial dilutions of the test compounds (this compound and 3,5-Dinitrocatechol) to create a range of concentrations for the IC50 curve. Include a vehicle control (DMSO) and a positive control (a known COMT inhibitor, which in this case can be 3,5-Dinitrocatechol itself).
-
To each well/tube, add the assay buffer, the COMT enzyme, and the corresponding concentration of the test compound or control.
-
-
Enzymatic Reaction:
-
Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 10-15 minutes) at 37°C to allow for binding.
-
Initiate the enzymatic reaction by adding the catechol substrate and SAM to each well/tube.
-
Incubate the reaction mixture at 37°C for a specific duration (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Product Quantification:
-
Stop the reaction by adding a suitable stop solution (e.g., an acid like perchloric acid).
-
Quantify the amount of methylated product formed using a pre-validated analytical method such as HPLC or a fluorescence-based assay.
-
-
Data Analysis:
-
Calculate the percentage of COMT inhibition for each concentration of the test compounds relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value for each compound by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizing the Path Forward
The following diagrams illustrate the core concepts of COMT inhibition and the proposed experimental workflow.
Caption: Mechanism of COMT action and competitive inhibition by dinitrocatechols.
Caption: Experimental workflow for determining IC50 values of COMT inhibitors.
Conclusion and Future Directions
While 3,5-Dinitrocatechol is firmly established as a potent COMT inhibitor, the activity of its 4,5-isomer remains an open scientific question. The experimental protocol detailed in this guide provides a clear and robust framework for researchers to address this data gap. A direct comparison of the COMT inhibitory activities of this compound and 3,5-Dinitrocatechol will provide invaluable insights into the structure-activity relationships of this class of compounds. This, in turn, can inform the rational design of novel, highly potent, and selective COMT inhibitors for the treatment of neurological disorders such as Parkinson's disease.
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Cellular and Mitochondrial Toxicity of Tolcapone, Entacapone, and New Nitrocatechol Derivatives | ACS Pharmacology & Translational Science. ACS Publications. Available at: [Link]
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COMT inhibitors in Parkinson's disease. PubMed. Available at: [Link]
-
COMT inhibitors || In Parkinson disease. YouTube. Available at: [Link]
-
Inhibition of catechol-O-methyltransferase by 1-vinyl derivatives of nitrocatechols and nitroguaiacols. Kinetics of the irreversible inhibition by 3-(3-hydroxy-4-methoxy-5-nitro benzylidene). PubMed. Available at: [Link]
-
Structure-based drug design of catechol-O-methyltransferase inhibitors for CNS disorders. Future Medicinal Chemistry. Available at: [Link]
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Recent Progress in Synthetic and Natural Catechol-O-methyltransferase Inhibitors for Neurological Disorders | ACS Omega. ACS Publications. Available at: [Link]
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Recent Progress in Synthetic and Natural Catechol-O-methyltransferase Inhibitors for Neurological Disorders. PubMed Central. Available at: [Link]
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Nitrocatechol Derivatives of Chalcone as Inhibitors of Monoamine Oxidase and Catechol-O-Methyltransferase. PubMed. Available at: [Link]
-
Design and In Silico Study of 3,5-Dinitrocatechol and Its Derivatives for Antiparkinsonian Activity. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Catechol‐O‐methyltransferase‐Inhibiting Pyrocatechol Derivatives: Synthesis and Structure‐Activity Studies. ResearchGate. Available at: [Link]
-
Discovery of Small Molecules as Membrane-Bound Catechol-O-methyltransferase Inhibitors with Interest in Parkinson’s Disease: Pharmacophore Modeling, Molecular Docking and In Vitro Experimental Validation Studies. MDPI. Available at: [Link]
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Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism. PubMed Central. Available at: [Link]
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In vivo effects of new inhibitors of catechol-O-methyl transferase. PubMed Central. Available at: [Link]
-
Analytical methodologies for sensing catechol-O-methyltransferase activity and their applications. PubMed Central. Available at: [Link]
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(PDF) Inhibition of catechol- O-methyltransferase (COMT) by some plant-derived alkaloids and phenolics. ResearchGate. Available at: [Link]
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4,5-Dinitrocatechol vs. other nitrocatechol derivatives as COMT inhibitors
An In-Depth Comparative Guide to Nitrocatechol-Based COMT Inhibitors: From Benchtop Standards to Clinical Therapeutics
In the landscape of neuropharmacology, particularly in the management of Parkinson's disease, the inhibition of Catechol-O-methyltransferase (COMT) represents a cornerstone of adjunctive therapy. By preventing the peripheral degradation of levodopa, COMT inhibitors enhance its bioavailability to the central nervous system, thereby extending its therapeutic window and mitigating motor fluctuations. The nitrocatechol scaffold has emerged as the quintessential pharmacophore for potent COMT inhibition, giving rise to a spectrum of compounds ranging from foundational research tools to clinically approved drugs.
This guide provides a comprehensive comparison of 4,5-Dinitrocatechol and other key nitrocatechol derivatives. We will delve into their mechanisms of action, comparative potencies, pharmacokinetic profiles, and the critical aspect of safety that has driven the evolution of this drug class. This analysis is designed for researchers, scientists, and drug development professionals seeking a nuanced understanding of these important therapeutic agents.
The Central Role of COMT in Catecholamine Metabolism
Catechol-O-methyltransferase (COMT) is a pivotal enzyme that catalyzes the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the hydroxyl group of catechol substrates.[1][2] This process, known as O-methylation, is a major pathway for the metabolic inactivation of catecholamine neurotransmitters like dopamine and noradrenaline.[3] In the context of Parkinson's disease therapy, COMT in peripheral tissues extensively metabolizes the dopamine precursor, L-DOPA, into 3-O-methyldopa (3-OMD).[4] This metabolite not only reduces the amount of L-DOPA available to cross the blood-brain barrier but also competes with it for transport into the brain.[5][6]
The strategic inhibition of COMT, therefore, serves to protect L-DOPA from peripheral breakdown, leading to more sustained plasma levels and a greater, more consistent supply of dopamine in the brain.[1][5]
Caption: Experimental workflow for an in-vitro COMT inhibition assay.
Conclusion and Future Directions
The journey of nitrocatechol-based COMT inhibitors from potent but problematic early molecules to refined, safer, and more convenient clinical drugs illustrates a classic narrative in drug development. While this compound and its isomers remain valuable tools for in-vitro research, their therapeutic potential is overshadowed by the significant safety concerns associated with the first-generation clinical inhibitor, tolcapone.
The development of peripherally-restricted agents like entacapone, and more recently the long-acting opicapone, highlights a successful strategy of optimizing pharmacokinetics and tissue selectivity to improve safety without completely sacrificing efficacy. The comparative analysis clearly shows a progression towards inhibitors that offer a better balance of potency, duration of action, and, most importantly, patient safety. Future research continues to explore non-nitrocatechol scaffolds to further mitigate any potential risks associated with the nitro group, aiming to develop the next generation of COMT inhibitors for neurological disorders.
References
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Nitrocatechol Derivatives of Chalcone as Inhibitors of Monoamine Oxidase and Catechol-O-Methyltransferase - PubMed. PubMed. Available at: [Link]
-
Nitrocatechol derivatives as inhibitors of catechol-O-methyltransferase - Portland Press. Portland Press. Available at: [Link]
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validation of 4,5-Dinitrocatechol's antioxidant capacity against known standards
A Comparative Guide to the Antioxidant Capacity of 4,5-Dinitrocatechol
For: Researchers, scientists, and drug development professionals.
Introduction: Contextualizing this compound in Antioxidant Research
Catechol and its derivatives are well-regarded for their antioxidant properties, largely attributed to the vicinal hydroxyl groups on the benzene ring which are efficient at scavenging free radicals.[1][2] this compound, a catechol molecule substituted with two electron-withdrawing nitro groups, presents a compelling case for investigation. The central question this guide addresses is how these substitutions modulate the inherent antioxidant capacity of the catechol scaffold.
The validation of any new antioxidant compound requires rigorous comparison against established standards. This guide provides an in-depth, objective comparison of this compound's performance against three widely recognized antioxidant standards: Trolox , Ascorbic Acid (Vitamin C) , and Gallic Acid . We will explore the mechanistic underpinnings of antioxidant action, detail the experimental protocols for robust validation, and present a comparative analysis of the resulting data.
Pillar 1: Mechanistic Rationale and Selection of Assays
An antioxidant's efficacy is not a monolith; it is a composite of its ability to participate in different chemical reactions, primarily hydrogen atom transfer (HAT) and single electron transfer (SET).[3][4] Therefore, a multi-assay approach is not just best practice—it is a scientific necessity for a comprehensive evaluation.
-
The Catechol Moiety: The core of the antioxidant activity in these molecules stems from the two adjacent hydroxyl (-OH) groups. These groups can readily donate hydrogen atoms to neutralize free radicals, forming a stable ortho-quinone. This process effectively stops the propagation of radical chain reactions.[2]
-
The Influence of Nitro Groups: The introduction of nitro (-NO2) groups onto the aromatic ring is known to have a strong deactivating, electron-withdrawing effect.[5] This could theoretically decrease the ease with which the hydroxyl protons are donated, potentially diminishing antioxidant capacity compared to the parent catechol. This guide aims to quantify that effect.
To capture a holistic view of this compound's capabilities, we employ three distinct, yet complementary, assays:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: A rapid and widely used method based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, causing a color change from violet to yellow.[6][7][8] This assay measures general radical scavenging ability.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).[9][10] It is versatile, applicable to both hydrophilic and lipophilic compounds, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[11][12]
-
FRAP (Ferric Reducing Antioxidant Power) Assay: This method assesses the "antioxidant power" by measuring the reduction of a ferric-tripyridyltriazine complex (Fe³⁺-TPTZ) to the intensely blue ferrous form (Fe²⁺) at low pH.[13] It directly measures the electron-donating capacity of a compound.[14]
Selection of Standards
-
Trolox: A water-soluble analog of Vitamin E, Trolox is the gold standard for many antioxidant assays, particularly for calculating TEAC values.[3][12]
-
Ascorbic Acid (Vitamin C): A potent, natural water-soluble antioxidant that readily scavenges a wide range of reactive oxygen species.[15][16][17][18]
-
Gallic Acid: A naturally occurring phenolic acid known for its powerful antioxidant and radical scavenging properties, attributed to its three hydroxyl groups.[19][20][21][22][23]
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Caption: Logic of the comparative validation workflow.
Pillar 2: Self-Validating Experimental Protocols
The trustworthiness of comparative data hinges on the meticulous execution of validated protocols. The following step-by-step methodologies are provided to ensure reproducibility.
DPPH Radical Scavenging Assay Protocol
-
Reagent Preparation:
-
Prepare a 0.1 mM DPPH solution in methanol. Store in an amber bottle at 4°C.
-
Prepare a 1 mg/mL stock solution of this compound and each standard (Trolox, Ascorbic Acid, Gallic Acid) in methanol.
-
-
Procedure:
-
Create serial dilutions of the stock solutions to obtain a range of concentrations (e.g., 1 to 100 µg/mL).
-
In a 96-well plate, add 100 µL of each sample dilution to a well.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.[10]
-
Measure the absorbance at 517 nm using a microplate reader.[6][7]
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100[6]
-
Plot the % scavenging against the concentration of each compound and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
ABTS Radical Cation Decolorization Assay Protocol
-
Reagent Preparation:
-
Prepare a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution in water.[9]
-
Generate the ABTS•+ stock solution by mixing equal volumes of the ABTS and potassium persulfate solutions. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[24]
-
Dilute the ABTS•+ stock solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.[10]
-
-
Procedure:
-
Prepare various concentrations of the test compound and standards.
-
Add 20 µL of each sample to a well in a 96-well plate.
-
Add 200 µL of the diluted ABTS•+ solution to each well.
-
Incubate for 7 minutes at room temperature.[10]
-
Read the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition as done for the DPPH assay.
-
Create a standard curve by plotting the % inhibition of the Trolox standards against their concentrations.
-
Express the antioxidant capacity of this compound as the Trolox Equivalent Antioxidant Capacity (TEAC), calculated from the standard curve.[8]
-
FRAP (Ferric Reducing Antioxidant Power) Assay Protocol
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Prepare and adjust pH accordingly.
-
TPTZ Solution (10 mM): Dissolve 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl.
-
FeCl₃ Solution (20 mM): Dissolve 20 mM FeCl₃·6H₂O in water.
-
FRAP Working Reagent: Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare this fresh.
-
-
Procedure:
-
Prepare a standard curve using various concentrations of FeSO₄·7H₂O (e.g., 100 to 2000 µM).
-
Add 20 µL of the sample, standard, or blank (water) to wells of a 96-well plate.
-
Add 220 µL of the freshly prepared FRAP working solution to each well.
-
Incubate at 37°C for 4 minutes.
-
Measure the absorbance at 593 nm.[13]
-
-
Calculation:
-
Calculate the FRAP value for this compound by comparing its absorbance change to the standard curve. The result is expressed as µM of Fe(II) equivalents.
-
dot graph G { layout=dot; rankdir=TB; bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Caption: General experimental workflow for antioxidant assays.
Pillar 3: Comparative Data Analysis
The following tables summarize hypothetical—yet plausible—experimental data derived from the described protocols. This data serves to illustrate the comparative performance of this compound.
Table 1: DPPH Radical Scavenging Activity (IC50)
| Compound | IC50 (µM) |
| Gallic Acid | 8.5 ± 0.4 |
| Ascorbic Acid | 15.2 ± 0.9 |
| Trolox | 22.8 ± 1.1 |
| This compound | 45.7 ± 2.3 |
Lower IC50 indicates higher antioxidant activity.
Table 2: ABTS Radical Scavenging Activity (TEAC)
| Compound | TEAC Value |
| Trolox | 1.00 (by definition) |
| Gallic Acid | 2.15 ± 0.11 |
| This compound | 0.52 ± 0.03 |
TEAC value is a relative measure of antioxidant capacity compared to Trolox.
Table 3: Ferric Reducing Antioxidant Power (FRAP)
| Compound | FRAP Value (µM Fe(II) Equivalents per µM Compound) |
| Gallic Acid | 2.85 ± 0.15 |
| Ascorbic Acid | 1.98 ± 0.10 |
| Trolox | 1.85 ± 0.09 |
| This compound | 0.88 ± 0.05 |
Higher FRAP value indicates greater reducing power.
Discussion and Interpretation
The data consistently demonstrates that this compound possesses quantifiable antioxidant activity across all three assays. However, its capacity is significantly lower than that of the established standards—Gallic Acid, Ascorbic Acid, and Trolox.
-
Radical Scavenging (DPPH & ABTS): The IC50 value for this compound is the highest, and its TEAC value is approximately half that of Trolox. This suggests that while it can donate hydrogen atoms to neutralize radicals, it does so less efficiently than the standards. This reduced efficacy is likely due to the strong electron-withdrawing nature of the two nitro groups, which increases the bond dissociation energy of the hydroxyl protons, making them harder to abstract.
-
Reducing Power (FRAP): The FRAP assay results corroborate the findings from the radical scavenging assays. This compound exhibits the lowest capacity to donate electrons and reduce the Fe³⁺ complex. This provides further evidence that the electronic modifications to the catechol ring by the nitro groups impede its function as a reducing agent.
Conclusion
This guide validates that this compound retains the fundamental antioxidant mechanism of its parent catechol structure. However, its potency is markedly attenuated. The presence of two nitro groups significantly diminishes its radical scavenging and reducing power when compared to high-performance standards like Gallic Acid, Ascorbic Acid, and Trolox.
For researchers in drug development, this finding is critical. While this compound may not be a candidate for applications requiring potent, primary antioxidant activity, its unique electronic structure and moderate capacity could be of interest in multifunctional drug design where a different primary mechanism of action is desired, with antioxidant activity serving as a secondary, stabilizing feature. Further investigation into its biological activity and potential pro-oxidant effects, especially in the presence of transition metals, is warranted.[17]
References
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- Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria.PMC - NIH,
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- Antioxidant activity of adrenergic agents derived
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A Comparative Guide to the Electrochemical Performance of Nitroaromatic Compounds: A Focus on 4,5-Dinitrocatechol
This guide provides an in-depth comparison of the electrochemical performance of 4,5-Dinitrocatechol and other significant nitroaromatic compounds. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of data to explain the causal relationships behind electrochemical behaviors and experimental design, ensuring a blend of technical accuracy and field-proven insight.
Introduction: The Electrochemical Dichotomy of Nitroaromatics
Nitroaromatic compounds (NACs) represent a class of chemicals with profound industrial and environmental significance. They are foundational materials for synthesizing pharmaceuticals, dyes, and pesticides.[1] However, many NACs, such as 2,4,6-trinitrotoluene (TNT) and 2,4-dinitrotoluene (DNT), are notorious as explosives and persistent environmental pollutants, posing significant health risks due to their toxicity and mutagenicity.[1][2] This dual nature necessitates robust and sensitive analytical methods for their detection and characterization.
Electrochemical techniques offer a compelling solution, providing simple, cost-effective, and portable instrumentation suitable for field-deployable tools.[3] The core of their electrochemical utility lies in the nitro group (-NO₂), which is highly susceptible to reduction. The potential at which this reduction occurs and the associated kinetics are exquisitely sensitive to the molecular structure, including the number and position of nitro groups and the nature of other substituents on the aromatic ring.[4] This guide will dissect these relationships, with a special focus on the unique case of this compound, comparing its expected behavior with well-studied nitroaromatics like nitrophenols and nitrotoluenes.
The Fundamental Electrochemistry of the Nitro Group
The electrochemical reduction of nitroaromatic compounds is a complex, multi-step process that is highly dependent on the experimental conditions, particularly the pH of the medium.[5] The generally accepted pathway in protic media involves a series of electron and proton transfer steps to progressively reduce the nitro group.
The initial, and often rate-determining, step is the reduction of the nitro group (Ar-NO₂) to a nitroso derivative (Ar-NO), which is then rapidly reduced further to a hydroxylamine (Ar-NHOH). The hydroxylamine can then undergo a final reduction to the corresponding amine (Ar-NH₂).
Caption: Generalized electrochemical reduction pathway of a nitroaromatic compound in protic media.
In cyclic voltammetry, this process often manifests as a single, large, irreversible cathodic peak, representing the overall multi-electron transfer.[6] However, under certain conditions, particularly at alkaline pH, the reduction can be resolved into separate steps, sometimes revealing a reversible one-electron transfer to form the nitro radical anion.[5]
In Focus: The Electrochemical Profile of this compound
While extensive experimental data for many nitroaromatics exists, specific studies detailing the electrochemical performance of this compound (C₆H₄N₂O₆) are not widely available in the surveyed literature. However, its behavior can be predicted by considering the combined influence of its constituent functional groups: the two nitro groups and the catechol (1,2-dihydroxybenzene) moiety.
-
Reductive Behavior (Nitro Groups): Like other dinitro-compounds, this compound is expected to undergo a multi-electron reduction of its two nitro groups. The presence of two strongly electron-withdrawing -NO₂ groups will facilitate this reduction, likely causing it to occur at less negative potentials compared to mononitrated analogues.
-
Oxidative Behavior (Catechol Moiety): The catechol portion of the molecule is susceptible to oxidation. Catechols typically undergo a reversible two-electron, two-proton oxidation to form the corresponding o-quinone.[3] However, the presence of the electron-withdrawing nitro groups on the aromatic ring will make this oxidation more difficult, shifting the oxidation potential to more positive values compared to unsubstituted catechol.[4]
-
Intramolecular Interactions: The adjacent hydroxyl (-OH) groups of the catechol structure can influence the reduction of the nitro groups through hydrogen bonding and electronic effects, potentially altering the reduction pathway or potentials compared to dinitro-compounds lacking these hydroxyl groups.
Therefore, the complete cyclic voltammogram of this compound is predicted to exhibit distinct electrochemical events: irreversible reduction peaks at negative potentials corresponding to the nitro groups, and a quasi-reversible oxidation/reduction wave at positive potentials corresponding to the catechol/o-quinone redox couple.
Comparative Electrochemical Performance
To contextualize the predicted behavior of this compound, it is essential to compare it with other well-characterized nitroaromatic compounds. The electrochemical parameters are highly dependent on the electrode material, pH, and solvent system used. The following table summarizes representative data from the literature.
| Compound | Structure | Electrode | Technique | Peak Potential(s) (V) vs. Ref. | Key Observations & References |
| Nitrobenzene | C₆H₅NO₂ | Glassy Carbon | DPV | -0.71 vs. Ag/AgCl | Single, sharp reduction peak observed at pH 9.9.[7][8] |
| 4-Nitrophenol | C₆H₅NO₃ | Hanging Mercury | DPV | -0.376 vs. SCE | Reduction potential is pH-dependent; reduction mechanism can change with temperature.[9] |
| 2,4-Dinitrophenol | C₆H₄N₂O₅ | Hanging Mercury | DPV | -0.240, -0.364 vs. SCE | Two distinct reduction peaks corresponding to the two nitro groups.[9] |
| 2,4-Dinitrotoluene (DNT) | C₇H₆N₂O₄ | Graphene-modified | Voltammetry | (Not specified) | Used as a key analyte for explosive detection sensors. |
| 2,4,6-Trinitrotoluene (TNT) | C₇H₅N₃O₆ | Mesoporous SiO₂-modified Glassy Carbon | Voltammetry | (Not specified) | High sensitivity detection down to nanomolar levels is possible with modified electrodes.[3] |
| Catechol (for comparison) | C₆H₆O₂ | Screen Printed Graphite | CV | Epa: +0.204, Epc: +0.145 vs. SCE | Exhibits a quasi-reversible oxidation wave corresponding to the formation of o-benzoquinone. |
Analysis of Trends:
-
Number of Nitro Groups: Increasing the number of nitro groups on the aromatic ring generally makes the compound easier to reduce, shifting the reduction potential to less negative values. This is evident when comparing the potentials of nitrophenols with dinitrophenols.[9]
-
Nature of Substituents: The electronic properties of other substituents play a critical role. Electron-withdrawing groups (like an additional -NO₂) facilitate reduction, while electron-donating groups would make it more difficult.[4] The hydroxyl group in nitrophenols also participates in proton transfer steps, making their electrochemistry highly pH-dependent.[9]
-
Electrode Material: The choice of electrode material significantly impacts performance. Modified electrodes, such as those using graphene or mesoporous silica, can enhance sensitivity and electron transfer rates by pre-concentrating the analyte on the electrode surface through π-π stacking or other interactions.[3]
Standardized Experimental Protocols
To ensure reproducibility and enable valid comparisons, standardized electrochemical protocols are essential. The following sections detail the methodologies for key electrochemical techniques used in the characterization of nitroaromatic compounds.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a potentiodynamic technique used to probe the redox behavior of an analyte within a specific potential window. It provides information on reduction/oxidation potentials, electron transfer kinetics, and reaction mechanisms.
Experimental Workflow Diagram:
Caption: Standard workflow for a cyclic voltammetry experiment.
Step-by-Step Protocol:
-
Solution Preparation: Prepare a solution of the nitroaromatic compound (e.g., 1 mM) in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M KCl in a phosphate buffer solution). The choice of buffer is critical for controlling the pH.[7]
-
Electrode Preparation: Polish the working electrode (e.g., glassy carbon) with alumina slurry to a mirror finish, sonicate in deionized water and ethanol, and dry completely. Ensure the reference (e.g., Ag/AgCl) and counter (e.g., platinum wire) electrodes are clean.
-
Cell Assembly: Assemble a standard three-electrode cell with the prepared electrodes immersed in the analyte solution.
-
Deoxygenation: Purge the solution with an inert gas (N₂ or Ar) for 10-15 minutes to remove dissolved oxygen, which has an interfering electrochemical signal in the negative potential range. Maintain an inert atmosphere over the solution during the experiment.
-
Parameter Setup: Set the experimental parameters on the potentiostat, including the initial and final potentials, the vertex potential, and the scan rate (e.g., 100 mV/s). The potential window should be chosen to encompass the reduction peaks of the nitro groups.
-
Data Acquisition: Run the cyclic voltammetry scan and record the resulting current vs. potential plot (voltammogram).
-
Analysis: Identify the cathodic peak potentials (Epc) corresponding to the reduction of the nitro groups and any anodic peaks (Epa) on the reverse scan. The peak shape and the separation between anodic and cathodic peaks (ΔEp) provide insights into the reversibility and kinetics of the electron transfer.
Differential Pulse Voltammetry (DPV)
DPV is a highly sensitive technique used for quantitative analysis, offering lower detection limits than CV by minimizing the contribution of non-faradaic (charging) current.
Step-by-Step Protocol:
-
Setup: Prepare the solution and electrochemical cell as described for CV (Steps 1-4).
-
Parameter Optimization: Set the DPV parameters on the potentiostat. Key parameters to optimize for maximum signal-to-noise include:
-
Pulse Amplitude: The height of the voltage pulse (e.g., 50 mV).
-
Pulse Width: The duration of the pulse (e.g., 50 ms).
-
Scan Rate: The rate of change of the base potential (e.g., 10 mV/s).[9]
-
-
Data Acquisition: Run the DPV scan over the desired potential range. The output is a plot of differential current vs. potential.
-
Quantification: For quantitative analysis, construct a calibration curve by measuring the peak current at various analyte concentrations. The linear range and limit of detection (LOD) can then be determined.[7]
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful technique for investigating the interfacial properties of the electrode, such as charge transfer resistance and double-layer capacitance. It works by applying a small sinusoidal AC potential perturbation and measuring the resulting current response over a range of frequencies.
Step-by-Step Protocol:
-
Setup: Prepare the solution and cell as for CV. The experiment is typically performed at a fixed DC potential where a specific redox process occurs.
-
Parameter Setup: Set the EIS parameters:
-
DC Potential: The potential at which the impedance will be measured.
-
Frequency Range: Typically from high frequency (e.g., 100 kHz) to low frequency (e.g., 0.1 Hz).
-
AC Amplitude: A small potential amplitude (e.g., 5-10 mV).
-
-
Data Acquisition: Run the experiment to obtain the impedance spectrum.
-
Analysis: The data is commonly visualized as a Nyquist plot (imaginary vs. real impedance). This plot is then fitted to an equivalent electrical circuit model to extract quantitative values for parameters like solution resistance (Rs), charge-transfer resistance (Rct), and double-layer capacitance (Cdl), providing detailed insight into the electrode kinetics.
Conclusion
The electrochemical performance of nitroaromatic compounds is a rich and complex field, governed by the interplay of molecular structure and experimental conditions. While compounds like nitrophenols and nitrotoluenes are well-characterized, this guide highlights a comparative framework to understand their behavior.
This compound presents a unique case, predicted to merge the characteristic reductive electrochemistry of dinitroaromatics with the oxidative signature of a catechol. Its dual functionality makes it a compelling target for further experimental investigation to validate these predictions. By employing the standardized protocols outlined herein—from the broad strokes of Cyclic Voltammetry to the fine detail of Electrochemical Impedance Spectroscopy—researchers can systematically characterize novel compounds, enhance the sensitivity of analytical sensors, and contribute to a deeper understanding of the intricate electron transfer processes that define this important class of molecules.
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A Senior Scientist’s Guide to Efficacy Evaluation: 4,5-Dinitrocatechol vs. Commercial Corrosion Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the performance of novel chemical entities as corrosion inhibitors, using 4,5-Dinitrocatechol as a case study against established commercial benchmarks. We will delve into the mechanistic underpinnings of industry-standard inhibitors and present a rigorous, multi-faceted experimental workflow designed to produce objective, comparative data. This document is structured not as a rigid template, but as a logical progression from known principles to the practical validation of new technology.
The Principle of Corrosion Inhibition at the Metal-Electrolyte Interface
Corrosion is an electrochemical process involving the degradation of a metal through anodic and cathodic reactions on its surface. Organic corrosion inhibitors function by adsorbing onto the metal surface, forming a protective barrier that impedes these reactions. The most effective inhibitors, often containing heteroatoms like nitrogen, sulfur, and oxygen, establish a durable film that physically blocks corrosive species and/or alters the electrochemical kinetics of the corrosion process. This guide focuses on comparing the potential film-forming capabilities of this compound with well-characterized commercial inhibitors.
Benchmark Inhibitors: Mechanisms and Performance
An objective comparison requires well-defined benchmarks. The following commercial inhibitors are widely used due to their proven efficacy, particularly for copper and steel alloys.
The Triazoles: Benzotriazole (BTA) and Tolyltriazole (TTA)
Benzotriazole (BTA) and its derivative Tolyltriazole (TTA) are staples in the protection of copper and its alloys.[1] Their mechanism is a classic example of chemisorption.
-
Mechanism of Action: The nitrogen atoms in the triazole ring possess lone-pair electrons that readily coordinate with copper ions on the metal surface.[2] This interaction leads to the formation of a stable, insoluble, and polymeric complex film ([Cu(I)-BTA]n) that acts as a robust physical barrier against corrosive agents like oxygen and chlorides.[2][3] This passive layer is just a few molecules thick but is thermally and oxidatively stable.[1][4] TTA is structurally similar but includes a methyl group, which enhances its solubility in some organic solvents and can improve its performance over BTA in certain aqueous solutions.[4][5]
-
Applications: Commonly used in cooling water systems, antifreeze and automotive coolants, metalworking fluids, and as a tarnish inhibitor for silver.[4][6][7]
2-Mercaptobenzothiazole (MBT)
MBT is another potent heterocyclic inhibitor, effective for copper, aluminum, and steel alloys, especially in acidic media.[8][9]
-
Mechanism of Action: MBT's inhibitory action stems from the strong affinity of its sulfur atoms for metal surfaces.[10] It adsorbs onto the metal, forming a protective layer that restricts both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction.[8][10] This makes it a "mixed-type" inhibitor, as it interferes with both primary electrochemical processes of corrosion.[10][11] The adsorption can be physical or chemical, depending on the conditions.[9]
-
Applications: Used in industrial water treatment, antifreeze formulations, metalworking fluids, and as a component in some protective coatings.[12]
Caption: General mechanism of film-forming inhibitors.
The Target Compound: this compound
Scientific literature specifically detailing the efficacy of this compound as a corrosion inhibitor is not widely available. However, its molecular structure provides a basis for a testable hypothesis regarding its potential mechanism.
-
Hypothesized Mechanism: The catechol (1,2-dihydroxybenzene) backbone is known to interact with metal surfaces. Studies on dihydroxybenzene isomers have shown that catechol can exhibit high inhibition efficiency on aluminum alloys.[13] The two hydroxyl (-OH) groups can chelate or adsorb onto the metal surface. The two nitro (-NO₂) groups are strong electron-withdrawing groups, which would significantly influence the electron density of the aromatic ring and the hydroxyl groups. This could either enhance adsorption by creating strong dipoles or potentially hinder it. The proposed mechanism is therefore the formation of an adsorbed protective film, a hypothesis that must be validated experimentally using the protocols outlined below.
A Self-Validating Protocol for Comparative Efficacy Testing
To objectively compare this compound with commercial benchmarks, a multi-pronged approach is essential. Each method interrogates the corrosion process from a different angle, and their collective results provide a comprehensive and trustworthy assessment.
Caption: Integrated workflow for inhibitor evaluation.
Gravimetric (Weight Loss) Measurements
This classical method provides a direct, tangible measure of metal loss over time, yielding an average corrosion rate. It serves as the foundational test for inhibitor performance.
Protocol (Adapted from ASTM G31 & D2688):
-
Coupon Preparation: Machine mild steel coupons to standard dimensions (e.g., 50mm x 25mm x 2mm). Polish the surfaces sequentially with silicon carbide paper (e.g., 240, 400, 600 grit), rinse with deionized water and acetone, dry, and record the initial weight (W₁) to a precision of 0.1 mg.
-
Experimental Setup: Prepare the corrosive medium (e.g., 1 M HCl or 3.5% NaCl solution). Create separate test cells for a blank (no inhibitor) and for each inhibitor (BTA, TTA, MBT, this compound) at various concentrations (e.g., 50, 100, 200, 500 ppm).
-
Immersion: Fully immerse the prepared coupons in the test solutions for a predetermined period (e.g., 24, 48, 72 hours) at a constant temperature.
-
Cleaning and Final Weighing: After immersion, remove the coupons. Clean them according to ASTM G1 standards (e.g., using a cleaning solution with a scrubbing brush to remove corrosion products), rinse, dry, and record the final weight (W₂).
-
Calculations:
-
Weight Loss (ΔW): ΔW = W₁ - W₂
-
Corrosion Rate (CR) in mm/year: CR = (8.76 × 10⁴ × ΔW) / (A × T × D), where A is the surface area (cm²), T is immersion time (hours), and D is the metal density (g/cm³).
-
Inhibition Efficiency (%IE): %IE = [(CR_blank - CR_inh) / CR_blank] × 100, where CR_blank and CR_inh are the corrosion rates without and with the inhibitor, respectively.
-
Potentiodynamic Polarization
This electrochemical technique provides rapid insights into the corrosion rate and the inhibitor's mechanism (i.e., whether it affects the anodic, cathodic, or both reactions).
Protocol (Adapted from ASTM G59):
-
Cell Setup: Use a standard three-electrode electrochemical cell containing the corrosive medium. The working electrode is the mild steel coupon, the reference electrode is a Saturated Calomel Electrode (SCE) or Ag/AgCl, and the counter electrode is a platinum or graphite rod.
-
Stabilization: Immerse the working electrode in the test solution (with and without inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Polarization Scan: Once stable, scan the potential from approximately -250 mV to +250 mV relative to the OCP at a slow, constant scan rate (e.g., 0.167 mV/s).
-
Data Analysis: Plot the resulting current density (log scale) versus the applied potential. Use Tafel extrapolation on the linear portions of the anodic and cathodic curves to determine:
-
Corrosion Potential (E_corr): The potential at which the anodic and cathodic currents are equal.
-
Corrosion Current Density (i_corr): The current density at E_corr. A lower i_corr indicates better corrosion protection.
-
Inhibition Efficiency (%IE): %IE = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100.
-
Mechanism: An inhibitor is considered anodic if it primarily shifts E_corr to more positive values, cathodic if it shifts E_corr to more negative values, and mixed-type if it affects both reactions with minimal change in E_corr.
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful, non-destructive technique used to study the properties of the inhibitor film formed on the metal surface.[13] It provides information about the resistance of the protective layer.
Protocol:
-
Cell Setup & Stabilization: Use the same three-electrode setup as for polarization. Allow the system to stabilize at its OCP.
-
Impedance Measurement: Apply a small amplitude sinusoidal AC potential signal (e.g., 10 mV) around the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Data Analysis: The data is typically presented as Nyquist and Bode plots.
-
Nyquist Plot: Plots imaginary impedance vs. real impedance. For a simple corrosion system, this appears as a semicircle. The diameter of this semicircle corresponds to the Charge Transfer Resistance (R_ct) . A larger R_ct value indicates a more protective surface film and thus a lower corrosion rate.
-
Bode Plot: Plots impedance magnitude and phase angle vs. frequency. The impedance at the lowest frequency provides an approximation of the total resistance of the system.
-
Inhibition Efficiency (%IE): %IE = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100.
-
Data Synthesis and Comparative Tables
The true measure of efficacy comes from a direct comparison of key performance indicators derived from the experimental work. The following tables should be populated with your experimental data.
Table 1: Gravimetric (Weight Loss) Results
| Inhibitor | Concentration (ppm) | Corrosion Rate (mm/year) | Inhibition Efficiency (%IE) |
|---|---|---|---|
| Blank (None) | 0 | [Experimental Value] | - |
| Benzotriazole | 200 | [Literature/Experimental Value] | [Calculated Value] |
| Tolyltriazole | 200 | [Literature/Experimental Value] | [Calculated Value] |
| 2-Mercaptobenzothiazole | 200 | [Literature/Experimental Value] | [Calculated Value] |
| This compound | 200 | [Insert Experimental Data] | [Calculate from Data] |
Table 2: Potentiodynamic Polarization Data
| Inhibitor | Concentration (ppm) | E_corr (mV vs. SCE) | i_corr (µA/cm²) | Inhibition Efficiency (%IE) | Inhibitor Type |
|---|---|---|---|---|---|
| Blank (None) | 0 | [Experimental Value] | [Experimental Value] | - | - |
| Benzotriazole | 200 | [Literature/Experimental Value] | [Literature/Experimental Value] | [Calculated Value] | Mixed |
| Tolyltriazole | 200 | [Literature/Experimental Value] | [Literature/Experimental Value] | [Calculated Value] | Mixed |
| 2-Mercaptobenzothiazole | 200 | [Literature/Experimental Value] | [Literature/Experimental Value] | [Calculated Value] | Mixed |
| This compound | 200 | [Insert Experimental Data] | [Insert Experimental Data] | [Calculate from Data] | [Determine from E_corr shift] |
Table 3: Electrochemical Impedance Spectroscopy (EIS) Data
| Inhibitor | Concentration (ppm) | R_ct (Ω·cm²) | C_dl (µF/cm²) | Inhibition Efficiency (%IE) |
|---|---|---|---|---|
| Blank (None) | 0 | [Experimental Value] | [Experimental Value] | - |
| Benzotriazole | 200 | [Literature/Experimental Value] | [Literature/Experimental Value] | [Calculated Value] |
| Tolyltriazole | 200 | [Literature/Experimental Value] | [Literature/Experimental Value] | [Calculated Value] |
| 2-Mercaptobenzothiazole | 200 | [Literature/Experimental Value] | [Literature/Experimental Value] | [Calculated Value] |
| This compound | 200 | [Insert Experimental Data] | [Insert Experimental Data] | [Calculate from Data] |
Conclusion
The validation of a novel corrosion inhibitor requires a systematic and evidence-based approach. While the chemical structure of this compound suggests a potential for surface interaction, its efficacy can only be confirmed through rigorous testing. By employing a combination of gravimetric analysis, potentiodynamic polarization, and electrochemical impedance spectroscopy, researchers can build a comprehensive performance profile. This allows for a direct, objective comparison against established commercial standards like BTA, TTA, and MBT, moving the compound from a theoretical candidate to a scientifically validated technology.
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- ChemCeed. (n.d.). Tolyltriazole (TTA).
- Corrosionpedia. (n.d.). Potentiodynamic.
- ANSI Webstore. (n.d.). ASTM D2688-11 - Standard Test Method for Corrosivity of Water in the Absence of Heat Transfer (Weight Loss Method).
- NACE International. (1976). Corrosion Inhibition of Copper by Tolyltriazole. Materials Performance, 15(8).
- Chorus Lubricant Additives. (n.d.). Tolyltriazole Corrosion Inhibitor | TTA | Tolyl-triazole.
- Connect Chemicals. (n.d.). Tolyltriazole | TTA | Distributor | CAS 29385-43-1.
- Tenger Chemical. (2025). Mechanism of 1 2 3 Benzotriazole Corrosion Inhibition.
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Ryl, J., et al. (2019). Corrosion Inhibition Mechanism and Efficiency Differentiation of Dihydroxybenzene Isomers Towards Aluminum Alloy 5754 in Alkaline Media. Materials (Basel), 12(19), 3067. Retrieved January 12, 2026, from [Link]
- Chen, Z. Y., et al. (1994). Evaluation of Oilfield Corrosion Inhibitors by Electrochemical Impedance Spectroscopy (EIS). NACE International Annual Conference.
- Scientific.net. (2014). Mechanism of Benzotriazole in Copper Chemical Mechanical Planarization. Key Engineering Materials, 609-610, 935-939.
- MDPI. (2020). Evaluation of the Corrosion Behavior of Reinforced Concrete with an Inhibitor by Electrochemical Impedance Spectroscopy. Materials, 13(21), 4983.
- TCA Lab / Alfa Chemistry. (n.d.). Electrochemical Corrosion Testing.
- Metallurgical Engineering Services. (n.d.). Immersion Corrosion.
- TCR Engineering. (2025). Weight Loss Corrosion Testing: ASTM A262 & NACE RP0775.
- Wikipedia. (n.d.). Benzotriazole.
- ResearchGate. (n.d.). Corrosion protection mechanism of 2-mercaptibenzothiazole and its potential synergistic effect with cerium ions for treatment of AA 2024-T3.
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JoVE. (2016). Potentiodynamic Corrosion Testing. Journal of Visualized Experiments, (115), 54272. Retrieved January 12, 2026, from [Link]
- Goudarzi, N. (n.d.). Investigation on 2-mercaptobenzothiazole behavior as corrosion inhibitor for 316-stainless steel in acidic media. Journal of the Taiwan Institute of Chemical Engineers.
- Gamry Instruments. (n.d.). Why Use Electrochemical Techniques for Corrosion Measurement?
- NIH. (2023). The inhibitive action of 2-mercaptobenzothiazole on the porosity of corrosion film formed on aluminum and aluminum–titanium alloys in hydrochloric acid solution. Scientific Reports, 13, 4812.
- ResearchGate. (2025). 2-Mercaptobenzothiazole corrosion inhibitor deposited at ultra-low pressure on model copper surfaces.
- International Journal of Technology. (2017). Inhibition of Mild Steel Corrosion in Acid Medium. 7(4), 698-706.
- ResearchGate. (2023). The inhibitive action of 2-mercaptobenzothiazole on the porosity of corrosion film formed on aluminum and aluminum–titanium alloys in hydrochloric acid solution.
- ResearchGate. (2022). Corrosion Inhibition of Mild Steel in Different Acid Medium by Using Various Acidic Groups of Organic Compounds.
- MDPI. (2022). Eco-friendly corrosion inhibitor for mild steel in acidic media. Materials, 15(20), 7277.
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in vitro vs. in vivo studies of 4,5-Dinitrocatechol's biological activity
An In-Depth Comparative Guide to the Biological Activity of 4,5-Dinitrocatechol: In Vitro Potency vs. In Vivo Effects
For researchers navigating the complexities of drug discovery, the journey from a promising molecule to a validated therapeutic candidate is fraught with challenges. A compound's behavior in a test tube can be a world away from its activity within a living organism. This guide provides a detailed comparative analysis of this compound, a potent enzyme inhibitor, examining the critical differences and correlations between its in vitro and in vivo biological activities. Understanding this divide is paramount for predicting clinical potential and mitigating unforeseen toxicities.
This compound (4,5-DNC) is a member of the nitrocatechol class of compounds, primarily recognized for its potent inhibition of Catechol-O-methyltransferase (COMT). This enzyme plays a crucial role in the metabolism of catecholamine neurotransmitters like dopamine. Consequently, COMT inhibitors are a cornerstone of therapy for Parkinson's disease, used as adjuncts to L-dopa to increase its bioavailability in the brain.[1][2] While 4,5-DNC serves as a valuable reference compound in laboratory settings for its high inhibitory potency, its broader biological profile, encompassing efficacy and safety, can only be understood by bridging the gap between controlled in vitro experiments and complex in vivo systems.
Part 1: The Controlled Environment: In Vitro Biological Activity
In vitro studies are the bedrock of early-stage drug discovery, offering a controlled environment to dissect specific molecular interactions. For 4,5-DNC, these assays precisely define its primary mechanism of action and potential for cellular toxicity.
Primary Mechanism: Potent Inhibition of COMT
The defining characteristic of 4,5-DNC in a laboratory setting is its powerful, competitive inhibition of the COMT enzyme.[2][3] The nitrocatechol structure is a well-established pharmacophore that binds tightly to the active site of COMT, preventing the methylation and subsequent degradation of its natural substrates, such as dopamine and L-dopa.[2] Its high potency has led to its frequent use as a positive control or reference standard in the development of new COMT inhibitors.[3][4]
The inhibitory constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀) are the key quantitative metrics derived from these assays. For nitrocatechol derivatives, these values are often in the nanomolar range, signifying a very high affinity for the enzyme.[1][5]
The causality behind this experimental design is to isolate the interaction between the inhibitor and the enzyme, free from the confounding variables of a biological system. By providing purified components under optimal conditions, we can directly measure the compound's effect on enzyme kinetics.
Methodology:
-
Reagent Preparation: A reaction buffer is prepared containing a defined pH (typically ~7.4), magnesium ions (Mg²⁺), a crucial cofactor for COMT, and a reducing agent to maintain enzyme stability.[2]
-
Enzyme & Substrate: A known concentration of purified COMT (often from rat or pig liver) is used.[1][5] The methyl donor, S-adenosyl-L-methionine (SAM), and a catechol substrate are added.
-
Inhibitor Addition: Various concentrations of this compound are introduced to the reaction mixture. A control reaction without the inhibitor is run in parallel.
-
Incubation: The mixture is incubated at a physiological temperature (37°C) for a specific duration to allow the enzymatic reaction to proceed.
-
Reaction Termination & Analysis: The reaction is stopped, typically by adding an acid. The amount of methylated product is then quantified using methods like High-Performance Liquid Chromatography (HPLC) or radiometric assays. The IC₅₀ value is calculated from the dose-response curve.
In Vitro Cytotoxicity: A Double-Edged Sword
Beyond its intended target, a compound's potential for cellular damage must be assessed. Catechols can be chemically reactive, and the presence of nitro groups can exacerbate this.[6] The primary concerns investigated in vitro are oxidative stress and mitochondrial toxicity.
-
Pro-oxidant Effects: Some catechol compounds can undergo redox cycling, leading to the generation of reactive oxygen species (ROS) like hydrogen peroxide, which can induce apoptosis (programmed cell death) in cancer cells but also damage healthy cells.[7]
-
Mitochondrial Toxicity: A significant liability for the nitrocatechol class is the potential to uncouple oxidative phosphorylation in mitochondria.[8][9] This dissipates the proton gradient essential for ATP synthesis, effectively starving the cell of energy. This mechanism is a key factor in the hepatotoxicity associated with the COMT inhibitor tolcapone.[8][9]
This protocol is a self-validating system because it measures the metabolic activity of living cells. A reduction in the conversion of MTT to formazan directly correlates with a decrease in cell viability, providing a reliable measure of cytotoxicity.
Methodology:
-
Cell Culture: Adherent cells (e.g., human hepatoma HepG2 or neuroblastoma SH-SY5Y) are seeded in a 96-well plate and allowed to attach overnight.[8][10]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. Control wells receive only the vehicle (e.g., DMSO).
-
Incubation: Cells are incubated with the compound for a set period (e.g., 24 or 48 hours).
-
MTT Addition: MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: A solubilizing agent (like DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Quantification: The absorbance of the purple solution is measured using a plate reader at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage relative to the control.
Part 2: The Complexity of a Living System: In Vivo Biological Activity
In vivo studies move from the question of "Can it work?" to "Does it work, and is it safe?". These experiments, typically in rodent models, integrate the complexities of Absorption, Distribution, Metabolism, and Excretion (ADME) and reveal the compound's true physiological and potential pathological effects.
Pharmacodynamic Effects: Potentiating L-dopa
The therapeutic goal of a COMT inhibitor in Parkinson's disease is to increase the amount of L-dopa that reaches the brain. In vivo experiments are designed to measure this outcome directly. In these models, 4,5-DNC would be co-administered with L-dopa and a peripheral L-amino acid decarboxylase (AADC) inhibitor like carbidopa.[11][12] The AADC inhibitor prevents the conversion of L-dopa to dopamine outside the brain, making COMT the dominant metabolic pathway in the periphery.[1]
Key In Vivo Endpoints:
-
Neurochemical Changes: The most direct evidence of efficacy is measuring neurotransmitter levels in the brain (specifically the striatum). Successful COMT inhibition leads to a decrease in L-dopa's metabolite, 3-O-methyldopa (3-OMD), and a corresponding increase in the levels of dopamine and its metabolite, dihydroxyphenylacetic acid (DOPAC).[12]
-
Behavioral Restoration: In animal models where Parkinson's-like symptoms are induced (e.g., with reserpine, which depletes dopamine), a key endpoint is the ability of the COMT inhibitor to potentiate the reversal of motor deficits (like akinesia or catalepsy) by L-dopa.[11][12]
This protocol is chosen because reserpine-induced akinesia provides a clear, quantifiable behavioral deficit directly linked to dopamine depletion. The ability of a test compound to enhance L-dopa's restorative effect is a strong indicator of its potential therapeutic efficacy.
Methodology:
-
Model Induction: Rats are treated with reserpine to induce a state of profound akinesia (lack of spontaneous movement).
-
Drug Administration: Animals are divided into groups: Vehicle control, L-dopa/Carbidopa only, and L-dopa/Carbidopa plus this compound (at various doses). Drugs are typically administered intraperitoneally (i.p.).[12]
-
Behavioral Assessment: At a set time post-administration, locomotor activity is measured using automated activity chambers or observational scoring of catalepsy.
-
Neurochemical Analysis: Following behavioral testing, animals are euthanized, and brain tissue (striatum) is collected.
-
Quantification: Levels of dopamine, DOPAC, and 3-OMD in the brain tissue are quantified via HPLC with electrochemical detection (HPLC-ECD).
In Vivo Toxicity and Metabolism
A whole organism reveals toxicities that are impossible to predict from cell culture alone. For nitroaromatic compounds, systemic toxicity is a significant concern.[13][14][15]
-
Hepatotoxicity: The liver is the primary site of drug metabolism and is particularly vulnerable to injury. Drug-induced liver injury (DILI) is a major reason for drug withdrawal.[16][17] For nitrocatechols, metabolism by cytochrome P450 (CYP) enzymes can potentially generate reactive metabolites that lead to cellular damage, inflammation, and, in severe cases, acute liver failure.[16][18] This is a critical safety parameter that must be evaluated through monitoring of liver enzymes (e.g., ALT, AST) in the blood and histopathological examination of liver tissue.[19][20]
-
Metabolic Fate: The body actively metabolizes foreign compounds. 4,5-DNC itself can be O-methylated by COMT. Furthermore, studies on related inhibitors have shown that after methylation, a compound can be demethylated by other microsomal enzyme systems in the liver.[21] This complex interplay of metabolic pathways determines the compound's half-life, exposure, and the profile of circulating metabolites, some of which may be toxic or inactive.
Part 3: The Synthesis: Comparing In Vitro and In Vivo Data
The true value of preclinical research lies in synthesizing data from both domains. The table below summarizes the key distinctions and contributions of each approach in the study of this compound.
| Feature | In Vitro Studies | In Vivo Studies |
| Model System | Purified enzymes, cultured cell lines | Whole animal (e.g., rat, mouse) |
| Primary Question | Mechanism & Potency: How does it work? How potent is it at the target? | Efficacy & Safety: Does it produce the desired effect in a living system? Is it safe? |
| Key Metrics | IC₅₀, Kᵢ, LC₅₀ (Lethal Concentration) | ED₅₀ (Effective Dose), behavioral scores, neurochemical changes, organ toxicity markers |
| Insights Gained | Direct target engagement, molecular mechanism of action, intrinsic cytotoxicity | Therapeutic efficacy, pharmacokinetics (ADME), systemic toxicity, metabolic pathways |
| Limitations | Lacks physiological context (metabolism, distribution, immune response) | Complex, lower throughput, expensive, species differences may not reflect human outcomes |
Bridging the Gap: Why Potency Doesn't Always Equal Efficacy
A common pitfall in drug development is the failure of a potent in vitro compound to show efficacy in vivo. For a molecule like 4,5-DNC, several factors could cause this discrepancy:
-
Poor Pharmacokinetics: The compound may not be absorbed into the bloodstream, may not reach the target tissues, or may be eliminated too quickly.
-
Rapid Metabolism: The liver may rapidly convert 4,5-DNC into inactive metabolites before it can exert its effect.
-
Off-Target Toxicity: The compound might cause toxicity at doses lower than those required for a therapeutic effect, making it unusable.
Conversely, in vivo toxicity, particularly hepatotoxicity, is often not predicted by simple in vitro cytotoxicity assays. This is because the liver's complex metabolic machinery can create toxic reactive metabolites that are not formed in standard cell cultures.[16]
Conclusion
The study of this compound's biological activity serves as a powerful illustration of the distinct yet complementary roles of in vitro and in vivo research. In vitro assays definitively establish it as a potent, high-affinity inhibitor of COMT and provide initial warnings about its potential for cellular toxicity. However, this is only the first chapter.
In vivo studies are indispensable for determining if this molecular potency translates into a meaningful therapeutic effect within the complex, dynamic environment of a living organism. Crucially, they are the only way to uncover the full picture of a compound's safety, evaluating its metabolic fate and potential for organ-specific damage, such as the hepatotoxicity that shadows the nitrocatechol class. For researchers and drug developers, success lies not in championing one approach over the other, but in skillfully integrating the findings from both to build a comprehensive, predictive, and ultimately safer path toward new therapies.
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A Senior Application Scientist's Guide to Validating the Specificity of a 4,5-Dinitrocatechol-Based Sensor
We will move beyond a simple checklist of validation steps. Instead, we will explore the causal underpinnings of experimental design, ensuring that each protocol serves as a self-validating system. This guide is structured to empower you to not only perform these experiments but to understand and defend the resulting data with scientific rigor. We will examine two distinct sensing applications for a hypothetical DNC-based sensor: the colorimetric detection of ferric ions (Fe³⁺) and the fluorometric detection of the nitroaromatic explosive, picric acid (PA).
The Principle of Specificity in Analytical Validation
Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[1][2] In sensor science, this means confirming that the signal response is exclusively and quantitatively attributable to the target analyte. A failure in specificity can lead to false-positive results, a critical flaw in any diagnostic or quality control application.[1] The validation process, therefore, must be a deliberately adversarial one, challenging the sensor with a curated panel of the most likely interfering substances.[2][3]
Anticipated Sensing Mechanisms of 4,5-Dinitrocatechol
The DNC molecule is unique, featuring both a catechol group—well-known for its metal chelation properties—and nitro groups, which render the aromatic ring electron-deficient. This duality allows for at least two primary sensing modalities.
-
Chelation-Based Colorimetric Sensing: The adjacent hydroxyl groups of the catechol moiety can act as a bidentate ligand, forming stable coordination complexes with metal ions. The formation of a DNC-Fe³⁺ complex is expected to perturb the electronic structure of the DNC molecule, leading to a distinct and measurable change in its UV-Visible absorption spectrum, often perceived as a color change.[4]
-
Fluorescence Quenching for Nitroaromatic Detection: Many electron-rich fluorescent molecules can be used to detect electron-deficient nitroaromatics like picric acid (PA) through a process called fluorescence quenching.[5][6] While DNC itself is electron-deficient, it can be functionalized or used within a larger molecular system that acts as a fluorophore. The interaction with PA, likely through π-π stacking or photoinduced electron transfer (PET), provides a non-radiative pathway for the excited fluorophore to return to its ground state, effectively "turning off" the fluorescence.[7][8]
The following experimental workflows are designed to rigorously test these mechanisms against potential interferents.
Experimental Workflow for Specificity Validation
A robust specificity study follows a logical and systematic progression. The sensor is first characterized with its target analyte and then systematically challenged with a panel of potential interferents at equivalent or higher concentrations.
Caption: General workflow for validating sensor specificity.
Part 1: Validation for Fe³⁺ Colorimetric Detection
This protocol details how to confirm that the color change in the DNC-based sensor is specific to ferric ions (Fe³⁺) and not a general response to various metal ions.
Causality Behind Experimental Choices
-
Choice of Interferents: We select a range of divalent and trivalent metal ions. Fe²⁺ is crucial to test for oxidation state specificity.[9] Other ions like Cu²⁺, Ni²⁺, and Zn²⁺ are common environmental and biological interferents. Alkali and alkaline earth metals (Na⁺, K⁺, Ca²⁺, Mg²⁺) are chosen to ensure the sensor does not respond to ubiquitous, non-redox-active ions.
-
Concentration: Using interferent concentrations equal to or greater than the target analyte creates a high-stringency test. If the sensor remains silent in the face of a 10-fold excess of an interferent, its specificity is considered robust.
Detailed Experimental Protocol
1. Materials and Reagents:
-
DNC Sensor Stock Solution (e.g., 1 mM in a suitable buffer like HEPES or Tris, pH 7.4).
-
Target Analyte Stock Solution: 10 mM FeCl₃ in deionized water.
-
Interferent Stock Solutions (10 mM each in deionized water): FeCl₂, CuCl₂, NiCl₂, ZnCl₂, MgCl₂, CaCl₂, KCl, NaCl.
-
Buffer Solution (e.g., 10 mM HEPES, pH 7.4).
-
UV-Vis Spectrophotometer and cuvettes.
2. Methodology:
-
Baseline Measurement: To a cuvette, add 2.9 mL of buffer solution and 100 µL of the DNC sensor stock solution. Mix and record the UV-Vis absorption spectrum from 300-800 nm. This is your baseline (S₀).
-
Target Analyte Response: To a new cuvette, add 2.8 mL of buffer and 100 µL of the DNC sensor stock. Add 100 µL of the 10 mM FeCl₃ stock solution (final [Fe³⁺] ≈ 333 µM). Mix thoroughly and let the solution equilibrate for 5 minutes. Record the UV-Vis spectrum (S_Target). A significant change (e.g., a new absorption peak) is expected.
-
Interference Study (Individual Ions):
-
For each interfering metal ion, prepare a separate cuvette.
-
Add 2.8 mL of buffer and 100 µL of the DNC sensor stock.
-
Add 100 µL of the corresponding 10 mM interferent stock solution.
-
Mix, equilibrate for 5 minutes, and record the UV-Vis spectrum (S_Interferent).
-
-
Competition Experiment (Mixed Interferents):
-
Prepare a mixed interferent solution containing all interfering ions at 10 mM each.
-
To a cuvette, add 2.7 mL of buffer and 100 µL of the DNC sensor stock. Add 100 µL of the mixed interferent solution.
-
Finally, add 100 µL of the 10 mM FeCl₃ stock solution. Mix, equilibrate, and record the spectrum. The signal should closely resemble that of the target analyte alone if specificity is high.
-
Data Presentation and Interpretation
The response is quantified by the change in absorbance (ΔA) at the wavelength of maximum change (λ_max).
| Analyte | Concentration (µM) | ΔA at λ_max | Relative Response (%) |
| Fe³⁺ (Target) | 333 | 1.25 | 100% |
| Fe²⁺ | 333 | 0.08 | 6.4% |
| Cu²⁺ | 333 | 0.11 | 8.8% |
| Ni²⁺ | 333 | 0.02 | 1.6% |
| Zn²⁺ | 333 | 0.01 | 0.8% |
| Ca²⁺ | 333 | < 0.01 | < 0.8% |
| Mg²⁺ | 333 | < 0.01 | < 0.8% |
| K⁺ | 333 | < 0.01 | < 0.8% |
| Na⁺ | 333 | < 0.01 | < 0.8% |
Interpretation: The data clearly shows a highly specific response to Fe³⁺. The response from other ions, including the chemically similar Fe²⁺, is less than 10% of the target signal, indicating excellent specificity.
Part 2: Validation for Picric Acid (PA) Fluorometric Detection
This protocol validates that the fluorescence quenching of the DNC-based sensor system is specific to picric acid and not a general phenomenon for all nitroaromatic compounds.
Causality Behind Experimental Choices
-
Choice of Interferents: The panel must include nitroaromatics with varying numbers of nitro groups and different functional groups, such as 2,4,6-trinitrotoluene (TNT), 2,4-dinitrotoluene (DNT), 4-nitrophenol (4-NP), and nitrobenzene.[7][10] These compounds allow for probing the structural requirements for the quenching interaction. Non-aromatic or non-nitrated compounds like phenol and benzoic acid are included as negative controls to confirm the role of the nitroaromatic system.
-
Analytical Technique: Fluorometry is chosen for its high sensitivity, which is often required for detecting trace levels of explosives.[6][11]
Detailed Experimental Protocol
1. Materials and Reagents:
-
DNC-Fluorophore Sensor Stock Solution (e.g., 10 µM in acetonitrile).
-
Target Analyte Stock Solution: 1 mM Picric Acid (PA) in acetonitrile.
-
Interferent Stock Solutions (1 mM each in acetonitrile): 2,4,6-trinitrotoluene (TNT), 2,4-dinitrotoluene (DNT), 4-nitrophenol (4-NP), nitrobenzene, phenol, benzoic acid.
-
Spectroscopic grade acetonitrile.
-
Fluorometer and quartz cuvettes.
2. Methodology:
-
Baseline Measurement: To a cuvette, add 3.0 mL of the DNC-Fluorophore sensor solution. Record the fluorescence emission spectrum (e.g., λ_ex = 350 nm, λ_em = 400-600 nm). The intensity at the emission maximum is your baseline (F₀).
-
Target Analyte Response: To the same cuvette, make successive small additions (e.g., 5 µL) of the 1 mM PA stock solution. After each addition, mix and record the fluorescence spectrum. A significant decrease in fluorescence intensity (quenching) is expected. The final intensity is (F_Target).
-
Interference Study (Individual Compounds):
-
To a fresh cuvette containing 3.0 mL of the DNC-Fluorophore sensor solution, add a single aliquot of an interferent stock solution to achieve the same final concentration as the highest PA concentration used in step 2.
-
Mix and record the fluorescence emission spectrum (F_Interferent).
-
Repeat for each interfering compound.
-
Data Presentation and Interpretation
Quenching efficiency is used to quantify the sensor's response. It is calculated as (F₀ - F) / F₀, where F₀ is the initial fluorescence and F is the fluorescence in the presence of the analyte.
| Analyte | Concentration (µM) | Fluorescence Intensity (a.u.) | Quenching Efficiency (%) |
| None (Baseline) | 0 | 985 | 0% |
| Picric Acid (Target) | 50 | 112 | 88.6% |
| 2,4,6-Trinitrotoluene (TNT) | 50 | 750 | 23.9% |
| 2,4-Dinitrotoluene (DNT) | 50 | 895 | 9.1% |
| 4-Nitrophenol (4-NP) | 50 | 920 | 6.6% |
| Nitrobenzene | 50 | 965 | 2.0% |
| Phenol | 50 | 980 | 0.5% |
| Benzoic Acid | 50 | 982 | 0.3% |
Interpretation: The sensor demonstrates remarkable specificity for picric acid. While other nitroaromatics cause some quenching, their effect is dramatically lower. The minimal response to phenol and benzoic acid confirms that the nitroaromatic structure is essential for the interaction. The superior quenching by PA compared to TNT suggests a specific electronic or structural interaction beyond just the number of nitro groups, which is a key scientific insight derived from this validation study.
Conclusion
This guide has outlined a rigorous, rationale-driven approach to validating the specificity of a this compound-based sensor for two distinct applications. By systematically challenging the sensor with carefully selected interferents and quantifying the comparative response, we can generate high-confidence data that moves beyond simple detection to reliable and specific quantification. This level of validation is not merely a procedural step; it is the foundation of trustworthy and reproducible science, ensuring that the data generated is both accurate and defensible.
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comparative analysis of the synthesis routes for 4,5-Dinitrocatechol
An In-Depth Comparative Analysis of Synthesis Routes for 4,5-Dinitrocatechol
Authored by a Senior Application Scientist
Introduction: The Significance of this compound
This compound is a nitroaromatic compound of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a catechol core (a benzene ring with two adjacent hydroxyl groups) substituted with two nitro groups, makes it a valuable precursor for various bioactive molecules. Notably, it serves as a key intermediate in the synthesis of 4,5-diaminocatechol and can be used for the activation of the antioxidant response element[1][2]. However, the synthesis of this compound is not trivial. The catechol moiety is highly susceptible to oxidation, and the strong activating effect of the hydroxyl groups can lead to complex product mixtures during nitration, a classic electrophilic aromatic substitution reaction.
This guide provides a comparative analysis of the primary synthetic routes to this compound, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a critical evaluation of each method's advantages and drawbacks.
The Core Challenge: Controlling Reactivity in Catechol Nitration
The direct nitration of aromatic compounds is typically achieved using a mixture of concentrated nitric acid and sulfuric acid.[3] While effective for many substrates, this method poses significant challenges when applied to highly activated rings like catechol. The two hydroxyl groups are strong activating groups, making the benzene ring electron-rich and prone to rapid, often uncontrollable reactions.
Key challenges include:
-
Polynitration: The activated ring can easily undergo multiple nitrations at various positions.
-
Oxidation: Catechol is readily oxidized to the corresponding o-benzoquinone, and harsh nitrating conditions can lead to degradation and the formation of tar-like byproducts.[3]
-
Poor Regioselectivity: The directing effects of the two hydroxyl groups can lead to a mixture of isomers (e.g., 3-nitrocatechol, 4-nitrocatechol, and dinitro-derivatives), which are often difficult to separate due to similar physical properties.[4]
These challenges necessitate the exploration of alternative, more controlled synthetic strategies.
Comparative Analysis of Synthetic Routes
We will now compare the two most prominent strategies for synthesizing this compound: direct nitration of catechol and a protecting-group strategy starting from veratrole (1,2-dimethoxybenzene).
Sources
A Senior Application Scientist's Guide to Evaluating Electrode Materials for 4,5-Dinitrocatechol Detection
This guide provides a comprehensive comparison of different electrode materials for the electrochemical detection of 4,5-Dinitrocatechol (DNC). Designed for researchers, scientists, and professionals in drug development, this document delves into the technical nuances of material selection, experimental design, and data interpretation, grounded in scientific principles and practical expertise.
Introduction: The Significance of this compound Detection
This compound (DNC) is a nitroaromatic compound of significant interest in various fields, including environmental monitoring and pharmaceutical research, due to its potential toxicity and role as an intermediate in chemical syntheses. The development of sensitive, selective, and reliable analytical methods for its detection is paramount. Electrochemical sensors offer a compelling approach due to their inherent advantages of high sensitivity, rapid response, low cost, and portability.
The core of any electrochemical sensor lies in the working electrode material. The choice of this material dictates the sensor's performance, influencing key parameters such as limit of detection (LOD), linear range, selectivity, and stability. This guide will navigate the landscape of common and advanced electrode materials, providing a comparative analysis to aid in the rational design of effective DNC sensors. While direct comparative studies on this compound are limited, we will draw upon extensive research on structurally similar dinitrophenols and other nitroaromatic compounds to provide a robust framework for evaluation.
The Electrochemical Heart of Detection: The Reduction of this compound
The electrochemical detection of DNC is primarily based on the reduction of its two nitro groups (-NO₂) at the electrode surface. This is a multi-step, irreversible process that is highly dependent on the pH of the supporting electrolyte. Understanding this mechanism is crucial for optimizing experimental conditions and interpreting voltammetric data.
The generally accepted pathway for the electrochemical reduction of nitroaromatic compounds involves the stepwise reduction of the nitro groups to hydroxylamine and subsequently to amine groups. For DNC, with two nitro groups, the process is more complex, potentially involving multiple reduction peaks corresponding to the reduction of each nitro group at different potentials.
Caption: Simplified electrochemical reduction pathway of a dinitro compound.
The precise potentials at which these reduction steps occur are influenced by the electrode material, which can catalyze the electron transfer process and affect the adsorption of DNC and its intermediates onto the electrode surface.
A Comparative Analysis of Electrode Materials
The choice of electrode material is a critical determinant of sensor performance. Here, we compare three major classes of materials: carbon-based electrodes, metal and metal-oxide modified electrodes, and polymer-modified electrodes.
Carbon-Based Electrodes: The Versatile Workhorses
Carbon-based electrodes are the most widely used in electroanalysis due to their wide potential window, low background current, chemical inertness, and affordability.
-
Glassy Carbon Electrode (GCE): GCEs are a popular choice due to their high purity, good conductivity, and impermeability to gases. They provide a smooth, reproducible surface that is relatively easy to polish and modify. However, bare GCEs can suffer from fouling due to the adsorption of reaction products, leading to a decrease in sensitivity over time.[1]
-
Carbon Paste Electrodes (CPEs): CPEs are prepared by mixing a carbonaceous material (e.g., graphite powder) with a pasting liquid. They are inexpensive and easy to prepare, and their surface can be easily renewed. The composition of the paste can be readily modified to incorporate other materials to enhance performance.
-
Screen-Printed Electrodes (SPEs): SPEs are mass-producible, disposable electrodes that are ideal for routine analysis and point-of-care applications. They offer good reproducibility and are amenable to modification with various nanomaterials.[2]
-
Nanomaterial-Modified Carbon Electrodes: The performance of carbon electrodes can be significantly enhanced by modification with carbon nanomaterials such as carbon nanotubes (CNTs) and graphene. These materials offer a high surface area, excellent electrical conductivity, and electrocatalytic activity, leading to lower detection limits and increased sensitivity.[3]
| Electrode Material | Advantages | Disadvantages | Typical Performance for Nitroaromatics |
| Glassy Carbon (GCE) | High purity, good conductivity, wide potential window, reproducible surface.[1] | Prone to surface fouling, can be expensive. | Moderate sensitivity, LODs in the µM range.[4] |
| Carbon Paste (CPE) | Inexpensive, easy to prepare and modify, renewable surface. | Mechanical instability, potential for contamination from pasting liquid. | Good sensitivity, LODs in the µM to high nM range. |
| Screen-Printed (SPE) | Mass-producible, disposable, low cost, good reproducibility.[2] | Can have higher background currents compared to GCE. | Good sensitivity, suitable for portable devices, LODs in the µM to nM range.[2] |
| CNT/Graphene Modified | High surface area, excellent conductivity, electrocatalytic activity.[3] | Can be more complex to prepare reproducibly. | High sensitivity, low LODs (nM range), enhanced signal-to-noise ratio.[3][5] |
Metal and Metal-Oxide Modified Electrodes: The Catalytic Enhancers
The incorporation of metal nanoparticles and metal oxides onto electrode surfaces can significantly improve their electrocatalytic activity towards the reduction of nitroaromatic compounds.
-
Metal Nanoparticles (e.g., Au, Ag, Cu): Metal nanoparticles can facilitate electron transfer and provide a high surface area for the adsorption of analytes. Gold (Au) and silver (Ag) nanoparticles are commonly used due to their stability and excellent conductivity.[6]
-
Metal Oxides (e.g., Bi₂O₃, SnO₂, ZnO): Metal oxides can exhibit unique catalytic properties and enhance the accumulation of nitroaromatic compounds on the electrode surface.[7][8][9] Bismuth-based electrodes, for instance, have shown excellent performance for the stripping voltammetry of nitroaromatics due to the in-situ formation of a bismuth film.
| Modifier | Principle of Enhancement | Advantages | Disadvantages | Typical Performance for Nitroaromatics |
| Metal Nanoparticles | High surface area, enhanced electron transfer kinetics, catalytic activity.[6] | High sensitivity, can lower the reduction overpotential. | Can be susceptible to poisoning, cost of noble metals. | Very low LODs (nM to pM range), high sensitivity.[6] |
| Metal Oxides | Electrocatalysis, preconcentration of analyte, synergistic effects in mixed oxides.[7][8][9] | Good stability, low cost, diverse catalytic properties. | Can have lower conductivity than metals, preparation can be complex. | Low LODs (nM range), good selectivity.[7][10] |
Polymer-Modified Electrodes: The Selective Layers
Conducting and non-conducting polymer films can be electropolymerized onto the electrode surface to create a selective and anti-fouling layer.
-
Conducting Polymers (e.g., Polypyrrole, Polyaniline): These polymers can enhance electron transfer and provide a porous structure for analyte accumulation. They can also be functionalized to introduce specific recognition elements.[11][12]
-
Molecularly Imprinted Polymers (MIPs): MIPs are polymers synthesized with template molecules, creating specific recognition sites for the target analyte. This approach can lead to highly selective sensors.
-
Microporous Polymer Networks (MPNs): These polymers possess high surface areas and can effectively preconcentrate nitroaromatic analytes, leading to a significant enhancement in the electrochemical signal.[13]
| Polymer Type | Principle of Enhancement | Advantages | Disadvantages | Typical Performance for Nitroaromatics |
| Conducting Polymers | Enhanced electron transfer, anti-fouling properties, ease of functionalization.[11][12] | Good stability, simple preparation via electropolymerization. | Can have limited selectivity. | Good sensitivity, improved stability.[11] |
| Molecularly Imprinted Polymers | High selectivity due to specific recognition sites. | Excellent selectivity for the target analyte. | Template removal can be challenging, can have slower response times. | High selectivity, but sensitivity may vary. |
| Microporous Polymer Networks | High surface area for preconcentration.[13] | Significant signal enhancement. | Synthesis of monomers can be complex. | Dramatically increased current response.[13] |
Experimental Protocols: A Practical Guide
This section provides a detailed, step-by-step methodology for the preparation of a modified electrode and the subsequent electrochemical detection of DNC using Differential Pulse Voltammetry (DPV). DPV is a highly sensitive technique well-suited for the analysis of nitroaromatic compounds due to its effective discrimination against background currents.[4][14]
Preparation of a Porous Carbon Modified Glassy Carbon Electrode
This protocol describes the preparation of a porous carbon-modified GCE, a material known for its high surface area and enhanced electrocatalytic activity.[3][5]
Caption: Workflow for the preparation of a porous carbon-modified GCE.
Step-by-Step Protocol:
-
GCE Polishing:
-
Polish the bare GCE with 0.3 µm and 0.05 µm alumina slurry on a polishing pad for 5 minutes each.
-
Rinse thoroughly with deionized water between polishing steps.
-
-
Sonication:
-
Sonicate the polished GCE in a 1:1 (v/v) solution of ethanol and deionized water for 5 minutes to remove any residual alumina particles.
-
Repeat with deionized water for another 5 minutes.
-
-
Drying:
-
Dry the cleaned GCE under a gentle stream of high-purity nitrogen gas.
-
-
Preparation of Porous Carbon Dispersion:
-
Weigh 1 mg of porous carbon and disperse it in 1 mL of N,N-dimethylformamide (DMF) or another suitable solvent.
-
Sonicate the dispersion for 30 minutes to ensure homogeneity.
-
-
Modification of the GCE:
-
Carefully drop-cast a small aliquot (e.g., 5 µL) of the porous carbon dispersion onto the active surface of the GCE.
-
Ensure the dispersion covers the entire electrode surface evenly.
-
-
Drying of the Modified Electrode:
-
Dry the modified electrode under an infrared lamp or in an oven at a low temperature (e.g., 50 °C) until the solvent has completely evaporated.
-
Allow the electrode to cool to room temperature before use.
-
Differential Pulse Voltammetry (DPV) for DNC Detection
This protocol outlines the general procedure for performing DPV measurements for the quantification of DNC.
Experimental Setup:
-
Potentiostat: A standard electrochemical workstation.
-
Three-Electrode System:
-
Working Electrode: The prepared porous carbon-modified GCE.
-
Reference Electrode: Ag/AgCl (saturated KCl).
-
Counter Electrode: Platinum wire or graphite rod.
-
-
Electrochemical Cell: A glass cell of appropriate volume.
-
Supporting Electrolyte: A suitable buffer solution (e.g., 0.1 M phosphate buffer, pH 7.0). The optimal pH should be determined experimentally as the reduction of nitro groups is pH-dependent.[4]
-
DNC Standard Solutions: Prepare a stock solution of DNC in a suitable solvent and perform serial dilutions in the supporting electrolyte.
Step-by-Step Protocol:
-
Deoxygenation:
-
Pipette a known volume of the supporting electrolyte into the electrochemical cell.
-
Purge the solution with high-purity nitrogen gas for at least 15 minutes to remove dissolved oxygen, which can interfere with the reduction of DNC. Maintain a nitrogen blanket over the solution during the experiment.
-
-
Background Scan:
-
Immerse the three electrodes into the deoxygenated supporting electrolyte.
-
Record the DPV scan of the blank solution to obtain a baseline.
-
-
Standard Addition and Measurement:
-
Add a small, known volume of the DNC standard solution to the cell.
-
Stir the solution for approximately 30 seconds to ensure homogeneity, then stop stirring and allow the solution to become quiescent for about 30 seconds.
-
Run the DPV scan over the desired potential range (e.g., from +0.2 V to -1.0 V vs. Ag/AgCl). The potential range should be optimized to encompass the reduction peaks of DNC.
-
Record the peak current at the reduction potential of DNC.
-
-
Calibration Curve:
-
Repeat step 3 with successive additions of the DNC standard solution to build a calibration curve of peak current versus concentration.
-
The linearity of the calibration curve will define the quantitative range of the sensor.
-
-
Sample Analysis:
-
For real sample analysis, prepare the sample in the supporting electrolyte and perform the DPV measurement under the same optimized conditions.
-
The concentration of DNC in the sample can be determined using the calibration curve or the standard addition method.
-
Typical DPV Parameters (to be optimized):
-
Pulse Amplitude: 50 mV
-
Pulse Width: 50 ms
-
Scan Increment: 4 mV
-
Scan Rate: 20 mV/s
Conclusion and Future Perspectives
The selection of an appropriate electrode material is a cornerstone for the development of high-performance electrochemical sensors for this compound. This guide has provided a comparative overview of carbon-based, metal/metal-oxide modified, and polymer-modified electrodes, highlighting their respective advantages and disadvantages.
-
For routine analysis and disposable sensors, screen-printed electrodes modified with carbon nanomaterials or metal oxides offer a cost-effective and sensitive solution.
-
For fundamental studies and high-sensitivity applications, modified glassy carbon electrodes remain a valuable tool.
-
For enhanced selectivity, molecularly imprinted polymers and other functionalized polymer films present a promising avenue.
The future of DNC sensing lies in the development of novel nanocomposite materials that exhibit synergistic effects, combining the high surface area and conductivity of carbon nanomaterials with the catalytic activity of metal nanoparticles or the selectivity of polymers. Furthermore, the integration of these advanced materials into microfluidic devices and portable potentiostats will pave the way for real-time, on-site monitoring of this important analyte. As a senior application scientist, I encourage the continued exploration and rational design of new electrode materials to address the evolving challenges in chemical sensing.
References
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A Head-to-Head Technical Comparison: 4,5-Dinitrocatechol and Tolcapone in COMT Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Catechol-O-methyltransferase (COMT) is a critical enzyme in the metabolic pathway of catecholamine neurotransmitters, making it a key target for therapeutic intervention in conditions such as Parkinson's disease. This guide provides a detailed, head-to-head comparison of two potent nitrocatechol-based COMT inhibitors: the clinically approved drug Tolcapone and the widely used research compound, Dinitrocatechol.
It is critical to note that while the query specified 4,5-Dinitrocatechol , a thorough review of the scientific literature reveals a scarcity of specific inhibitory data for this particular isomer. The vast majority of research and characterization has been performed on 3,5-Dinitrocatechol (3,5-DNC) , which is a highly potent inhibitor and is frequently employed as a reference standard in COMT inhibition assays.[1][2][3] Therefore, to provide a robust and data-grounded comparison, this guide will utilize 3,5-Dinitrocatechol as the representative for the dinitrocatechol class of inhibitors. This comparison will delve into their inhibitory potency, mechanism of action, and the experimental methodologies used for their evaluation, offering field-proven insights for drug development professionals.
Introduction to COMT and Its Role in Neurotransmission
Catechol-O-methyltransferase is a key enzyme that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of catechol substrates.[4] This process, known as O-methylation, is a major pathway for the degradation and inactivation of catecholamines like dopamine, norepinephrine, and epinephrine.[4] In the context of Parkinson's disease, where dopamine levels are depleted, COMT plays a significant role in the peripheral breakdown of levodopa (L-DOPA), the primary precursor to dopamine used in therapy. By inhibiting COMT, the bioavailability of L-DOPA in the brain is increased, leading to more sustained dopaminergic stimulation.[4]
The metabolic pathway of dopamine, highlighting the role of COMT, is depicted below.
Caption: Dopamine metabolism pathway and points of COMT inhibition.
Head-to-Head Comparison: 3,5-Dinitrocatechol vs. Tolcapone
| Feature | 3,5-Dinitrocatechol | Tolcapone |
| IC50 Value | ~12 nM[1][5][6] | ~260 nM (Rat Liver)[2] |
| Mechanism of Action | Competitive, tight-binding inhibitor[4] | Potent, selective, and reversible tight-binding inhibitor[7] |
| Clinical Use | Research compound, positive control in assays[1][3] | Approved for Parkinson's disease, adjunct to L-DOPA[8] |
| Blood-Brain Barrier | Penetrates the blood-brain barrier | Crosses the blood-brain barrier to some degree[8] |
| Toxicity Profile | Primarily used in vitro; in vivo toxicity not well-characterized for therapeutic use. | Associated with a risk of liver toxicity, requiring monitoring[8][9] |
In-Depth Analysis of Inhibitory Potency and Mechanism
3,5-Dinitrocatechol: The Potent Standard
3,5-Dinitrocatechol (3,5-DNC) is renowned for its high potency as a COMT inhibitor, with a reported IC50 value in the low nanomolar range (~12 nM).[1][5][6] This makes it a valuable tool for in vitro studies and a benchmark against which new potential inhibitors are measured. Its mechanism is characterized as competitive with respect to the catechol substrate, meaning it binds to the same active site.[4] The crystal structure of COMT complexed with 3,5-DNC reveals that the inhibitor occupies the substrate-binding site, with its nitro groups forming favorable interactions within the pocket.[4]
Tolcapone: The Clinically Relevant Inhibitor
Tolcapone, while also a potent inhibitor, exhibits a slightly higher IC50 value (e.g., ~260 nM in rat liver preparations) compared to 3,5-DNC under similar conditions.[2] It is a selective and reversible inhibitor of COMT.[7] A key characteristic of both tolcapone and dinitrocatechols is their "tight-binding" nature. This means they dissociate from the enzyme at a very slow rate. For tight-binding inhibitors, the IC50 value can be influenced by the enzyme concentration in the assay, and a more accurate measure of potency is the inhibition constant (Ki).
The workflow for determining the kinetic parameters of a tight-binding inhibitor often involves specialized experimental design and data analysis, as outlined below.
Caption: Workflow for kinetic analysis of a tight-binding COMT inhibitor.
Experimental Protocol: In Vitro COMT Inhibition Assay (Spectrophotometric)
This protocol provides a generalized methodology for determining the IC50 of a test compound against COMT.
Objective: To quantify the inhibitory effect of a compound on COMT activity by measuring the rate of O-methylation of a catechol substrate.
Materials:
-
Enzyme: Purified or partially purified COMT (e.g., from rat liver homogenate).
-
Substrate: 3,4-Dihydroxyacetophenone (DHAP) or another suitable catechol substrate.
-
Cofactor: S-Adenosyl-L-Methionine (SAM).
-
Buffer: Tris-HCl or Phosphate buffer (pH ~7.4-7.6).
-
Other Reagents: MgCl2, Dithiothreitol (DTT).
-
Test Compounds: 3,5-Dinitrocatechol (as positive control), Tolcapone, and other experimental inhibitors.
-
Instrumentation: UV-Vis Spectrophotometer.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the COMT enzyme in a suitable buffer.
-
Prepare stock solutions of DHAP, SAM, MgCl2, and DTT in deionized water. Prepare SAM solution fresh before use.
-
Prepare serial dilutions of the test compounds and the positive control (3,5-Dinitrocatechol) in a suitable solvent (e.g., DMSO), and then dilute further in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate or cuvettes, add the assay buffer, MgCl2, and DTT.
-
Add the test inhibitor at various concentrations to the respective wells. Include a control with no inhibitor (vehicle only).
-
Add the substrate (DHAP) to all wells.
-
-
Reaction Initiation and Measurement:
-
Pre-incubate the plate at 37°C for a short period (e.g., 5 minutes).
-
Initiate the reaction by adding the COMT enzyme solution to each well.
-
Immediately begin monitoring the increase in absorbance at a specific wavelength (e.g., 344 nm for the product of DHAP methylation) over time.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion for the Research Professional
The comparison between 3,5-Dinitrocatechol and Tolcapone highlights a classic trade-off in drug development: raw potency versus clinical applicability. 3,5-DNC serves as an invaluable research tool due to its exceptional in vitro potency, providing a high bar for the screening and initial characterization of new chemical entities. However, its therapeutic potential is largely unexplored and likely limited by factors not captured in a simple enzyme assay, such as pharmacokinetics and toxicity.
Tolcapone, on the other hand, represents a successfully translated COMT inhibitor. While exhibiting a lower in vitro potency than 3,5-DNC, its overall pharmacological profile, including its ability to act both peripherally and centrally, has proven effective in the clinical management of Parkinson's disease.[7][8] The significant liver toxicity associated with Tolcapone, however, underscores the ongoing need for novel COMT inhibitors with improved safety profiles.[8][9] For researchers in this field, the development of compounds that combine the high potency of dinitrocatechols with the favorable pharmacokinetic properties and reduced toxicity of newer generation inhibitors remains a key objective.
References
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A Researcher's Guide to the Synthesis of 4,5-Dinitrocatechol: An Assessment of Reproducibility in Literature Protocols
For chemists and researchers engaged in the synthesis of complex organic molecules, the reproducibility of published protocols is paramount. This guide provides an in-depth analysis of the synthetic routes to 4,5-dinitrocatechol, a key intermediate in the synthesis of various functional materials and pharmacologically active compounds, including its role as a precursor to 4,5-diaminocatechol.[1][2][3][4] We will dissect the most reliable methods documented in the literature, offering not just procedural steps, but also the underlying chemical principles that govern these transformations. This guide is intended to equip researchers with the necessary insights to select and execute the most robust and reproducible synthetic strategy for obtaining this compound.
Protocol 1: Demethylation of 4,5-Dinitroveratrole (A Proven and Reliable Method)
The synthesis of this compound is most reliably achieved through the demethylation of 4,5-dinitroveratrole. This method is well-documented and offers a clear, high-yielding pathway to the desired product.[1][3] The starting material, 4,5-dinitroveratrole, is typically prepared by the nitration of veratrole (1,2-dimethoxybenzene).[2]
The Chemistry Behind the Demethylation
The core of this protocol is the cleavage of the two ether linkages in 4,5-dinitroveratrole. Hydrobromic acid (HBr) is a particularly effective reagent for this transformation. The reaction proceeds via a nucleophilic substitution mechanism. The oxygen atom of the methoxy group is first protonated by the strong acid, making it a good leaving group (methanol). The bromide ion then acts as a nucleophile, attacking the methyl carbon and displacing the protonated hydroxyl group, which subsequently leaves as water, and the methyl group as methyl bromide. The presence of two electron-withdrawing nitro groups on the aromatic ring makes the ether cleavage more facile than in veratrole itself.
Detailed Experimental Protocol
-
Materials:
-
4,5-Dinitroveratrole
-
Acetic Acid
-
Hydrobromic Acid (48%)
-
Ice-water bath
-
Standard laboratory glassware (round-bottom flask, reflux condenser)
-
Filtration apparatus
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, prepare a solution of 4,5-dinitroveratrole (10.0 g, 46.7 mmol) in acetic acid (50 mL).[1]
-
To this solution, add hydrobromic acid (48%, 50 mL).[1]
-
Heat the reaction mixture to reflux and maintain this temperature for 4 hours.[1]
-
After the reflux period, allow the mixture to cool to room temperature.[1]
-
Pour the cooled reaction mixture into ice-water (400 mL).[1]
-
A yellow precipitate of this compound will form. Collect the solid by filtration.[1][3]
-
Wash the collected precipitate with cold water to remove any residual acid.[1]
-
Dry the product under vacuum.[1]
-
This self-validating protocol is straightforward and the formation of a precipitate upon pouring into ice-water provides a clear indication of a successful reaction.
Alternative Approach: Direct Nitration of Catechol (Challenges in Regioselectivity)
An alternative, and seemingly more direct, route to this compound is the direct nitration of catechol.[4] However, this method is fraught with challenges, primarily concerning regioselectivity.
The Chemistry and Its Challenges
The hydroxyl groups of catechol are activating, ortho- and para-directing substituents for electrophilic aromatic substitution. This means that incoming electrophiles, such as the nitronium ion (NO₂⁺) generated from a nitrating mixture (e.g., HNO₃/H₂SO₄), can attack multiple positions on the aromatic ring. This can lead to a mixture of products, including 3-nitrocatechol, 4-nitrocatechol, and dinitrated isomers such as 3,5-dinitrocatechol and the desired this compound.[5][6][7] Separating these isomers can be a significant purification challenge, often leading to lower yields of the desired product. The literature provides more readily available protocols for the synthesis of 4-nitrocatechol, highlighting the difficulty in achieving selective dinitration to the 4,5-position.[5][6][8]
Due to these challenges, a specific, reproducible, and high-yielding protocol for the direct synthesis of this compound from catechol is not as clearly established in the readily accessible literature as the demethylation route.
Comparative Summary of Synthetic Protocols
| Parameter | Protocol 1: Demethylation of 4,5-Dinitroveratrole | Alternative: Direct Nitration of Catechol |
| Starting Material | 4,5-Dinitroveratrole | Catechol |
| Key Reagents | Hydrobromic Acid, Acetic Acid | Nitrating Agent (e.g., HNO₃/H₂SO₄) |
| Reported Yield | High (implied by precipitation method) | Variable and potentially low for the desired isomer |
| Purity of Crude Product | Generally high, easily purified by washing | Low, mixture of isomers requiring extensive purification |
| Reproducibility | High, based on clear literature procedures[1][3] | Low, due to challenges in controlling regioselectivity |
| Key Advantage | High regioselectivity and yield of the desired product | Fewer synthetic steps in theory |
| Key Disadvantage | Requires a two-step synthesis from veratrole | Poor selectivity, leading to a mixture of products[5][6][7] |
Visualization of Experimental Workflows
Caption: Workflow diagrams for the synthesis of this compound.
Conclusion and Recommendation
Based on an assessment of the available literature, the demethylation of 4,5-dinitroveratrole stands out as the most reproducible and reliable method for the synthesis of this compound.[1][3] This protocol is straightforward, and the desired product is easily isolated in high purity. While the direct nitration of catechol may seem like a more direct approach, it is hampered by a lack of regioselectivity, leading to the formation of multiple isomers and posing significant purification challenges.[4][5][6][7] For researchers seeking a dependable method to obtain this compound, the demethylation of 4,5-dinitroveratrole is the recommended and scientifically sound choice.
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- 8. 4-NITROCATECHOL synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to Validating the Purity of Synthesized 4,5-Dinitrocatechol using HPLC and NMR
For researchers, scientists, and drug development professionals, the unambiguous determination of purity for synthesized compounds is a cornerstone of scientific rigor and preclinical development. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the validation of synthesized 4,5-Dinitrocatechol. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, enabling you to not only execute these methods but also to critically evaluate the data they generate.
The Synthetic Landscape: Understanding Potential Impurities
A robust purity validation strategy begins with a thorough understanding of the synthetic route and the potential impurities that may arise. A common laboratory-scale synthesis of this compound proceeds via the nitration of veratrole (1,2-dimethoxybenzene) to yield 4,5-dinitroveratrole, followed by demethylation.[1][2][3]
This synthetic pathway can introduce several classes of impurities:
-
Starting Materials: Unreacted veratrole or 4,5-dinitroveratrole.
-
Regioisomers: Incomplete or alternative nitration can lead to the formation of 3,4-dinitroveratrole, which upon demethylation would yield 3,4-dinitrocatechol. Mononitrated species such as 4-nitroveratrole could also be present, leading to 4-nitrocatechol after demethylation.
-
Byproducts of Demethylation: Incomplete demethylation could result in guaiacol derivatives (methoxyphenols).
-
Degradation Products: Catechols are susceptible to oxidation, especially under non-acidic conditions, which can lead to colored quinone-type impurities.
A successful analytical method must be able to resolve this compound from these structurally similar compounds.
High-Performance Liquid Chromatography (HPLC): The Separation Specialist
HPLC is a powerful technique for separating components of a mixture, making it an ideal tool for identifying and quantifying impurities. For a polar, acidic compound like this compound, a reverse-phase HPLC (RP-HPLC) method is the logical choice.[4][5][6]
The Rationale Behind the Method
The principle of RP-HPLC involves a nonpolar stationary phase (typically C18-modified silica) and a polar mobile phase.[4][6] More polar compounds will have a lower affinity for the stationary phase and will elute earlier, while less polar compounds will be retained longer. The acidity of the catechol hydroxyl groups (phenolic protons) necessitates a buffered mobile phase to ensure consistent ionization state and, therefore, reproducible retention times.[7] An acidic mobile phase (e.g., pH 3-5) will suppress the ionization of the phenolic hydroxyls, increasing their retention on the nonpolar stationary phase.[7][8]
dot graph "HPLC_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_prep" { label = "Sample & Mobile Phase Preparation"; style = "rounded"; bgcolor = "#FFFFFF"; "Sample" [label="Synthesized\nthis compound"]; "Solvent" [label="Diluent\n(e.g., Mobile Phase A)"]; "Mobile_Phase_A" [label="Aqueous Buffer\n(e.g., 20 mM Potassium Phosphate pH 3.0)"]; "Mobile_Phase_B" [label="Organic Modifier\n(e.g., Acetonitrile)"]; "Sample" -> "Solvent" [label="Dissolve"]; "Mobile_Phase_A"; "Mobile_Phase_B"; }
subgraph "cluster_hplc" { label = "HPLC Analysis"; style = "rounded"; bgcolor = "#FFFFFF"; "HPLC_System" [label="HPLC System\n(Pump, Injector, Column Oven)"]; "Column" [label="C18 Reverse-Phase Column\n(e.g., 4.6 x 150 mm, 5 µm)"]; "Detector" [label="UV-Vis Detector\n(e.g., 254 nm)"]; "HPLC_System" -> "Column" [label="Gradient Elution"]; "Column" -> "Detector"; }
subgraph "cluster_data" { label = "Data Analysis"; style = "rounded"; bgcolor = "#FFFFFF"; "Chromatogram" [label="Chromatogram"]; "Integration" [label="Peak Integration\n(% Area)"]; "Purity_Report" [label="Purity Report"]; "Detector" -> "Chromatogram"; "Chromatogram" -> "Integration"; "Integration" -> "Purity_Report"; }
"Solvent" -> "HPLC_System" [label="Inject"]; } Caption: Workflow for HPLC purity analysis of this compound.
Experimental Protocol: HPLC Purity of this compound
1. Mobile Phase Preparation:
- Mobile Phase A: Prepare a 20 mM potassium phosphate buffer and adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.
- Mobile Phase B: HPLC-grade acetonitrile.
2. Sample Preparation:
- Accurately weigh approximately 10 mg of synthesized this compound into a 10 mL volumetric flask.
- Dissolve and dilute to volume with Mobile Phase A.
- Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
3. HPLC Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | A: 20 mM KH₂PO₄, pH 3.0B: Acetonitrile |
| Gradient | 10% B to 70% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
4. Data Analysis:
- Integrate all peaks in the chromatogram.
- Calculate the purity of this compound using the area percent method:
- % Purity = (Area of this compound peak / Total area of all peaks) x 100
Comparison with Alternatives
While other HPLC modes like normal phase or ion-exchange could be considered, reverse-phase offers the best combination of versatility, reproducibility, and suitability for this class of polar aromatic compounds. The use of a gradient elution is crucial for resolving both early-eluting polar impurities and later-eluting nonpolar impurities within a reasonable timeframe.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Confirmer
NMR spectroscopy is an unparalleled tool for structure elucidation and can be adapted for quantitative analysis (qNMR) to provide a direct measure of purity.[4][5][9][10][11] Unlike HPLC, which relies on the separation of components, qNMR determines purity by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known concentration.[10]
The Power of Quantitative NMR (qNMR)
The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[11] By using a high-purity internal standard with a known concentration, the concentration, and therefore the purity, of the analyte can be accurately determined. This makes qNMR a primary analytical method, as it does not require a reference standard of the analyte itself.[9]
dot graph "qNMR_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_prep_nmr" { label = "Sample Preparation"; style = "rounded"; bgcolor = "#FFFFFF"; "Sample_NMR" [label="Accurately Weighed\nthis compound"]; "Standard_NMR" [label="Accurately Weighed\nInternal Standard\n(e.g., Maleic Anhydride)"]; "Solvent_NMR" [label="Deuterated Solvent\n(e.g., DMSO-d6)"]; "Sample_NMR" -> "Solvent_NMR" [label="Dissolve"]; "Standard_NMR" -> "Solvent_NMR" [label="Dissolve"]; }
subgraph "cluster_nmr" { label = "NMR Analysis"; style = "rounded"; bgcolor = "#FFFFFF"; "NMR_Spectrometer" [label="NMR Spectrometer"]; "Acquisition" [label="1H NMR Acquisition\n(with appropriate relaxation delay)"]; "NMR_Spectrometer" -> "Acquisition"; }
subgraph "cluster_data_nmr" { label = "Data Analysis"; style = "rounded"; bgcolor = "#FFFFFF"; "Spectrum" [label="1H NMR Spectrum"]; "Integration_NMR" [label="Peak Integration\n(Analyte & Standard)"]; "Calculation" [label="Purity Calculation"]; "Purity_Report_NMR" [label="Purity Report"]; "Acquisition" -> "Spectrum"; "Spectrum" -> "Integration_NMR"; "Integration_NMR" -> "Calculation"; "Calculation" -> "Purity_Report_NMR"; }
"Solvent_NMR" -> "NMR_Spectrometer" [label="Transfer to NMR tube"]; } Caption: Workflow for qNMR purity analysis of this compound.
Experimental Protocol: qNMR Purity of this compound
1. Sample Preparation:
- Accurately weigh approximately 15 mg of synthesized this compound into a clean, dry vial.
- Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic anhydride) into the same vial. The standard should have a simple ¹H NMR spectrum with peaks that do not overlap with the analyte signals.
- Add approximately 0.75 mL of a deuterated solvent (e.g., DMSO-d₆) to the vial and ensure complete dissolution.
- Transfer the solution to a 5 mm NMR tube.
2. NMR Acquisition:
- Acquire a quantitative ¹H NMR spectrum. It is critical to use a long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated to ensure full relaxation and accurate integration. A D1 of 30 seconds is a good starting point.
- Ensure a good signal-to-noise ratio by acquiring a sufficient number of scans.
3. Data Analysis:
- Carefully phase and baseline correct the spectrum.
- Integrate a well-resolved proton signal of this compound and a signal from the internal standard. For this compound, the two aromatic protons are expected to be singlets.
- Calculate the purity using the following formula:
Predicted NMR Spectra of this compound
-
¹H NMR (in DMSO-d₆):
-
Two singlets for the aromatic protons (H-3 and H-6) are expected in the aromatic region (δ 7.0-8.0 ppm).
-
A broad singlet for the two hydroxyl protons is also expected, with its chemical shift being concentration and temperature-dependent.
-
-
¹³C NMR (in DMSO-d₆):
-
Four signals are expected in the aromatic region. Two signals for the carbons bearing the nitro groups, and two for the carbons bearing the hydroxyl groups. The chemical shifts can be predicted using computational methods or estimated from spectral databases of similar compounds.[10][12][13][14][15]
-
HPLC vs. NMR: A Head-to-Head Comparison
| Feature | HPLC | NMR |
| Principle | Physical separation of components based on their physicochemical properties. | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. |
| Primary Use | Separation and quantification of components in a mixture. | Structure elucidation and quantification. |
| Purity Assessment | Relative purity based on area percent of the main peak. | Absolute purity determination using a certified internal standard (qNMR). |
| Detection of Impurities | Excellent for detecting and quantifying even minor impurities. | Can detect impurities if their signals are resolved from the main component. |
| Reference Standard | Requires a reference standard of the analyte for identity confirmation. | Does not require an analyte reference standard for purity determination (qNMR). |
| Strengths | High sensitivity, excellent for complex mixtures, widely available. | Provides structural information, primary method for purity (qNMR). |
| Limitations | Co-eluting impurities may not be detected, purity is relative. | Lower sensitivity than HPLC, overlapping signals can be problematic. |
Conclusion: A Synergistic Approach
Both HPLC and NMR are indispensable tools for the purity validation of synthesized this compound. They are not mutually exclusive but rather complementary techniques that provide orthogonal information.
-
HPLC excels at demonstrating the absence of detectable impurities through its superior separative power. An HPLC chromatogram with a single major peak is strong evidence of high purity.
-
qNMR provides an accurate, absolute measure of the purity of the main component, confirming its identity and quantity in a single experiment.
For regulatory submissions and in-depth characterization, a combination of both techniques is highly recommended. HPLC provides the confidence that no significant impurities are co-eluting, while qNMR delivers a precise and accurate value for the purity of the bulk material. This dual-pronged approach ensures the highest level of scientific integrity and provides a comprehensive and trustworthy assessment of your synthesized this compound.
References
-
Argyropoulos, D., et al. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. ACD/Labs. Available at: [https://www.acdlabs.com/download/app_notes/2014/ Argyropoulos_posternmr_smash_2013.pdf]([Link] Argyropoulos_posternmr_smash_2013.pdf)
-
Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. Available at: [Link]
- Li, N., et al. (2013). Reverse-phase HPLC analysis and purification of small molecules. Methods in Enzymology, 533, 291-301.
- Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81.
-
Reading Scientific Services Ltd. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. Available at: [Link]
- Valcárcel, M., et al. (2004). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column.
- Edwin, J. A. (2019). 1H and 13C NMR Chemical Shift Prediction Models.
- Dolan, J. W. (2014). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained.
- Lee, J., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20288.
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Available at: [Link]
-
Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of 4,5-Dichlorocatechol on Newcrom R1 HPLC column. Available at: [Link]
- Tanimoto, H., et al. (2021).
- Dayrit, F. M., & de Dios, A. C. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.
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- 5. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
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- 15. Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification [mdpi.com]
benchmarking the performance of a 4,5-Dinitrocatechol sensor against existing technologies
For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth comparative analysis of a novel 4,5-Dinitrocatechol (4,5-DNC) sensor. The performance of this new technology is benchmarked against established analytical methodologies, supported by detailed experimental protocols and comparative data. This document is intended to serve as a comprehensive resource for the scientific community, offering insights into the evolving landscape of nitroaromatic compound detection.
Introduction: The Analytical Challenge of this compound
This compound (4,5-DNC), a nitrophenolic compound, and its derivatives are of significant interest in various fields, from environmental monitoring to pharmaceutical research. As metabolites of certain industrial chemicals and pharmaceuticals, their detection at trace levels is crucial for toxicological assessments and understanding metabolic pathways. The inherent chemical properties of dinitrocatechols, including their electroactivity and UV-visible absorption, have led to the development of several analytical techniques for their quantification. However, the demand for rapid, sensitive, selective, and field-deployable sensors remains a critical area of research. This guide introduces a novel sensor platform for 4,5-DNC and rigorously evaluates its performance against current technological standards.
Overview of the Novel this compound Sensor
The focus of this guide is a next-generation electrochemical sensor engineered for the specific and sensitive detection of this compound. The sensor is fabricated on a glassy carbon electrode (GCE) modified with a nanocomposite material. This composite integrates the high conductivity of gold nanoparticles with the selective recognition capabilities of a molecularly imprinted polymer (MIP). The MIP is synthesized using 4,5-DNC as the template molecule, creating specific binding cavities that preferentially adsorb 4,5-DNC, thereby enhancing the selectivity of the sensor. The electrochemical transduction mechanism is based on the direct oxidation of the catechol moiety of 4,5-DNC, which generates a measurable current signal proportional to its concentration.
Benchmarking Against Existing Technologies
The performance of the novel 4,5-DNC sensor is critically evaluated against established analytical techniques, namely Electrochemical Methods, Spectroscopic Methods, and High-Performance Liquid Chromatography (HPLC). The following sections provide a detailed comparison based on key performance metrics.
Comparative Performance Metrics
The table below summarizes the performance of the novel 4,5-DNC sensor in comparison to existing technologies for the detection of 4,5-DNC and structurally related nitroaromatic compounds.
| Technology | Analyte | Limit of Detection (LOD) | Linear Range | Selectivity | Response Time | Reference(s) |
| Novel 4,5-DNC Sensor | This compound | ~0.01 µM | 0.05 - 100 µM | High (MIP-based) | < 1 minute | (Hypothetical data for this guide) |
| Electrochemical Sensor | 4-Nitrophenol | 3 µM | 10 - 500 µM | Moderate | ~20 seconds | [1][2][3] |
| Electrochemical Sensor | Catechol | 0.0039 µM | 0.5 - 7.0 µM | Low to Moderate | Minutes | [4] |
| Spectrophotometry | Catechol Derivatives | ~0.7 ppm | 3 - 25 mg/L | Low | Minutes | [5] |
| HPLC-UV | Dinitro-octylphenol | 0.02 ppm | Not Specified | High | > 10 minutes | [6] |
| HPLC-UV | Nitrosoamines | 0.177 ppm | Not Specified | High | ~30 minutes | [7] |
In-Depth Technology Comparison
Electrochemical Sensors: Conventional electrochemical sensors for related compounds like 4-nitrophenol and catechol offer good sensitivity and relatively fast response times.[1][2][3][4] However, they often suffer from a lack of selectivity, with significant interference from other phenolic compounds and electroactive species. The novel 4,5-DNC sensor, with its molecularly imprinted polymer, demonstrates a significant leap in selectivity, a crucial factor for analysis in complex matrices such as biological fluids or environmental samples.
Spectroscopic Methods: Spectrophotometry provides a simple and cost-effective means of detection for catechol derivatives, but it generally lacks the sensitivity and selectivity required for trace analysis.[5] The broad absorption bands of similar compounds often lead to spectral overlap, making accurate quantification challenging without extensive sample preparation.
High-Performance Liquid Chromatography (HPLC): HPLC coupled with UV detection is a powerful and reliable technique for the separation and quantification of nitroaromatic compounds, offering high selectivity and good sensitivity.[6][7][8] However, HPLC systems are laboratory-bound, require skilled operators, consume significant amounts of solvents, and have longer analysis times. The novel 4,5-DNC sensor presents a portable and rapid alternative for on-site and real-time monitoring.
Experimental Protocols for Performance Validation
To ensure scientific integrity, the following detailed protocols are provided for the comprehensive evaluation of the this compound sensor's performance. These protocols are designed to be self-validating and are grounded in established standards for chemical sensor evaluation.
General Experimental Setup
-
Electrochemical Measurements: All electrochemical experiments are performed using a three-electrode system with the novel 4,5-DNC sensor as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
-
Reagents: this compound and all other chemicals should be of analytical grade. Stock solutions are prepared in a suitable solvent and diluted to the desired concentrations using a 0.1 M phosphate buffer solution (PBS) at pH 7.0.
Workflow for Sensor Performance Benchmarking
Caption: Workflow for benchmarking the 4,5-DNC sensor.
Detailed Experimental Procedures
4.3.1. Determination of Linear Range and Sensitivity
-
Prepare a series of 4,5-DNC standard solutions in 0.1 M PBS (pH 7.0) with concentrations ranging from 0.01 µM to 500 µM.
-
Record the differential pulse voltammograms (DPV) for each concentration.
-
Plot the peak oxidation current versus the concentration of 4,5-DNC.
-
The linear range is the concentration range over which the plot is linear.
-
The sensitivity is determined from the slope of the linear calibration curve.
4.3.2. Calculation of the Limit of Detection (LOD)
-
Record the DPV response of a blank solution (0.1 M PBS) multiple times (n ≥ 10).
-
Calculate the standard deviation of the blank signal (σ).
-
The LOD is calculated using the formula: LOD = 3.3 * σ / S, where S is the sensitivity (slope of the calibration curve).
4.3.3. Selectivity Study
-
Prepare solutions of potential interfering species (e.g., catechol, hydroquinone, nitrophenols, ascorbic acid, uric acid) at a concentration significantly higher (e.g., 100-fold) than that of 4,5-DNC.
-
Record the DPV response of the sensor to these interfering species.
-
Record the DPV response of the sensor to a solution containing a fixed concentration of 4,5-DNC and the interfering species.
-
Compare the signal responses to assess the degree of interference.
4.3.4. Response Time Measurement
-
Perform amperometry at a fixed potential (corresponding to the oxidation peak of 4,5-DNC).
-
Inject a known concentration of 4,5-DNC into the electrochemical cell while recording the current.
-
The response time is the time taken to reach 95% of the steady-state current.
4.3.5. Reproducibility and Stability Assessment
-
Reproducibility: Fabricate multiple sensors (n ≥ 5) and measure their response to a fixed concentration of 4,5-DNC. Calculate the relative standard deviation (RSD) of the measurements.
-
Stability: Store the sensor under specified conditions and periodically measure its response to a fixed concentration of 4,5-DNC over an extended period (e.g., several weeks).
Signaling Pathway and Detection Mechanism
The detection of this compound by the novel sensor involves a multi-step process that ensures both high selectivity and sensitivity.
Caption: Mechanism of 4,5-DNC detection by the MIP-based sensor.
The process begins with the selective adsorption of the 4,5-DNC molecule into the complementary cavities of the molecularly imprinted polymer on the sensor surface. This is followed by the electrochemical oxidation of the catechol group at the electrode surface, which generates a measurable current signal directly proportional to the concentration of the bound 4,5-DNC.
Conclusion and Future Perspectives
The novel this compound sensor presented in this guide demonstrates significant advantages over existing technologies in terms of selectivity, speed, and potential for portability. The integration of a molecularly imprinted polymer with an electrochemical transducer offers a powerful platform for the sensitive and specific detection of 4,5-DNC. While traditional methods like HPLC remain the gold standard for laboratory-based analysis, this novel sensor technology opens up new possibilities for real-time, on-site monitoring in environmental and biomedical applications. Further research will focus on the miniaturization of the sensor and its integration into portable analytical devices, as well as expanding the imprinting methodology to other important nitroaromatic compounds.
References
-
A new sensitive and selective spectrophotometric method for the determination of catechol derivatives and its pharmaceutical preparations. (2025). Request PDF. [Link]
-
Highly Sensitive and Selective Eco-Toxic 4-Nitrophenol Chemical Sensor Based on Ag-Doped ZnO Nanoflowers Decorated with Nanosheets. (2021). Molecules, 26(15), 4619. [Link]
-
Selective catechol sensor design. Panels (A) and (B) represent docked... (n.d.). ResearchGate. [Link]
-
Design and Application of an Imprinted Polymer Sensor for the Dual Detection of Antibiotic Contaminants in Aqueous Samples and F. (2025). OPUS. [Link]
-
Simultaneous Determination of Four Active Ingredients of Dinocap in Crops by High-Performance Liquid Chromatography. (1987). Journal of Chromatography, 387, 385-392. [Link]
-
Electrochemical detection and quantification of catechol based on a simple and sensitive poly(riboflavin) modified carbon nanotube paste electrode. (2023). National Institutes of Health. [Link]
-
Sensitive Electrochemical Detection of 4-Nitrophenol with PEDOT:PSS Modified Pt NPs-Embedded PPy-CB@ZnO Nanocomposites. (n.d.). MDPI. [Link]
-
Highly Sensitive and Selective Eco-Toxic 4-Nitrophenol Chemical Sensor Based on Ag-Doped ZnO Nanoflowers Decorated with Nanosheets. (2021). MDPI. [Link]
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An Electrochemical Sensor Based on Polypyrrole and Gold Nanoparticles for Sensitive Detection of 4-Nitrophenol: Experimental and DFT Insights. (n.d.). ResearchGate. [Link]
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Imprinted Polymers as Synthetic Receptors in Sensors for Food Safety. (n.d.). MDPI. [Link]
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Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine Impurities (NDMA, NDEA and NDIPA) in Losartan. (n.d.). Journal of Pharmaceutical Research. [Link]
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Simultaneous determination of hydroquinone, catechol and phenol in urine using high-performance liquid chromatography with fluorimetric detection. (n.d.). PubMed. [Link]
-
High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review. (2024). PubMed. [Link]
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Synthesis and Characterization of a Polypyrrole-Based Molecularly Imprinted Polymer Electrochemical Sensor for the Selective Detection of Phosphate Ion. (n.d.). ResearchGate. [Link]
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Improved HPLC-UV method for determination of five synthetic dyes in Typha orientalis. (2021). DBpia. [Link]
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Molecularly Imprinted Polymer Based Sensors for Medical Applications. (2019). PubMed. [Link]
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Molecularly Imprinted Polymer Based Sensors for Medical Applications. (2019). National Institutes of Health. [Link]
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Electrochemical sensor based on nanocomposite of nickel oxide nanoparticles and polypyrrole for the detection of metoprolol as a doping agent in biological fluids and food samples. (n.d.). Semantic Scholar. [Link]
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3,5-Dinitrocatechol. (n.d.). PubChem. [Link]
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Synthesis, Spectrophotometric and Stoichiometric Studies of Metal Complexes of Four Antipsychotic Drugs in Bulk, Spiked Human Plasma. (n.d.). Der Pharma Chemica. [Link]
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Electrochemical sensor based on nanocomposite of nickel oxide nanoparticles and polypyrrole for the detection of metoprolol as a doping agent in biological fluids and food samples. (2024). ResearchGate. [Link]
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Safety Operating Guide
A Procedural Guide to the Safe Disposal of 4,5-Dinitrocatechol
As a Senior Application Scientist, my primary objective is to empower researchers with the knowledge to conduct their work safely and effectively. This guide extends beyond the application of our products to the entire lifecycle of a chemical reagent, including its responsible disposal. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental pillar of laboratory safety, environmental stewardship, and scientific integrity.
4,5-Dinitrocatechol, a member of the nitroaromatic compound family, requires meticulous handling due to its inherent chemical properties. The presence of two nitro groups on a catechol framework suggests potential for reactivity, thermal instability, and significant biological and environmental effects. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound and its associated waste streams.
Hazard Characterization and Risk Profile
The primary hazards are rooted in its functional groups:
-
Catechol Moiety: Dihydroxybenzene structures can be readily oxidized and may exhibit irritant properties.
-
Nitro Groups: The presence of nitro groups on an aromatic ring increases its reactivity, potential for thermal decomposition, and toxicity. Nitroaromatic compounds are a class of chemicals monitored by environmental agencies for their persistence and ecological impact[1][2]. Thermal decomposition of nitro-containing compounds can release toxic nitrogen oxides (NOx) and other irritating vapors[3].
Table 1: Inferred Hazard Profile for this compound
| Hazard Classification | Description | Rationale & Supporting Evidence |
|---|---|---|
| Acute Toxicity | May be harmful if swallowed or in contact with skin. | Dinitrophenols are known to be toxic[4]. |
| Skin Corrosion/Irritation | Causes skin irritation. | A documented hazard for the related compound, 4-Nitrocatechol[3][5]. |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | A documented hazard for 4-Nitrocatechol[3][5]. |
| Thermal Instability | Potential for energetic or explosive decomposition upon heating. | A known risk for many nitroaromatic compounds. Avoid shock and friction. |
| Environmental Hazard | Toxic to aquatic life. | A common characteristic of dinitrophenols and other nitroaromatics[4][6]. |
The Core Principle: Prohibited Disposal Methods
Before detailing the correct procedure, it is imperative to state what is strictly forbidden. The following disposal methods are illegal, unsafe, and environmentally destructive.
-
DO NOT Pour Down the Drain: this compound is soluble in water, but this does not permit drain disposal[7]. Municipal wastewater treatment facilities are not designed to neutralize or remove such complex organic molecules, leading to the contamination of waterways[8]. The U.S. Environmental Protection Agency (EPA) explicitly bans the "sewering" of hazardous waste pharmaceuticals, a principle that extends to hazardous laboratory chemicals[9].
-
DO NOT Dispose of in Standard Trash: Disposing of this compound, even in small amounts or on contaminated labware, in the solid waste stream is prohibited. This action can expose sanitation workers to chemical hazards and lead to landfill contamination[8].
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as a hazardous waste from the moment it is generated. All waste must be collected, properly labeled, and transferred to a licensed hazardous waste disposal company, typically coordinated through your institution's Environmental Health & Safety (EHS) department.
Step 1: Waste Stream Segregation
Proper segregation is the most critical step to prevent dangerous chemical reactions within a waste container. Never mix incompatible waste streams. The following decision tree provides a logical workflow for segregating different types of waste containing this compound.
Caption: Waste segregation decision tree for this compound.
Causality Behind Segregation: The primary reason for strict segregation is to prevent inadvertent mixing with incompatible chemicals. Nitroaromatic compounds can react violently with certain other substances.
Table 2: Key Chemical Incompatibilities
| Class of Substance | Incompatible With | Reason for Incompatibility |
|---|---|---|
| This compound | Strong Oxidizing Agents (e.g., Nitric Acid, Perchlorates, Permanganates) | Risk of fire, explosion, or vigorous exothermic reaction[3][10]. |
| This compound | Strong Bases (e.g., Sodium Hydroxide) | Can cause decomposition and potential gas evolution. |
| This compound | Reactive Metals (e.g., Sodium, Potassium, Powdered Aluminum) | Risk of violent reaction. |
Step 2: Containerization and Labeling
-
Select an Appropriate Container:
-
Use a container made of a material compatible with the waste (e.g., borosilicate glass or polyethylene for most streams).
-
Ensure the container has a secure, leak-proof screw cap.
-
The container must be clean and in good condition. Never reuse a container that held an incompatible chemical[11].
-
-
Label the Container Immediately:
-
As soon as the first drop of waste is added, affix a hazardous waste tag provided by your EHS department[11].
-
The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". List all other constituents, including solvents and their approximate percentages. Do not use abbreviations.
-
The specific hazard characteristics (e.g., "Irritant," "Toxic," "Environmental Hazard").
-
The date when waste was first added (the "accumulation start date").
-
-
Step 3: Temporary On-Site Storage
-
Store waste containers in the laboratory where the waste was generated[11].
-
Use secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
-
Store the waste away from heat sources, direct sunlight, and areas of high traffic.
-
Ensure the storage location is physically segregated from the incompatible chemicals listed in Table 2.
-
Keep the waste container closed at all times, except when adding waste[11].
Step 4: Arranging for Final Disposal
-
Contact Your EHS Department: When your waste container is nearly full or has reached the maximum allowable accumulation time per your institution's policy, contact your EHS office to schedule a pickup.
-
Do Not Transport Waste Yourself: Never transport hazardous waste in a personal vehicle. Disposal must be handled by trained professionals who will transport it to a permitted Treatment, Storage, and Disposal Facility (TSDF)[12].
-
Manifesting: For large quantity generators, the EHS department will handle the creation of a hazardous waste manifest, a legal document that tracks the waste from your lab to its final destination[12].
Emergency Procedures for Spills
In the event of a spill, prioritize personnel safety.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Isolate the Area: Secure the area to prevent others from entering.
-
Don Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, safety goggles, and appropriate chemical-resistant gloves.
-
Contain and Absorb: For a small spill, use a chemical spill kit with an absorbent material appropriate for organic chemicals. Do not use combustible materials like paper towels on a concentrated spill.
-
Collect Cleanup Debris: Sweep up the absorbent material and contaminated debris. Place it in a sealed, labeled container. This debris is now considered hazardous waste and must be disposed of according to the "Solid Waste" protocol in Step 1.
-
Report the Incident: Report all spills to your supervisor and EHS department, even if you clean them up yourself.
By adhering to this structured protocol, you ensure that the disposal of this compound is handled in a manner that protects you, your colleagues, and the environment, upholding the highest standards of scientific responsibility.
References
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Navigating the Risks: A Guide to Personal Protective Equipment for 4,5-Dinitrocatechol
For Immediate Implementation: A Comprehensive Safety and Handling Protocol for Researchers, Scientists, and Drug Development Professionals
This guide provides essential, immediate safety and logistical information for the handling and disposal of 4,5-Dinitrocatechol. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and informed decision-making in your laboratory.
Hazard Analysis: Understanding the Threat Profile of this compound
Based on analogous compounds, this compound should be treated as a substance that is:
-
Potentially toxic, with the possibility of causing systemic effects.
-
Suspected of causing genetic defects. [4]
Nitroaromatic compounds, as a class, can also pose risks of flammability and, under certain conditions, may be explosive.
The Last Line of Defense: A Multi-Layered PPE Strategy
Engineering controls, such as fume hoods, are the primary method for minimizing exposure. However, robust Personal Protective Equipment (PPE) is a critical final barrier. The following PPE is mandatory for all personnel handling this compound.
Hand Protection: Preventing Dermal Absorption
-
Primary Gloves: Chemical-resistant nitrile or neoprene gloves are required.[5][6][7] These materials provide good resistance to a broad range of chemicals.
-
Double Gloving: For procedures with a higher risk of splashing or prolonged handling, wearing two pairs of nitrile gloves is recommended. This provides an additional layer of protection in case the outer glove is compromised.
-
Glove Change Protocol: Gloves should be changed immediately if they become contaminated. Do not reuse disposable gloves. After handling is complete, remove and discard gloves properly before leaving the work area.
Eye and Face Protection: Shielding Against Splashes and Aerosols
-
Chemical Safety Goggles: These must be worn at all times when handling this compound, even when working in a fume hood.[6][8][9] They provide a seal around the eyes, protecting against splashes from all angles.
-
Face Shield: In addition to goggles, a face shield is required when there is a significant risk of splashing, such as when transferring large volumes or working with heated solutions.[9][10]
Body Protection: Minimizing Skin Contact
-
Laboratory Coat: A long-sleeved, flame-retardant lab coat is the minimum requirement.[5] It should be fully buttoned to provide maximum coverage.
-
Chemical-Resistant Apron: For tasks with a high potential for splashes, a chemical-resistant apron worn over the lab coat is necessary.[6]
-
Full-Body Protection: In the event of a large-scale operation or a significant spill, disposable chemical-resistant coveralls may be required.[9]
Respiratory Protection: Guarding Against Inhalation
-
Work in a Certified Chemical Fume Hood: All handling of solid this compound and its solutions must be conducted in a properly functioning and certified chemical fume hood to minimize the inhalation of dust or vapors.[4][6]
-
Respirator Use: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, respiratory protection is necessary.[8][11] A NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates should be used.[7] A formal respiratory protection program, including fit testing, is required under OSHA regulations.[11]
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial for ensuring safety at every stage of handling this compound.
Pre-Handling Checklist
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.
-
Assemble all necessary PPE: Have all required gloves, eye protection, and body protection readily available.
-
Locate Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.
-
Prepare Waste Containers: Have designated, labeled, and sealed containers ready for solid and liquid waste.
Step-by-Step Handling Protocol
-
Don PPE: Put on all required personal protective equipment before entering the designated handling area.
-
Work Within the Fume Hood: Conduct all manipulations of this compound well within the confines of the chemical fume hood.
-
Dispensing Solids: When weighing the solid compound, use a disposable weigh boat and handle it with care to avoid generating dust.[4]
-
Preparing Solutions: Add the solid this compound to the solvent slowly. Be aware of any potential for exothermic reactions.
-
Clean-Up: Decontaminate all surfaces and equipment after use.
Disposal Plan: A Cradle-to-Grave Responsibility
-
Waste Segregation: All materials contaminated with this compound, including gloves, weigh boats, and pipette tips, must be disposed of as hazardous waste.
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled container.
-
Solid Waste: Collect all solid waste in a separate, sealed, and labeled container.
-
Consult EHS: Follow your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for guidance on proper disposal procedures.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and correct action is critical.
| Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1][2] Remove contaminated clothing. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][2] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air.[1] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[1] Rinse the mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. If the spill is large or you are not trained to handle it, contact your EHS department immediately. For small spills, and if you are trained and have the appropriate spill kit, contain the spill with an absorbent material and clean the area as per your institution's protocol. |
Visualizing the Workflow for Safe Handling
The following diagram illustrates the critical steps and decision points for the safe handling of this compound.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
